Product packaging for N4-Acetylcytosine(Cat. No.:CAS No. 14631-20-0)

N4-Acetylcytosine

Cat. No.: B085167
CAS No.: 14631-20-0
M. Wt: 153.14 g/mol
InChI Key: IJCKBIINTQEGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N4-Acetylcytosine (ac4C) is a nucleoside analog of significant interest in the rapidly advancing field of epitranscriptomics, which studies post-transcriptional RNA modifications . As a chemically stable form of the modification, it serves as a critical tool for researchers investigating the widespread biological roles of ac4C, an evolutionarily conserved RNA modification found in tRNA, rRNA, and mRNA . This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), the only known "writer" protein for ac4C . Research has established that ac4C modification in mRNAs plays a key role in enhancing transcript stability and regulating translation efficiency, thereby influencing gene expression . Given its central role in fundamental cellular processes, ac4C is the subject of intense research in human diseases, with strong associations in cancer biology, where it promotes tumor occurrence and development . Its study is also being expanded into other areas, such as metabolic dysfunction-associated steatotic liver disease (MASLD), where abnormal ac4C modification patterns have been identified . This compound, offered at 99% purity, is an essential standard and reagent for scientists aiming to understand the mechanisms and functions of RNA acetylation. It is instrumental in developing detection assays, such as acRIP-seq, and in probing the molecular pathways governed by the epitranscriptome . This product is intended for research applications in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2 B085167 N4-Acetylcytosine CAS No. 14631-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxo-1H-pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h2-3H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCKBIINTQEGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163354
Record name Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14631-20-0
Record name Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014631200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14631-20-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Acetylcytosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Emergence of N4-Acetylcytosine (ac4C) in RNA: A Technical Guide to its Discovery, Function, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification that has emerged as a critical regulator of RNA metabolism and function. Initially identified in the 1960s, its widespread presence and functional significance in messenger RNA (mRNA) have only recently been appreciated with the advent of advanced sequencing technologies. This technical guide provides a comprehensive overview of the discovery and history of ac4C, its biochemical synthesis, and its multifaceted roles in modulating RNA stability and translation. Detailed experimental protocols for the detection and mapping of ac4C are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates the intricate signaling pathways and molecular interactions involving ac4C, offering insights for researchers and professionals in drug development seeking to explore this epitranscriptomic mark as a potential therapeutic target.

Discovery and History of this compound

The journey of this compound (ac4C) from a chemical curiosity to a key epitranscriptomic mark has spanned over five decades. Its discovery and the elucidation of its function have been intrinsically linked to the development of sophisticated analytical techniques.

Early Observations in Non-coding RNAs:

The first evidence of ac4C emerged in the 1960s during the initial sequencing efforts of transfer RNA (tRNA). In 1966, Zachau and colleagues identified a modified cytidine residue in serine-specific tRNA from brewer's yeast, which was later confirmed to be N4-acetylcytidine.[1] Subsequent studies in the 1970s identified ac4C in the anticodon loop of tRNA-ser and tRNA-leu in various eukaryotic organisms.[2] Shortly after, in 1978, this modification was also detected in ribosomal RNA (rRNA).[1][2] For many years, the study of ac4C was largely confined to these abundant non-coding RNAs, where it was shown to play a role in maintaining their structural integrity and function.

The "Writer" Enzyme - NAT10:

A pivotal breakthrough in understanding ac4C biology was the identification of the enzyme responsible for its installation. In the early 2000s, N-acetyltransferase 10 (NAT10) was identified as the primary "writer" of ac4C in eukaryotes.[3] NAT10, and its yeast homolog Kre33, are the sole enzymes known to catalyze the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine in an ATP-dependent manner. This discovery provided a crucial tool for investigating the functional consequences of ac4C by allowing for genetic manipulation of its deposition.

Expansion into the Messenger RNA Epitranscriptome:

While ac4C was known to exist in tRNA and rRNA, its presence and functional role in messenger RNA (mRNA) remained elusive for a considerable time. The development of high-throughput sequencing methods, coupled with specific enrichment techniques, finally enabled the transcriptome-wide mapping of ac4C in mRNA in 2018. These studies revealed that ac4C is a widespread modification in human mRNA, with thousands of acetylated sites identified. This discovery marked a significant turning point, shifting the perception of ac4C from a static modification in non-coding RNAs to a dynamic regulator of the mRNA epitranscriptome.

The Functional Role of ac4C in RNA Metabolism

The acetylation of cytidine at the N4 position has profound effects on the stability and translational efficiency of RNA molecules. These effects are often context-dependent, varying with the location of the modification within the RNA.

Enhancing RNA Stability:

One of the primary functions of ac4C is to bolster the stability of RNA. The addition of the acetyl group to cytidine enhances the Watson-Crick base-pairing with guanosine in double-stranded RNA structures. This increased stability protects the RNA from degradation by cellular nucleases, thereby extending its half-life. This stabilizing effect has been observed in tRNA, rRNA, and more recently, in mRNA.

Modulating Translation:

The impact of ac4C on translation is more nuanced and appears to be position-dependent.

  • In the coding sequence (CDS): When located within the CDS of an mRNA, ac4C has been shown to enhance translation efficiency. This is thought to occur through improved codon-anticodon interactions and more efficient decoding by the ribosome.

  • In the 5' untranslated region (5'UTR): Conversely, the presence of ac4C in the 5'UTR of an mRNA can inhibit translation initiation.

This dual regulatory role suggests that ac4C can act as a molecular switch to fine-tune protein production from specific transcripts.

Quantitative Data on this compound

The following tables summarize key quantitative findings related to the prevalence and functional impact of this compound in various RNA species.

RNA SpeciesOrganism/Cell LinePrevalence/StoichiometryMethodReference
Total RNAArabidopsis thaliana0.115 ± 0.005% of total cytidineLC-MS/MS
mRNAArabidopsis thaliana0.004 ± 0.0017% of total cytidineLC-MS/MS
Total RNAHuman Cells~0.5% of total cytidineNot Specified
mRNAHuman Cells~0.2% of total cytidineNot Specified
18S rRNA (nt 1842)HeLa cells~100% acetylatedRedaC:T-seq
18S rRNA (nt 1337)HeLa cells~80% acetylatedRedaC:T-seq
mRNAHeLa cellsThousands of ac4C sites identifiedacRIP-seq
mRNAHeLa cells56.6% of acetylated mRNAs have a single ac4C siteNot Specified
Functional EffectRNA SpeciesContextQuantitative ImpactMethodReference
Increased StabilitymRNANAT10-dependentGlobal increase in half-life of acetylated mRNAsHalf-life analysis
Increased StabilityTarget TranscriptsPartial reduction of ac4CSignificantly accelerated degradationNot Specified
Enhanced TranslationmRNAWithin Coding SequenceIncreased protein outputin vitro and in vivo assays
Inhibited TranslationmRNAWithin 5' UTRDecreased protein outputReporter assays
C:T Mismatch Rate18S rRNA (nt 1842)RedaC:T-seq~25%Illumina Sequencing
C:T Mismatch Rate18S rRNA (nt 1337)RedaC:T-seq~15%Illumina Sequencing

Experimental Protocols for ac4C Detection and Analysis

The study of this compound relies on a suite of specialized techniques to detect, map, and quantify this modification. Here, we provide detailed methodologies for three key experimental approaches.

Acetylated RNA Immunoprecipitation and Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments, which are then identified by high-throughput sequencing. This technique provides a transcriptome-wide map of acetylated regions.

Methodology:

  • RNA Isolation and Fragmentation:

    • Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction.

    • Purify poly(A) RNA to enrich for mRNA.

    • Fragment the purified poly(A) RNA to an average size of ~100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-ac4C antibody. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.

    • Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.

    • Wash the beads extensively to remove non-specifically bound RNA.

  • RNA Elution and Library Preparation:

    • Elute the bound RNA from the beads.

    • Purify the eluted RNA.

    • Construct a sequencing library from the immunoprecipitated RNA and the input RNA (a fraction of the fragmented RNA saved before immunoprecipitation) using a strand-specific RNA-seq library preparation kit.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference genome/transcriptome.

    • Use peak-calling algorithms to identify regions that are significantly enriched in the ac4C-IP sample compared to the input and IgG controls.

ac4C-seq: Chemical Labeling and Sequencing

ac4C-seq is a chemical method that enables the nucleotide-resolution mapping of ac4C sites. It relies on the specific reduction of ac4C, which leads to misincorporation during reverse transcription.

Methodology:

  • RNA Preparation and Chemical Treatment:

    • Isolate total RNA.

    • Treat the RNA with sodium cyanoborohydride (NaBH3CN) under acidic conditions. This specifically reduces ac4C to N4-acetyl-3,4,5,6-tetrahydrocytidine.

    • A mock-treated sample (without NaBH3CN) and a deacetylated control (treated with a mild base to remove the acetyl group before reduction) should be included.

  • Library Preparation:

    • Fragment the treated RNA.

    • Ligate a 3' adapter to the RNA fragments.

    • Perform reverse transcription. The reduced ac4C will cause the reverse transcriptase to misincorporate an adenosine opposite the modified base.

    • Ligate a 5' adapter and amplify the cDNA to generate the sequencing library.

  • Sequencing and Data Analysis:

    • Sequence the libraries.

    • Align the reads to the reference genome/transcriptome.

    • Identify C-to-T transitions that are significantly enriched in the NaBH3CN-treated sample compared to the control samples. These positions correspond to ac4C sites.

RedaC:T-seq: An Alternative Chemical Sequencing Method

RedaC:T-seq is another chemical sequencing method similar to ac4C-seq, but it utilizes sodium borohydride (NaBH4) for the reduction of ac4C.

Methodology:

  • RNA Preparation and Reduction:

    • Isolate total RNA and perform ribosomal RNA depletion.

    • Treat the RNA with NaBH4 to reduce ac4C to tetrahydro-ac4C.

  • Library Preparation:

    • The subsequent steps of library preparation, including fragmentation, adapter ligation, and reverse transcription, are similar to those in the ac4C-seq protocol. The reduced ac4C will lead to a C-to-T mutation during sequencing.

  • Sequencing and Data Analysis:

    • Sequence the libraries and align the reads.

    • Identify ac4C sites by detecting C-to-T mutations that are specific to the NaBH4-treated sample. A comparison with a NAT10 knockout or knockdown sample can be used to confirm the specificity of the identified sites.

Quantitative Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of RNA modifications.

Methodology:

  • RNA Digestion:

    • Isolate total RNA or specific RNA species.

    • Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • Chromatographic Separation:

    • Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis:

    • Introduce the separated nucleosides into a tandem mass spectrometer.

    • Quantify the amount of ac4C relative to the amount of unmodified cytidine by comparing the signal intensities of their specific mass transitions.

Signaling Pathways and Logical Relationships

The deposition and function of this compound are integrated into broader cellular signaling networks. The following diagrams, generated using the DOT language, illustrate these key relationships.

Discovery_Timeline cluster_1960s 1960s cluster_1970s 1970s cluster_2000s 2000s cluster_2010s 2010s ac4C in tRNA ac4C discovered in -yeast tRNA (1966) ac4C in rRNA ac4C identified in -eukaryotic tRNA and rRNA (1970s) ac4C in tRNA->ac4C in rRNA Further characterization NAT10 NAT10 identified as -the ac4C 'writer' enzyme ac4C in rRNA->NAT10 Search for enzymatic machinery ac4C in mRNA Transcriptome-wide mapping -of ac4C in mRNA (2018) NAT10->ac4C in mRNA Development of high-throughput sequencing

Caption: A timeline illustrating the key milestones in the discovery of this compound.

NAT10_Mechanism Acetyl-CoA Acetyl-CoA NAT10 NAT10 Acetyl-CoA->NAT10 ATP ATP ATP->NAT10 ac4C_in_RNA N4-Acetylcytidine (ac4C) in RNA NAT10->ac4C_in_RNA Acetylation Cytidine_in_RNA Cytidine in RNA Cytidine_in_RNA->NAT10

Caption: The enzymatic mechanism of this compound formation catalyzed by NAT10.

ac4C_Function cluster_stability RNA Stability cluster_translation Translation Regulation ac4C N4-Acetylcytidine (ac4C) Increased_Stability Increased RNA Half-life ac4C->Increased_Stability CDS ac4C in CDS ac4C->CDS 5UTR ac4C in 5'UTR ac4C->5UTR Protection Protection from Nuclease Degradation Increased_Stability->Protection Enhanced_Translation Enhanced Translation CDS->Enhanced_Translation Inhibited_Translation Inhibited Translation 5UTR->Inhibited_Translation

Caption: The dual functional roles of this compound in RNA stability and translation.

Experimental_Workflow cluster_acRIP acRIP-seq cluster_ac4Cseq ac4C-seq / RedaC:T-seq RNA_Frag_RIP RNA Fragmentation IP Immunoprecipitation (anti-ac4C) RNA_Frag_RIP->IP Lib_Prep_RIP Library Preparation IP->Lib_Prep_RIP Seq_RIP Sequencing Lib_Prep_RIP->Seq_RIP Peak_Calling Peak Calling Seq_RIP->Peak_Calling Chem_Treat Chemical Treatment (NaBH3CN or NaBH4) RNA_Frag_Chem RNA Fragmentation Chem_Treat->RNA_Frag_Chem RT Reverse Transcription (Misincorporation) RNA_Frag_Chem->RT Lib_Prep_Chem Library Preparation RT->Lib_Prep_Chem Seq_Chem Sequencing Lib_Prep_Chem->Seq_Chem Mutation_Analysis C-to-T Mutation Analysis Seq_Chem->Mutation_Analysis

Caption: A comparative workflow of antibody-based and chemical-based methods for ac4C mapping.

Conclusion and Future Perspectives

The discovery and characterization of this compound in RNA have unveiled a new layer of regulatory complexity in gene expression. From its initial identification in non-coding RNAs to its widespread presence and functional significance in mRNA, the study of ac4C has rapidly evolved. The development of robust experimental methodologies has been instrumental in this progress, enabling the transcriptome-wide mapping of this modification and the elucidation of its roles in RNA stability and translation.

For researchers and drug development professionals, ac4C and its writer enzyme, NAT10, present exciting new avenues for therapeutic intervention. Dysregulation of NAT10 and aberrant ac4C levels have been implicated in various diseases, including cancer and developmental disorders. Targeting the ac4C pathway could therefore offer novel strategies for treating these conditions.

Future research will likely focus on several key areas:

  • Identification of "Readers" and "Erasers": While the "writer" of ac4C is known, the proteins that recognize ("readers") and remove ("erasers") this modification remain to be fully characterized. Identifying these factors will be crucial for a complete understanding of the ac4C regulatory network.

  • Dynamic Regulation: Investigating how the deposition and removal of ac4C are regulated in response to different cellular signals and environmental stimuli will provide insights into its role in cellular adaptation and disease.

  • Therapeutic Targeting: The development of specific small molecule inhibitors of NAT10 and other components of the ac4C pathway will be a major focus for drug discovery efforts.

References

N4-Acetylcytosine: A Post-Transcriptional Regulator at the Crossroads of RNA Fate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification that has emerged as a critical regulator of gene expression. Initially identified in stable RNA species such as ribosomal RNA (rRNA) and transfer RNA (tRNA), recent advancements in detection technologies have revealed its dynamic presence in messenger RNA (mRNA) and its profound implications for mRNA stability, translation, and cellular homeostasis. This guide provides a comprehensive overview of ac4C, detailing its enzymatic machinery, biological functions, and its burgeoning role in disease, particularly cancer. We present detailed experimental protocols for the detection and analysis of ac4C, quantitative data on its prevalence and impact, and visual diagrams of its associated signaling pathways and experimental workflows to equip researchers with the knowledge and tools to explore this pivotal epitranscriptomic mark.

The ac4C Epitranscriptomic Machinery: Writers, Erasers, and Readers

The dynamic regulation of ac4C is orchestrated by a dedicated set of proteins that install, remove, and recognize this modification.

  • Writer: N-acetyltransferase 10 (NAT10) The sole identified "writer" enzyme responsible for depositing ac4C on RNA is NAT10.[1][2] This highly conserved enzyme utilizes acetyl-CoA to catalyze the acetylation of cytidine residues.[3] NAT10's activity is not limited to mRNA; it also modifies tRNA and rRNA, playing a crucial role in ribosome biogenesis and function.[4][5] The targeting of NAT10 to specific RNA molecules can be guided by adaptor proteins, such as THUMPD1 for tRNA and small nucleolar RNAs (snoRNAs) for rRNA.

  • Eraser: Sirtuin 7 (SIRT7) Recent evidence has pointed to SIRT7, a member of the NAD+-dependent deacetylase family, as a potential "eraser" of ac4C. Studies have shown that SIRT7 can deacetylate ac4C on RNA in vitro, and its depletion leads to an increase in ac4C levels on snoRNAs. This suggests that ac4C is a reversible modification, allowing for dynamic control of its regulatory functions. However, further research is needed to fully validate and characterize the role of SIRT7 as the definitive ac4C eraser.

  • Readers: The proteins that recognize and bind to ac4C, known as "readers," are beginning to be identified. These readers are responsible for translating the ac4C mark into a functional outcome.

    • NOP58: The nucleolar protein NOP58 has been identified as an ac4C-binding protein. Its interaction with ac4C-modified RNA suggests a role in the localization and function of these RNAs, particularly in the context of stress granule formation.

    • TBL3: Transducin (beta)-like 3 (TBL3) has also been identified as a potential ac4C reader protein, though its specific function in this context is still under investigation.

Biological Functions of ac4C Modification

The acetylation of cytidine at the N4 position has significant consequences for the fate of an RNA molecule.

  • Enhancing mRNA Stability: A primary function of ac4C is to protect mRNA from degradation. The acetyl group can increase the half-life of mRNA molecules, leading to an accumulation of the transcript. This stabilization is thought to be a key mechanism by which ac4C upregulates gene expression.

  • Promoting Translation Efficiency: Beyond stability, ac4C modification within the coding sequence (CDS) of an mRNA can enhance its translation into protein. This is achieved by promoting the fidelity of codon-anticodon interactions during ribosome translocation.

  • Role in Ribosome Biogenesis: In rRNA, ac4C is essential for the proper assembly and function of ribosomes, the cellular machinery for protein synthesis.

  • Stress Response: ac4C levels have been shown to increase in response to cellular stress, and this modification plays a role in localizing specific mRNAs to stress granules, which are aggregates of non-translating mRNAs and proteins that form under adverse conditions.

This compound in Health and Disease

The dysregulation of ac4C modification has been implicated in a growing number of human diseases, most notably cancer.

  • Cancer: NAT10 is frequently overexpressed in a wide range of cancers, and this overexpression is often associated with poor prognosis. The increased ac4C levels resulting from elevated NAT10 activity can promote tumorigenesis by stabilizing the mRNAs of oncogenes and enhancing their translation. This can drive cancer cell proliferation, migration, invasion, and resistance to chemotherapy.

  • Other Diseases: Emerging research is beginning to uncover the role of ac4C in other pathologies, including cardiovascular diseases and neurodegenerative disorders, though these areas are less well-characterized than its role in cancer.

Quantitative Data on this compound

The following tables summarize key quantitative data related to ac4C, providing a snapshot of its prevalence and functional impact.

Table 1: NAT10 Expression in Cancer vs. Normal Tissues

Cancer TypeNAT10 Expression in Tumor vs. NormalReference
Bladder CancerHigher in Tumor
Breast CancerHigher in Tumor
Colorectal CancerHigher in Tumor
Esophageal CancerHigher in Tumor
Gastric CancerHigher in Tumor
Liver CancerHigher in Tumor
Lung CancerHigher in Tumor
Kidney CancerHigher in Tumor
Prostate CancerHigher in Tumor
LeukemiaHigher in Tumor (in some datasets)
MyelomaHigher in Tumor

Table 2: Functional Impact of ac4C Modification on mRNA

GeneCellular ContextEffect of ac4CQuantitative ChangeReference
KIF23Colorectal CancerIncreased mRNA stabilitySpecific fold change not detailed
Multiple mRNAsHuman Embryonic Stem CellsCorrelation between ac4C and translation efficiencyStoichiometric detection of ac4C in 18S rRNA achieved
18S rRNAHeLa CellsHigh stoichiometry of ac4C at specific sites~25% C:T mismatch rate at ~100% acetylated site
Synthetic RNAsIn vitroLinear correlation between ac4C stoichiometry and sequencing mismatch ratePearson's R = 0.99

Signaling Pathways and Regulatory Networks

The expression and activity of the ac4C machinery are tightly regulated by cellular signaling pathways, and in turn, ac4C modification can influence downstream signaling events.

NAT10_Upstream_Regulation cluster_stimuli Cellular Stimuli cluster_transcription_factors Transcription Factors Hypoxia Hypoxia HIF1α HIF1α Hypoxia->HIF1α Inflammation (LPS) Inflammation (LPS) NF-κB (p65) NF-κB (p65) Inflammation (LPS)->NF-κB (p65) Oncogenic Signals Oncogenic Signals c-myc c-myc Oncogenic Signals->c-myc HOXC8 HOXC8 Oncogenic Signals->HOXC8 Chemotherapy (Cisplatin) Chemotherapy (Cisplatin) Chemotherapy (Cisplatin)->NF-κB (p65) NAT10 Gene NAT10 Gene HIF1α->NAT10 Gene Binds to promoter NF-κB (p65)->NAT10 Gene Binds to promoter c-myc->NAT10 Gene Upregulates HOXC8->NAT10 Gene Binds to promoter NAT10 Protein (Writer) NAT10 Protein (Writer) NAT10 Gene->NAT10 Protein (Writer) Transcription & Translation

Figure 1: Upstream regulation of the ac4C writer, NAT10.

ac4C_Downstream_Effects NAT10 NAT10 Target mRNA Target mRNA NAT10->Target mRNA Acetylates ac4C-modified mRNA ac4C-modified mRNA Target mRNA->ac4C-modified mRNA Increased mRNA Stability Increased mRNA Stability ac4C-modified mRNA->Increased mRNA Stability Enhanced Translation Enhanced Translation ac4C-modified mRNA->Enhanced Translation Oncogene Expression Oncogene Expression Increased mRNA Stability->Oncogene Expression Enhanced Translation->Oncogene Expression Wnt/β-catenin Pathway Wnt/β-catenin Pathway Oncogene Expression->Wnt/β-catenin Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway Oncogene Expression->MAPK/ERK Pathway Activates Tumor Progression Tumor Progression Wnt/β-catenin Pathway->Tumor Progression MAPK/ERK Pathway->Tumor Progression

References

The Role of N4-Acetylcytosine in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a highly conserved and dynamic epigenetic modification of RNA that plays a critical role in the post-transcriptional regulation of gene expression. This modification, catalyzed by the sole known "writer" enzyme N-acetyltransferase 10 (NAT10), influences mRNA stability and translation efficiency, thereby impacting a wide array of cellular processes.[1][2][3] Dysregulation of ac4C levels has been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer, making NAT10 a compelling target for novel therapeutic interventions. This technical guide provides an in-depth overview of the core aspects of ac4C, including its molecular functions, the methodologies for its detection and analysis, and its involvement in key signaling pathways.

Introduction to this compound (ac4C)

First identified in the 1970s in stable RNAs such as tRNA and rRNA, N4-acetylcytidine (ac4C) has more recently been discovered as a widespread modification in messenger RNA (mRNA) in eukaryotes.[3] Unlike the more extensively studied N6-methyladenosine (m6A), ac4C is an acetylation event, the addition of an acetyl group to the N4 position of cytidine. This seemingly subtle modification has profound effects on RNA metabolism. The enzymatic machinery for ac4C is currently understood to be simpler than that for other RNA modifications, with NAT10 being the only identified enzyme responsible for its deposition.[1] To date, no specific "eraser" or "reader" proteins for ac4C have been definitively characterized, suggesting a unique regulatory mechanism.

The Molecular Machinery of ac4C Modification

The key player in the ac4C landscape is N-acetyltransferase 10 (NAT10). NAT10 is a highly conserved enzyme that utilizes acetyl-CoA as a donor to catalyze the transfer of an acetyl group to cytidine residues within RNA. Its activity is not limited to mRNA; NAT10 also modifies tRNA and rRNA, where ac4C contributes to their stability and proper function. In the context of mRNA, NAT10-mediated acetylation is a crucial step in post-transcriptional gene regulation.

The workflow for NAT10-mediated ac4C modification can be visualized as a straightforward enzymatic process:

acetyl_coa Acetyl-CoA nat10 NAT10 (Writer) acetyl_coa->nat10 provides acetyl group ac4c_mrna ac4C-modified mRNA nat10->ac4c_mrna catalyzes acetylation coa CoA nat10->coa cytidine Cytidine in mRNA cytidine->nat10 substrate

Figure 1: Catalytic action of NAT10 in ac4C formation.

Functional Consequences of ac4C Modification

The presence of ac4C on an mRNA molecule significantly impacts its fate and function within the cell. The primary consequences are enhanced mRNA stability and increased translation efficiency.

  • mRNA Stability: ac4C modification protects mRNA from degradation, thereby increasing its half-life. This stabilization is thought to occur through the alteration of local RNA structure, making it less susceptible to ribonucleases.

  • Translation Efficiency: By promoting the recruitment of ribosomes and facilitating the decoding process, ac4C can significantly boost the rate of protein synthesis from a target mRNA. This effect is particularly pronounced when ac4C is located within the coding sequence (CDS).

These molecular effects translate into the regulation of a multitude of cellular processes, including cell proliferation, differentiation, and stress responses.

Data Presentation: Quantitative Effects of ac4C

The following tables summarize quantitative data from studies investigating the impact of NAT10 and ac4C on gene expression.

Table 1: Differential Gene Expression upon NAT10 Knockdown in Human Embryonic Stem Cells (hESCs)

Gene SetNumber of GenesRegulation DirectionFold Change CutoffAdjusted P-value
Differentially Expressed Genes1872Up-regulated> 1.5< 0.05
Differentially Expressed Genes1538Down-regulated> 1.5< 0.05

Table 2: Differential Protein Expression upon NAT10 Knockdown in hESCs

Protein SetNumber of ProteinsRegulation DirectionFold Change CutoffP-value
Differentially Expressed Proteins519Up-regulated> 1.2< 0.05
Differentially Expressed Proteins541Down-regulated> 1.2< 0.05

Table 3: Effect of NAT10 Knockdown on ac4C-Modified Transcripts in Mouse Oocytes

Transcript CategoryNumber of GenesRegulation upon NAT10 KD
Differentially Expressed Genes (DEGs)280-
Upregulated DEGs99-
Downregulated DEGs181-
DEGs with Potential ac4C Sites18-
Downregulated DEGs with ac4C Sites17-

Signaling Pathways Regulated by ac4C

ac4C modification, through the action of NAT10, has been shown to be a critical regulator of key signaling pathways implicated in cancer and other diseases.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Several studies have demonstrated that NAT10 can activate this pathway by enhancing the stability and translation of key components. For instance, in hepatocellular carcinoma, NAT10-mediated ac4C modification of DDIAS mRNA leads to its upregulation, which in turn activates the PI3K/AKT pathway. Similarly, in bladder cancer, NAT10 promotes the expression of AKT1 through ac4C modification.

cluster_ac4c ac4C-mediated Regulation cluster_pi3k PI3K/AKT Pathway nat10 NAT10 ddias_mrna DDIAS mRNA nat10->ddias_mrna acetylates akt1_mrna AKT1 mRNA nat10->akt1_mrna acetylates ac4c_ddias ac4C-DDIAS mRNA ddias_mrna->ac4c_ddias ac4c_akt1 ac4C-AKT1 mRNA akt1_mrna->ac4c_akt1 pi3k PI3K ac4c_ddias->pi3k activates akt AKT ac4c_akt1->akt increases expression pi3k->akt downstream Downstream Effectors (Proliferation, Survival) akt->downstream

Figure 2: NAT10-mediated activation of the PI3K/AKT pathway.
The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. In colorectal cancer, NAT10 has been shown to promote the stability of KIF23 mRNA through ac4C modification. Elevated KIF23 levels then lead to the activation of the Wnt/β-catenin signaling cascade, promoting cancer progression.

cluster_ac4c ac4C-mediated Regulation cluster_wnt Wnt/β-catenin Pathway nat10 NAT10 kif23_mrna KIF23 mRNA nat10->kif23_mrna acetylates ac4c_kif23 ac4C-KIF23 mRNA kif23_mrna->ac4c_kif23 beta_catenin β-catenin ac4c_kif23->beta_catenin increases expression, leading to activation wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd fzd->beta_catenin stabilizes tcf_lef TCF/LEF beta_catenin->tcf_lef translocates to nucleus and binds to target_genes Target Gene Expression (Proliferation, Metastasis) tcf_lef->target_genes activates

Figure 3: NAT10-mediated activation of the Wnt/β-catenin pathway.

Experimental Protocols for ac4C Analysis

Several key techniques have been developed to detect and map ac4C across the transcriptome.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method for transcriptome-wide mapping of ac4C.

Detailed Methodology:

  • RNA Extraction and Fragmentation: Total RNA is extracted from cells or tissues and fragmented into smaller pieces (typically ~100-200 nucleotides).

  • Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to ac4C.

  • Complex Capture: Protein A/G magnetic beads are used to capture the antibody-RNA complexes.

  • Washing: The beads are washed to remove non-specifically bound RNA.

  • RNA Elution: The ac4C-containing RNA fragments are eluted from the antibody-bead complexes.

  • Library Preparation and Sequencing: The enriched RNA fragments are used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome, and peak-calling algorithms are used to identify regions enriched for ac4C.

rna_extraction 1. RNA Extraction & Fragmentation immunoprecipitation 2. Immunoprecipitation with ac4C antibody rna_extraction->immunoprecipitation complex_capture 3. Capture with Protein A/G beads immunoprecipitation->complex_capture washing 4. Washing complex_capture->washing elution 5. RNA Elution washing->elution library_prep 6. Library Preparation & Sequencing elution->library_prep data_analysis 7. Data Analysis (Peak Calling) library_prep->data_analysis

Figure 4: Experimental workflow for acRIP-seq.
Reduction and Sequencing (RedaC:T-seq)

RedaC:T-seq is a chemical-based method that allows for the base-resolution mapping of ac4C.

Detailed Methodology:

  • RNA Isolation and Ribosomal RNA Depletion: Total RNA is isolated, and ribosomal RNA is depleted to enrich for mRNA.

  • Sodium Borohydride (NaBH₄) Treatment: The RNA is treated with NaBH₄, which reduces ac4C to tetrahydro-N4-acetylcytidine. This chemical modification does not affect unmodified cytidine.

  • Reverse Transcription: During reverse transcription, the reduced ac4C is misread by reverse transcriptase as a uridine (U), leading to the incorporation of an adenosine (A) in the complementary DNA (cDNA) strand.

  • Library Preparation and Sequencing: A sequencing library is prepared from the cDNA and sequenced.

  • Data Analysis: The sequencing data is analyzed for C-to-T transitions at specific cytidine positions, which correspond to the original locations of ac4C.

N4-acetylcytidine Sequencing (ac4C-seq)

ac4C-seq is another chemical-based method for quantitative, single-nucleotide resolution mapping of ac4C.

Detailed Methodology:

  • RNA Treatment: RNA is treated with sodium cyanoborohydride (NaCNBH₃) under acidic conditions, which also reduces ac4C to a form that is misread during reverse transcription.

  • Reverse Transcription and Library Preparation: Similar to RedaC:T-seq, reverse transcription leads to a C-to-T mutation in the sequencing reads at the site of ac4C.

  • Data Analysis: The frequency of C-to-T transitions at each cytidine residue is quantified to determine the stoichiometry of ac4C at that site.

Conclusion and Future Directions

This compound is emerging as a critical player in the epitranscriptomic regulation of gene expression. The development of sophisticated detection methods has enabled a deeper understanding of its roles in health and disease. The central role of NAT10 as the sole writer of ac4C makes it an attractive therapeutic target, particularly in oncology. Future research will likely focus on the identification of ac4C "readers" and "erasers," which would add another layer of regulatory complexity. Furthermore, the development of more sensitive and quantitative methods for ac4C detection will be crucial for elucidating its precise functions in different cellular contexts and for advancing the development of targeted therapies.

References

N4-Acetylcytosine (ac4C) in Ribosomal RNA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytosine (ac4C) is a highly conserved and crucial post-transcriptional modification of ribosomal RNA (rRNA) found across all domains of life. This modification, catalyzed by the singular enzyme N-acetyltransferase 10 (NAT10) in eukaryotes, plays a pivotal role in ribosome biogenesis, translational fidelity, and cellular homeostasis. Dysregulation of ac4C levels in rRNA has been increasingly implicated in various human diseases, most notably cancer, making NAT10 a promising target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the function of ac4C in rRNA, detailed experimental protocols for its detection and analysis, a summary of key quantitative data, and an overview of its relevance in drug development.

The Core Function of this compound in rRNA

This compound is an acetylation event occurring at the N4 position of cytidine residues within RNA.[1] In eukaryotic rRNA, ac4C is predominantly found at two specific sites within the 18S rRNA of the small ribosomal subunit (40S).[2][3] This modification is not merely a static structural feature but an active player in fundamental cellular processes.

Ribosome Biogenesis and Processing

The formation of ac4C on 18S rRNA is essential for the proper maturation of the 40S ribosomal subunit.[4] The modification is introduced by NAT10, an ATP-dependent RNA acetyltransferase that utilizes acetyl-CoA as the acetyl group donor.[5] In humans, the small nucleolar RNA SNORD13 is thought to guide NAT10 to its specific target sites on the pre-rRNA through base-pairing.

Depletion of NAT10 leads to an accumulation of the 30S precursor of 18S rRNA, indicating a critical role for ac4C in pre-rRNA processing. This disruption in ribosome biogenesis can, in turn, lead to cellular growth retardation. While the precise mechanism is still under investigation, it is hypothesized that the acetylation event, or the presence of NAT10 itself, is a crucial checkpoint in the intricate assembly line of ribosome production.

Translational Fidelity and Efficiency

The presence of ac4C in the 18S rRNA contributes to the accuracy of protein synthesis. It is proposed that ac4C enhances the stability of the local rRNA structure, which in turn helps to maintain the correct reading frame and ensure the precise decoding of mRNA codons by the ribosome. Misreading of the genetic code can lead to the synthesis of non-functional or even toxic proteins, highlighting the importance of modifications like ac4C in maintaining cellular health. While the direct quantitative impact on fidelity is an area of active research, the conservation of this modification underscores its significance in this process.

Structural Stabilization of rRNA

Biophysical studies have demonstrated that ac4C increases the thermodynamic stability of RNA duplexes. This stabilizing effect is crucial within the highly structured environment of the ribosome. By reinforcing the correct folding of the 18S rRNA, ac4C contributes to the overall structural integrity and function of the small ribosomal subunit.

Quantitative Data on ac4C in 18S rRNA

The precise location and impact of ac4C modification have been quantitatively assessed in various organisms. The following tables summarize key data from the literature.

OrganismrRNA ComponentHelixPositionReference(s)
Homo sapiens (Human)18S rRNA34C1337
Homo sapiens (Human)18S rRNA45C1842
Saccharomyces cerevisiae (Yeast)18S rRNA34C1280
Saccharomyces cerevisiae (Yeast)18S rRNA45C1773
Dictyostelium discoideum18S rRNA45C1844

Table 1: Location of this compound (ac4C) in 18S rRNA of Various Eukaryotes. This table details the specific nucleotide positions of ac4C within the 18S ribosomal RNA.

ParameterValueConditionReference(s)
C:T Mismatch Rate at nt 1842 (HeLa cells)~25%~100% acetylation (NaBH4 reduced)
Duplex Melting Temperature (Tm) Increase+1.2 to +2.4 °CRNA duplex with ac4C vs. unmodified C

Table 2: Quantitative Effects Associated with ac4C in 18S rRNA. This table provides quantitative data on the detection and biophysical impact of ac4C.

Experimental Protocols for ac4C Analysis in rRNA

Several methods have been developed for the detection and quantification of ac4C in rRNA. These techniques range from antibody-based enrichment to chemical modification followed by high-throughput sequencing.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This method utilizes an antibody specific to ac4C to enrich for RNA fragments containing the modification, which are then identified by next-generation sequencing.

Detailed Methodology:

  • RNA Extraction and Fragmentation: Total RNA is extracted from cells or tissues of interest. The RNA is then fragmented into smaller pieces (typically 100-200 nucleotides) using enzymatic or chemical methods.

  • Immunoprecipitation: The fragmented RNA is incubated with an anti-ac4C antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound RNA. The enriched, ac4C-containing RNA fragments are then eluted from the antibody-bead complexes.

  • Library Preparation and Sequencing: The eluted RNA is used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to the reference genome/transcriptome. Peaks are called to identify regions enriched for ac4C.

acRIP_seq_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing & Analysis rna_extraction Total RNA Extraction fragmentation RNA Fragmentation rna_extraction->fragmentation ip Incubation with anti-ac4C Antibody fragmentation->ip capture Capture with Protein A/G Beads ip->capture washing Washing Steps capture->washing elution Elution of ac4C-RNA washing->elution library_prep cDNA Library Preparation elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Peak Calling) sequencing->data_analysis

acRIP-seq Experimental Workflow
Chemically Based Mapping of ac4C (ac4C-seq)

This method provides single-nucleotide resolution mapping of ac4C by chemically modifying the acetylated cytosine, leading to a predictable change during reverse transcription.

Detailed Methodology:

  • Chemical Reduction: Total RNA is treated with a reducing agent, such as sodium cyanoborohydride (NaBH3CN), under acidic conditions. This reaction reduces ac4C to tetrahydro-N4-acetylcytidine.

  • RNA Fragmentation and Library Preparation: The treated RNA is fragmented, and sequencing adapters are ligated.

  • Reverse Transcription: During reverse transcription, the reduced ac4C base is misread by the reverse transcriptase, typically as a thymine (T) instead of a cytosine (C).

  • Sequencing and Data Analysis: The resulting cDNA is sequenced. The sequencing data is analyzed to identify C-to-T transitions that are present in the chemically treated sample but absent in a control (untreated) sample. The frequency of these transitions at a specific site corresponds to the stoichiometry of ac4C.

ac4C_seq_workflow cluster_treatment Chemical Treatment cluster_library_prep Library Preparation cluster_analysis Sequencing & Analysis rna Total RNA reduction Reduction with NaBH3CN rna->reduction control Mock Treatment (Control) rna->control frag_reduced Fragmentation reduction->frag_reduced frag_control Fragmentation control->frag_control rt_reduced Reverse Transcription (C>T misincorporation) frag_reduced->rt_reduced seq_reduced Sequencing rt_reduced->seq_reduced rt_control Reverse Transcription frag_control->rt_control seq_control Sequencing rt_control->seq_control analysis Bioinformatic Analysis (Identify C>T transitions) seq_reduced->analysis seq_control->analysis

ac4C-seq Experimental Workflow
Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for detecting and quantifying modified nucleosides, including ac4C.

Detailed Methodology:

  • rRNA Isolation and Digestion: 18S rRNA is isolated and purified. The RNA is then digested into single nucleosides using a cocktail of nucleases.

  • Chromatographic Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Detection and Quantification: The separated nucleosides are introduced into a mass spectrometer. The abundance of ac4C is determined by comparing its signal to that of the canonical nucleosides.

Signaling Pathways and Implications in Disease

The regulation of NAT10 and, consequently, ac4C levels in rRNA is intertwined with cellular signaling pathways that are often dysregulated in disease.

The NAT10-rRNA Axis in Cancer

NAT10 is frequently overexpressed in various cancers, and its elevated levels are often associated with poor prognosis. The increased production of ribosomes, fueled by NAT10-mediated ac4C formation, can support the high protein synthesis demands of rapidly proliferating cancer cells.

NAT10_Cancer_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects oncogenic_signals Oncogenic Signals (e.g., MYC, NF-κB) nat10 NAT10 Expression (Upregulated in Cancer) oncogenic_signals->nat10 ho_xc8 HOXC8 ho_xc8->nat10 in Cervical Cancer ac4c_formation Increased ac4C in 18S rRNA nat10->ac4c_formation (catalyzes) ribosome_biogenesis Enhanced Ribosome Biogenesis ac4c_formation->ribosome_biogenesis protein_synthesis Increased Protein Synthesis ribosome_biogenesis->protein_synthesis cell_proliferation Tumor Cell Proliferation protein_synthesis->cell_proliferation drug_resistance Drug Resistance protein_synthesis->drug_resistance

NAT10-mediated ac4C in rRNA and its role in cancer.
Stress Response

Recent studies have suggested a role for ac4C in the cellular stress response. Under conditions of oxidative stress, ac4C modification on mRNA has been shown to promote its localization to stress granules. While the direct role of rRNA ac4C in this process is less clear, the coordination of translational machinery is a key aspect of the stress response.

Drug Development Implications

The critical role of NAT10 in cancer biology has made it an attractive target for the development of novel anti-cancer therapies.

NAT10 Inhibitors

Several small molecule inhibitors of NAT10 have been identified, with Remodelin being one of the most studied. Remodelin has been shown to inhibit the acetyltransferase activity of NAT10, leading to a reduction in ac4C levels. In preclinical cancer models, treatment with Remodelin has been shown to suppress tumor growth and enhance the efficacy of chemotherapy. However, some studies have questioned the specificity of Remodelin for NAT10-catalyzed RNA acetylation, indicating a need for further development of more specific inhibitors.

Therapeutic Strategies

Targeting NAT10 offers a promising strategy to disrupt ribosome biogenesis and protein synthesis in cancer cells, thereby inhibiting their proliferation. Combination therapies using NAT10 inhibitors with existing chemotherapeutic agents are being explored to overcome drug resistance. For instance, by reversing the epithelial-mesenchymal transition (EMT), NAT10 inhibition can re-sensitize cancer cells to drugs like doxorubicin.

Conclusion

This compound in ribosomal RNA is a fundamentally important modification that ensures the fidelity and efficiency of protein synthesis. Its formation, catalyzed by NAT10, is a critical step in ribosome biogenesis. The dysregulation of this pathway is a hallmark of cancer, presenting a compelling opportunity for therapeutic intervention. The continued development of specific and potent NAT10 inhibitors holds significant promise for the future of cancer treatment. Further research into the intricate regulatory networks governing rRNA acetylation will undoubtedly unveil new insights into cellular biology and open up new avenues for drug discovery.

References

N4-Acetylcytosine (ac4C): A Key Regulator of Messenger RNA Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a crucial, evolutionarily conserved epitranscriptomic modification of messenger RNA (mRNA) that plays a significant role in regulating mRNA stability, translation efficiency, and cellular stress responses. This modification is dynamically installed and potentially removed by a dedicated set of enzymes, and its presence on mRNA transcripts influences their fate and function within the cell. Dysregulation of ac4C has been implicated in various diseases, including cancer, making the enzymes involved in its metabolism attractive targets for therapeutic development. This technical guide provides a comprehensive overview of the function of ac4C in mRNA, detailing the molecular players, experimental methodologies for its study, and quantitative data on its impact.

The Core Machinery of ac4C in mRNA

The metabolism and function of ac4C in mRNA are governed by a coordinated interplay of "writer," "reader," and "eraser" proteins.

  • Writer: The primary enzyme responsible for depositing ac4C on mRNA is N-acetyltransferase 10 (NAT10) .[1][2][3] NAT10 utilizes acetyl-CoA to catalyze the transfer of an acetyl group to the N4 position of cytidine residues within target mRNA molecules.[4] This process is critical for establishing the ac4C landscape of the transcriptome.

  • Reader: While the full spectrum of ac4C reader proteins is still under investigation, NOP58 , a nucleolar protein, has been identified as a potential reader of ac4C.[5] Studies have demonstrated a dose-dependent binding of NOP58 to ac4C-modified RNA, suggesting that it recognizes this modification to mediate downstream effects.

  • Eraser: The deacetylase SIRT7 has been proposed as a potential "eraser" of ac4C. In vitro studies have shown that SIRT7 can deacetylate ac4C-containing RNA, indicating a potential mechanism for the dynamic removal of this modification.

The interplay between these factors dictates the level and location of ac4C on mRNA, thereby influencing gene expression.

ac4C_Metabolism cluster_writer Writer cluster_modification Modification cluster_reader Reader cluster_eraser Eraser cluster_function Downstream Functions NAT10 NAT10 mRNA_C Cytidine (C) in mRNA NAT10->mRNA_C Acetylation mRNA_ac4C This compound (ac4C) in mRNA NOP58 NOP58 mRNA_ac4C->NOP58 Binding SIRT7 SIRT7 mRNA_ac4C->SIRT7 Deacetylation StressResponse Stress Granule Localization mRNA_ac4C->StressResponse Stability Increased mRNA Stability NOP58->Stability Translation Enhanced Translation NOP58->Translation Acetyl-CoA Acetyl-CoA Acetyl-CoA->NAT10

Figure 1: The core machinery of this compound (ac4C) metabolism and function in messenger RNA (mRNA).

Functional Consequences of ac4C in mRNA

The presence of ac4C on an mRNA transcript has profound effects on its lifecycle and function.

Enhanced mRNA Stability

One of the primary roles of ac4C is to protect mRNA from degradation, thereby increasing its half-life. This stabilization is thought to occur through the strengthening of Watson-Crick base pairing with guanosine, which can make the mRNA less susceptible to nuclease activity. Knockdown of the ac4C writer enzyme, NAT10, has been shown to significantly decrease the stability of target mRNAs. For instance, in human embryonic stem cells, NAT10 knockdown resulted in a prominent decrease in the half-life of the core pluripotency regulator OCT4 mRNA, with a log2 fold-change of -1.70.

Increased Translation Efficiency

ac4C modification, particularly within the coding sequence (CDS), can significantly enhance the efficiency of protein translation. The precise mechanism is still under investigation, but it is hypothesized that ac4C may facilitate more efficient codon-anticodon interactions at the ribosome. Studies utilizing ribosome profiling (Ribo-seq) have shown increased ribosome occupancy on ac4C-modified transcripts, indicating a higher rate of translation initiation and elongation.

Localization to Stress Granules

Under conditions of cellular stress, such as oxidative stress, ac4C-modified mRNAs have been shown to localize to stress granules. Stress granules are cytoplasmic aggregates of stalled translation initiation complexes that form to protect mRNAs from degradation and conserve energy during stress. The enrichment of ac4C-modified transcripts in these structures suggests a role for this modification in the cellular stress response, potentially by marking specific mRNAs for protection and regulated translation upon recovery from stress. The accumulation of acetylated mRNAs in stress granules is significantly diminished in NAT10 knockout cells, with an observed twofold decrease.

Quantitative Data on ac4C Function

The following tables summarize key quantitative findings from studies on the function of ac4C in mRNA.

Table 1: Effect of NAT10 Knockdown on mRNA Half-Life

GeneCell TypeLog2 Fold Change in Half-Life (NAT10 KD vs. Control)Reference
OCT4Human Embryonic Stem Cells-1.70
Kmt5aH9c2 CardiomyocytesSignificant decrease (exact fold change not specified)
FA metabolic genes (ELOVL6, ACSL3, ACSL4)MCF7Significant decrease in half-life

Table 2: Impact of ac4C on Translation Efficiency

Experimental SystemObservationQuantitative EffectReference
Ribo-seq in rat spinal dorsal hornIncreased ribosome enrichment on specific mRNAs after nerve injury4313 genes with significantly increased ribosome enrichment
Ribo-seq of Vegfa mRNAIncreased translation efficiency of Vegfa mRNA in neuropathic painLog2 fold change > 0.5 in ribosome occupancy
Luciferase reporter assaysac4C at wobble site C codons promotes protein translationSignificant increase in luciferase activity

Experimental Protocols for Studying ac4C

Several key experimental techniques are employed to detect and characterize ac4C in mRNA.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments from a total RNA sample. The enriched fragments are then sequenced to identify the acetylated transcripts.

Detailed Methodology:

  • RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Purify poly(A) RNA to enrich for mRNA. Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.

  • Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody conjugated to magnetic beads. This allows for the specific capture of ac4C-containing RNA fragments.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound RNA. Elute the enriched ac4C-modified RNA from the antibody-bead complexes.

  • Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification. Sequence the library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Identify peaks of enrichment in the acRIP sample compared to a control (e.g., input RNA or IgG immunoprecipitation) to determine the locations of ac4C modifications.

acRIP_seq_Workflow start Total RNA polyA Poly(A) RNA Purification start->polyA fragment RNA Fragmentation polyA->fragment ip Immunoprecipitation (anti-ac4C antibody) fragment->ip wash Washing ip->wash elute Elution wash->elute library Library Preparation elute->library seq High-Throughput Sequencing library->seq analysis Data Analysis (Peak Calling) seq->analysis result Identification of ac4C-modified transcripts analysis->result

Figure 2: Workflow for Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq).
N4-acetylcytidine Sequencing (ac4C-seq)

ac4C-seq is a chemical-based method that allows for the single-nucleotide resolution mapping of ac4C sites. This technique relies on the chemical reduction of ac4C, which leads to a specific misincorporation event during reverse transcription.

Detailed Methodology:

  • RNA Isolation and Reduction: Isolate total RNA. Treat the RNA with a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), under acidic conditions. This converts ac4C to a reduced form.

  • Reverse Transcription: Perform reverse transcription on the treated RNA. The reduced ac4C will cause the reverse transcriptase to misincorporate a non-cognate nucleotide (typically an 'A' opposite the modified 'C').

  • Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA.

  • Data Analysis: Align the sequencing reads to a reference genome. Identify positions where a C-to-T transition is observed in the sequencing data, as this indicates the original location of an ac4C modification.

ac4C_seq_Workflow start Total RNA reduction Chemical Reduction (e.g., NaCNBH₃) start->reduction rt Reverse Transcription reduction->rt library Library Preparation rt->library seq High-Throughput Sequencing library->seq analysis Data Analysis (C-to-T transition identification) seq->analysis result Single-nucleotide resolution ac4C map analysis->result

Figure 3: Workflow for N4-acetylcytidine Sequencing (ac4C-seq).
Quantitative Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) provides a direct and quantitative method for measuring the overall abundance of ac4C in a given RNA sample.

Detailed Methodology:

  • RNA Isolation and Digestion: Isolate the RNA of interest (e.g., mRNA). Digest the RNA into individual nucleosides using a cocktail of nucleases.

  • Liquid Chromatography: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry: Analyze the separated nucleosides using a mass spectrometer to identify and quantify ac4C based on its unique mass-to-charge ratio. The abundance of ac4C is typically normalized to the abundance of unmodified cytosine.

In Vitro Transcription of ac4C-modified RNA

To study the direct functional effects of ac4C, it is often necessary to generate RNA molecules with site-specific ac4C modifications. This can be achieved through in vitro transcription.

Detailed Methodology:

  • Template Preparation: Prepare a DNA template containing a T7 or SP6 promoter upstream of the desired RNA sequence.

  • In Vitro Transcription Reaction: Set up an in vitro transcription reaction using a commercially available kit. In place of standard CTP, use a mixture of CTP and N4-acetylcytidine triphosphate (ac4CTP) at the desired ratio to achieve stochastic incorporation of ac4C. For site-specific incorporation, chemical synthesis of the RNA oligonucleotide is required.

  • Purification: Purify the resulting ac4C-modified RNA using standard methods such as gel electrophoresis or column chromatography.

Luciferase Reporter Assays for Stability and Translation

Luciferase reporter assays are a common method to assess the impact of ac4C on mRNA stability and translation efficiency.

Detailed Methodology:

  • Construct Design: Clone the 3' UTR of a gene of interest downstream of a luciferase reporter gene (e.g., NanoLuc or Firefly luciferase). To study the effect of ac4C, the reporter mRNA can be generated with or without ac4C via in vitro transcription.

  • Transfection: Transfect the reporter constructs into cultured cells.

  • Luciferase Assay: After a defined period, lyse the cells and measure luciferase activity using a luminometer. Higher luciferase activity in the presence of ac4C suggests increased stability and/or translation efficiency.

  • mRNA Stability Assay: To specifically measure mRNA stability, treat the transfected cells with a transcription inhibitor, such as actinomycin D. Collect RNA at various time points after treatment and quantify the amount of luciferase mRNA remaining using RT-qPCR. A slower decay rate for the ac4C-containing mRNA indicates increased stability.

Conclusion and Future Directions

This compound is a critical regulator of mRNA function, influencing its stability, translation, and response to cellular stress. The core machinery of ac4C metabolism, involving the writer NAT10, the potential reader NOP58, and the potential eraser SIRT7, provides multiple points for therapeutic intervention. The experimental protocols outlined in this guide provide a robust toolkit for researchers to further investigate the roles of ac4C in health and disease. Future research will likely focus on identifying the complete set of ac4C readers and erasers, elucidating the precise molecular mechanisms by which ac4C exerts its effects, and developing potent and specific inhibitors of NAT10 for the treatment of cancer and other diseases where ac4C metabolism is dysregulated.

References

The Enzymatic Writer of N4-Acetylcytosine: A Technical Guide to NAT10 Acetyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a crucial epitranscriptomic modification influencing RNA stability and translation, with the N-acetyltransferase 10 (NAT10) being its sole identified enzymatic writer in eukaryotes.[1][2] This technical guide provides an in-depth overview of NAT10's core functions, its role in disease—particularly cancer—and the experimental methodologies used to investigate its activity. A key focus is placed on its dual functionality as both an RNA and protein acetyltransferase, its intricate involvement in major signaling pathways, and its emergence as a promising target for therapeutic intervention. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex molecular interactions to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction to NAT10 Acetyltransferase

NAT10, also known as human N-acetyltransferase-like protein (hALP), is a highly conserved enzyme and a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily.[3][4] It is the only known enzyme to catalyze the formation of N4-acetylcytidine (ac4C) on various RNA substrates, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1] Beyond its role as an RNA "writer," NAT10 also functions as a protein lysine acetyltransferase, targeting both histone and non-histone proteins, thereby playing a multifaceted role in cellular regulation.

NAT10's enzymatic activity is dependent on acetyl-CoA as the acetyl group donor and ATP, highlighting a direct link between cellular metabolism and post-transcriptional gene regulation. Its expression is frequently dysregulated in various diseases, most notably in cancer, where its overexpression often correlates with poor prognosis, making it a compelling target for novel therapeutic strategies.

Biochemical Properties and Substrates of NAT10

NAT10's dual substrate specificity for both RNA and protein underscores its central role in cellular homeostasis.

RNA Substrates:

  • mRNA: NAT10-mediated ac4C modification on mRNA primarily occurs within the coding sequence (CDS) and can enhance mRNA stability and translation efficiency. This regulation is critical for the expression of numerous genes involved in cell proliferation, migration, and survival.

  • rRNA: NAT10 acetylates 18S rRNA, a modification essential for proper ribosome biogenesis and function.

  • tRNA: Acetylation of tRNA by NAT10 is crucial for maintaining translational fidelity.

Protein Substrates:

  • Histones: NAT10 possesses histone acetyltransferase (HAT) activity, suggesting a role in chromatin remodeling and gene expression regulation.

  • Non-Histone Proteins: NAT10 acetylates a variety of non-histone proteins, including α-tubulin and the tumor suppressor p53, thereby influencing cytoskeletal dynamics, cell division, and genome stability.

Data Presentation: Quantitative Insights into NAT10 Function

This section summarizes key quantitative data related to NAT10 expression, its enzymatic activity, and the impact of its modulation.

Table 1: Differential Expression of NAT10 in Cancer Tissues
Cancer TypeFold Change (Tumor vs. Normal)Database/SourceCitation
Bladder Urothelial Carcinoma (BLCA)~1.5 - 2.0TCGA (UALCAN)
Breast Invasive Carcinoma (BRCA)~1.5 - 2.0TCGA (UALCAN)
Colon Adenocarcinoma (COAD)~1.5 - 2.0TCGA (UALCAN)
Head and Neck Squamous Cell Carcinoma (HNSC)~1.5 - 2.0TCGA (UALCAN)
Liver Hepatocellular Carcinoma (LIHC)~2.0 - 2.5TCGA (UALCAN)
Lung Adenocarcinoma (LUAD)~1.5 - 2.0TCGA (UALCAN)
Pancreatic Adenocarcinoma (PAAD)~1.5 - 2.0TCGA (UALCAN)
Stomach Adenocarcinoma (STAD)~1.5 - 2.0TCGA (UALCAN)

Note: Fold change values are estimated from graphical representations in the UALCAN database and may vary.

Table 2: Inhibitory Activity of Remodelin against NAT10
Cell LineCancer TypeIC50 (µM)Citation
OCI-LY1Diffuse Large B-cell Lymphoma~10-20
U2932Diffuse Large B-cell Lymphoma~10-20
MCF7Breast Cancer13.42
T47DBreast Cancer36.86
MDA-MB-468Breast Cancer21.36
U2OSOsteosarcomaNot specified, effective at 500 µM
MG63OsteosarcomaNot specified, effective at 500 µM
Capecitabine-resistant MCF-7Breast CancerIC50 shift observed
Capecitabine-resistant MDA-MB-231Breast CancerIC50 shift observed
Table 3: Effect of NAT10 Knockdown on mRNA Half-life of Target Genes
Target GeneCell LineChange in Half-lifeCitation
BCL9LUMUC-3 (Bladder Cancer)Significantly reduced
SOX4UMUC-3 (Bladder Cancer)Significantly reduced
ELOVL6MCF7 (Breast Cancer)Significantly reduced
ACSL3MCF7 (Breast Cancer)Significantly reduced
ACSL4MCF7 (Breast Cancer)Significantly reduced
GCLCBreast Cancer Cell LinesRemarkably reduced
SLC7A11Breast Cancer Cell LinesRemarkably reduced
OCT4hESCsLog2 fold-change of -1.70
HMGA1DU145, PC-3 (Prostate Cancer)Significantly reduced
KRT8DU145, PC-3 (Prostate Cancer)Significantly reduced

Signaling Pathways Involving NAT10

NAT10 is a critical node in several signaling pathways that are frequently dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

NAT10 can promote the progression of colorectal cancer by activating the Wnt/β-catenin pathway. It achieves this by mediating the ac4C modification and subsequent stabilization of KIF23 mRNA. Increased KIF23 protein levels then lead to the activation of the Wnt/β-catenin signaling cascade.

G NAT10 NAT10 KIF23_mRNA KIF23 mRNA NAT10->KIF23_mRNA ac4C modification ac4C ac4C KIF23_mRNA->ac4C KIF23_Protein KIF23 Protein KIF23_mRNA->KIF23_Protein translation ac4C->KIF23_mRNA stabilization GSK3b GSK-3β KIF23_Protein->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF nuclear translocation & activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes transcription G NAT10 NAT10 Target_mRNA Target mRNA (e.g., DDIAS, TRIM44) NAT10->Target_mRNA ac4C modification ac4C ac4C Target_mRNA->ac4C Target_Protein Target Protein Target_mRNA->Target_Protein translation ac4C->Target_mRNA stabilization PI3K PI3K Target_Protein->PI3K activation AKT AKT PI3K->AKT activation mTOR mTOR AKT->mTOR activation Downstream_Effectors Downstream Effectors (Proliferation, Survival) AKT->Downstream_Effectors mTOR->Downstream_Effectors G NAT10 NAT10 LAMB3_mRNA LAMB3 mRNA NAT10->LAMB3_mRNA ac4C modification ac4C ac4C LAMB3_mRNA->ac4C LAMB3_Protein LAMB3 Protein LAMB3_mRNA->LAMB3_Protein translation ac4C->LAMB3_mRNA stabilization FAK FAK LAMB3_Protein->FAK activation Ras Ras FAK->Ras activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors activation G cluster_0 RNA Preparation cluster_1 Immunoprecipitation cluster_2 Library Preparation & Sequencing Total_RNA_Isolation 1. Total RNA Isolation PolyA_Selection 2. Poly(A) RNA Selection Total_RNA_Isolation->PolyA_Selection RNA_Fragmentation 3. RNA Fragmentation PolyA_Selection->RNA_Fragmentation IP 5. Immunoprecipitation RNA_Fragmentation->IP Antibody_Bead_Binding 4. Antibody-Bead Conjugation (anti-ac4C) Antibody_Bead_Binding->IP Washing 6. Washing IP->Washing Elution 7. Elution of Acetylated RNA Washing->Elution Library_Prep 8. Library Preparation Elution->Library_Prep Sequencing 9. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 10. Bioinformatic Analysis Sequencing->Data_Analysis G Cell_Culture 1. Cell Culture ActD_Treatment 2. Actinomycin D Treatment (Transcription Inhibition) Cell_Culture->ActD_Treatment Time_Course_Harvest 3. Harvest Cells at Different Time Points ActD_Treatment->Time_Course_Harvest RNA_Extraction 4. RNA Extraction Time_Course_Harvest->RNA_Extraction qRT_PCR 5. qRT-PCR Analysis RNA_Extraction->qRT_PCR Half_Life_Calculation 6. mRNA Half-life Calculation qRT_PCR->Half_Life_Calculation

References

N4-Acetylcytosine's Impact on RNA Stability and Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a conserved post-transcriptional RNA modification that plays a critical role in regulating RNA metabolism. This modification, catalyzed by the "writer" enzyme N-acetyltransferase 10 (NAT10), enhances the stability of messenger RNA (mRNA) and promotes its translation into protein. By influencing the fate of specific transcripts, ac4C is implicated in a multitude of cellular processes and has emerged as a key player in various pathologies, most notably cancer. This guide provides a comprehensive overview of the molecular mechanisms underlying ac4C-mediated RNA regulation, details the experimental protocols for its study, and explores its potential as a therapeutic target.

The Core Mechanism: this compound in RNA Metabolism

N4-acetylcytidine (ac4C) is a chemical modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA)[1][2]. The addition of an acetyl group to the N4 position of cytidine is exclusively catalyzed by the enzyme N-acetyltransferase 10 (NAT10) in humans, making it the sole "writer" of this epitranscriptomic mark[1][3]. This modification has profound effects on RNA fate, primarily by enhancing its stability and promoting its translation.

Impact on RNA Stability

The presence of ac4C within an mRNA transcript significantly increases its half-life, thereby protecting it from degradation. This stabilizing effect is achieved by altering the RNA's structural properties, making it more resistant to ribonucleases[4]. Studies have shown that mRNAs containing ac4C, particularly within their coding sequences (CDS), exhibit significantly longer half-lives compared to their unmodified counterparts. The depletion of NAT10 leads to a reduction in ac4C levels and a corresponding decrease in the stability of these target mRNAs.

Enhancement of Translation Efficiency

Beyond stability, ac4C modification also boosts the efficiency of protein translation. Ribosome profiling studies have revealed that ac4C-modified mRNAs are translated more robustly. The precise mechanism is multifaceted; ac4C can influence codon-anticodon interactions and facilitate ribosome translocation along the mRNA. The location of the ac4C modification within the transcript is crucial, with modifications in the coding sequence having a pronounced positive effect on translation elongation.

The Key Player: N-acetyltransferase 10 (NAT10)

NAT10 is the central enzyme responsible for depositing the ac4C mark on RNA. Its activity and expression are tightly regulated, and its dysregulation is linked to numerous diseases.

Upstream Regulation of NAT10

The expression and activity of NAT10 are controlled by various signaling pathways and transcription factors. Key upstream regulators include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In cancer cells, the activation of the NF-κB signaling pathway can promote the transcription of the NAT10 gene. The p65 subunit of NF-κB has been shown to bind directly to the NAT10 promoter.

  • c-Myc: The oncogenic transcription factor c-Myc can upregulate the expression of NAT10, contributing to cell proliferation and tumorigenesis.

  • HOXC8 (Homeobox C8): In cervical cancer, the transcription factor HOXC8 binds to the promoter region of NAT10, leading to its increased expression.

  • MicroRNAs: miR-6716-5p has been identified as a negative regulator of NAT10, binding to the 3'-untranslated region (UTR) of NAT10 mRNA and inhibiting its translation.

Downstream Signaling Pathways and Cellular Processes

NAT10 and the resulting ac4C modification influence a wide array of downstream signaling pathways and cellular functions, including:

  • Wnt/β-catenin Pathway: NAT10 can activate the Wnt/β-catenin signaling pathway by stabilizing the mRNA of key components like KIF23, promoting cancer progression.

  • p53 Signaling: NAT10 can acetylate the tumor suppressor protein p53, enhancing its stability and promoting p53-dependent cell cycle arrest and apoptosis in response to DNA damage.

  • PI3K/AKT Pathway: In some cancers, NAT10 can activate the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.

  • Cell Cycle Regulation: NAT10 is involved in cell cycle progression, and its depletion can lead to cell cycle arrest.

  • DNA Damage Response: NAT10 plays a role in the DNA damage response by acetylating proteins involved in DNA repair pathways.

The Unidentified "Eraser"

While the "writer" enzyme for ac4C is well-established as NAT10, the identity of an "eraser" enzyme responsible for the removal of this modification from RNA remains elusive. Current research has not yet identified a specific RNA deacetylase for ac4C. This suggests that the regulation of ac4C levels may occur primarily through the control of NAT10 activity and the degradation of the modified RNA transcript itself, rather than through active enzymatic removal of the acetyl group. The search for an ac4C eraser is an active area of investigation in the field of epitranscriptomics.

Quantitative Data on ac4C's Impact

The stabilizing and translation-enhancing effects of ac4C have been quantified in several studies. The following tables summarize representative data.

Target GeneCell LineFold Change in mRNA Half-life (NAT10 knockdown vs. control)Reference
ELOVL6MCF7Decreased
ACSL3MCF7Decreased
ACSL4MCF7Decreased
OGAMouse OocytesDecreased
ERRFI1SW620Decreased
Target GeneExperimental SystemFold Change in Translation Efficiency (ac4C-modified vs. unmodified)Reference
General Population of ac4C-modified mRNAsHuman CellsIncreased
Genes with high ac4CNIH/3T3 cellsDownregulated upon NAT10 knockout
FNTBOsteosarcoma cellsDecreased upon Remodelin treatment

Experimental Protocols for Studying ac4C

Several key experimental techniques are employed to detect and quantify ac4C modification in RNA.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This antibody-based method is used to enrich for ac4C-containing RNA fragments from a total RNA sample, which are then identified by high-throughput sequencing.

Methodology:

  • RNA Extraction and Fragmentation: Isolate total RNA from cells or tissues and fragment it into smaller pieces (typically 100-200 nucleotides).

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to ac4C.

  • Enrichment: Use protein A/G magnetic beads to capture the antibody-RNA complexes, thereby enriching for ac4C-modified fragments.

  • RNA Elution and Library Preparation: Elute the enriched RNA from the beads and prepare a cDNA library for sequencing.

  • Sequencing and Data Analysis: Sequence the library and analyze the data to identify the genomic locations of the ac4C peaks.

N4-acetylcytidine Sequencing (ac4C-seq)

This chemical-based method allows for the single-nucleotide resolution mapping of ac4C.

Methodology:

  • Chemical Treatment: Treat RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This reduces ac4C to a tetrahydro-ac4C adduct.

  • Reverse Transcription: During reverse transcription, the modified base is misread, leading to a C-to-T transition in the resulting cDNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and identify sites with a high frequency of C-to-T mismatches in the treated sample compared to a control.

Reduction of ac4C and Conversion to Thymidine followed by Sequencing (RedaC:T-seq)

This is another chemical-based method for base-resolution mapping of ac4C.

Methodology:

  • Ribosomal RNA Depletion: Remove abundant ribosomal RNA from the total RNA sample.

  • Sodium Borohydride Treatment: Treat the RNA with sodium borohydride (NaBH₄) to reduce ac4C to tetrahydro-ac4C.

  • cDNA Synthesis: During cDNA synthesis, the reduced ac4C is read as a thymidine.

  • Library Preparation and Sequencing: Prepare an Illumina sequencing library.

  • Computational Analysis: Analyze the sequencing data to identify positions where cytosines are read as thymidines.

Quantitative Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the absolute levels of ac4C in a given RNA sample.

Methodology:

  • RNA Digestion: Digest the RNA sample into single nucleosides using a cocktail of nucleases.

  • Chromatographic Separation: Separate the nucleosides using liquid chromatography.

  • Mass Spectrometry Analysis: Detect and quantify the amount of ac4C relative to other nucleosides using a mass spectrometer.

Visualizing the Network: Signaling Pathways and Workflows

Signaling Pathways

NAT10_Upstream_Regulation cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Signals Inflammatory Signals TLR TLR Inflammatory Signals->TLR Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR NFkB_pathway NF-κB Pathway TLR->NFkB_pathway Myc_pathway c-Myc Pathway EGFR->Myc_pathway p65 p65 NFkB_pathway->p65 cMyc c-Myc Myc_pathway->cMyc NAT10_gene NAT10 Gene p65->NAT10_gene Binds to promoter cMyc->NAT10_gene Promotes transcription HOXC8 HOXC8 HOXC8->NAT10_gene Binds to promoter NAT10_mRNA NAT10 mRNA NAT10_gene->NAT10_mRNA Transcription NAT10_protein NAT10 Protein NAT10_mRNA->NAT10_protein Translation miR_6716_5p miR-6716-5p miR_6716_5p->NAT10_mRNA Inhibits translation

Caption: Upstream regulation of NAT10 expression.

ac4C_Downstream_Effects cluster_rna_modification RNA Modification cluster_cellular_effects Cellular Effects cluster_signaling_pathways Downstream Signaling cluster_phenotypes Cellular Phenotypes NAT10 NAT10 ac4C ac4C on mRNA NAT10->ac4C Catalyzes RNA_stability Increased mRNA Stability ac4C->RNA_stability Translation_efficiency Increased Translation Efficiency ac4C->Translation_efficiency Wnt Wnt/β-catenin Pathway RNA_stability->Wnt PI3K_AKT PI3K/AKT Pathway RNA_stability->PI3K_AKT p53_reg p53 Regulation Translation_efficiency->p53_reg Proliferation Cell Proliferation Wnt->Proliferation Metastasis Metastasis Wnt->Metastasis Apoptosis Apoptosis Regulation p53_reg->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibition

Caption: Downstream effects of NAT10-mediated ac4C modification.

Experimental Workflows

acRIP_seq_workflow start Total RNA fragmentation RNA Fragmentation start->fragmentation ip Immunoprecipitation (anti-ac4C antibody) fragmentation->ip enrichment Enrichment (Protein A/G beads) ip->enrichment elution Elution enrichment->elution library_prep cDNA Library Preparation elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (Peak Calling) sequencing->analysis end ac4C Sites Identified analysis->end ac4C_seq_workflow start Total RNA treatment Chemical Treatment (NaCNBH₃) start->treatment rt Reverse Transcription treatment->rt library_prep cDNA Library Preparation rt->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (C-to-T Mismatch Identification) sequencing->analysis end ac4C Sites Mapped analysis->end

References

N4-Acetylcytosine (ac4C) in Prokaryotes vs. Eukaryotes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytosine (ac4C) is a conserved RNA modification found across all domains of life, playing a crucial role in fine-tuning gene expression.[1][2] This technical guide provides a comprehensive comparison of ac4C in prokaryotes and eukaryotes, detailing its discovery, the enzymatic machinery responsible for its deposition, its functional implications, and the experimental protocols for its detection and analysis. While ac4C is a key player in ensuring translational fidelity in prokaryotes, its role in eukaryotes has expanded to include the regulation of mRNA stability and translation efficiency, highlighting a significant divergence in the epitranscriptomic landscapes of these two domains. This guide aims to serve as a valuable resource for researchers and professionals in drug development by consolidating current knowledge and providing detailed methodologies for future investigations into this critical RNA modification.

Introduction

First discovered in the 1960s in eukaryotic transfer RNA (tRNA), this compound (ac4C) is a post-transcriptional modification where an acetyl group is added to the nitrogen atom at the fourth position of the cytosine base.[1][2] For decades, its functional significance was primarily associated with tRNA and ribosomal RNA (rRNA).[3] However, recent advancements in high-throughput sequencing technologies have unveiled a broader role for ac4C, particularly in eukaryotic messenger RNA (mRNA), where it acts as a dynamic regulator of gene expression.

This guide will explore the dichotomy of ac4C's function and regulation between prokaryotic and eukaryotic systems. In prokaryotes, ac4C modification is highly specific and primarily serves to maintain the fidelity of protein translation. In contrast, eukaryotes have co-opted this modification for a wider range of regulatory functions, including the modulation of mRNA stability and translational output, with implications in various diseases, including cancer. Understanding these differences is paramount for the development of novel therapeutic strategies that target RNA-modifying enzymes.

The ac4C Machinery: A Tale of Two Acetyltransferases

The deposition of ac4C is catalyzed by a family of enzymes known as RNA acetyltransferases. While the core function is conserved, the enzymes and their regulatory mechanisms differ between prokaryotes and eukaryotes.

Prokaryotic Acetyltransferase: TmcA

In bacteria, the primary enzyme responsible for ac4C formation is TmcA (tRNA(Met) cytidine acetyltransferase). TmcA is a multi-domain enzyme containing both a Walker-type ATPase domain and an N-acetyltransferase domain. Its activity is ATP-dependent and highly specific for the wobble cytosine of elongator tRNAMet. This specificity is crucial for its function in translational accuracy.

Eukaryotic Acetyltransferases: NAT10 and Kre33

In eukaryotes, the key ac4C "writer" is N-acetyltransferase 10 (NAT10) in humans and its ortholog Kre33 in yeast. These enzymes are structurally related to prokaryotic TmcA, also possessing helicase and acetyltransferase domains. However, their substrate scope is broader, targeting not only tRNA but also rRNA and, significantly, mRNA. The activity of NAT10/Kre33 on different RNA substrates often requires adaptor proteins. For instance, the acetylation of tRNASer and tRNALeu requires the involvement of THUMPD1 in humans and its yeast homolog Tan1 .

Functional Roles of ac4C: From Fidelity to Regulation

The functional consequences of ac4C modification diverge significantly between prokaryotes and eukaryotes, reflecting the increasing complexity of gene regulation in higher organisms.

Prokaryotes: Ensuring Translational Fidelity

The most well-characterized role of ac4C in prokaryotes is at the wobble position of the anticodon of Escherichia coli elongator tRNAMet. The presence of ac4C at this position strengthens the C-G base pairing, ensuring the precise recognition of the AUG codon and preventing the misreading of the near-cognate AUA codon for isoleucine. This function highlights a mechanism for maintaining the fidelity of protein synthesis. While the presence of ac4C in other RNA species in prokaryotes is not as well-documented, its primary role appears to be confined to this critical aspect of translation.

Eukaryotes: A Multi-faceted Regulator

In eukaryotes, the functions of ac4C are more diverse and impactful on a broader scale of gene expression.

  • tRNA and rRNA Modification: Similar to prokaryotes, ac4C is found in eukaryotic tRNAs (tRNASer and tRNALeu) and 18S rRNA. In tRNA, it contributes to stability, while in rRNA, it is important for proper ribosome biogenesis and function.

  • mRNA Modification and Regulation: A major discovery in recent years has been the widespread presence of ac4C in eukaryotic mRNA. This modification is predominantly found within the coding sequence (CDS) and is associated with:

    • Increased mRNA Stability: ac4C-modified mRNAs exhibit a longer half-life, protecting them from degradation.

    • Enhanced Translation Efficiency: The presence of ac4C in the CDS promotes more efficient translation, leading to higher protein output. The precise mechanism is thought to involve improved codon-anticodon interactions.

The regulation of mRNA acetylation by NAT10 allows for dynamic control of gene expression in response to cellular signals and stress.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding ac4C in prokaryotes and eukaryotes.

Table 1: Comparison of ac4C Acetyltransferases

FeatureProkaryotes (TmcA)Eukaryotes (NAT10/Kre33)
Primary Enzyme TmcANAT10 (humans), Kre33 (yeast)
Domain Structure Walker-type ATPase, N-acetyltransferaseHelicase, N-acetyltransferase
Energy Dependence ATP-dependentATP-dependent
Substrate Specificity Highly specific to elongator tRNAMetBroader: tRNA, rRNA, mRNA
Adaptor Proteins Not generally requiredRequired for specific substrates (e.g., THUMPD1/Tan1 for tRNA)

Table 2: Functional Comparison of ac4C Modification

FunctionProkaryotesEukaryotes
Translational Fidelity Primary function; ensures accurate codon recognition by tRNAMetContributes to translational accuracy via tRNA and rRNA modification
mRNA Stability Not a known widespread functionIncreases the half-life of target mRNAs
Translation Efficiency Indirectly affects fidelityDirectly enhances the translation of modified mRNAs
RNA Localization Not documentedCan promote mRNA localization to stress granules
Primary RNA Targets Elongator tRNAMetmRNA, 18S rRNA, tRNASer, tRNALeu

Experimental Protocols

The detection and mapping of ac4C have been revolutionized by the development of specialized high-throughput sequencing techniques.

ac4C-seq (N4-acetylcytidine sequencing)

This method provides quantitative, single-nucleotide resolution mapping of ac4C.

Principle: ac4C is chemically reduced using sodium cyanoborohydride (NaBH4) under acidic conditions. This reduction leads to the formation of a tetrahydro-ac4C adduct, which is misread as a thymine (T) during reverse transcription. By comparing the sequencing data of treated and untreated samples, C-to-T transitions reveal the locations of ac4C.

Detailed Protocol:

  • RNA Isolation: Isolate total RNA from the cells or tissues of interest.

  • Chemical Reduction: Treat the RNA with sodium cyanoborohydride (NaBH4) in an acidic buffer. A control sample is treated with the buffer alone.

  • RNA Fragmentation: Fragment the RNA to a suitable size for sequencing (e.g., ~100-200 nucleotides).

  • Library Preparation:

    • Ligate 3' and 5' adapters to the RNA fragments.

    • Perform reverse transcription. The reverse transcriptase will incorporate an adenine (A) opposite the reduced ac4C.

    • Amplify the resulting cDNA library via PCR.

  • High-Throughput Sequencing: Sequence the prepared libraries on a suitable platform (e.g., Illumina).

  • Data Analysis: Align the sequencing reads to the reference transcriptome. Identify C-to-T mismatches that are significantly enriched in the NaBH4-treated sample compared to the control.

RedaC:T-seq

This is a similar method that also relies on the chemical reduction of ac4C.

Principle: This protocol also uses NaBH4 to reduce ac4C to tetrahydro-ac4C, which leads to a C-to-T transition during sequencing. A key aspect of this protocol is the use of a knockout or knockdown of the acetyltransferase (e.g., NAT10) as a negative control to reduce false positives.

Detailed Protocol:

  • RNA Isolation: Isolate total RNA from both wild-type and NAT10-knockout/knockdown cells.

  • rRNA Depletion: Remove ribosomal RNA to enrich for mRNA and other non-rRNA species.

  • NaBH4 Treatment: Treat the RNA with NaBH4 to reduce ac4C.

  • Library Preparation and Sequencing: Follow standard RNA-seq library preparation protocols, including fragmentation, reverse transcription, and sequencing.

  • Data Analysis: Compare the C-to-T mutation rates between the wild-type and NAT10-deficient samples. True ac4C sites should show a significantly higher C-to-T transition rate in the wild-type sample.

Visualizations

Signaling Pathways and Workflows

ac4C_Pathway_Comparison cluster_prokaryote Prokaryotes cluster_eukaryote Eukaryotes TmcA TmcA tRNA_Met Elongator tRNA-Met TmcA->tRNA_Met ATP, Acetyl-CoA ac4C_tRNA_Met ac4C-tRNA-Met Ribosome_P Ribosome ac4C_tRNA_Met->Ribosome_P Translation_Fidelity Translation Fidelity Ribosome_P->Translation_Fidelity NAT10 NAT10 / Kre33 mRNA mRNA NAT10->mRNA rRNA 18S rRNA NAT10->rRNA THUMPD1 THUMPD1 / Tan1 NAT10->THUMPD1 ac4C_mRNA ac4C-mRNA tRNA_Ser_Leu tRNA-Ser/Leu ac4C_tRNA ac4C-tRNA ac4C_rRNA ac4C-rRNA THUMPD1->tRNA_Ser_Leu mRNA_Stability mRNA Stability ac4C_mRNA->mRNA_Stability Translation_Efficiency Translation Efficiency ac4C_mRNA->Translation_Efficiency Ribosome_Biogenesis Ribosome Biogenesis ac4C_rRNA->Ribosome_Biogenesis

Caption: Comparative overview of ac4C pathways in prokaryotes and eukaryotes.

ac4C_Seq_Workflow cluster_reduction Chemical Reduction cluster_library_prep Library Preparation cluster_analysis Data Analysis Start Total RNA Reduction NaBH4 Treatment Start->Reduction Control Mock Treatment Start->Control Fragmentation RNA Fragmentation Reduction->Fragmentation Control->Fragmentation Adapter_Ligation Adapter Ligation Fragmentation->Adapter_Ligation RT Reverse Transcription (C>T Misincorporation) Adapter_Ligation->RT Amplification PCR Amplification RT->Amplification Sequencing High-Throughput Sequencing Amplification->Sequencing Alignment Alignment to Reference Sequencing->Alignment Identification Identification of C>T Transitions Alignment->Identification End ac4C Map Identification->End

Caption: Experimental workflow for ac4C-seq.

Conclusion and Future Directions

The study of this compound has revealed a fascinating evolutionary divergence in its function. In prokaryotes, ac4C is a highly specific modification dedicated to maintaining the fidelity of translation. In eukaryotes, this modification has been adapted to become a dynamic regulator of mRNA fate, influencing both stability and translation efficiency. This expanded role in eukaryotes presents exciting opportunities for therapeutic intervention, particularly in diseases like cancer where NAT10 is often overexpressed.

Future research should focus on several key areas:

  • Prokaryotic ac4C: A more comprehensive, transcriptome-wide analysis of ac4C in various bacterial species is needed to determine if its role extends beyond tRNAMet.

  • Eukaryotic Regulation: The upstream signaling pathways that regulate NAT10 activity and the "reader" proteins that recognize and mediate the downstream effects of ac4C on mRNA are still largely unknown.

  • Therapeutic Targeting: The development of specific and potent inhibitors of NAT10 could offer novel therapeutic avenues for a range of diseases.

This guide provides a solid foundation for researchers and drug development professionals to delve into the complex and rapidly evolving field of RNA acetylation. The methodologies and comparative data presented herein are intended to facilitate further exploration and discovery in this exciting area of epitranscriptomics.

References

The Pivotal Role of N4-Acetylcytosine in the Landscape of Cancer Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytosine (ac4C), a highly conserved mRNA modification, is emerging as a critical regulator in the complex narrative of cancer biology. This dynamic epitranscriptomic mark, installed by the sole writer enzyme N-acetyltransferase 10 (NAT10), profoundly influences gene expression by enhancing mRNA stability and translation efficiency. Elevated levels of both ac4C and NAT10 are frequently observed across a spectrum of human cancers, correlating with poor prognosis and aggressive tumor phenotypes. This technical guide provides a comprehensive overview of the molecular mechanisms orchestrated by ac4C in cancer progression, details the experimental methodologies for its detection and analysis, and explores its potential as a novel therapeutic target.

Introduction to this compound (ac4C)

This compound is a post-transcriptional modification where an acetyl group is added to the N4 position of cytidine residues in RNA.[1][2] This modification is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][3] In the context of cancer, the spotlight is primarily on its presence in mRNA, where it plays a significant role in regulating the expression of oncogenes and other cancer-related genes.[4]

The installation of ac4C is exclusively catalyzed by N-acetyltransferase 10 (NAT10), which functions as the "writer" of this modification. To date, no dedicated "eraser" (deacetylase) or "reader" proteins that specifically recognize and bind to ac4C have been definitively identified, though some proteins are suggested to be potential readers. The absence of known erasers suggests that ac4C might be a stable and long-lasting mark, with its removal potentially occurring through RNA degradation.

The "Writer" Enzyme: N-acetyltransferase 10 (NAT10)

NAT10 is a highly conserved enzyme that is frequently overexpressed in a multitude of cancer types, including but not limited to bladder, breast, colorectal, liver, and lung cancer. Its elevated expression is often associated with poor patient survival outcomes. NAT10's role extends beyond its acetyltransferase activity; it is also involved in various cellular processes such as cell cycle regulation, DNA damage repair, and the modulation of the tumor microenvironment.

Molecular Mechanisms of ac4C in Cancer Biology

The pro-tumorigenic functions of ac4C are primarily attributed to its impact on mRNA metabolism. By acetylating cytidine residues within the coding sequences (CDS) and untranslated regions (UTRs) of mRNA, ac4C exerts its influence in two main ways:

  • Enhanced mRNA Stability: The addition of the acetyl group can alter the local RNA structure, making the mRNA more resistant to degradation by ribonucleases. This increased stability leads to a prolonged half-life of oncogenic transcripts, resulting in their sustained expression.

  • Increased Translation Efficiency: ac4C modification can facilitate more efficient recognition of mRNA by the translational machinery, leading to an upregulation of protein synthesis from the modified transcripts.

These mechanisms collectively contribute to the overexpression of key cancer-driving proteins, thereby promoting cell proliferation, invasion, metastasis, and resistance to therapy.

Signaling Pathways Modulated by ac4C

The influence of ac4C extends to the regulation of critical signaling pathways implicated in cancer. The following diagram illustrates a key pathway where NAT10 and ac4C play a central role.

ac4C_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core ac4C Machinery cluster_downstream Downstream Effects NF-kB NF-kB p65 p65 NF-kB->p65 Activation NAT10 NAT10 p65->NAT10 Promotes Expression ac4C_mRNA ac4C on oncogenic mRNA NAT10->ac4C_mRNA Catalyzes Remodelin Remodelin (Inhibitor) Remodelin->NAT10 Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway ac4C_mRNA->Wnt_beta_catenin Activates c_Myc c-Myc Upregulation Wnt_beta_catenin->c_Myc Leads to Cell_Cycle_EMT Cell Cycle Progression & EMT Wnt_beta_catenin->Cell_Cycle_EMT Regulates Tumor_Progression Tumor Progression c_Myc->Tumor_Progression Cell_Cycle_EMT->Tumor_Progression

Caption: The NF-κB pathway promotes NAT10 expression, which in turn activates the Wnt/β-catenin pathway via ac4C modification, leading to tumor progression.

Quantitative Data on NAT10 Expression and ac4C Levels in Cancer

The overexpression of NAT10 is a common feature across numerous cancer types. While specific fold-changes can vary depending on the study and cancer type, the general trend points towards a significant upregulation in tumor tissues compared to normal adjacent tissues.

Cancer TypeNAT10 Expression StatusImpact of High NAT10 ExpressionKey ac4C-Modified mRNA TargetsReference
Bladder Cancer UpregulatedPromotes proliferation and chemoresistanceBCL9L, SOX4, AKT1, AHNAK, p21
Breast Cancer UpregulatedPromotes chemoresistance and EMTMDR1, BCRP, MORC2
Cervical Cancer UpregulatedPromotes proliferation, invasion, and glycolysisHNRNPUL1, FOXP1, GLUT4, KHK
Colorectal Cancer UpregulatedPromotes progression and ferroptosis resistanceKIF23, FSP1
Gastric Cancer UpregulatedPromotes metastasis and glycolysis addictionCOL5A1, SEPT9
Hepatocellular Carcinoma UpregulatedPromotes growth and metastasisHMGB2, SMAD3
Lung Cancer UpregulatedAssociated with poor prognosis-
Osteosarcoma UpregulatedPromotes proliferation and invasionFNTB
Ovarian Cancer UpregulatedPromotes stemness and glycolysisPGAM1
Pancreatic Cancer UpregulatedPromotes progression-
Esophageal Cancer UpregulatedPromotes metastasisNOTCH3

Experimental Protocols for ac4C Detection and Analysis

Several techniques have been developed to detect and map ac4C modifications in RNA. These methods are crucial for understanding the distribution and function of this epitranscriptomic mark.

Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq)

This antibody-based method is used to enrich for ac4C-containing RNA fragments from a total RNA sample.

acRIP_seq_Workflow Total_RNA 1. Isolate Total RNA Fragmentation 2. RNA Fragmentation Total_RNA->Fragmentation Immunoprecipitation 3. Immunoprecipitation with anti-ac4C antibody Fragmentation->Immunoprecipitation Washing 4. Wash beads to remove non-specific binding Immunoprecipitation->Washing Elution 5. Elute ac4C-containing RNA fragments Washing->Elution Library_Prep 6. Library Preparation Elution->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 8. Data Analysis (Peak Calling) Sequencing->Data_Analysis

Caption: Workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).

Detailed Methodology:

  • RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest using a standard protocol (e.g., TRIzol). Fragment the RNA to a desired size range (typically 100-200 nucleotides) using enzymatic or chemical methods.

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to ac4C that has been pre-bound to magnetic beads (e.g., Protein A/G).

  • Washing: Perform a series of stringent washes to remove non-specifically bound RNA fragments.

  • Elution: Elute the ac4C-containing RNA fragments from the antibody-bead complex.

  • Library Preparation and Sequencing: Construct a cDNA library from the eluted RNA fragments and perform high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to identify enriched regions (peaks), which correspond to the locations of ac4C modifications.

Base-Resolution Mapping: ac4C-seq and RedaC:T-seq

These methods allow for the precise identification of ac4C sites at the single-nucleotide level.

ac4C_seq_RedaCT_seq_Workflow Total_RNA 1. Isolate Total RNA Chemical_Treatment 2. Chemical Treatment (e.g., NaCNBH3 or NaBH4) Total_RNA->Chemical_Treatment RT 3. Reverse Transcription Chemical_Treatment->RT Misincorporation Reduced ac4C causes misincorporation (C to T) RT->Misincorporation Library_Prep 4. Library Preparation RT->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 6. Data Analysis (Identify C-to-T transitions) Sequencing->Data_Analysis

Caption: Generalized workflow for base-resolution mapping of ac4C.

Detailed Methodology (ac4C-seq):

  • RNA Isolation and Chemical Reduction: Isolate total RNA. Treat the RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This reduces ac4C to a tetrahydro-ac4C derivative.

  • Reverse Transcription: Perform reverse transcription on the treated RNA. The reduced ac4C base is read as a thymine (T) by the reverse transcriptase, leading to a C-to-T transition in the resulting cDNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.

  • Data Analysis: Compare the sequencing data from the treated sample to a control (mock-treated) sample. The presence of C-to-T mismatches at specific cytidine positions in the treated sample indicates the location of an ac4C modification.

Detailed Methodology (RedaC:T-seq):

This protocol is similar to ac4C-seq but utilizes sodium borohydride (NaBH₄) for the chemical reduction of ac4C.

  • RNA Isolation and Ribosomal RNA Depletion: Isolate total RNA and deplete ribosomal RNA to enrich for mRNA.

  • Chemical Reduction: Treat the RNA with NaBH₄ to reduce ac4C to tetrahydro-ac4C.

  • Reverse Transcription, Library Preparation, and Sequencing: Proceed with reverse transcription, library preparation, and sequencing as described for ac4C-seq.

  • Data Analysis: Identify C-to-T transitions to map the ac4C sites.

Therapeutic Targeting of ac4C in Cancer

The critical role of NAT10 and ac4C in promoting tumorigenesis makes them attractive targets for cancer therapy. The development of small molecule inhibitors that target the acetyltransferase activity of NAT10 is a promising therapeutic strategy. Remodelin is one such inhibitor that has shown efficacy in preclinical studies by reducing global ac4C levels, inhibiting cancer cell proliferation, and inducing apoptosis. Targeting the NAT10-ac4C axis could represent a novel approach to cancer treatment, potentially overcoming resistance to existing therapies.

Conclusion and Future Perspectives

This compound has emerged from relative obscurity to become a key player in the epitranscriptomic regulation of cancer. The elucidation of its pro-tumorigenic functions, driven by the writer enzyme NAT10, has opened up new avenues for understanding cancer biology and developing novel therapeutic interventions. While significant progress has been made, several questions remain. The definitive identification of ac4C erasers and readers will be crucial for a complete understanding of the dynamics of this modification. Furthermore, a deeper exploration of the interplay between ac4C and other RNA modifications, as well as the broader tumor microenvironment, will undoubtedly provide further insights into its role in cancer. The continued development of sensitive and robust detection methods will be instrumental in advancing this exciting field of research. Ultimately, targeting the ac4C pathway holds the promise of a new generation of precision cancer therapies.

References

N4-Acetylcytosine in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytosine (ac4C) is a conserved mRNA modification that plays a critical role in regulating mRNA stability and translation. While its functions in cancer and other diseases are increasingly recognized, its involvement in neurological disorders is an emerging and rapidly developing field of investigation. This technical guide synthesizes the current understanding of ac4C in the context of neurological health and disease, with a particular focus on the primary ac4C writer enzyme, N-acetyltransferase 10 (NAT10). Recent studies have implicated NAT10 and, by extension, ac4C dysregulation in the pathogenesis of tauopathies, such as Alzheimer's disease and frontotemporal dementia, as well as in neuropathic pain. This document provides an in-depth overview of the quantitative data from key studies, detailed experimental protocols for ac4C detection, and diagrams of the proposed signaling pathways and experimental workflows.

Introduction to this compound (ac4C) and its Writer, NAT10

This compound is a post-transcriptional modification of RNA where an acetyl group is added to the N4 position of cytidine. This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), the only known enzyme to write this mark in eukaryotes[1][2][3]. The presence of ac4C on an mRNA molecule can enhance its stability and promote more efficient translation[1]. While initially identified in tRNA and rRNA, recent advancements in detection methods have revealed its widespread presence in mRNA[4].

Dysregulation of protein expression and homeostasis is a hallmark of many neurodegenerative diseases. Given that ac4C can fine-tune protein output, its potential role in neurological disorders is a subject of intense research. Current evidence points towards the writer enzyme, NAT10, as a key player in several neurological conditions, including Alzheimer's disease, frontotemporal dementia (FTD), and central post-stroke pain.

Quantitative Data: ac4C Dysregulation in an Alzheimer's Disease Model

A key study investigated the transcriptome-wide changes in ac4C modification in the hippocampus of 3- and 6-month-old 5xTg-FAD mice, a model for early-stage Alzheimer's disease. The researchers performed acetylated RNA immunoprecipitation sequencing (acRIP-seq) and RNA-sequencing (RNA-seq) to compare the ac4C landscape and mRNA abundance between the AD model and wild-type (WT) littermates.

Table 1: Summary of ac4C Peak Distribution in the Hippocampus of 3-Month-Old Mice

GroupTotal ac4C Peaks Identified
Wild-Type (WT)4,361
5xTg-FAD3,728

Table 2: Differentially Acetylated and Expressed mRNAs in the Hippocampus of 3-Month-Old 5xTg-FAD Mice vs. WT

ComparisonNumber of Genes
Differentially Acetylated mRNAs (acRIP-seq)1,499 (889 upregulated, 610 downregulated)
Differentially Expressed mRNAs (RNA-seq)Not substantially altered
Differentially Expressed Proteins (Proteomics)Significantly altered

Table 3: Overlap of Unique ac4C-Modified mRNAs in the Hippocampus of 3-Month-Old Mice

GroupNumber of Unique ac4C-Modified mRNAs
Wild-Type (WT) only266
5xTg-FAD only20
Shared2,500

Notably, the study found that at 3 months of age, significant changes in protein expression in the 5xTg-FAD mice correlated with alterations in ac4C mRNA modifications, even in the absence of significant changes in overall mRNA abundance. This suggests that ac4C dysregulation may be an early event in Alzheimer's pathogenesis, impacting protein levels through post-transcriptional mechanisms.

Experimental Protocols: Detecting and Mapping ac4C

The accurate detection and quantification of ac4C are crucial for understanding its role in neurological disorders. Antibody-based methods like acRIP-seq can identify regions enriched with ac4C, but they lack single-nucleotide resolution. Chemical-based sequencing methods provide base-level precision.

ac4C-seq (N4-acetylcytidine sequencing)

ac4C-seq is a method for the quantitative, single-nucleotide resolution mapping of cytidine acetylation in RNA.

Methodology:

  • RNA Isolation and Spiking: Total RNA is extracted from the tissue or cells of interest. A synthetic RNA with a known ac4C site is spiked into the sample to serve as an internal control. The sample is then split into three fractions: experimental, mock control, and deacetylated control.

  • Chemical Treatment:

    • Experimental Sample: The RNA is treated with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This reduces ac4C to a tetrahydro-N4-acetylcytidine, which causes a misincorporation during reverse transcription.

    • Mock Control: This sample is subjected to the same acidic conditions but without the reducing agent.

    • Deacetylated Control: The RNA is first treated with mild alkali to remove the acetyl group from ac4C, then subjected to the reduction reaction. This serves as a control for the specificity of the chemical reaction.

  • Library Preparation:

    • The RNA is fragmented to an appropriate size (e.g., ~200 bp).

    • A 3' adapter is ligated to the RNA fragments.

    • Reverse transcription is performed. At the site of the reduced ac4C, the reverse transcriptase incorporates a non-cognate nucleotide (an 'A' in the cDNA), resulting in a C-to-T transition in the final sequencing data.

    • A second adapter is ligated to the 3' end of the cDNA.

  • Sequencing and Data Analysis: The prepared libraries are sequenced using next-generation sequencing. A bioinformatics pipeline is then used to identify C-to-T misincorporations that are present in the experimental sample but absent or significantly reduced in the control samples, thus mapping the precise locations of ac4C.

RedaC:T-seq and RetraC:T

RedaC:T is a similar method that also relies on the chemical reduction of ac4C. A recent improvement, termed "RetraC:T," enhances the detection efficiency.

Methodology:

  • RNA Reduction: RNA is reduced with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to form tetrahydro-ac4C.

  • cDNA Synthesis with Modified dNTPs: The key innovation in RetraC:T is the use of a modified deoxynucleotide, 2-amino-dATP, during reverse transcription. This modified nucleotide binds preferentially to the reduced tetrahydro-ac4C.

  • Enhanced Mismatch Rate: The incorporation of 2-amino-dATP opposite the reduced ac4C significantly improves the C-to-T mismatch rate, allowing for more sensitive and stoichiometric detection of the modification compared to the original method.

  • Library Preparation and Sequencing: Subsequent steps of library preparation and sequencing are similar to those in ac4C-seq.

Signaling Pathways and Workflows

While the direct signaling cascades initiated by ac4C in neurons are still being elucidated, current research on NAT10 provides a framework for its impact on neurological disease pathology.

experimental_workflow cluster_sample_prep Sample Preparation cluster_treatment Chemical Treatment cluster_library_prep Library Preparation & Sequencing cluster_analysis Bioinformatic Analysis rna Total RNA Isolation spike Spike-in Control Addition rna->spike split Split into 3 Aliquots spike->split exp Experimental: + NaCNBH3 (Reduction) split->exp mock Control 1: Mock (No NaCNBH3) split->mock deacetyl Control 2: Deacetylation + Reduction split->deacetyl frag RNA Fragmentation exp->frag mock->frag deacetyl->frag ligation1 3' Adapter Ligation frag->ligation1 rt Reverse Transcription (C>T misincorporation) ligation1->rt ligation2 cDNA Adapter Ligation rt->ligation2 seq Next-Generation Sequencing ligation2->seq align Sequence Alignment seq->align call Identify C>T Mismatches align->call compare Compare Experimental vs. Controls call->compare map Generate ac4C Map compare->map tauopathy_pathway cluster_pathology FTD-MAPT Neuronal Pathology cluster_correction Pathology Correction NAT10 NAT10 Activity Microtubule Altered Microtubule Dynamics NAT10->Microtubule (promotes) MT_Correction Modulation of Microtubule Dynamics Remodelin Remodelin (NAT10 inhibitor) Remodelin->NAT10 Remodelin->MT_Correction leads to Stress Mechanical Stress on Nucleus Microtubule->Stress Defects Nuclear Lamina Defects & Nucleocytoplasmic Transport Disruption Stress->Defects Transport_Correction Correction of Nuclear Defects & Transport Stress_Relief Reduced Mechanical Stress MT_Correction->Stress_Relief Stress_Relief->Transport_Correction logical_relationship cluster_A Early-Stage Alzheimer's Disease Model cluster_B Transcriptome Level cluster_C Proteome Level ac4c Dysregulation of mRNA ac4C Modification (e.g., on synaptic genes) rna No Substantial Change in mRNA Abundance protein Significant Alteration in Protein Expression ac4c->protein directly influences (via translation efficiency)

References

The Role of N4-Acetylcytosine (ac4C) in Viral Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytosine (ac4C) is a conserved RNA modification that has emerged as a critical regulator of various biological processes, including the life cycle of numerous viruses. This technical guide provides an in-depth analysis of the intricate connection between ac4C and viral replication. It summarizes the current understanding of the mechanisms by which this epitranscriptomic mark, installed by the host acetyltransferase N-acetyltransferase 10 (NAT10), influences viral gene expression, genome stability, and interactions with host factors. This document details the experimental methodologies used to study ac4C in the context of viral infections and presents quantitative data from key studies in a structured format for comparative analysis. Furthermore, it offers visual representations of the molecular pathways and experimental workflows to facilitate a comprehensive understanding of this rapidly evolving field. The insights presented herein are intended to support researchers and professionals in the development of novel antiviral strategies targeting the ac4C modification pathway.

Introduction to this compound (ac4C)

This compound (ac4C) is a post-transcriptional modification of RNA molecules, first identified in ribosomal RNA (rRNA) and transfer RNA (tRNA).[1][2] More recently, its presence has been detected in messenger RNA (mRNA) and viral RNA, where it plays a significant role in regulating RNA stability, translation efficiency, and other aspects of RNA metabolism.[1][2][3] The deposition of ac4C is catalyzed by the highly conserved enzyme N-acetyltransferase 10 (NAT10), which utilizes acetyl-CoA as a donor. Given the fundamental role of RNA in the life cycle of many viruses, the discovery of ac4C on viral transcripts has opened new avenues for understanding host-virus interactions and for the development of host-directed antiviral therapies.

The Role of ac4C in the Replication of Various Viruses

Recent studies have elucidated the pro-viral role of ac4C in a range of viruses, demonstrating that this RNA modification is a common mechanism hijacked by viruses to enhance their replication. The effects of ac4C are diverse and virus-specific, influencing different stages of the viral life cycle from RNA stability and translation to interaction with host immune responses.

Human Immunodeficiency Virus 1 (HIV-1)

In HIV-1, ac4C modification has been shown to be a crucial factor for robust viral gene expression and replication. HIV-1 transcripts are modified with ac4C at multiple distinct sites. The host enzyme NAT10 is responsible for this modification, and its depletion leads to a significant reduction in HIV-1 replication. The primary mechanism by which ac4C promotes HIV-1 replication is by increasing the stability of viral RNA transcripts. Silent mutagenesis of the ac4C sites within the viral genome results in decreased viral gene expression, highlighting the direct impact of this modification.

Enterovirus 71 (EV71)

For Enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease, ac4C modification of the 5' untranslated region (UTR) of the viral genome is essential for its replication and pathogenicity. This modification, also catalyzed by NAT10, enhances viral RNA translation through the selective recruitment of the poly(C)-binding protein 2 (PCBP2) to the internal ribosomal entry site (IRES). Furthermore, ac4C boosts the stability of the viral RNA and increases the binding of the RNA-dependent RNA polymerase (RdRp), 3D, to the viral RNA. Consequently, inhibition of NAT10 or mutation of the ac4C sites suppresses EV71 replication and reduces its pathogenicity in vivo.

Alphaviruses (Sindbis Virus)

In the case of alphaviruses, such as Sindbis virus (SINV), the pro-viral role of NAT10 and ac4C is mediated through the modification of a host cell mRNA rather than the viral genome itself. SINV infection leads to the upregulation of cellular NAT10, which in turn promotes ac4C modification. Specifically, NAT10-mediated ac4C modification of the mRNA encoding the lymphocyte antigen 6 family member E (LY6E), an interferon-stimulated gene known to promote alphavirus replication, enhances its stability. This finding reveals a non-conventional mechanism by which ac4C can facilitate viral infection by modulating the stability of host pro-viral factors.

Other Viruses

The influence of ac4C extends to other viruses as well. In Kaposi's sarcoma-associated herpesvirus (KSHV), ac4C modification stabilizes a long non-coding RNA, contributing to viral reactivation. For Minute Virus of Canines (MVC), ac4C modification is involved in regulating viral DNA replication and RNA processing, including alternative splicing and polyadenylation. The presence of ac4C has also been detected in the RNA of influenza A virus (IAV), Zika virus, dengue virus, hepatitis C virus, and poliovirus, although the precise functional roles in these contexts are still under investigation.

Quantitative Data on the Impact of ac4C on Viral Replication

The following tables summarize key quantitative findings from studies investigating the role of NAT10 and ac4C in viral replication.

Table 1: Effect of NAT10 Depletion on Viral Replication

VirusCell LineMethod of NAT10 DepletionReduction in Viral Titer/ReplicationReference
HIV-1HeLa-MAGIRNAi-mediated knockdownSignificant reduction in viral gene expression
Influenza A VirusA549RNAi-mediated knockdownSignificant reduction in viral gene expression
Vesicular Stomatitis Virus (VSV)HeLa-MAGIRNAi-mediated knockdownSignificant reduction in viral gene expression
Sindbis Virus (SINV)Huh7, A549Loss of NAT10Reduced alphavirus replication

Table 2: Effect of NAT10 Inhibition on Viral Replication

VirusCell LineInhibitorEffect on Viral ReplicationReference
HIV-1-RemodelinInhibition of HIV-1 replication
Enterovirus 71 (EV71)--Suppression of EV71 replication
Sindbis Virus (SINV)Huh7, A549Inhibition of N-acetyltransferase activityReduced alphavirus replication

Table 3: Impact of ac4C Site Mutation on Viral Activity

VirusMutationEffectReference
HIV-1Silent mutagenesis of ac4C sitesDecreased HIV-1 gene expression
Enterovirus 71 (EV71)Mutation of ac4C sites within the IRESSuppressed EV71 replication

Experimental Protocols

This section details the methodologies for key experiments cited in the context of ac4C and viral replication research.

ac4C RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is a technique used to map ac4C modifications on a transcriptome-wide scale.

  • RNA Isolation and Fragmentation: Total RNA is isolated from virus-infected or control cells and fragmented into small pieces (typically 100-200 nucleotides).

  • Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to ac4C. The antibody-RNA complexes are then captured using protein A/G magnetic beads.

  • RNA Elution and Library Preparation: The enriched ac4C-containing RNA fragments are eluted from the beads. Sequencing libraries are then prepared from both the immunoprecipitated (IP) and input RNA samples.

  • Sequencing and Data Analysis: The libraries are sequenced using a high-throughput sequencing platform. The sequencing reads are aligned to the host and viral genomes, and peaks of enrichment in the IP sample compared to the input are identified to locate ac4C sites.

NAT10 Knockdown and Overexpression Experiments

These experiments are performed to assess the functional role of NAT10 in viral replication.

  • Gene Knockdown:

    • siRNA/shRNA Transfection: Cells are transfected with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting NAT10 mRNA. A non-targeting control siRNA/shRNA is used as a negative control.

    • Validation: The efficiency of NAT10 knockdown is confirmed at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.

  • Gene Overexpression:

    • Plasmid Transfection: Cells are transfected with a plasmid encoding the full-length NAT10 protein. An empty vector is used as a control.

    • Validation: Overexpression of NAT10 is confirmed by qRT-PCR and Western blot.

  • Viral Infection and Analysis: Following manipulation of NAT10 expression, cells are infected with the virus of interest. Viral replication is then assessed by various methods such as plaque assays, TCID50 assays, qRT-PCR for viral RNA, or Western blot for viral proteins.

Site-Directed Mutagenesis

This technique is used to investigate the functional importance of specific ac4C sites within the viral genome.

  • Identification of ac4C Sites: Potential ac4C sites are identified through acRIP-seq or computational prediction.

  • Primer Design: Primers containing the desired mutation (e.g., C to G substitution to prevent acetylation) are designed.

  • Mutagenesis Reaction: A plasmid containing the viral cDNA is used as a template for PCR-based mutagenesis using the designed primers.

  • Verification: The presence of the desired mutation is confirmed by Sanger sequencing.

  • Functional Assays: The mutated viral genome is then used to generate infectious virus, and its replication competence is compared to the wild-type virus.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the study of ac4C in viral replication.

ac4C_Pathway Host_Cell Host Cell NAT10 NAT10 (Acetyltransferase) Host_Cell->NAT10 expresses Viral_RNA Viral RNA NAT10->Viral_RNA acetylates ac4C_Viral_RNA ac4C-modified Viral RNA Increased_Stability Increased RNA Stability ac4C_Viral_RNA->Increased_Stability Enhanced_Translation Enhanced RNA Translation ac4C_Viral_RNA->Enhanced_Translation Viral_Replication Viral Replication Increased_Stability->Viral_Replication Enhanced_Translation->Viral_Replication

Caption: General mechanism of ac4C-mediated enhancement of viral replication.

acRIP_seq_Workflow Start Total RNA Isolation Fragmentation RNA Fragmentation Start->Fragmentation Immunoprecipitation Immunoprecipitation with anti-ac4C antibody Fragmentation->Immunoprecipitation Washing Wash Beads Immunoprecipitation->Washing Elution RNA Elution Washing->Elution Library_Prep Library Preparation Elution->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Data Analysis (Peak Calling) Sequencing->Analysis End ac4C Site Identification Analysis->End

References

N4-Acetylcytosine: A Key Regulator in the Cellular Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a highly conserved mRNA modification that has emerged as a critical player in the post-transcriptional regulation of gene expression, particularly in the context of the cellular stress response. This modification, catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), enhances mRNA stability and translation efficiency. Under various stress conditions, such as oxidative and osmotic stress, ac4C plays a pivotal role in sequestering specific mRNAs into stress granules (SGs), which are membrane-less organelles that store translationally stalled mRNAs. This guide provides a comprehensive overview of the role of ac4C in the cellular stress response, including quantitative data on its abundance and effects, detailed experimental protocols for its detection, and diagrams of the key signaling pathways involved.

The Role of this compound in Cellular Homeostasis and Stress

This compound is an evolutionary conserved RNA modification found in various RNA species, including mRNA, tRNA, and rRNA.[1] In mRNA, ac4C is predominantly found within the coding sequence (CDS) and has been shown to increase the stability and translational efficiency of target transcripts.[2][3] The deposition of ac4C is dynamically regulated and is induced by several different cellular stresses, suggesting a conserved role in managing cellular responses to adverse conditions.[4][5]

The ac4C Writer Enzyme: N-acetyltransferase 10 (NAT10)

The sole enzyme known to catalyze the formation of ac4C on RNA is N-acetyltransferase 10 (NAT10). NAT10 is a dual-function enzyme, possessing both RNA acetyltransferase and protein lysine acetyltransferase activities. Its role as the ac4C "writer" is crucial for the modification's downstream effects. Depletion or inhibition of NAT10 leads to a significant reduction in cellular ac4C levels, resulting in decreased mRNA stability and translation of target transcripts.

ac4C-Mediated mRNA Sequestration into Stress Granules

A primary function of ac4C in the stress response is to mediate the localization of specific mRNAs to stress granules (SGs). SGs are dense aggregates of proteins and untranslated mRNAs that form in the cytoplasm during stress conditions. By sequestering mRNAs in SGs, the cell can globally repress translation while selectively preserving transcripts essential for recovery.

Studies have shown that ac4C-modified mRNAs are enriched in SGs upon exposure to stressors like arsenite-induced oxidative stress. This localization is dependent on NAT10, as the enrichment of these transcripts in SGs is significantly reduced in NAT10 knockout cells. The presence of multiple ac4C sites on an mRNA appears to increase its likelihood of being localized to SGs.

Quantitative Data on ac4C in the Stress Response

The following tables summarize key quantitative findings from various studies on the role of ac4C in the cellular stress response.

ParameterCell LineStress ConditionMethodResultReference
ac4C Levels in NAT10 Knockdown/Knockout Cells
ac4C levels in total RNAhESCs-Dot BlotSignificant decrease in ac4C levels in NAT10 knockdown cells.
ac4C levels in total RNATM3 cells-ImmunostainingDownregulation of ac4C upon NAT10 depletion.
ac4C levels in MM cellsMM cells-Not specifiedNAT10 silencing decreases ac4C acetylation.
Effect of NAT10 Deficiency on mRNA Stability
mRNA half-life of OCT4hESCs-mRNA half-life assayLog2 fold-change of -1.70 in NAT10 knockdown cells.
mRNA stability of OGAMouse oocytes-mRNA decay assayOGA mRNA degradation was markedly inhibited by NAT10 overexpression.
Effect of NAT10 Inhibition on mRNA Stability and Translation
FNTB mRNA stabilityU2OS, MG63Remodelin treatmentActinomycin D chaseRemodelin treatment reduced the stability of FNTB mRNA.
FNTB protein translationU2OS, MG63Remodelin treatmentMG132 treatmentRemodelin treatment reduced the protein translation efficiency of FNTB mRNA.
ac4C Enrichment in Stress Granules
Ratio of ac4C in SGs vs. total mRNAHeLa cellsArsenite-induced oxidative stressRNA mass spectrometryac4C is enriched in stress granules compared to its levels on total mRNA.
Accumulation of acetylated transcripts in SGsHeLa cellsArsenite-induced oxidative stressSequencingThe degree of accumulation of acetylated transcripts to SGs is decreased around twofold in NAT10 KO cells.

Signaling Pathways Involving ac4C in the Stress Response

The regulation of ac4C deposition and its downstream effects are integrated into broader cellular signaling networks.

Upstream Regulation of NAT10 Activity

Several signaling pathways converge on NAT10 to regulate its activity and localization, particularly under stress. Transcriptional regulators such as HIF1α, p65 (NF-κB), c-myc, and HOXC8 have been shown to upregulate NAT10 expression. Post-translationally, NAT10 activity can be modulated by phosphorylation, for instance by GSK-3β, and by PARylation mediated by PARP1, which can influence its nuclear localization and role in the DNA damage response.

NAT10_Regulation HIF1a HIF1α NAT10 NAT10 HIF1a->NAT10 Upregulation p65 p65 (NF-κB) p65->NAT10 Upregulation cMyc c-Myc cMyc->NAT10 Upregulation HOXC8 HOXC8 HOXC8->NAT10 Upregulation GSK3b GSK-3β GSK3b->NAT10 Phosphorylation PARP1 PARP1 PARP1->NAT10 PARylation ac4C ac4C on mRNA NAT10->ac4C Catalysis

Caption: Upstream regulation of NAT10 activity.

Downstream Effects of ac4C Modification

Once deposited on mRNA, ac4C influences gene expression through several mechanisms. It directly enhances the stability of the modified mRNA, protecting it from degradation. Furthermore, ac4C promotes the efficiency of translation. During stress, a key downstream effect is the recruitment of ac4C-modified mRNAs to stress granules. This process is potentially mediated by specific ac4C-binding proteins, such as NOP58, which can recognize the modification and facilitate the localization of the mRNA-protein complex to SGs.

ac4C_Downstream_Effects ac4C_mRNA ac4C-modified mRNA mRNA_Stability Increased mRNA Stability ac4C_mRNA->mRNA_Stability Translation_Efficiency Enhanced Translation Efficiency ac4C_mRNA->Translation_Efficiency NOP58 NOP58 (ac4C-binding protein) ac4C_mRNA->NOP58 Binding Stress_Response Cellular Stress Response (Adaptation/Survival) mRNA_Stability->Stress_Response Translation_Efficiency->Stress_Response Stress_Granules Stress Granules NOP58->Stress_Granules Localization Stress_Granules->Stress_Response Sequestration of mRNA

Caption: Downstream effects of ac4C modification on mRNA.

Experimental Protocols for ac4C Detection

Accurate detection and mapping of ac4C are crucial for understanding its biological functions. Two primary methods are widely used: acetylated RNA immunoprecipitation sequencing (acRIP-seq) and reduction and sequencing (RedaC:T-seq).

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method for transcriptome-wide mapping of ac4C.

Principle: This technique involves the fragmentation of total RNA, followed by immunoprecipitation using an antibody specific to ac4C. The enriched RNA fragments are then sequenced and mapped to the transcriptome to identify ac4C-containing regions.

Detailed Protocol:

  • RNA Isolation and Fragmentation:

    • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol).

    • Assess RNA quality and quantity.

    • Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-ac4C antibody.

    • Capture the antibody-RNA complexes using protein A/G magnetic beads.

    • Wash the beads extensively to remove non-specifically bound RNA.

    • Elute the ac4C-enriched RNA from the beads.

  • Library Preparation and Sequencing:

    • Construct a sequencing library from the eluted RNA and an input control (fragmented RNA that did not undergo immunoprecipitation).

    • Perform high-throughput sequencing (e.g., Illumina).

  • Data Analysis:

    • Align the sequencing reads to the reference genome/transcriptome.

    • Identify peaks of enriched reads in the acRIP sample compared to the input control to determine the locations of ac4C modification.

acRIP_seq_Workflow Start Total RNA Frag RNA Fragmentation Start->Frag IP Immunoprecipitation (anti-ac4C antibody) Frag->IP Wash Washing IP->Wash Elute Elution Wash->Elute LibPrep Library Preparation Elute->LibPrep Seq High-Throughput Sequencing LibPrep->Seq Analysis Data Analysis (Peak Calling) Seq->Analysis

Caption: Experimental workflow for acRIP-seq.

Reduction and Sequencing (RedaC:T-seq)

RedaC:T-seq is a chemical-based method that allows for the base-resolution mapping of ac4C.

Principle: This method utilizes sodium borohydride (NaBH4) to reduce ac4C to tetrahydro-ac4C. This chemical modification causes misincorporation of adenosine (A) opposite the modified base during reverse transcription, which is subsequently read as a thymidine (T) after sequencing. Thus, ac4C sites are identified as C-to-T transitions.

Detailed Protocol:

  • RNA Isolation and DNase Treatment:

    • Isolate total RNA and perform DNase treatment to remove any contaminating DNA.

  • NaBH4 Reduction:

    • Treat the RNA with sodium borohydride (NaBH4) under specific buffer and temperature conditions to reduce ac4C.

    • A control sample without NaBH4 treatment should be processed in parallel.

  • RNA Cleanup and Library Preparation:

    • Purify the RNA to remove NaBH4 and byproducts.

    • Construct sequencing libraries from both the treated and control RNA samples.

  • Sequencing and Data Analysis:

    • Perform high-throughput sequencing.

    • Align the reads to the reference genome/transcriptome.

    • Identify sites with a significant increase in C-to-T mismatches in the NaBH4-treated sample compared to the control to pinpoint ac4C locations at single-nucleotide resolution.

RedaCT_seq_Workflow Start Total RNA Reduction NaBH4 Reduction (ac4C -> tetrahydro-ac4C) Start->Reduction RT Reverse Transcription (Misincorporation of 'A') Reduction->RT LibPrep Library Preparation & Sequencing RT->LibPrep Analysis Data Analysis (C-to-T mismatch) LibPrep->Analysis

Caption: Experimental workflow for RedaC:T-seq.

Conclusion and Future Directions

This compound has been established as a key epitranscriptomic mark in the cellular stress response. Its deposition by NAT10 and its role in enhancing mRNA stability, promoting translation, and mediating mRNA localization to stress granules highlight its importance in post-transcriptional gene regulation. The development of advanced techniques like acRIP-seq and RedaC:T-seq has been instrumental in elucidating the widespread presence and functional significance of ac4C.

Future research should focus on identifying the full spectrum of ac4C-binding proteins ("readers") and potential "eraser" enzymes, which would provide a more complete picture of the regulatory network governing this modification. Furthermore, elucidating the precise mechanisms by which ac4C influences mRNA translation and its interplay with other RNA modifications will be crucial. Given the involvement of NAT10 and ac4C in various diseases, including cancer and developmental disorders, targeting this pathway presents a promising avenue for novel therapeutic interventions. A deeper understanding of the role of ac4C in the stress response will undoubtedly pave the way for innovative strategies in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Detection of N4-Acetylcytosine (ac4C) in RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N4-Acetylcytosine (ac4C)

This compound (ac4C) is a highly conserved RNA modification found across all domains of life, from bacteria to eukaryotes.[1] This post-transcriptional modification involves the addition of an acetyl group to the N4 position of cytidine, a process catalyzed by the enzyme N-acetyltransferase 10 (NAT10) in humans.[2] Emerging evidence highlights the critical role of ac4C in regulating various aspects of RNA metabolism, including mRNA stability, translation efficiency, and localization.[2][3][4] Dysregulation of ac4C levels has been implicated in several human diseases, including cancer and cardiovascular conditions, making it a significant area of interest for both basic research and therapeutic development. This document provides a detailed overview of current methods for detecting ac4C in RNA, complete with experimental protocols and a comparative analysis to guide researchers in selecting the most appropriate technique for their studies.

Methods for Detecting ac4C in RNA

Several distinct methodologies have been developed to detect and map ac4C within the transcriptome. These techniques vary in their underlying principles, resolution, sensitivity, and the type of data they generate. The primary methods can be broadly categorized into sequencing-based approaches, antibody-based enrichment, and mass spectrometry.

Sequencing-Based Methods

Sequencing-based methods offer the advantage of providing transcriptome-wide maps of ac4C at single-nucleotide resolution. These techniques rely on chemical modification of ac4C that leads to a detectable signature during reverse transcription and subsequent sequencing.

  • ac4C-seq (N4-acetylcytidine sequencing): This method utilizes the chemical reduction of ac4C with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. The resulting reduced nucleobase is misread during reverse transcription, leading to a C-to-T transition in the sequencing data. This allows for the precise identification and quantification of ac4C sites. The protocol has been shown to have good sensitivity and specificity, particularly for abundant RNAs like rRNA and tRNA.

  • RedaC:T-seq (Reduction of ac4C and Conversion to Thymidine sequencing): Similar to ac4C-seq, this technique employs a chemical reduction step, but uses sodium borohydride (NaBH₄) under basic conditions to achieve the conversion of ac4C. While it also enables base-resolution mapping, it has been reported to have a relatively low C-to-T mismatch efficiency, with less than 20% conversion at fully modified sites.

  • RetraC:T (Reduction to tetrahydro-ac4C and Reverse Transcription with amino-dATP to induce C:T mismatches): This is an enhanced version of RedaC:T-seq that incorporates a modified deoxynucleotide (2-amino-dATP) during the reverse transcription step. This modification improves the C-to-T mismatch rate at reduced ac4C sites, thereby increasing the sensitivity of detection.

Antibody-Based Enrichment
  • acRIP-seq (acetylated RNA immunoprecipitation sequencing): This technique relies on an antibody that specifically recognizes and binds to ac4C-containing RNA fragments. Following immunoprecipitation, the enriched RNA fragments are sequenced to identify regions of the transcriptome that are acetylated. While this method is powerful for identifying acetylated transcripts and regions, its resolution is limited to the size of the RNA fragments (typically 100-200 nucleotides) and it does not provide single-base resolution. A key advantage of acRIP-seq is the potential for signal amplification, making it suitable for detecting transcripts with lower abundance of ac4C modifications.

Mass Spectrometry
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and accurate method for the absolute quantification of ac4C in RNA. This technique involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and detected by mass spectrometry. While it provides precise quantitative data, it does not provide information on the location of the ac4C modification within the RNA sequence. A consideration for this method is the inherent lability of the ac4C modification, which can lead to its degradation during sample preparation.

Quantitative Comparison of ac4C Detection Methods

The choice of method for detecting ac4C depends on the specific research question, including the desired resolution, sensitivity, and the amount of available starting material. The following table summarizes the key quantitative parameters of the discussed methods.

Method Principle Resolution Sensitivity Specificity Required RNA Input Key Advantages Key Limitations
ac4C-seq Chemical reduction (NaCNBH₃) & sequencingSingle nucleotideGood for abundant RNAsGood, with appropriate controls~1 µg of total RNAQuantitative, high resolutionPotential for RNA degradation; may underestimate stoichiometry due to RT stops
RedaC:T-seq Chemical reduction (NaBH₄) & sequencingSingle nucleotideLower than ac4C-seqModerate~10 µg of total RNABase-resolution mappingLow C>T conversion efficiency (<20%)
RetraC:T Enhanced chemical reduction & sequencingSingle nucleotideHigher than RedaC:T-seqHighNot explicitly stated, likely similar to RedaC:T-seqImproved C>T mismatch rateRelatively new method, less widely adopted
acRIP-seq Antibody-based enrichment & sequencing~100-200 nucleotidesHigh (signal amplification)Dependent on antibody specificityAs low as 150 µg of total RNAGood for identifying acetylated transcriptsLow resolution; does not pinpoint exact modification site
LC-MS Liquid chromatography & mass spectrometryNot applicable (bulk quantification)Very highVery highVaries, can be low (ng range)Absolute quantification, highly accurateNo sequence context; ac4C is labile

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental methods used to detect ac4C in RNA.

Protocol 1: ac4C-seq - Quantitative Nucleotide Resolution Profiling of RNA Cytidine Acetylation

This protocol is adapted from Gamage et al., Nat Protoc, 2021.

I. Materials

  • Total RNA

  • Sodium cyanoborohydride (NaCNBH₃)

  • Sodium bicarbonate (NaHCO₃)

  • 3 M Sodium acetate (pH 5.5)

  • Ethanol

  • Nuclease-free water

  • RNA fragmentation buffer

  • 3' RNA adapter

  • T4 RNA Ligase 2, truncated

  • Reverse transcriptase (e.g., TGIRT-III)

  • dNTPs

  • 3' DNA adapter

  • DNA ligase

  • PCR primers and polymerase for library amplification

  • Agencourt AMPure XP beads

II. Procedure

  • RNA Preparation and Deacetylation Control: a. Isolate high-quality total RNA from the sample of interest. b. For the deacetylation control, incubate 1 µg of RNA in 100 µL of 100 mM sodium bicarbonate (pH 9.5) at 60 °C for 1 hour. This treatment removes the acetyl group from ac4C. c. Purify the deacetylated RNA by ethanol precipitation.

  • ac4C Reduction and Mock Treatment: a. For the experimental sample, dissolve 1 µg of total RNA in 10 µL of nuclease-free water. Add 10 µL of 2 M NaCNBH₃ in acidic buffer. Incubate at room temperature for 20 minutes. b. For the mock-treated control, follow the same procedure but omit the NaCNBH₃. c. Purify the RNA from all samples using ethanol precipitation.

  • RNA Fragmentation and 3' Adapter Ligation: a. Fragment the RNA to an average size of ~200 nucleotides using RNA fragmentation buffer at 94°C for 5 minutes. b. Ligate a 3' RNA adapter to the fragmented RNA using T4 RNA Ligase 2.

  • Reverse Transcription: a. Perform reverse transcription using a reverse transcriptase such as TGIRT-III. The reduced ac4C will cause the incorporation of a non-cognate nucleotide, resulting in a C>T misincorporation.

  • Second Adapter Ligation and Library Amplification: a. Ligate a 3' DNA adapter to the cDNA. b. Amplify the library by PCR using primers specific to the adapters.

  • Sequencing and Data Analysis: a. Sequence the prepared libraries on a high-throughput sequencing platform. b. Align the sequencing reads to the reference transcriptome. c. Identify ac4C sites by detecting C>T misincorporations that are present in the NaCNBH₃-treated sample but absent or significantly reduced in the mock-treated and deacetylated controls.

Protocol 2: acRIP-seq - Acetylated RNA Immunoprecipitation Sequencing

This protocol is adapted from Arango et al., Bio-protocol, 2019.

I. Materials

  • Total RNA or poly(A) RNA

  • Anti-ac4C antibody

  • Isotype control IgG

  • Protein A/G magnetic beads

  • acRIP buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • RNA fragmentation buffer

  • RNase inhibitors

  • Proteinase K

  • RNA purification kit

  • Library preparation kit for sequencing

II. Procedure

  • RNA Fragmentation: a. Fragment 10-20 µg of poly(A) RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer at 94°C for 5 minutes. b. Immediately stop the reaction by adding a stop buffer and placing on ice. Purify the fragmented RNA.

  • Antibody-Bead Conjugation: a. Incubate Protein A/G magnetic beads with the anti-ac4C antibody and IgG control separately in acRIP buffer to allow for antibody conjugation.

  • Immunoprecipitation: a. Resuspend the fragmented RNA in acRIP buffer containing RNase inhibitors. b. Add the RNA to the antibody-conjugated beads. c. Incubate for 2-4 hours at 4°C with rotation to allow for the formation of RNA-antibody-bead complexes.

  • Washing: a. Wash the beads several times with acRIP buffer to remove non-specifically bound RNA.

  • Elution and RNA Purification: a. Elute the bound RNA from the beads using an elution buffer containing Proteinase K to digest the antibody. b. Purify the enriched RNA using an RNA purification kit.

  • Library Preparation and Sequencing: a. Prepare sequencing libraries from the immunoprecipitated RNA and an input control (fragmented RNA that did not undergo immunoprecipitation). b. Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: a. Align the sequencing reads to the reference transcriptome. b. Identify enriched peaks in the acRIP sample compared to the IgG control and input samples to determine the locations of ac4C-containing regions.

Signaling Pathways and Logical Relationships

The primary enzyme responsible for ac4C deposition, NAT10, has been implicated in various cellular signaling pathways, highlighting the regulatory role of this RNA modification.

NAT10-Mediated Regulation of the Wnt/β-catenin Signaling Pathway

NAT10 has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and is often dysregulated in cancer. One mechanism involves the NAT10-mediated ac4C modification of KIF23 mRNA. This modification enhances the stability of the KIF23 transcript, leading to increased KIF23 protein expression. KIF23, in turn, can activate the Wnt/β-catenin pathway.

Wnt_Signaling cluster_0 Upstream Regulation cluster_1 mRNA Metabolism cluster_2 Wnt/β-catenin Pathway NAT10 NAT10 KIF23_mRNA KIF23 mRNA NAT10->KIF23_mRNA ac4C modification ac4C_KIF23_mRNA ac4C-modified KIF23 mRNA KIF23_Protein KIF23 Protein ac4C_KIF23_mRNA->KIF23_Protein Increased stability & translation Wnt_Activation Wnt/β-catenin Pathway Activation KIF23_Protein->Wnt_Activation Cell_Proliferation Cell Proliferation & Invasion Wnt_Activation->Cell_Proliferation

NAT10-mediated activation of the Wnt/β-catenin pathway.
NAT10-Mediated Regulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and fibrosis. NAT10 has been shown to enhance TGF-β signaling by mediating the ac4C modification of the TGF-β receptor 1 (TGFBR1) mRNA. This modification increases the stability of the TGFBR1 transcript, leading to higher levels of the receptor protein on the cell surface and consequently, an amplified cellular response to TGF-β ligands.

TGF_Beta_Signaling cluster_0 Upstream Regulation cluster_1 mRNA Metabolism cluster_2 TGF-β Signaling NAT10 NAT10 TGFBR1_mRNA TGFBR1 mRNA NAT10->TGFBR1_mRNA ac4C modification ac4C_TGFBR1_mRNA ac4C-modified TGFBR1 mRNA TGFBR1_Protein TGFBR1 Protein ac4C_TGFBR1_mRNA->TGFBR1_Protein Increased stability TGF_Beta_Signal TGF-β Signal Transduction TGFBR1_Protein->TGF_Beta_Signal Fibrosis Fibrosis & Cellular Differentiation TGF_Beta_Signal->Fibrosis

NAT10-mediated enhancement of the TGF-β signaling pathway.

Conclusion

The detection and characterization of this compound in RNA is a rapidly evolving field with significant implications for our understanding of gene regulation and disease. The methods described in these application notes provide a comprehensive toolkit for researchers to investigate the roles of ac4C in their biological systems of interest. The choice of method will depend on the specific experimental goals, with sequencing-based methods offering high-resolution mapping, antibody-based methods providing sensitive enrichment, and mass spectrometry delivering precise quantification. As our understanding of the epitranscriptome expands, the continued development and refinement of these techniques will be crucial for uncovering the full functional significance of ac4C and other RNA modifications.

References

Application Notes and Protocols for the Quantification of N4-Acetylcytosine (ac4C) Levels in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytosine (ac4C) is a highly conserved RNA modification found in all domains of life. This dynamic epigenetic mark plays a crucial role in various cellular processes by influencing RNA stability, translation efficiency, and gene expression. The primary enzyme responsible for installing ac4C in eukaryotic RNA is N-acetyltransferase 10 (NAT10). Dysregulation of ac4C levels has been implicated in several diseases, including cancer, making the accurate quantification of this modification critical for both basic research and therapeutic development.

These application notes provide a comprehensive overview of the current methodologies for quantifying ac4C levels in cellular RNA, complete with detailed experimental protocols and data presentation guidelines.

Methods for ac4C Quantification: A Comparative Overview

Several distinct methodologies are employed to detect and quantify ac4C, each with its own advantages and limitations. The choice of method often depends on the specific research question, whether it's determining global ac4C levels, identifying specific modification sites, or achieving nucleotide-level resolution.

MethodPrincipleResolutionThroughputQuantitativeKey AdvantagesKey Limitations
Mass Spectrometry (LC-MS/MS) Chromatographic separation and mass-to-charge ratio analysis of nucleosides.GlobalLow to MediumYes (Absolute)Gold standard for absolute quantification of total ac4C.Does not provide sequence context; requires specialized equipment.
acRIP-seq Immunoprecipitation of ac4C-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.Gene/RegionHighSemi-quantitativeTranscriptome-wide identification of ac4C-enriched regions.Resolution is limited by fragment size; antibody specificity is crucial.
ac4C-seq Chemical reduction of ac4C to a tetrahydro-ac4C adduct, which induces C-to-T transitions during reverse transcription, identified by sequencing.Single NucleotideHighYes (Relative)High-resolution, quantitative mapping of ac4C sites.Potential for off-target chemical reactions; requires bioinformatics expertise.
RedaC:T-seq Similar to ac4C-seq, utilizing sodium borohydride for chemical reduction of ac4C, leading to C-to-T mutations upon sequencing.Single NucleotideHighYes (Relative)Base-resolution mapping of ac4C.Can be affected by RNA secondary structure; requires careful optimization.
Dot Blot Immobilization of total RNA on a membrane followed by detection with an ac4C-specific antibody.GlobalMediumSemi-quantitativeSimple, rapid, and cost-effective for assessing global ac4C changes.Not site-specific; provides relative quantification.

Quantitative Data Summary

While comprehensive, publicly available databases tabulating absolute ac4C levels across numerous cell lines are still emerging, several studies have reported relative quantification. The following table summarizes representative findings on the changes in ac4C levels under specific experimental conditions.

Cell LineConditionMethodObserved Change in ac4CReference
MHCC-97HNAT10 knockdownacRIP-seqReduction in the number of ac4C peaks[1]
MCF-7NAT10 knockdownDot BlotMarkedly suppressed mRNA acetylation level[2]
HeLaNAT10 knockoutMass SpectrometryDecreased ac4C levels across all RNA species[3]
A549 / H1299NAT10 knockdownDot BlotGlobally inhibited ac4C levels[4][5]
U2OS / MG63Remodelin (NAT10 inhibitor) treatmentacRIP-seqInhibition of ac4C acetylation
HeLaOxidative Stress (Arsenite)Mass Spectrometry4.2-fold enrichment of ac4C in Stress Granules

Experimental Protocols

Quantification of Global ac4C Levels by Dot Blot Analysis

This protocol provides a straightforward method for the semi-quantitative assessment of total ac4C in RNA samples.

Materials:

  • Total RNA

  • Nitrocellulose or Nylon membrane

  • UV cross-linker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Anti-N4-acetylcytidine (ac4C) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

  • Methylene blue staining solution (for loading control)

Procedure:

  • RNA Sample Preparation: Isolate total RNA from cells using a standard protocol (e.g., TRIzol). Quantify the RNA concentration and assess its integrity.

  • Denaturation: Denature the RNA samples by heating at 95°C for 3-5 minutes, followed by immediate chilling on ice.

  • Membrane Spotting: Spot serial dilutions of the denatured RNA onto a nitrocellulose or nylon membrane. Allow the spots to air dry completely.

  • UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-ac4C primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Loading Control: Stain a parallel membrane or the same membrane after stripping with methylene blue to visualize the total RNA loaded in each spot.

  • Quantification: Densitometry analysis of the spots can be performed using image analysis software, and the ac4C signal should be normalized to the methylene blue staining.

Transcriptome-wide Mapping of ac4C by acRIP-seq

This protocol outlines the procedure for acetylated RNA immunoprecipitation followed by sequencing to identify ac4C-enriched regions across the transcriptome.

Materials:

  • Total RNA or poly(A) selected RNA

  • RNA fragmentation buffer

  • acRIP buffer (containing RNase inhibitors)

  • Anti-ac4C antibody

  • Protein A/G magnetic beads

  • RNA purification kit

  • Library preparation kit for sequencing

  • High-throughput sequencer

Procedure:

  • RNA Preparation and Fragmentation: Isolate high-quality total RNA and, if desired, perform poly(A) selection to enrich for mRNA. Fragment the RNA to a desired size range (e.g., 100-200 nucleotides) using enzymatic or chemical methods.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-ac4C antibody in acRIP buffer.

    • Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the immunocomplexes.

    • Wash the beads extensively to remove non-specifically bound RNA.

  • RNA Elution and Purification: Elute the ac4C-containing RNA fragments from the beads and purify the RNA using a suitable kit.

  • Library Preparation and Sequencing: Construct a sequencing library from the enriched RNA fragments and a corresponding input control library from a fraction of the fragmented RNA before immunoprecipitation. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome/transcriptome. Use peak-calling algorithms to identify regions enriched for ac4C in the immunoprecipitated sample compared to the input control.

Base-Resolution Mapping of ac4C by ac4C-seq

This protocol describes a chemical-based method for the quantitative, single-nucleotide resolution mapping of ac4C.

Materials:

  • Total RNA

  • Sodium cyanoborohydride (NaCNBH₃)

  • Acidic reaction buffer

  • RNA fragmentation reagents

  • 3' adapter

  • Reverse transcriptase

  • Library preparation kit for sequencing

  • High-throughput sequencer

Procedure:

  • Chemical Reduction: Treat the RNA sample with sodium cyanoborohydride under acidic conditions. This reaction specifically reduces ac4C to tetrahydro-N4-acetylcytidine. A mock-treated control (without NaCNBH₃) should be prepared in parallel.

  • RNA Fragmentation and Adapter Ligation: Fragment the treated RNA and ligate a 3' adapter.

  • Reverse Transcription: Perform reverse transcription. The reduced ac4C base will cause misincorporation of a non-cognate nucleotide (typically leading to a C-to-T transition in the resulting cDNA).

  • Library Preparation and Sequencing: Ligate the 5' adapter and perform library amplification. Sequence the prepared libraries.

  • Data Analysis: Align the sequencing reads and identify positions with a high frequency of C-to-T mismatches in the NaCNBH₃-treated sample compared to the mock-treated control. The frequency of these mismatches provides a quantitative measure of ac4C stoichiometry at each site.

Visualizations

Experimental Workflow Diagrams

acRIP_seq_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_downstream Downstream Analysis rna Total RNA frag_rna Fragmented RNA rna->frag_rna Fragmentation ip Incubate with anti-ac4C Antibody frag_rna->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elute RNA wash->elute library Library Preparation elute->library seq Sequencing library->seq analysis Data Analysis (Peak Calling) seq->analysis

Caption: Workflow for ac4C mapping by acRIP-seq.

ac4C_seq_workflow cluster_chem_mod Chemical Modification cluster_rt Reverse Transcription cluster_downstream Sequencing & Analysis rna Total RNA reduction Chemical Reduction (NaCNBH3) rna->reduction frag Fragmentation reduction->frag ligation 3' Adapter Ligation frag->ligation rt Reverse Transcription (C>T Mismatch) ligation->rt library Library Preparation rt->library seq Sequencing library->seq analysis Data Analysis (Mismatch Identification) seq->analysis

Caption: Workflow for base-resolution ac4C mapping by ac4C-seq.

Signaling Pathway Diagram

The N-acetyltransferase NAT10 is the primary writer of ac4C and its expression and activity are linked to various signaling pathways, particularly in the context of cancer. Dysregulation of NAT10 can impact pathways controlling cell proliferation, metastasis, and drug resistance.

NAT10_signaling cluster_upstream Upstream Regulation cluster_core ac4C Regulation cluster_downstream Downstream Effects NFkB NF-κB Signaling NAT10 NAT10 NFkB->NAT10 Promotes Expression ac4C ac4C on mRNA NAT10->ac4C Catalyzes mRNA_stability Increased mRNA Stability & Translation ac4C->mRNA_stability Wnt Wnt/β-catenin Pathway mRNA_stability->Wnt e.g., KIF23 Drug_Resistance Drug Resistance mRNA_stability->Drug_Resistance e.g., MDR1, BCRP Cell_Cycle Cell Cycle Progression Wnt->Cell_Cycle EMT Epithelial-Mesenchymal Transition (EMT) Wnt->EMT

Caption: NAT10-mediated ac4C modification and its influence on cancer-related signaling pathways.

References

N4-Acetylcytosine (ac4C) Sequencing at Single-Nucleotide Resolution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction to N4-Acetylcytosine (ac4C)

This compound (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life.[1] This modification, where an acetyl group is added to the N4 position of cytidine, is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme in eukaryotes.[2] Initially identified in stable RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), recent advancements in sequencing technologies have revealed its presence in messenger RNA (mRNA) as well, highlighting its role in regulating mRNA stability and translation efficiency.[1][3][4]

Biological Significance and Function

The ac4C modification plays a crucial role in various cellular processes:

  • RNA Stability and Translation: In mRNA, ac4C modification has been shown to increase stability and promote translation efficiency. The presence of ac4C within the coding sequence enhances protein synthesis.

  • Translational Fidelity: In tRNA, ac4C in the wobble position ensures accurate codon recognition, thereby maintaining the fidelity of protein translation.

  • Ribosome Biogenesis and Function: In rRNA, ac4C is important for the proper assembly and function of ribosomes.

  • Cellular Homeostasis: ac4C is involved in critical cellular processes including cell proliferation, development, and the DNA damage response.

Relevance for Researchers and Scientists

The ability to map ac4C at single-nucleotide resolution provides researchers with a powerful tool to:

  • Uncover Novel Regulatory Mechanisms: Precisely locating ac4C sites can help elucidate how this modification regulates gene expression at the post-transcriptional level.

  • Investigate Disease Mechanisms: Dysregulation of ac4C has been linked to various diseases, including cancer. Mapping ac4C patterns in healthy versus diseased states can provide insights into disease pathogenesis.

  • Study RNA-Protein Interactions: The presence of ac4C can influence the interaction of RNA with binding proteins, and high-resolution mapping can facilitate the study of these interactions.

Applications in Drug Development

For professionals in drug development, understanding and targeting the ac4C modification and its regulatory machinery, particularly NAT10, opens up new therapeutic avenues:

  • Novel Anticancer Therapies: NAT10 is overexpressed in many cancers and is associated with poor prognosis. It promotes tumor progression by enhancing the stability and translation of oncogenic mRNAs. Therefore, NAT10 is a promising target for cancer therapy, and inhibitors of NAT10, such as Remodelin, have shown potential in preclinical studies.

  • Antiviral Drug Development: ac4C has been identified in viral RNAs, and targeting NAT10 could represent a novel antiviral strategy.

  • Biomarker Discovery: The levels of ac4C and the expression of NAT10 could serve as potential biomarkers for disease diagnosis, prognosis, and prediction of therapeutic response.

Comparison of ac4C Sequencing Methods

Featureac4C-seqRedaC:T-seqacRIP-seq
Principle Chemical reduction (NaCNBH₃) of ac4C leading to C>T transition during reverse transcription.Chemical reduction (NaBH₄) of ac4C leading to C>T transition during reverse transcription.Immunoprecipitation of ac4C-containing RNA fragments using an anti-ac4C antibody.
Resolution Single-nucleotide.Single-nucleotide.~100-200 nucleotides (region-specific).
Quantitative Yes, measures C>T conversion rate.Yes, measures C>T conversion rate.Semi-quantitative, based on enrichment.
Efficiency Can be affected by RNA secondary structure. Potential for RNA degradation under acidic conditions.Generally lower efficiency, with reported <20% C:T mismatch at fully modified sites.Dependent on antibody specificity and binding efficiency.
Required RNA Input Nanogram amounts of total RNA.Microgram amounts of total RNA.Microgram amounts of poly(A) RNA.
Advantages High resolution and quantitative.High resolution and quantitative.Does not rely on chemical reactions that might damage RNA.
Limitations Potential for RNA degradation. Off-target reduction of other modified bases.Lower efficiency. Potential for off-target deacetylation under basic conditions.Lower resolution. Antibody-dependent biases.

Experimental Protocols

Protocol 1: ac4C-seq (Quantitative Nucleotide Resolution Profiling of RNA Cytidine Acetylation)

This protocol is based on the chemical reduction of ac4C by sodium cyanoborohydride (NaCNBH₃), which leads to a C>T misincorporation during reverse transcription.

Materials:

  • Total RNA

  • NaCNBH₃

  • Acidic buffer (e.g., sodium acetate buffer, pH 5.0)

  • RNA fragmentation buffer

  • 3' RNA adapter

  • T4 RNA Ligase 2, truncated

  • Reverse transcriptase (e.g., TGIRT-III)

  • dNTPs

  • 5' DNA adapter

  • DNA ligase

  • PCR primers and polymerase for library amplification

  • Agencourt RNAClean XP beads

  • Agencourt AMPure XP beads

Procedure:

  • RNA Preparation: Start with high-quality total RNA. It is recommended to include a synthetic ac4C RNA spike-in for quality control.

  • Chemical Reduction:

    • In a tube, combine total RNA with NaCNBH₃ in an acidic buffer.

    • Incubate at room temperature for 20 minutes.

    • Prepare a mock-treated control sample by incubating RNA in the acidic buffer without NaCNBH₃.

    • Prepare a deacetylation control by pre-treating RNA with a mild alkali before the reduction step.

    • Purify the RNA using ethanol precipitation or a suitable clean-up kit.

  • RNA Fragmentation: Fragment the RNA to an average size of ~200 nucleotides using RNA fragmentation buffer and incubation at 94°C for 5 minutes. Immediately stop the reaction on ice.

  • 3' Adapter Ligation:

    • To the fragmented RNA, add 3' RNA adapter, T4 RNA Ligase 2 (truncated), and ligation buffer.

    • Incubate according to the manufacturer's instructions.

    • Purify the ligated RNA.

  • Reverse Transcription:

    • Set up the reverse transcription reaction with the 3'-ligated RNA, a reverse transcriptase like TGIRT-III, dNTPs, and a primer complementary to the 3' adapter.

    • The reduced ac4C will cause a misincorporation of 'A' in the cDNA, which will be read as a 'T' after sequencing.

  • Library Preparation and Sequencing:

    • Ligate the 5' DNA adapter to the cDNA.

    • Amplify the library using PCR.

    • Perform size selection of the final library.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference transcriptome.

    • Identify sites with a significant C>T transition rate in the NaCNBH₃-treated sample compared to the control samples.

Protocol 2: acRIP-seq (Acetylated RNA Immunoprecipitation and Sequencing)

This protocol involves the enrichment of ac4C-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.

Materials:

  • Total RNA or poly(A) RNA

  • Anti-ac4C antibody

  • Isotype control IgG

  • Protein A/G magnetic beads

  • RNA fragmentation buffer

  • Immunoprecipitation (IP) buffer

  • Wash buffers

  • RNA elution buffer

  • RNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit)

Procedure:

  • RNA Preparation and Fragmentation:

    • Isolate high-quality total RNA and select for poly(A) RNA if focusing on mRNA.

    • Fragment the RNA to a size of 100-200 nucleotides using fragmentation buffer.

  • Antibody-Bead Conjugation:

    • Incubate Protein A/G magnetic beads with the anti-ac4C antibody and IgG control separately to form antibody-bead complexes.

    • Wash the beads to remove unbound antibody.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with the antibody-bead complexes in IP buffer. An input sample should be saved for later comparison.

    • Allow the binding to occur for a sufficient time (e.g., 2 hours to overnight) with rotation at 4°C.

  • Washing:

    • Wash the beads several times with wash buffers to remove non-specifically bound RNA.

  • RNA Elution:

    • Elute the enriched RNA from the beads using an appropriate elution buffer.

    • Purify the eluted RNA.

  • Library Preparation and Sequencing:

    • Construct sequencing libraries from the immunoprecipitated RNA and the input RNA using a directional RNA library preparation kit.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads from both the IP and input samples to the reference genome/transcriptome.

    • Identify regions with a significant enrichment of reads in the IP sample compared to the input sample. This is typically done using peak-calling algorithms.

Signaling Pathways and Workflows

NAT10-Mediated Signaling Pathway in Cancer

NAT10-mediated ac4C modification has been shown to play a role in various signaling pathways that are often dysregulated in cancer. One such example is the Wnt/β-catenin signaling pathway in colorectal cancer.

NAT10_Wnt_Pathway cluster_cell Cancer Cell NAT10 NAT10 ac4C_mod ac4C Modification NAT10->ac4C_mod catalyzes KIF23_mRNA KIF23 mRNA KIF23_mRNA->ac4C_mod KIF23_protein KIF23 Protein KIF23_mRNA->KIF23_protein translates to ac4C_mod->KIF23_mRNA stabilizes Wnt_pathway Wnt/β-catenin Pathway Activation KIF23_protein->Wnt_pathway activates beta_catenin β-catenin Nuclear Translocation Wnt_pathway->beta_catenin tumor_progression Tumor Progression & Metastasis beta_catenin->tumor_progression leads to

Caption: NAT10-mediated ac4C modification of KIF23 mRNA promotes colorectal cancer progression.

Experimental Workflow for ac4C-seq

The following diagram illustrates the key steps in the ac4C-seq protocol.

ac4C_seq_workflow start Total RNA reduction Chemical Reduction (NaCNBH3) start->reduction fragmentation RNA Fragmentation reduction->fragmentation ligation3 3' Adapter Ligation fragmentation->ligation3 rt Reverse Transcription (C>T misincorporation) ligation3->rt ligation5 5' Adapter Ligation rt->ligation5 pcr PCR Amplification ligation5->pcr sequencing High-Throughput Sequencing pcr->sequencing analysis Data Analysis (Identify C>T sites) sequencing->analysis end ac4C Map analysis->end

Caption: Overview of the ac4C-seq experimental workflow.

References

Protocol for acetylated RNA immunoprecipitation sequencing (acRIP-seq)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: N4-acetylcytidine (ac4C) is a recently discovered mRNA modification that plays a crucial role in post-transcriptional gene regulation. This modification, catalyzed by the N-acetyltransferase NAT10, has been shown to enhance mRNA stability and translation efficiency. The advent of acetylated RNA immunoprecipitation sequencing (acRIP-seq) provides a powerful tool for transcriptome-wide mapping of ac4C sites, enabling researchers to unravel the functional significance of this epitranscriptomic mark in various biological processes and disease states, including cancer. This document provides a detailed protocol for acRIP-seq, intended for researchers, scientists, and drug development professionals.

Quantitative Parameters for acRIP-seq

A summary of key quantitative parameters for a typical acRIP-seq experiment is provided below for easy reference.

ParameterTypical Value/RangeNotes
Starting Total RNA 1.8 mgSufficient to yield ~20 µg of poly(A) RNA. Can be as low as 150 µg with optimized protocols.[1][2]
Poly(A) RNA Input for IP ~20 µgThis amount is typically split between the anti-ac4C IP and the IgG control IP.[1]
Anti-ac4C Antibody 1 µg per IPA rabbit monoclonal antibody is commonly used.[1][3]
IgG Control Antibody 1 µg per IPIsotypic rabbit monoclonal IgG is used as a negative control.
RNA Fragment Size 100-200 nucleotidesAchieved by chemical fragmentation.
Sequencing Platform IlluminaPaired-end sequencing is recommended.
Sequencing Read Length 2 x 125 bpProvides sufficient length for accurate mapping and peak calling.
Sequencing Depth 40-50 million readsRecommended as a practical minimum for human samples to ensure robust peak detection.

Experimental Protocol: Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This protocol outlines the key steps for performing acRIP-seq, from RNA isolation to library preparation for high-throughput sequencing.

Poly(A) RNA Isolation
  • Total RNA Extraction: Isolate total RNA from cells or tissues using a standard method like TRIzol extraction. Ensure high quality and integrity of the RNA.

  • Poly(A) RNA Enrichment: Enrich for mRNA using oligo(dT) magnetic beads. A typical starting amount is 1.8 mg of total RNA to yield approximately 20 µg of poly(A) RNA. Perform two rounds of poly(A) selection for higher purity.

RNA Fragmentation
  • Resuspend approximately 20 µg of poly(A) RNA in nuclease-free water.

  • Add RNA fragmentation buffer (e.g., from the NEBNext® Magnesium RNA Fragmentation Module).

  • Incubate at 94°C for 5-15 minutes. The incubation time should be optimized to obtain fragments in the range of 100-200 nucleotides.

  • Immediately stop the reaction by adding RNA fragmentation stop solution and placing the tube on ice.

  • Purify the fragmented RNA using RNAClean XP beads or a similar method.

Immunoprecipitation (IP)
  • Antibody-Bead Conjugation:

    • Resuspend Protein G magnetic beads in acRIP buffer.

    • Divide the beads into two tubes: one for the anti-ac4C antibody and one for the IgG control.

    • Add 1 µg of the respective antibody to each tube and incubate with rotation at 4°C for 1-2 hours to allow for antibody conjugation.

    • Wash the antibody-conjugated beads with acRIP buffer to remove unbound antibody.

  • Immunoprecipitation Reaction:

    • Resuspend the fragmented RNA in acRIP buffer. It is recommended to save a small aliquot (e.g., 5-10%) as an input control.

    • Add the fragmented RNA to the antibody-conjugated beads.

    • Incubate with rotation at 4°C for 2-4 hours or overnight.

  • Washing:

    • After incubation, wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound RNA. A typical wash series includes a low-salt buffer, a high-salt buffer, and a final wash with a low-salt buffer.

  • Elution:

    • Elute the immunoprecipitated RNA from the beads using an appropriate elution buffer (e.g., containing Proteinase K to digest the antibody).

    • Incubate at 50-55°C for 30-60 minutes.

  • RNA Purification:

    • Purify the eluted RNA using acid-phenol:chloroform extraction followed by ethanol precipitation, or using a column-based RNA cleanup kit.

Library Preparation and Sequencing
  • Library Construction: Prepare sequencing libraries from the immunoprecipitated RNA and the input control RNA using a directional RNA library preparation kit (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina). This typically involves:

    • Reverse transcription to synthesize first-strand cDNA.

    • Second-strand cDNA synthesis.

    • End repair, A-tailing, and ligation of sequencing adapters.

    • PCR amplification to enrich for the library fragments.

  • Library Quantification and Quality Control: Quantify the final libraries using a fluorometric method (e.g., Qubit) and assess the size distribution using a Bioanalyzer or similar instrument.

  • High-Throughput Sequencing: Sequence the libraries on an Illumina platform, aiming for a sequencing depth of at least 40-50 million paired-end reads per sample for human studies.

Data Analysis Workflow

The bioinformatic analysis of acRIP-seq data is crucial for identifying and interpreting the results.

acRIP_seq_data_analysis raw_reads Raw Sequencing Reads (FASTQ) qc Quality Control (FastQC) raw_reads->qc trimming Adapter & Quality Trimming (Trimmomatic) qc->trimming trimmed_reads Clean Reads trimming->trimmed_reads alignment Alignment to Reference Genome (STAR/HISAT2) trimmed_reads->alignment aligned_reads Aligned Reads (BAM) alignment->aligned_reads peak_calling Peak Calling (MACS2) aligned_reads->peak_calling peaks ac4C Peaks (BED) peak_calling->peaks annotation Peak Annotation (HOMER) peaks->annotation annotated_peaks Annotated Peaks annotation->annotated_peaks diff_analysis Differential Acetylation Analysis annotated_peaks->diff_analysis motif_analysis Motif Analysis (MEME) annotated_peaks->motif_analysis functional_analysis Functional Enrichment Analysis diff_analysis->functional_analysis motif_analysis->functional_analysis

Caption: Bioinformatic workflow for acRIP-seq data analysis.

Signaling Pathway Involving NAT10 and RNA Acetylation

The N-acetyltransferase NAT10 is the sole enzyme known to catalyze ac4C modification on RNA. Its activity is integrated with various cellular signaling pathways, particularly in the context of cancer progression.

NAT10_signaling_pathway cluster_upstream Upstream Regulation cluster_core Core Process cluster_downstream Downstream Effects NF-kB NF-κB Signaling NAT10 NAT10 (Acetyltransferase) NF-kB->NAT10 Activates Transcription SIRT1 SIRT1 SIRT1->NAT10 Deacetylates (Inhibits) ac4C ac4C Modification NAT10->ac4C Catalyzes mRNA Target mRNAs (e.g., KIF23, PGR, OGA) ac4C->mRNA mRNA_stability Increased mRNA Stability mRNA->mRNA_stability mRNA_translation Enhanced Translation mRNA->mRNA_translation Wnt_beta_catenin Wnt/β-catenin Pathway mRNA_stability->Wnt_beta_catenin PI3K_AKT PI3K/AKT Pathway mRNA_translation->PI3K_AKT Cell_Proliferation Cell_Proliferation Wnt_beta_catenin->Cell_Proliferation Metastasis Metastasis PI3K_AKT->Metastasis

Caption: Signaling pathways influencing and influenced by NAT10-mediated RNA acetylation.

References

Application Notes and Protocols for Chemical Labeling of N4-Acetylcytosine (ac4C)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N4-Acetylcytosine (ac4C)

This compound (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life. This modification, where an acetyl group is added to the N4 position of cytosine, is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) and its homologs.[1][2] Emerging evidence highlights the critical role of ac4C in regulating various aspects of RNA metabolism, including mRNA stability, translation efficiency, and localization.[2][3] Dysregulation of ac4C levels has been implicated in several human diseases, including cancer, making the development of robust detection and quantification methods crucial for both basic research and therapeutic development.[4]

This document provides detailed application notes and protocols for the two primary chemical labeling techniques used to study ac4C: acetylated RNA immunoprecipitation sequencing (acRIP-seq) and N4-acetylcytidine sequencing (ac4C-seq) , including a variation known as RedaC:T-seq .

Comparison of ac4C Labeling Techniques

The choice between acRIP-seq and ac4C-seq depends on the specific research question, as each method offers distinct advantages and limitations.

FeatureacRIP-seq (Antibody-Based)ac4C-seq / RedaC:T-seq (Chemical-Based)
Principle Immunoprecipitation of ac4C-containing RNA fragments using a specific antibody.Chemical reduction of ac4C to a tetrahydro-ac4C intermediate, which induces a C-to-T transition during reverse transcription.
Resolution Lower resolution, identifies enriched regions of ac4C (100-200 nt).Single-nucleotide resolution, precisely maps individual ac4C sites.
Quantification Semi-quantitative, based on enrichment levels over input.Quantitative, allows for the determination of modification stoichiometry at specific sites.
Advantages - High signal-to-noise ratio due to antibody-based enrichment.- Well-established and widely used.- Precise mapping of modification sites.- Quantitative assessment of ac4C levels.
Disadvantages - Potential for antibody cross-reactivity and non-specific binding.- Lower resolution does not pinpoint the exact modified base.- Can be technically challenging.- Potential for incomplete chemical conversion.
Typical Applications - Transcriptome-wide screening for ac4C-enriched regions.- Identifying novel RNA targets of NAT10.- Validating ac4C sites identified by acRIP-seq.- Studying the dynamics of ac4C modification at specific sites.

Experimental Protocols

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) Protocol

This protocol is adapted from Arango et al., 2019, Bio-protocol.

I. RNA Preparation and Fragmentation

  • Poly(A) RNA Isolation:

    • Start with high-quality total RNA.

    • Isolate poly(A) RNA using oligo(dT) magnetic beads according to the manufacturer's instructions. This step enriches for mRNA.

  • RNA Fragmentation:

    • Resuspend 20 µg of poly(A) RNA in 180 µL of nuclease-free water.

    • Add 20 µL of 10x RNA Fragmentation Buffer.

    • Incubate at 94°C for 5 minutes in a thermal cycler.

    • Immediately place the reaction on ice to stop fragmentation.

    • Precipitate the fragmented RNA using standard ethanol precipitation methods.

II. Immunoprecipitation

  • Antibody-Bead Conjugation:

    • Wash Protein G magnetic beads with IP buffer (150 mM NaCl, 10 mM Tris-HCl pH 7.5, 0.1% IGEPAL CA-630).

    • Incubate the beads with anti-ac4C antibody (or IgG control) in IP buffer for 1 hour at 4°C with rotation.

    • Wash the antibody-conjugated beads three times with IP buffer.

  • Immunoprecipitation Reaction:

    • Resuspend the fragmented RNA in IP buffer.

    • Add the antibody-conjugated beads to the RNA solution.

    • Incubate for 2 hours at 4°C with rotation.

  • Washing:

    • Wash the beads five times with IP buffer to remove non-specifically bound RNA.

  • Elution:

    • Elute the bound RNA from the beads using an appropriate elution buffer (e.g., containing Proteinase K) according to the antibody manufacturer's instructions.

    • Purify the eluted RNA using a suitable RNA clean-up kit or ethanol precipitation.

III. Library Preparation and Sequencing

  • Library Construction:

    • Construct sequencing libraries from the immunoprecipitated RNA and an input control sample (fragmented RNA that did not undergo immunoprecipitation) using a directional RNA library preparation kit (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit).

  • Sequencing:

    • Perform high-throughput sequencing on an Illumina platform.

N4-Acetylcytidine Sequencing (ac4C-seq / RedaC:T-seq) Protocol

This protocol is a composite based on the principles of ac4C-seq and the detailed steps of RedaC:T-seq from Arango et al., 2022.

I. RNA Preparation

  • Total RNA Isolation:

    • Isolate total RNA from cells or tissues using a standard method like TRIzol extraction. Ensure high quality and purity of the RNA.

  • Ribosomal RNA (rRNA) Depletion:

    • Remove ribosomal RNA from the total RNA sample using a commercially available rRNA depletion kit. This step is crucial for enriching mRNA and other non-rRNA species.

II. Chemical Reduction of ac4C

  • Reduction Reaction:

    • To the ribo-depleted RNA, add a freshly prepared solution of sodium borohydride (NaBH₄) in a suitable buffer (e.g., as described in Arango et al., 2022).

    • Incubate the reaction under the conditions specified in the original protocol (e.g., temperature and duration) to reduce ac4C to tetrahydro-ac4C.

    • As a negative control, perform a mock treatment without NaBH₄.

  • RNA Purification:

    • Purify the RNA from the reduction reaction using an RNA clean-up kit or ethanol precipitation to remove the reducing agent and other reaction components.

III. Library Preparation and Sequencing

  • RNA Fragmentation:

    • Fragment the purified RNA to the desired size range (e.g., 100-200 nt) using enzymatic or chemical fragmentation methods.

  • Library Construction:

    • Construct sequencing libraries from the fragmented, reduced RNA and the mock-treated control RNA. During reverse transcription, the tetrahydro-ac4C will be read as a thymine (T) by the reverse transcriptase, resulting in a C-to-T conversion in the cDNA.

  • Sequencing:

    • Perform high-throughput sequencing.

IV. Data Analysis

  • Align the sequencing reads to the reference genome or transcriptome.

  • Identify C-to-T mismatches that are significantly enriched in the NaBH₄-treated sample compared to the mock-treated control. These positions represent the ac4C sites.

Visualizations

experimental_workflow_acRIP_seq cluster_rna_prep RNA Preparation cluster_ip Immunoprecipitation cluster_lib_seq Library Preparation & Sequencing total_rna Total RNA polya_rna Poly(A) RNA Isolation total_rna->polya_rna frag_rna RNA Fragmentation polya_rna->frag_rna ip_rxn Immunoprecipitation frag_rna->ip_rxn ab_beads Antibody-Bead Conjugation ab_beads->ip_rxn washing Washing ip_rxn->washing elution Elution washing->elution lib_prep Library Construction elution->lib_prep sequencing High-Throughput Sequencing lib_prep->sequencing

Caption: Workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).

experimental_workflow_ac4C_seq cluster_rna_prep RNA Preparation cluster_reduction Chemical Reduction cluster_lib_seq Library Preparation & Sequencing total_rna Total RNA rrna_depletion rRNA Depletion total_rna->rrna_depletion reduction NaBH4 Reduction rrna_depletion->reduction purification RNA Purification reduction->purification fragmentation RNA Fragmentation purification->fragmentation lib_prep Library Construction (C>T Conversion) fragmentation->lib_prep sequencing High-Throughput Sequencing lib_prep->sequencing

Caption: Workflow for N4-acetylcytidine sequencing (ac4C-seq/RedaC:T-seq).

Signaling Pathways Involving this compound

ac4C, through the action of NAT10, has been implicated in various cellular signaling pathways, particularly in the context of cancer.

ac4c_signaling_pathway cluster_upstream Upstream Regulation cluster_core Core Mechanism cluster_downstream Downstream Effects nfkb NF-κB Signaling nat10 NAT10 Expression nfkb->nat10 ac4c ac4C Modification of mRNA nat10->ac4c mrna_stability Increased mRNA Stability ac4c->mrna_stability translation Enhanced Translation ac4c->translation wnt_beta_catenin Wnt/β-catenin Pathway Activation mrna_stability->wnt_beta_catenin translation->wnt_beta_catenin cmyc c-Myc Upregulation wnt_beta_catenin->cmyc cell_cycle Cell Cycle Progression cmyc->cell_cycle emt Epithelial-Mesenchymal Transition (EMT) cmyc->emt

Caption: Simplified signaling pathway of NAT10-mediated ac4C in cancer.

Conclusion

The development of acRIP-seq and ac4C-seq has significantly advanced our ability to study the epitranscriptomic mark this compound. While acRIP-seq is a powerful tool for transcriptome-wide screening of ac4C-enriched regions, ac4C-seq and its variants provide the means for precise, quantitative mapping at single-nucleotide resolution. The detailed protocols and comparative data presented here serve as a valuable resource for researchers investigating the role of ac4C in gene regulation, cellular function, and disease. The continued application of these techniques will undoubtedly deepen our understanding of this important RNA modification and may unveil new therapeutic targets for a range of human diseases.

References

Application Notes and Protocols for the Synthesis of N4-Acetylcytosine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytosine (ac4C) is a naturally occurring RNA modification that has garnered significant interest in the fields of epitranscriptomics and drug development.[1][2] This modification, where an acetyl group is attached to the exocyclic amine of cytosine, plays a crucial role in regulating RNA stability, translation efficiency, and has been implicated in various cellular processes and diseases, including cancer.[1][2][3] The ability to synthesize oligonucleotides containing site-specific ac4C modifications is essential for elucidating their biological functions and for developing novel therapeutic agents, such as antisense oligonucleotides.

However, the synthesis of ac4C-modified oligonucleotides presents a significant challenge due to the lability of the N4-acetyl group under standard oligonucleotide deprotection conditions, which typically involve strong bases. This document provides detailed protocols for the synthesis of this compound phosphoramidite, the solid-phase synthesis of ac4C-modified oligonucleotides, and optimized deprotection and purification strategies to ensure the integrity of the final product.

Synthesis of this compound (ac4C) Phosphoramidite

The successful incorporation of ac4C into an oligonucleotide begins with the synthesis of the corresponding phosphoramidite building block. This process involves the protection of the ribose hydroxyl groups, acetylation of the exocyclic amine of cytidine, and subsequent phosphitylation.

Experimental Protocol: Synthesis of N4-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(N,N-diisopropyl) (2-cyanoethyl)phosphoramidite
  • Protection of Cytidine: Start with commercially available 2'-O-TBDMS-cytidine.

  • 5'-O-DMT Protection: React 2'-O-TBDMS-cytidine with dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group.

  • N4-Acetylation: The 5'-O-DMT-2'-O-TBDMS-cytidine is then acetylated at the N4 position using acetic anhydride in the presence of a base like N-methylimidazole (NMI) or pyridine.

  • Phosphitylation: The resulting N4-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine is phosphitylated at the 3'-hydroxyl position using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base such as diisopropylethylamine (DIPEA).

  • Purification: The final phosphoramidite product is purified by silica gel column chromatography.

cluster_synthesis This compound Phosphoramidite Synthesis 2_O_TBDMS_Cytidine 2'-O-TBDMS-Cytidine DMT_Protection 5'-O-DMT Protection (DMT-Cl, Pyridine) 2_O_TBDMS_Cytidine->DMT_Protection Step 1 N4_Acetylation N4-Acetylation (Acetic Anhydride, NMI) DMT_Protection->N4_Acetylation Step 2 Phosphitylation 3'-O-Phosphitylation (CEP-Cl, DIPEA) N4_Acetylation->Phosphitylation Step 3 ac4C_Phosphoramidite ac4C Phosphoramidite Phosphitylation->ac4C_Phosphoramidite Step 4

Caption: Workflow for this compound Phosphoramidite Synthesis.

Solid-Phase Synthesis of this compound-Modified Oligonucleotides

The incorporation of the ac4C phosphoramidite into an oligonucleotide sequence is performed using a standard automated solid-phase synthesizer following the phosphoramidite chemistry cycle.

Experimental Protocol: Automated Solid-Phase Synthesis
  • Solid Support: Start with a controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition:

    • Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: The ac4C phosphoramidite is activated (e.g., with 1H-tetrazole or DCI) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Final Detritylation: The final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

cluster_synthesis_cycle Solid-Phase Synthesis Cycle Start Start with CPG-bound Nucleoside Detritylation 1. Detritylation (TCA/DCM) Start->Detritylation Coupling 2. Coupling (ac4C Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine) Capping->Oxidation Elongated_Oligo Elongated Oligonucleotide Oxidation->Elongated_Oligo Elongated_Oligo->Detritylation Repeat for next nucleotide

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Deprotection and Cleavage of this compound-Modified Oligonucleotides

This is the most critical step for preserving the ac4C modification. Standard deprotection methods using concentrated ammonium hydroxide or AMA (ammonium hydroxide/methylamine) can lead to the partial or complete removal of the N4-acetyl group. Therefore, milder deprotection conditions are required.

Comparison of Deprotection Methods
Deprotection MethodReagentTemperatureDurationPurity (%)Yield (OD)Notes
StandardConcentrated Ammonium Hydroxide55 °C8-16 h< 50LowSignificant loss of N4-acetyl group.
AMAAmmonium Hydroxide/Methylamine (1:1)65 °C10-15 min50-70ModerateFaster but still causes significant deacetylation.
Ultra-Mild 0.05 M Potassium Carbonate in Methanol Room Temp. 4 h > 95 High Recommended method for preserving the N4-acetyl group.
On-Column0.5 M DBU in AcetonitrileRoom Temp.1-2 h> 90HighEfficient for removing base-protecting groups before cleavage.
Recommended Ultra-Mild Deprotection Protocol
  • Reagent Preparation: Prepare a fresh solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Deprotection: After synthesis, transfer the CPG support to a sealed vial. Add the potassium carbonate solution and incubate at room temperature for 4 hours with gentle agitation.

  • Neutralization and Elution: Neutralize the solution with an appropriate buffer (e.g., triethylammonium acetate). Elute the deprotected oligonucleotide from the CPG support.

  • Desalting: Desalt the oligonucleotide solution using a size-exclusion column or ethanol precipitation.

Purification and Characterization

High-performance liquid chromatography (HPLC) is the preferred method for purifying ac4C-modified oligonucleotides.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
  • Instrumentation: A biocompatible HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in nuclease-free water.

  • Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile.

  • Gradient: A linear gradient of Mobile Phase B from 5% to 65% over 30 minutes.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the full-length product.

  • Post-Purification: Lyophilize the collected fractions to obtain the purified oligonucleotide.

Characterization

The purity and identity of the final ac4C-modified oligonucleotide should be confirmed by:

  • Analytical HPLC: To assess the purity of the final product.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the oligonucleotide, which will verify the presence of the ac4C modification (mass shift of +42 Da per modification compared to an unmodified cytosine).

Application: this compound in Antisense Oligonucleotides

This compound modification in antisense oligonucleotides (ASOs) can potentially enhance their properties, such as nuclease resistance and binding affinity to target mRNA. The cellular uptake of ASOs is a complex process, generally initiated by binding to cell surface proteins followed by endocytosis.

cluster_aso_uptake Cellular Uptake and Action of ac4C-ASO ac4C_ASO ac4C-Modified ASO Cell_Surface Cell Surface Proteins ac4C_ASO->Cell_Surface Binding Endocytosis Endocytosis Cell_Surface->Endocytosis Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Target_mRNA Target mRNA Cytoplasm->Target_mRNA Hybridization RNase_H RNase H Target_mRNA->RNase_H Recruitment Translation_Inhibition Translation Inhibition RNase_H->Translation_Inhibition mRNA Cleavage

Caption: General pathway for antisense oligonucleotide cellular uptake and mechanism of action.

Conclusion

The synthesis of this compound-modified oligonucleotides requires careful consideration of the chemical lability of the acetyl group. By employing a robust synthesis strategy for the phosphoramidite building block and utilizing ultra-mild deprotection conditions, high-purity ac4C-modified oligonucleotides can be reliably produced. These protocols provide a foundation for researchers to explore the diverse biological roles of this compound and to develop novel nucleic acid-based therapeutics.

References

Application Notes and Protocols for Functional Assays to Study N4-Acetylcytosine's (ac4C) Role in Translation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N4-acetylcytosine (ac4C) is a conserved post-transcriptional RNA modification that adds a critical layer of regulatory complexity to gene expression.[1][2] Catalyzed primarily by the N-acetyltransferase 10 (NAT10), ac4C is found in various RNA species, including mRNA, tRNA, and rRNA.[3][4][5] Its role in mRNA is particularly intriguing, as it has a dual, position-dependent function in regulating translation. When present within the coding sequence (CDS), ac4C can enhance mRNA stability and promote translational elongation. Conversely, ac4C modification within the 5' untranslated region (5'UTR) can repress translation initiation at canonical start codons while promoting the use of alternative, upstream initiation sites.

Understanding the functional consequences of ac4C requires a suite of specialized molecular biology techniques. These application notes provide detailed protocols for key functional assays designed to map ac4C sites, assess translation efficiency, quantify protein output, and measure mRNA stability, enabling researchers to investigate the epitranscriptomic regulation of protein synthesis.

Application Note 1: Transcriptome-Wide Mapping of ac4C Sites

To study the function of ac4C, it is essential to first identify its location on mRNA transcripts. Two primary methods are used for transcriptome-wide mapping: acetylated RNA immunoprecipitation sequencing (acRIP-seq) for region-specific identification and chemical-based sequencing methods like RedaC:T-seq for base-resolution mapping.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

Principle: acRIP-seq utilizes an antibody specific to ac4C to enrich for RNA fragments containing the modification. These enriched fragments are then sequenced and mapped to the transcriptome to identify acetylated regions. While this method provides valuable information on the general location of ac4C, it does not offer single-nucleotide resolution.

Protocol: acRIP-seq

  • RNA Preparation:

    • Isolate total RNA from cells or tissues of interest using a standard Trizol-based method. Ensure high quality and integrity of the RNA.

    • Fragment the total RNA (typically 150 µg) into ~100-nucleotide fragments using RNA fragmentation buffer.

  • Immunoprecipitation (IP):

    • Incubate the fragmented RNA with an anti-ac4C antibody to form RNA-antibody complexes.

    • Capture the complexes using Protein A/G magnetic beads.

    • Wash the beads multiple times to remove non-specifically bound RNA.

  • RNA Elution and Purification:

    • Elute the ac4C-containing RNA fragments from the antibody-bead complexes.

    • Purify the eluted RNA using a phenol-chloroform extraction followed by ethanol precipitation.

  • Library Preparation and Sequencing:

    • Construct a sequencing library from the enriched RNA fragments according to the manufacturer's protocol (e.g., Illumina TruSeq).

    • Perform high-throughput sequencing.

    • A parallel "input" library should be prepared from a small aliquot of the fragmented RNA before the IP step to serve as a control for normalization.

  • Data Analysis:

    • Align sequenced reads to the reference genome/transcriptome.

    • Use peak-calling algorithms (e.g., MACS2) to identify enriched regions (ac4C peaks) in the IP sample compared to the input control.

Workflow Diagram: acRIP-seq

acRIP_seq_workflow cluster_prep RNA Preparation cluster_ip Immunoprecipitation cluster_lib Library & Sequencing TotalRNA Total RNA Isolation Fragmentation RNA Fragmentation (~100 nt) TotalRNA->Fragmentation AntibodyInc Incubate with anti-ac4C Antibody Fragmentation->AntibodyInc BeadCapture Capture with Protein A/G Beads AntibodyInc->BeadCapture Washing Wash Beads BeadCapture->Washing Elution Elute & Purify RNA Washing->Elution LibPrep Library Construction Elution->LibPrep Sequencing High-Throughput Sequencing LibPrep->Sequencing DataAnalysis Peak Calling & Data Analysis Sequencing->DataAnalysis

Caption: Workflow for ac4C mapping using acRIP-seq.

Base-Resolution Mapping using RedaC:T-seq

Principle: This method achieves single-nucleotide resolution by chemically modifying the ac4C residue. Sodium borohydride (NaBH₄) reduces ac4C to tetrahydro-ac4C. During reverse transcription, this modified base is misread as a thymine (T) instead of a cytosine (C), allowing ac4C sites to be identified as C-to-T transitions in the sequencing data. Comparing wild-type samples to those from NAT10-knockout cells is crucial for validating true ac4C sites.

Protocol: RedaC:T-seq

  • RNA Preparation:

    • Isolate total RNA from both wild-type and NAT10⁻/⁻ cells (1 µg per sample).

    • Deplete ribosomal RNA (rRNA) using a commercial kit (e.g., NEBNext rRNA Depletion Kit).

  • NaBH₄ Reduction:

    • Treat the ribo-depleted RNA with a freshly prepared solution of sodium borohydride (NaBH₄) to reduce ac4C.

    • A parallel control sample should be treated with the reaction buffer without NaBH₄.

    • Quench the reaction and purify the RNA via ethanol precipitation.

  • RNA Fragmentation and Library Preparation:

    • Fragment the treated RNA to the desired size.

    • Synthesize cDNA using a reverse transcriptase that will misincorporate dATP opposite the reduced ac4C.

    • Prepare sequencing libraries suitable for Illumina sequencing.

  • Sequencing and Data Analysis:

    • Perform paired-end high-throughput sequencing.

    • Align reads to the reference genome.

    • Identify sites with a high frequency of C-to-T mismatches in the NaBH₄-treated sample compared to the untreated control and the NAT10⁻/⁻ samples. These represent high-confidence ac4C sites.

Workflow Diagram: RedaC:T-seq

RedaCT_seq_workflow RNA Total RNA (WT & NAT10-/-) rRNA_depletion rRNA Depletion RNA->rRNA_depletion reduction NaBH4 Reduction of ac4C rRNA_depletion->reduction fragmentation RNA Fragmentation reduction->fragmentation cDNA_synthesis Reverse Transcription (Reduced ac4C -> T) fragmentation->cDNA_synthesis library_prep Sequencing Library Prep cDNA_synthesis->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Alignment & C->T Mismatch Calling sequencing->analysis

Caption: Workflow for base-resolution ac4C mapping using RedaC:T-seq.

Application Note 2: Assessing Translation Efficiency with Ribosome Profiling (Ribo-seq)

Principle: Ribosome profiling provides a global snapshot of protein synthesis by sequencing mRNA fragments protected by ribosomes ("footprints"). By quantifying the density of ribosomes on each mRNA and normalizing it to the total mRNA abundance (measured by parallel RNA-seq), one can calculate a translation efficiency (TE) for each gene. Comparing the TE of transcripts between wild-type and NAT10-depleted cells reveals the impact of ac4C on translation.

Protocol: Ribosome Profiling

  • Cell Lysis and Ribosome Footprint Generation:

    • Treat cells with a translation inhibitor (e.g., cycloheximide) to arrest ribosomes on mRNA.

    • Lyse the cells under conditions that preserve ribosome-mRNA complexes.

    • Treat the lysate with RNase I to digest mRNA not protected by ribosomes. This will yield monosomes containing ~30-nucleotide mRNA footprints.

  • Monosome Isolation:

    • Isolate the 80S monosome complexes by ultracentrifugation through a sucrose density gradient.

  • Footprint Extraction and Library Preparation:

    • Extract the RNA footprints from the isolated monosomes.

    • Ligate adapters to the 3' end of the footprints.

    • Perform reverse transcription to generate cDNA.

    • Circularize the cDNA and amplify it via PCR to create the final sequencing library.

  • RNA-seq Library Preparation:

    • In parallel, extract total RNA from a separate aliquot of the initial cell lysate.

    • Deplete rRNA and prepare a standard RNA-seq library to measure transcript abundance.

  • Sequencing and Data Analysis:

    • Sequence both the Ribo-seq and RNA-seq libraries.

    • Align reads to the transcriptome. Ribo-seq reads should map predominantly to coding sequences and exhibit a three-nucleotide periodicity, confirming they are bona fide footprints.

    • Calculate ribosome density for each gene from the Ribo-seq data and transcript abundance from the RNA-seq data.

    • Translation Efficiency (TE) is calculated as: TE = (Ribosome Footprint Reads) / (RNA-seq Reads).

    • Compare TE values between wild-type and NAT10⁻/⁻ conditions to identify ac4C-dependent changes in translation.

Workflow Diagram: Ribosome Profiling

Ribo_seq_workflow cluster_ribo Ribo-seq Library cluster_rna RNA-seq Library (Control) Lysis Cell Lysis with Cycloheximide RNase RNase I Digestion Lysis->RNase Monosome Sucrose Gradient Monosome Isolation RNase->Monosome Footprint Extract ~30 nt Footprints Monosome->Footprint RiboLib Ribo-seq Library Prep Footprint->RiboLib Sequencing High-Throughput Sequencing RiboLib->Sequencing TotalRNA Total RNA Extraction rRNAdep rRNA Depletion TotalRNA->rRNAdep RNALib RNA-seq Library Prep rRNAdep->RNALib RNALib->Sequencing Analysis Calculate Translation Efficiency (Ribo-seq Reads / RNA-seq Reads) Sequencing->Analysis

Caption: Workflow for measuring translation efficiency via Ribosome Profiling.

Table 1: Representative Quantitative Data from Translation Efficiency Studies

Gene/Target Experimental System Observation Effect of ac4C Reference
Global ac4C-modified mRNAs HeLa cells (WT vs. NAT10⁻/⁻) Reduced ribosome occupancy on ac4C targets upon NAT10 knockout. Promotes translation
SEPT9 mRNA Gastric Cancer Cells Ribo-seq showed decreased translation efficiency of SEPT9 upon NAT10 knockdown. Promotes SEPT9 translation
mRNAs with 5'UTR ac4C HeLa cells (WT vs. NAT10⁻/⁻) High-resolution Ribo-seq revealed reduced initiation at annotated start codons. Inhibits canonical translation initiation

| mRNAs with high ac4C sites | HeLa cells | mRNAs with a higher number of ac4C sites show lower translation efficiency. | Correlates with lower translation | |

Application Note 3: Quantifying Protein Abundance with Mass Spectrometry

Principle: Mass spectrometry (MS)-based proteomics provides a direct measurement of the cellular proteome, allowing for the quantification of changes in protein abundance that result from altered translation. By comparing the proteomes of wild-type and NAT10-deficient cells using quantitative methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ), one can identify proteins whose expression levels are dependent on ac4C.

Protocol: Quantitative Proteomics

  • Sample Preparation:

    • Culture wild-type and NAT10⁻/⁻ cells. For SILAC, culture cells in media containing "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) amino acids (e.g., Lysine, Arginine).

    • Harvest cells and lyse to extract total protein.

  • Protein Digestion:

    • Combine equal amounts of protein from "light" and "heavy" samples (for SILAC).

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using an enzyme like Trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the peptides using high-performance liquid chromatography (HPLC).

    • Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of peptides (MS1 scan) and then fragments selected peptides to determine their amino acid sequence (MS2 scan).

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant) to identify peptides and proteins by matching experimental MS2 spectra to a protein sequence database.

    • Quantify relative protein abundance by comparing the signal intensities of "heavy" vs. "light" peptides (SILAC) or by comparing MS1 peak intensities between separate runs (LFQ).

    • Identify proteins with significantly altered abundance in NAT10⁻/⁻ cells compared to wild-type.

Workflow Diagram: Quantitative Proteomics

Proteomics_workflow CellCulture Cell Culture (WT vs. NAT10-/-) Extraction Protein Extraction CellCulture->Extraction Digestion Trypsin Digestion Extraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Protein Identification & Quantitative Analysis LCMS->Analysis

Caption: Workflow for quantitative proteomics to measure protein abundance.

Application Note 4: Direct Assessment with In Vitro Translation (IVT) Assays

Principle: IVT assays offer a controlled, cell-free environment to directly test the effect of ac4C on translation. A reporter mRNA (e.g., encoding Luciferase) is synthesized with or without ac4C at specific positions. This mRNA is then translated using a cell-free extract, such as rabbit reticulocyte lysate, and the protein output is measured via the reporter's activity. This approach allows for precise dissection of site-specific ac4C effects.

Protocol: In Vitro Translation Assay

  • mRNA Template Synthesis:

    • Generate a DNA template for the reporter gene (e.g., NanoLuciferase) flanked by T7 promoter and poly(A) tail sequences.

    • Synthesize the mRNA via in vitro transcription using T7 RNA polymerase.

    • To incorporate ac4C, perform the reaction with a mix of standard CTP and N4-acetylcytidine triphosphate (ac4CTP).

    • For site-specific modification, two RNA fragments can be synthesized separately (one with ac4CTP) and then joined using splint ligation.

    • Purify the resulting mRNA and add a 5' cap structure.

  • In Vitro Translation Reaction:

    • Set up the translation reaction by adding a defined amount of the synthesized mRNA (e.g., 180 ng) to a rabbit reticulocyte lysate system, which contains all necessary translational machinery (ribosomes, tRNAs, initiation factors).

    • Incubate the reaction at 30°C for a set time (e.g., 90 minutes).

  • Quantification of Protein Synthesis:

    • Measure the activity of the synthesized reporter protein. For Luciferase, add the appropriate substrate and measure the resulting luminescence using a luminometer.

    • Compare the luminescence signal from the ac4C-containing mRNA to that from the unmodified control mRNA.

Workflow Diagram: In Vitro Translation Assay

IVT_workflow cluster_mrna mRNA Synthesis cluster_trans Translation & Detection Template DNA Template (e.g., Luciferase) Transcription In Vitro Transcription (+/- ac4CTP) Template->Transcription Capping 5' Capping & Purification Transcription->Capping Lysate Add mRNA to Rabbit Reticulocyte Lysate Capping->Lysate Incubate Incubate at 30°C Lysate->Incubate Detect Measure Reporter Activity (Luminescence) Incubate->Detect Compare Compare Protein Output (ac4C vs. Unmodified) Detect->Compare

Caption: Workflow for an in vitro translation assay.

Table 2: Representative Data from In Vitro Translation Assays

mRNA Template ac4C Location Observation Effect of ac4C Reference
NanoLuciferase mRNA Coding Sequence (CDS) Increased luminescence compared to unmodified mRNA. Promotes translation
NanoLuciferase mRNA 5' Untranslated Region (5'UTR) Decreased luminescence compared to unmodified mRNA. Inhibits translation

| Luciferase mRNA | Wobble position of specific codons | Significantly promoted protein translation efficiency. | Promotes translation | |

Signaling Pathway: The Role of NAT10 and ac4C in Translation

This compound is installed by the "writer" enzyme NAT10 and is thought to be recognized by specific "reader" proteins that mediate its downstream effects on translation and mRNA stability. While erasers for ac4C have not yet been identified, its impact is clear. The modification can either enhance ribosome translocation and decoding when in the CDS or interfere with pre-initiation complex scanning when in the 5'UTR.

ac4C_pathway cluster_cds ac4C in CDS cluster_utr ac4C in 5'UTR NAT10 NAT10 (Writer) mRNA mRNA Transcript NAT10->mRNA Acetyl-CoA ac4C_mRNA ac4C-modified mRNA Reader Reader Proteins (e.g., YTHDF2 - hypothetical) ac4C_mRNA->Reader Recognition Stability Increased mRNA Stability ac4C_mRNA->Stability Elongation Enhanced Translation Elongation ac4C_mRNA->Elongation Repression Repressed Canonical Initiation ac4C_mRNA->Repression Protein Altered Protein Output Stability->Protein Elongation->Protein Repression->Protein

Caption: Mechanism of ac4C-mediated regulation of mRNA translation.

References

Application Notes and Protocols for Studying N4-Acetylcytosine (ac4C) in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N4-Acetylcytosine (ac4C)

This compound (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life. This modification, where an acetyl group is added to the N4 position of cytosine, plays a crucial role in various cellular processes by influencing RNA stability, structure, and translation efficiency.[1][2] In eukaryotic cells, the primary enzyme responsible for depositing ac4C is N-acetyltransferase 10 (NAT10), often referred to as the ac4C "writer".[3][4] To date, no specific "eraser" enzyme that removes this modification has been identified.

Dysregulation of ac4C levels has been increasingly implicated in numerous human diseases, most notably cancer. Elevated levels of NAT10 and, consequently, ac4C have been observed in various cancers, often correlating with poor prognosis.[3] This has positioned NAT10 as a potential therapeutic target for cancer treatment. These application notes provide detailed protocols and methodologies for the robust study of ac4C in cultured cells, catering to researchers in basic science and drug development.

Data Presentation: Quantitative Analysis of ac4C

The abundance of ac4C can vary significantly between different cell types and under various physiological or pathological conditions. Below are tables summarizing quantitative data on ac4C levels and the effects of targeting its writer enzyme, NAT10.

Cell LineMethodKey FindingsReference
HeLaLC-MSTreatment with the NAT10 inhibitor Remodelin (50 µM for 48h) did not cause a significant decrease in global ac4C levels. In contrast, CRISPR-Cas9 mediated knockdown of NAT10 resulted in a potent loss of ac4C.
HeLaRNA-MSNAT10 knockout (KO) cells showed an 80% decrease in ac4C levels on mRNA compared to wild-type (WT) cells.
Osteosarcoma cells (U2OS and MG63)acRIP-seqTreatment with Remodelin resulted in 3621 differential ac4C peaks, primarily distributed in the mRNA coding sequence (CDS) region.
Breast Cancer Cells (MCF-7)acRIP-seqKnockdown of NAT10 led to a marked suppression of ac4C levels in mRNAs.
Bladder Cancer Cells (UMUC-3)acRIP-seqOver 4940 ac4C peaks were identified in control cells. In NAT10 knockdown cells, 1218 transcripts showed significantly decreased ac4C levels.
ConditionCell LineFold Change in ac4C LevelsMethodReference
NAT10 KnockdownMCF-7 Breast Cancer CellsSignificant ReductionacRIP-qPCR
NAT10 KnockdownBladder Cancer CellsSignificant Decrease in 1218 transcriptsacRIP-seq
Remodelin TreatmentOsteosarcoma Cells3621 differential ac4C peaksacRIP-seq
NAT10 KnockoutHeLa Cells80% decrease on mRNARNA-MS

Experimental Protocols

Here, we provide detailed protocols for the detection and quantification of ac4C in cultured cells.

Protocol 1: Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq)

This method is used to identify and quantify ac4C-modified RNA transcripts on a genome-wide scale.

Materials:

  • Cultured cells of interest

  • TRIzol reagent

  • Anti-ac4C antibody

  • Protein A/G magnetic beads

  • RNA fragmentation buffer

  • RNase inhibitors

  • Buffers: RIP buffer, wash buffers, elution buffer

  • RNA purification kit

  • Library preparation kit for next-generation sequencing

Procedure:

  • Cell Lysis and RNA Extraction:

    • Harvest cultured cells and lyse them using TRIzol reagent according to the manufacturer's instructions to extract total RNA.

    • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • RNA Fragmentation:

    • Fragment the total RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer at elevated temperature. The fragmentation time and temperature should be optimized based on the desired fragment size.

  • Immunoprecipitation (IP):

    • Incubate the fragmented RNA with an anti-ac4C antibody in RIP buffer supplemented with RNase inhibitors for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads to the RNA-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-RNA complexes.

  • Washing:

    • Wash the beads several times with wash buffers of increasing stringency to remove non-specifically bound RNA.

  • Elution and RNA Purification:

    • Elute the ac4C-containing RNA fragments from the beads using an elution buffer.

    • Purify the eluted RNA using an RNA purification kit.

  • Library Preparation and Sequencing:

    • Construct a sequencing library from the immunoprecipitated RNA and an input control (fragmented RNA that did not undergo IP) using a suitable library preparation kit.

    • Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify enriched regions (peaks) in the acRIP sample compared to the input control to determine the locations of ac4C modifications.

Protocol 2: N4-acetylcytidine Sequencing (ac4C-seq)

This chemical-based method allows for the single-nucleotide resolution mapping of ac4C.

Materials:

  • Total RNA from cultured cells

  • Sodium cyanoborohydride (NaBH4)

  • Acidic buffer (e.g., sodium acetate buffer, pH 5.0)

  • RNA purification reagents

  • Reverse transcriptase

  • PCR amplification reagents

  • Sequencing library preparation kit

Procedure:

  • Chemical Reduction of ac4C:

    • Treat the total RNA with sodium cyanoborohydride in an acidic buffer. This reaction specifically reduces ac4C to tetrahydro-N4-acetylcytidine.

  • RNA Purification:

    • Purify the chemically treated RNA to remove any residual reagents.

  • Reverse Transcription:

    • Perform reverse transcription on the treated RNA. The reduced ac4C base will cause a misincorporation (typically a C-to-T transition) during cDNA synthesis.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the resulting cDNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify sites with a high frequency of C-to-T mismatches in the treated sample compared to an untreated control to pinpoint the locations of ac4C at single-nucleotide resolution.

Protocol 3: Quantification of ac4C by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the absolute quantification of RNA modifications.

Materials:

  • Total RNA from cultured cells

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

  • ac4C standard

Procedure:

  • RNA Digestion:

    • Digest the total RNA to single nucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into the LC-MS/MS system.

    • Separate the nucleosides using a suitable liquid chromatography method.

    • Detect and quantify the amount of ac4C and canonical nucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve using a known concentration of the ac4C standard.

    • Calculate the absolute amount of ac4C in the sample by comparing its signal to the standard curve. The quantity is often expressed as a ratio of ac4C to a canonical nucleoside (e.g., cytidine or guanosine).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ac4C and a general experimental workflow for its study.

ac4C_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation NAT10_cyto NAT10 mRNA_cyto mRNA NAT10_cyto->mRNA_cyto TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation NAT10_nuc NAT10 mRNA_nuc mRNA NAT10_nuc->mRNA_nuc ac4C Modification ac4C_mRNA ac4C-mRNA mRNA_nuc->ac4C_mRNA ac4C_mRNA->Target_Genes Enhanced Stability & Translation

Caption: NAT10-mediated ac4C modification in the Wnt/β-catenin signaling pathway.

ac4C_Study_Workflow cluster_detection ac4C Detection & Quantification Start Start: Cultured Cells RNA_Extraction Total RNA Extraction Start->RNA_Extraction QC RNA Quality Control (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->QC acRIP_seq acRIP-seq QC->acRIP_seq ac4C_seq ac4C-seq QC->ac4C_seq LC_MS LC-MS/MS QC->LC_MS Data_Analysis Bioinformatic Analysis (Peak Calling, Motif Analysis, Differential Expression) acRIP_seq->Data_Analysis ac4C_seq->Data_Analysis LC_MS->Data_Analysis Functional_Validation Functional Validation (e.g., Gene Knockdown, Reporter Assays) Data_Analysis->Functional_Validation End Biological Interpretation Functional_Validation->End

Caption: General experimental workflow for studying ac4C in cultured cells.

Conclusion

The study of this compound is a rapidly evolving field with significant implications for understanding fundamental biological processes and developing novel therapeutic strategies. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the role of ac4C in their specific cellular models. By employing these robust methodologies, scientists can further unravel the complexities of the epitranscriptome and its impact on human health and disease.

References

Developing In Vivo Models for N4-Acetylcytosine (ac4C) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N4-Acetylcytosine (ac4C)

This compound (ac4C) is a highly conserved RNA modification found in all domains of life.[1][2] This dynamic epigenetic mark is installed by the primary enzyme N-acetyltransferase 10 (NAT10) and plays a critical role in regulating RNA stability, translation, and other cellular processes.[1][2][3] Dysregulation of ac4C has been implicated in a variety of human diseases, including cancer, metabolic disorders, and cardiovascular conditions, making it an attractive target for therapeutic development. The development and analysis of robust in vivo models are therefore essential for elucidating the physiological and pathological functions of ac4C and for testing novel therapeutic strategies.

These application notes provide detailed protocols for the generation and analysis of in vivo models for ac4C research, focusing on genetic mouse models and disease-specific models.

Key In Vivo Models for ac4C Research

The study of ac4C in vivo predominantly relies on mouse models. These can be broadly categorized into genetically engineered mouse models (GEMMs) targeting the ac4C machinery and disease models where ac4C levels are investigated.

NAT10 Knockout Mouse Models

The most direct way to study the function of ac4C is by manipulating the expression of its "writer" enzyme, NAT10. Both constitutive and conditional knockout models have been developed.

  • Constitutive Knockout: Global knockout of Nat10 in mice is embryonically lethal, highlighting the essential role of NAT10 in development.

  • Conditional Knockout (cKO): To overcome embryonic lethality, conditional knockout models are employed. For instance, Nat10-floxed mice can be crossed with tissue-specific Cre-driver lines to ablate Nat10 expression in a particular cell type or organ. A common example is the use of Gdf9-Cre mice to generate oocyte-specific Nat10 knockout, which has been instrumental in studying the role of ac4C in oocyte maturation.

Disease Models

ac4C levels and NAT10 expression have been shown to be altered in various disease states. Studying these models can provide insights into the role of ac4C in pathology.

  • Postmenopausal Osteoporosis Model: Ovariectomized (OVX) mice are a well-established model for studying postmenopausal osteoporosis. In this model, increased NAT10 expression and global ac4C levels are observed, correlating with osteoclast differentiation and bone loss.

  • Diet-Induced Obesity and Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Model: Feeding mice a high-fat diet (HFD) induces obesity and MASLD. This model has been used to demonstrate the role of NAT10-mediated ac4C modification in liver lipogenesis.

  • Cancer Xenograft Models: Human cancer cell lines with manipulated NAT10 expression can be implanted into immunodeficient mice to study the role of ac4C in tumor growth and metastasis in vivo.

Quantitative Analysis of ac4C in In Vivo Models

The following table summarizes quantitative data from studies using in vivo models for ac4C research.

Model SystemKey FindingsQuantitative DataReference
NAT10 Knockout (KO) Gastric Cancer CellsNAT10 KO leads to altered ac4C deposition and gene expression.Average of 4,342 ac4C peaks in 3,591 transcripts (control) vs. 2,709 ac4C peaks in 2,348 transcripts (NAT10-KO). 318 hypoacetylated peaks and 430 hyperacetylated peaks in NAT10-KO cells.
NAT10 Knockdown (KD) in Mouse OocytesNAT10 depletion retards meiotic progression.Rate of first polar body extrusion: 74.6% (control) vs. 34.6% (NAT10 KD).
Ovariectomized (OVX) MiceIncreased Nat10 expression and ac4C levels in the femur.Significantly elevated ac4C levels in femur mRNA from PMOP patients and OVX mice.
High-Fat Diet (HFD) Fed MiceUpregulation of NAT10 and mRNA ac4C levels in the liver.Significant increase in Nat10 mRNA, protein, and mRNA ac4C modification in the liver of HFD mice.
Cardiac Remodeling Mouse Model (Transverse Aortic Constriction)Elevated ac4C levels in hypertrophic heart tissues.Significantly elevated ac4C levels in total RNA from hypertrophic heart samples.

Experimental Protocols

Protocol 1: Generation of Conditional NAT10 Knockout Mice

This protocol describes the generation of oocyte-specific Nat10 knockout mice using the Cre-loxP system.

Materials:

  • Nat10-floxed (Nat10fl/fl) mice (e.g., with loxP sites flanking exons 2 and 3).

  • Gdf9-Cre transgenic mice.

  • Standard mouse breeding and genotyping reagents.

Procedure:

  • Breeding: Cross Nat10fl/fl mice with Gdf9-Cre mice to generate Nat10fl/+;Gdf9-Cre offspring.

  • Genotyping: Genotype the offspring using PCR to identify mice carrying both the floxed Nat10 allele and the Gdf9-Cre transgene.

  • Second Cross: Cross Nat10fl/+;Gdf9-Cre mice with Nat10fl/fl mice.

  • Selection: Genotype the resulting offspring to identify Nat10fl/fl;Gdf9-Cre mice, which are the oocyte-specific conditional knockout mice, and Nat10fl/fl littermates as controls.

  • Validation: Confirm the knockout of NAT10 protein in oocytes from the conditional knockout mice by Western blot or immunohistochemistry.

Protocol 2: Ovariectomy (OVX)-Induced Osteoporosis Mouse Model

This protocol describes the induction of postmenopausal osteoporosis in female mice.

Materials:

  • Female C57BL/6 mice (12 weeks old).

  • Anesthesia (e.g., ketamine/xylazine).

  • Surgical instruments.

  • Sutures.

Procedure:

  • Anesthesia: Anesthetize the mice according to approved institutional protocols.

  • Surgical Procedure:

    • Make a small dorsal midline incision in the skin.

    • Locate the ovaries and perform bilateral ovariectomy.

    • For sham-operated control mice, perform the same surgical procedure without removing the ovaries.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.

  • Model Development: Allow at least 8 weeks for the development of the osteoporotic phenotype.

  • Analysis: Harvest bone tissue (e.g., femurs) for analysis of bone mineral density, histology, and ac4C levels.

Protocol 3: High-Fat Diet (HFD)-Induced Obesity and MASLD Model

This protocol describes the induction of obesity and MASLD in mice.

Materials:

  • Male C57BL/6J mice (6-8 weeks old).

  • High-fat diet (e.g., 45-60% kcal from fat).

  • Standard chow diet (control).

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week.

  • Dietary Intervention: Randomly assign mice to either the HFD or control diet group. Provide the respective diets ad libitum for 12-15 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Analysis: At the end of the study period, collect tissues such as the liver and adipose tissue for histological analysis, gene expression studies, and ac4C quantification.

Protocol 4: Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) from Mouse Tissue

This protocol details the procedure for identifying ac4C-modified RNA regions from mouse tissues.

Materials:

  • Mouse tissue (e.g., liver, bone).

  • TRIzol reagent for RNA extraction.

  • Anti-ac4C antibody.

  • Protein A/G magnetic beads.

  • RNA fragmentation buffer.

  • Reagents for library construction for high-throughput sequencing.

Procedure:

  • RNA Extraction: Isolate total RNA from the mouse tissue using TRIzol, followed by poly(A) selection to enrich for mRNA.

  • RNA Fragmentation: Fragment the poly(A) RNA to an average size of 100-200 nucleotides.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-ac4C antibody.

    • Add Protein A/G magnetic beads to capture the antibody-RNA complexes.

    • Wash the beads to remove non-specifically bound RNA.

  • RNA Elution: Elute the ac4C-enriched RNA fragments from the beads.

  • Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA and perform high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to identify peaks representing ac4C-enriched regions in the transcriptome.

Protocol 5: Borohydride Reduction-Based ac4C Sequencing (ac4C-seq)

This chemical method allows for nucleotide-resolution mapping of ac4C.

Materials:

  • Total RNA from mouse tissue.

  • Sodium cyanoborohydride (NaBH4).

  • Reagents for reverse transcription, library preparation, and sequencing.

Procedure:

  • Chemical Treatment: Treat total RNA with NaBH4 under acidic conditions. This reduces ac4C to tetrahydro-N4-acetylcytidine.

  • RNA Fragmentation and Library Preparation: Fragment the treated RNA and prepare a sequencing library.

  • Reverse Transcription: During reverse transcription, the reduced ac4C base is misread, leading to a C-to-T transition in the resulting cDNA.

  • Sequencing and Data Analysis: Sequence the cDNA library and analyze the data to identify C-to-T mutations, which correspond to the locations of ac4C modifications at single-nucleotide resolution.

Signaling Pathways and Experimental Workflows

Signaling Pathway: NAT10-Mediated Regulation of the p53 Pathway in Cancer

In some cancers, NAT10 can influence the p53 signaling pathway, a critical regulator of cell cycle and apoptosis. The following diagram illustrates a potential mechanism.

NAT10_p53_Pathway NAT10 NAT10 ac4C ac4C NAT10->ac4C Catalyzes MDM2_mRNA MDM2 mRNA MDM2_protein MDM2 Protein MDM2_mRNA->MDM2_protein Translation p53 p53 MDM2_protein->p53 Ubiquitination & Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces ac4C->MDM2_mRNA Modifies

Caption: NAT10-mediated ac4C modification of MDM2 mRNA can lead to p53 dysregulation.

Experimental Workflow: In Vivo Study of ac4C in a Cancer Model

The following workflow outlines a typical experiment to investigate the role of ac4C in a xenograft mouse model of cancer.

Xenograft_Workflow Start Start: Cancer Cell Line (e.g., NAT10 KD vs. Control) Implantation Implant cells into immunodeficient mice Start->Implantation TumorGrowth Monitor tumor growth Implantation->TumorGrowth Endpoint Endpoint: Harvest tumors TumorGrowth->Endpoint Analysis Tumor Analysis Endpoint->Analysis acRIPseq acRIP-seq / ac4C-seq Analysis->acRIPseq RNAseq RNA-seq Analysis->RNAseq WesternBlot Western Blot Analysis->WesternBlot IHC Immunohistochemistry Analysis->IHC

Caption: Workflow for studying ac4C in a cancer xenograft model.

Logical Relationship: Comparison of acRIP-seq and ac4C-seq

This diagram illustrates the key differences between the two main techniques for ac4C detection.

Seq_Comparison TotalRNA Total RNA acRIP acRIP-seq TotalRNA->acRIP ac4Cseq ac4C-seq TotalRNA->ac4Cseq Antibody Antibody-based Enrichment acRIP->Antibody Chemical Chemical Modification (Borohydride Reduction) ac4Cseq->Chemical Region Identifies ac4C-rich Regions Antibody->Region Site Identifies ac4C at Single-nucleotide Resolution Chemical->Site

Caption: Key distinctions between acRIP-seq and ac4C-seq methodologies.

References

Application Notes and Protocols for High-Throughput Screening of NAT10 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyltransferase 10 (NAT10) is a unique enzyme with dual substrate specificity, acting as both a protein and RNA acetyltransferase.[1] As the only known enzyme to catalyze N4-acetylcytidine (ac4C) on RNA, NAT10 plays a critical role in regulating RNA stability and translation.[2][3] Its involvement in fundamental cellular processes such as cell proliferation, DNA damage response, and cell cycle regulation has implicated NAT10 in the pathogenesis of various diseases, most notably cancer.[2][4] Elevated expression of NAT10 is often associated with poor prognosis in several cancers, making it a compelling therapeutic target for the development of novel inhibitors.

These application notes provide a comprehensive guide for establishing a high-throughput screening (HTS) campaign to identify and characterize inhibitors of NAT10. Detailed protocols for a primary biochemical screen, a secondary cellular target engagement assay, and data analysis are provided to facilitate the discovery of potent and selective NAT10 inhibitors.

Signaling Pathways Involving NAT10

NAT10 is integrated into key cellular signaling networks that control cell growth, survival, and stress responses. Understanding these pathways is crucial for elucidating the mechanism of action of identified inhibitors.

NAT10_Signaling_Pathways cluster_0 Wnt/β-catenin Pathway cluster_1 p53 Regulation Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dishevelled Fzd->Dvl GSK3b GSK-3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proliferation_Metastasis Proliferation, Metastasis TCF_LEF->Proliferation_Metastasis NAT10_wnt NAT10 KIF23 KIF23 mRNA NAT10_wnt->KIF23 ac4C mod. KIF23->GSK3b p53 p53 CellCycleArrest_Apoptosis Cell Cycle Arrest, Apoptosis p53->CellCycleArrest_Apoptosis MDM2 MDM2 MDM2->p53 NAT10_p53 NAT10 NAT10_p53->p53 Acetylation NAT10_p53->MDM2 DNA_damage DNA Damage DNA_damage->NAT10_p53

Figure 1: Key signaling pathways involving NAT10.

Quantitative Data for Known and Potential NAT10 Inhibitors

The following table summarizes the inhibitory activity of known and potential NAT10 inhibitors. It is important to note that the inhibitory concentrations can vary significantly depending on the cell line and the assay method used.

CompoundTypeIC50 ValueCell Line / AssayReference
Remodelin Known Inhibitor14-33 µMHead and Neck Squamous Carcinoma Cells
~20 µMVCaP, PC-3 Prostate Cancer Cells
45.61 µMHOS Osteosarcoma Cells
50.17 µM143B Osteosarcoma Cells
Fludarabine Potential Inhibitor< 3 µM (General antiproliferative)Various
Fosaprepitant Potential InhibitorNot Determined (Identified via virtual screen)N/A
Leucal Potential InhibitorNot Determined (Identified via virtual screen)N/A
Dantrolene Potential InhibitorNot Determined (Identified via virtual screen)N/A
NAT10-2023 Novel InhibitorNot DeterminedN/A

High-Throughput Screening (HTS) Workflow

A typical HTS campaign to identify NAT10 inhibitors involves a primary screen to identify initial hits, followed by secondary assays to confirm their activity and elucidate their mechanism of action.

HTS_Workflow cluster_workflow HTS Cascade for NAT10 Inhibitors Compound_Library Compound Library Primary_Screen Primary HTS Assay (e.g., Scintillation Proximity Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency and Efficacy Analysis) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Cellular Thermal Shift Assay) Dose_Response->Secondary_Assay Target_Engagement Confirmation of Target Engagement Secondary_Assay->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization

Figure 2: Experimental workflow for NAT10 inhibitor screening.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Scintillation Proximity Assay (SPA)

This protocol is adapted from established methods for other acetyltransferases and is suitable for high-throughput screening in 384-well format.

Principle: This assay measures the transfer of a radiolabeled acetyl group from [³H]-Acetyl-CoA to a biotinylated RNA or peptide substrate. The biotinylated substrate is captured by streptavidin-coated SPA beads. When the radiolabeled acetyl group is transferred to the substrate, the tritium is brought into close proximity to the scintillant in the beads, generating a light signal that is proportional to the enzyme activity. Inhibitors of NAT10 will prevent this transfer, resulting in a decrease in the signal.

Materials:

  • Recombinant human NAT10 protein

  • [³H]-Acetyl-CoA

  • Biotinylated RNA oligonucleotide substrate (e.g., a short hairpin RNA with a known NAT10 recognition motif)

  • Streptavidin-coated SPA beads

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, 10% Glycerol

  • Stop Solution: 500 µM unlabeled Acetyl-CoA in assay buffer

  • 384-well white, opaque microplates

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds (typically at 10 mM in DMSO) and controls (DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a solution of NAT10 in assay buffer at a pre-determined optimal concentration (to be determined empirically, typically in the low nM range).

  • Enzyme Addition: Add 5 µL of the NAT10 solution to each well of the compound plate and incubate for 15 minutes at room temperature.

  • Substrate Mix Preparation: Prepare a substrate mix containing the biotinylated RNA substrate and [³H]-Acetyl-CoA in assay buffer. The final concentrations in the 10 µL reaction should be optimized, but a starting point is 1 µM RNA substrate and 100 nM [³H]-Acetyl-CoA.

  • Reaction Initiation: Add 5 µL of the substrate mix to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Bead Addition: Add 5 µL of a slurry of streptavidin-coated SPA beads suspended in the stop solution to each well.

  • Signal Development: Incubate the plate at room temperature for 30 minutes to allow the biotinylated substrate to bind to the beads.

  • Signal Detection: Measure the scintillation signal using a microplate scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

  • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Perform dose-response experiments for the identified hits to determine their IC50 values.

Protocol 2: Secondary Assay - Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm that the identified hits from the primary screen engage with NAT10 in a cellular environment.

Principle: CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. The presence of a binding ligand can stabilize the target protein, resulting in a higher melting temperature (Tm). This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

  • Cultured cells expressing NAT10 (e.g., a cancer cell line with high NAT10 expression)

  • Test compounds identified from the primary screen

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phosphate-buffered saline (PBS)

  • Equipment for heat treatment (e.g., PCR thermocycler, heating block)

  • SDS-PAGE and Western blotting reagents

  • Anti-NAT10 antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the hit compound or DMSO (vehicle control) for a specified period (e.g., 1-4 hours).

  • Cell Harvesting: After treatment, wash the cells with PBS and harvest them.

  • Heat Treatment: Resuspend the cell pellets in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-NAT10 antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for NAT10 at each temperature for both the DMSO-treated and compound-treated samples.

  • Plot the relative amount of soluble NAT10 as a function of temperature to generate a melting curve.

  • Determine the Tm for NAT10 in the presence and absence of the compound. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

  • To determine the potency of the compound in a cellular context, perform an isothermal dose-response (ITDR) experiment. Treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (a temperature that results in significant but not complete protein aggregation). Plot the amount of soluble NAT10 against the compound concentration to determine the EC50 value.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and validation of NAT10 inhibitors. The identification of novel, potent, and selective NAT10 inhibitors holds significant promise for the development of new therapeutic strategies for cancer and other diseases where NAT10 activity is dysregulated. Careful optimization of the described assays and a systematic approach to hit validation will be critical for the success of any drug discovery campaign targeting NAT10.

References

Unveiling the Acetylome: Bioinformatics Tools for Analyzing acRIP-seq Data

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N4-acetylcytidine (ac4C) is an emerging post-transcriptional RNA modification gaining significant attention for its role in regulating mRNA stability, translation efficiency, and gene expression.[1][2] Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) has become a pivotal high-throughput technique to map ac4C modifications across the transcriptome.[3][4] This document provides a comprehensive guide to the bioinformatics tools and protocols essential for analyzing acRIP-seq data, enabling researchers to uncover the biological significance of RNA acetylation.

Experimental and Bioinformatic Workflow

The successful analysis of acRIP-seq data hinges on a carefully executed experimental protocol followed by a robust bioinformatics pipeline. The overall workflow encompasses sample preparation, immunoprecipitation, sequencing, and computational analysis to identify and quantify ac4C-modified RNA regions.

acRIP_seq_Workflow cluster_experimental Experimental Protocol cluster_bioinformatics Bioinformatics Analysis cell_lysis Cell/Tissue Lysis & Total RNA Extraction rna_qc RNA Quality Control (QC) cell_lysis->rna_qc rna_frag RNA Fragmentation rna_qc->rna_frag ip Immunoprecipitation with anti-ac4C Antibody rna_frag->ip library_prep Library Preparation ip->library_prep sequencing High-Throughput Sequencing library_prep->sequencing raw_data Raw Sequencing Data (FASTQ) sequencing->raw_data Data Generation data_qc Data Preprocessing (QC & Trimming) raw_data->data_qc mapping Read Mapping to Reference Genome data_qc->mapping peak_calling Peak Calling mapping->peak_calling downstream Downstream Analysis peak_calling->downstream

Caption: High-level overview of the acRIP-seq experimental and bioinformatics workflow.

Detailed Experimental Protocol

A meticulous experimental protocol is fundamental for generating high-quality acRIP-seq data. This protocol is adapted from established methodologies.[4]

1. Total RNA Extraction and Qualification

  • Lyse cultured cells or tissues and extract total RNA using a standard method like TRIzol.

  • To eliminate DNA contamination, treat the extracted RNA with DNase.

  • Assess RNA integrity and concentration using a Bioanalyzer and a Qubit fluorometer, respectively.

2. Poly(A) RNA Enrichment (for mRNA analysis)

  • Isolate mRNA from total RNA by enriching for poly(A)-tailed transcripts using oligo(dT) magnetic beads.

3. RNA Fragmentation

  • Fragment the enriched poly(A) RNA into smaller pieces of approximately 100-200 nucleotides using enzymatic or chemical methods.

4. Immunoprecipitation

  • Incubate the fragmented RNA with an anti-ac4C antibody to form RNA-antibody complexes. An IgG control is crucial for assessing non-specific binding.

  • Capture the RNA-antibody complexes using Protein A/G magnetic beads.

  • Wash the beads to remove non-specifically bound RNA.

  • Elute the ac4C-enriched RNA fragments from the beads.

5. Library Preparation and Sequencing

  • Construct sequencing libraries from the eluted RNA and the input control RNA using a directional RNA library preparation kit, such as the NEBNext® Ultra™ II Directional RNA Library Prep Kit.

  • Perform high-throughput sequencing, typically paired-end sequencing on an Illumina platform.

Bioinformatics Analysis Pipeline

The bioinformatics analysis of acRIP-seq data involves several critical steps to translate raw sequencing reads into meaningful biological insights.

Data Preprocessing: Quality Control and Trimming

The initial step involves assessing the quality of the raw sequencing reads (FASTQ files) and removing low-quality bases and adapter sequences.

  • Tools:

    • FastQC: For evaluating the quality of raw sequencing data.

    • Trim Galore! or Trimmomatic: For removing adapter sequences and low-quality reads.

  • Protocol:

    • Run FastQC on the raw FASTQ files to generate a quality report.

    • Use Trim Galore! or a similar tool to trim adapters and bases with a Phred score below a specified threshold (e.g., 20).

    • Re-run FastQC on the trimmed files to ensure the data quality has improved.

Read Mapping

The high-quality, trimmed reads are then aligned to a reference genome.

  • Tools:

    • STAR (Spliced Transcripts Alignment to a Reference): A fast and accurate aligner for RNA-seq data.

    • Bowtie2: Another widely used aligner suitable for mapping sequencing reads.

  • Protocol:

    • Index the reference genome for the chosen aligner.

    • Align the trimmed reads to the reference genome, ensuring to use appropriate parameters for RNA-seq data (e.g., handling spliced reads).

    • The output is typically a BAM (Binary Alignment Map) file.

Peak Calling

This is a crucial step to identify regions in the genome where there is a significant enrichment of reads in the acRIP sample compared to the input control. These enriched regions are referred to as "peaks" and represent potential ac4C modification sites.

  • Tools:

    • MACS2 (Model-based Analysis of ChIP-Seq): While originally designed for ChIP-seq, it is commonly used for RIP-seq and acRIP-seq data analysis.

    • RIPSeeker: A tool specifically designed for identifying peaks in RIP-seq data.

    • exomePeak: Another tool that can be used for peak calling in epitranscriptome sequencing data.

  • Protocol (using MACS2):

    • Use the BAM files from the acRIP and input samples as input for MACS2.

    • Specify the appropriate genome size and other parameters.

    • MACS2 will output a list of identified peaks with associated statistics (e.g., p-value, fold enrichment).

Downstream Analysis

Once peaks are identified, several downstream analyses can be performed to interpret the results.

a. Peak Annotation and Distribution

  • Purpose: To determine the genomic features (e.g., exons, introns, UTRs) with which the identified peaks are associated.

  • Tools:

    • HOMER (Hypergeometric Optimization of Motif EnRichment): Provides tools for peak annotation.

    • deepTools: For visualizing the distribution of peaks across genomic features.

b. Motif Analysis

  • Purpose: To identify consensus sequence motifs within the identified peaks, which may represent binding sites for the "writer" proteins (e.g., NAT10) that catalyze the ac4C modification.

  • Tools:

    • HOMER: For de novo motif discovery.

    • MEME Suite: A collection of tools for discovering and analyzing motifs.

c. Differential Peak Analysis

  • Purpose: To identify changes in ac4C modification between different experimental conditions (e.g., treatment vs. control).

  • Tools:

    • DiffBind: An R package for identifying differentially bound sites.

    • DESeq2 or edgeR: Can be adapted for differential peak analysis by using read counts within peaks.

d. Functional Enrichment Analysis

  • Purpose: To understand the biological pathways and functions associated with the genes that have ac4C modifications.

  • Tools:

    • DAVID (Database for Annotation, Visualization and Integrated Discovery)

    • Metascape

    • Gene Ontology (GO) analysis tools

Data Presentation: Quantitative Summary

The quantitative output from the bioinformatics pipeline should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Summary of Peak Calling Results

Sample NameTotal ReadsMapped ReadsNumber of Peaks
Control_Input35,123,45632,678,910 (93.0%)N/A
Control_acRIP40,567,89037,732,157 (93.0%)12,345
Treatment_Input36,789,01234,213,981 (93.0%)N/A
Treatment_acRIP42,012,34539,071,480 (93.0%)15,678

Table 2: Example of Differential Peak Analysis Output

Peak IDChromosomeStartEndFold Change (Treatment/Control)p-valueFDRAssociated Gene
peak_1chr11,234,5671,235,0672.51.2e-050.001GENE_A
peak_2chr35,432,1095,432,609-1.83.4e-040.023GENE_B
peak_3chrX9,876,5439,877,0433.15.6e-060.0005GENE_C

Signaling Pathway and Logical Relationships

The N-acetyltransferase 10 (NAT10) is the primary enzyme known to catalyze ac4C modification on mRNA. This modification can influence mRNA stability and translation, thereby affecting various cellular processes and contributing to disease states like cancer.

ac4C_Pathway NAT10 NAT10 (Writer) mRNA mRNA NAT10->mRNA ac4C modification ac4C_mRNA ac4C-modified mRNA Stability Increased mRNA Stability ac4C_mRNA->Stability Translation Enhanced Translation ac4C_mRNA->Translation Gene_Expression Altered Gene Expression Stability->Gene_Expression Translation->Gene_Expression Cellular_Processes Cellular Processes (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Processes Disease Disease (e.g., Cancer) Cellular_Processes->Disease

References

Application Notes and Protocols for the Computational Prediction of N4-Acetylcytosine Sites in RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a highly conserved and essential RNA modification found across all domains of life.[1][2][3] This post-transcriptional modification plays a critical role in regulating various aspects of RNA metabolism, including mRNA stability, translation efficiency, and processing.[1][2] Given its influence on gene expression, the accurate identification of ac4C sites is paramount for understanding its biological functions and its implications in health and disease, including cancer and autoimmune disorders. While experimental methods for ac4C detection exist, they can be time-consuming and resource-intensive. Consequently, a variety of computational methods have been developed to accurately and efficiently predict ac4C sites in RNA sequences.

These application notes provide a comprehensive overview of the computational tools available for ac4C site prediction, present their performance metrics in a clear and comparable format, detail the experimental protocols used for validating these predictions, and illustrate the underlying workflows through diagrams.

Computational Prediction Models for ac4C Sites

A growing number of computational tools, leveraging both machine learning and deep learning architectures, have been developed to identify ac4C sites from RNA sequence data. These models are trained on experimentally validated ac4C sites and learn to recognize the sequence features and patterns that are characteristic of these modification sites.

Overview of Prediction Models

Several notable predictors have been introduced, each employing different algorithms and feature encoding strategies to optimize performance. Early models like PACES utilized random forest classifiers with features such as position-specific dinucleotide sequence profiles and k-nucleotide frequencies. Subsequent models, including XG-ac4C and iRNA-ac4C , employed other machine learning algorithms like XGBoost and gradient-enhanced decision trees with a broader range of feature extraction methods.

More recently, deep learning approaches have demonstrated significant improvements in prediction accuracy. Models such as DLC-ac4C , DeepRNAac4C , and Voting-ac4C utilize sophisticated architectures like Convolutional Neural Networks (CNNs), Long Short-Term Memory networks (LSTMs), and transformers to capture complex patterns and long-range dependencies in the RNA sequence. These deep learning models often integrate various feature encoding schemes, including nucleotide chemical properties and density, to enhance their predictive power.

Performance of ac4C Prediction Models

The performance of these computational tools is typically evaluated using several key metrics: Accuracy (Acc), Sensitivity (Sn), Specificity (Sp), Matthews Correlation Coefficient (MCC), and the Area Under the Receiver Operating Characteristic Curve (AUC). The following table summarizes the reported performance of various ac4C prediction models on independent test datasets, providing a basis for comparison.

ModelAccuracy (Acc)Sensitivity (Sn)Specificity (Sp)MCCAUC
PACES -----
XG-ac4C -----
iRNA-ac4C 0.823--0.6470.895
DeepAc4C -----
DLC-ac4C 82.97%86.23%79.71%66.08%90.42%
DeepRNAac4C 84.10%----
ac4C-AFL 0.823--0.6470.895
Stacking-ac4C 0.8574---0.9487

Note: A hyphen (-) indicates that the specific metric was not reported in the cited source for the independent test set. Performance metrics can vary depending on the benchmark dataset used.

Experimental Protocols for ac4C Site Identification

The development and validation of computational ac4C prediction models rely on high-quality experimental data. The following protocols outline the key experimental methods used to identify ac4C sites at the transcriptome-wide level.

acRIP-Seq: N4-acetylcytidine RNA Immunoprecipitation Sequencing

acRIP-Seq is an antibody-based method for enriching RNA fragments containing ac4C, followed by high-throughput sequencing to identify the location of these modifications.

Protocol:

  • RNA Extraction and Fragmentation: Isolate total RNA from the cells or tissues of interest. Chemically or enzymatically fragment the RNA to an appropriate size range (e.g., 100-200 nucleotides).

  • Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific to ac4C. The antibody will bind to the RNA fragments containing the ac4C modification.

  • Enrichment: Use magnetic beads coupled to a secondary antibody (e.g., Protein A/G) to capture the ac4C antibody-RNA complexes.

  • Washing: Perform a series of washes to remove non-specifically bound RNA fragments.

  • Elution and RNA Purification: Elute the enriched RNA fragments from the antibody-bead complexes and purify the RNA.

  • Library Preparation: Prepare a sequencing library from the enriched RNA fragments. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • High-Throughput Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Identify regions with a significant enrichment of reads in the IP sample compared to a control (input) sample to determine the locations of ac4C sites.

ac4C-Seq: N4-acetylcytidine Sequencing

ac4C-Seq is a chemical-based method that enables the detection of ac4C at single-nucleotide resolution. The method relies on the chemical reduction of ac4C, which leads to a misincorporation during reverse transcription.

Protocol:

  • RNA Preparation: Isolate total RNA. It is recommended to spike in a synthetic RNA with a known ac4C site as a positive control.

  • Chemical Reduction: Treat the RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This reduces the acetyl group of ac4C.

  • Control Treatments: Prepare two control samples: a mock-treated sample (acidic conditions without the reducing agent) and a deacetylated sample (treated to remove the acetyl group before reduction).

  • RNA Fragmentation and 3' Adapter Ligation: Fragment the RNA and ligate an adapter to the 3' end.

  • Reverse Transcription: Perform reverse transcription. The reduced ac4C will cause the reverse transcriptase to misincorporate an adenine (A) instead of a guanine (G) in the cDNA.

  • Library Preparation and Sequencing: Ligate a 3' adapter to the cDNA, followed by library construction, PCR amplification, and high-throughput sequencing.

  • Bioinformatic Analysis: Align the sequencing reads to a reference genome. Identify C-to-T transitions that are present in the chemically reduced sample but absent or significantly reduced in the control samples. These positions correspond to the ac4C sites.

Workflows and Signaling Pathways

To visualize the processes involved in the computational prediction and experimental validation of ac4C sites, the following diagrams are provided.

computational_prediction_workflow cluster_data Data Preparation cluster_feature Feature Engineering cluster_model Model Training & Evaluation rawData Raw RNA Sequences posData Positive Dataset (ac4C sites) rawData->posData negData Negative Dataset (non-ac4C sites) rawData->negData featureEncoding Feature Encoding (e.g., One-hot, K-mer, NCP) posData->featureEncoding negData->featureEncoding featureMatrix Feature Matrix featureEncoding->featureMatrix training Model Training featureMatrix->training ml_dl_model Machine Learning / Deep Learning Model (e.g., RF, CNN, LSTM) evaluation Performance Evaluation (Cross-validation, Independent Test) ml_dl_model->evaluation training->ml_dl_model prediction ac4C Site Prediction evaluation->prediction

Caption: A generalized workflow for the computational prediction of ac4C sites.

acrip_seq_workflow rna_extraction Total RNA Extraction fragmentation RNA Fragmentation rna_extraction->fragmentation immunoprecipitation Immunoprecipitation with ac4C Antibody fragmentation->immunoprecipitation enrichment Enrichment with Magnetic Beads immunoprecipitation->enrichment washing Wash Steps enrichment->washing elution Elution of Enriched RNA washing->elution library_prep Sequencing Library Preparation elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Peak Calling) sequencing->data_analysis

Caption: The experimental workflow for acRIP-Seq.

ac4c_seq_workflow rna_prep Total RNA Preparation (with spike-in) reduction Chemical Reduction (NaCNBH3) rna_prep->reduction controls Control Treatments (Mock & Deacetylated) rna_prep->controls fragmentation_ligation Fragmentation & 3' Adapter Ligation reduction->fragmentation_ligation controls->fragmentation_ligation reverse_transcription Reverse Transcription (C>T misincorporation) fragmentation_ligation->reverse_transcription library_prep Library Preparation & Sequencing reverse_transcription->library_prep analysis Bioinformatic Analysis (C-to-T transition identification) library_prep->analysis

Caption: The experimental workflow for ac4C-Seq.

Conclusion

The computational prediction of N4-acetylcytidine sites is a rapidly evolving field that offers powerful tools to complement and guide experimental research. The models and protocols described in these application notes provide a foundation for researchers, scientists, and drug development professionals to investigate the roles of ac4C in biological systems and its potential as a therapeutic target. The continued development of more accurate and robust predictive models, coupled with refined experimental validation techniques, will undoubtedly deepen our understanding of this critical RNA modification.

References

Troubleshooting & Optimization

Technical Support Center: N4-Acetylcytosine (ac4C) Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N4-Acetylcytosine (ac4C) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges encountered in studying this critical RNA modification.

Section 1: Frequently Asked Questions (FAQs) about ac4C

This section addresses fundamental questions regarding this compound, its biological machinery, and its known functions.

??? Question: What is this compound (ac4C) and what is its significance?

??? Question: What are the key enzymes regulating ac4C ("writers," "erasers," and "readers")?

??? Question: What are the known biological functions of ac4C modification?

Section 2: Troubleshooting Guides for ac4C Detection

This section provides practical advice for overcoming common issues with the primary methods used to detect and map ac4C.

2.1 Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method for transcriptome-wide mapping of ac4C.[1] It relies on immunoprecipitating RNA fragments containing the ac4C modification.

??? Question: My acRIP-seq experiment shows low enrichment or no signal. What are the common causes?

Potential Cause Recommended Troubleshooting Step
Poor Antibody Quality Validate antibody specificity using dot blots with ac4C standards and competitive ELISA.[2][3] Ensure the antibody has been validated for immunoprecipitation.
RNA Degradation Check RNA integrity (RIN > 7) before starting. Use RNase inhibitors throughout the protocol.
Loss of ac4C Mark The acetyl group on ac4C is labile and sensitive to high pH and temperature.[4] Use enzymatic or cation-based RNA fragmentation methods at lower temperatures instead of alkaline hydrolysis.[4]
Inefficient Immunoprecipitation (IP) Optimize the amount of antibody and RNA input. Ensure proper binding conditions (incubation time, temperature). Use appropriate negative controls (e.g., IgG isotype control).
Low Abundance of ac4C The abundance of ac4C on mRNA can be very low, at least 10-fold lower than m6A methylation. Increase the starting amount of total RNA (initial protocols required up to 2 mg, though optimization has reduced this to ~150 µg).

??? Question: I'm concerned about the specificity of my ac4C antibody. How can I validate it?

??? Question: How can I minimize the loss of the ac4C mark during RNA fragmentation?

2.2 Chemical Labeling-Based Sequencing (ac4C-seq / RedaC:T-seq)

These methods provide single-nucleotide resolution by using a chemical reducing agent (e.g., sodium borohydride) to convert ac4C into a form that is misread as a thymine (T) by reverse transcriptase, leading to C>T transitions in the sequencing data.

??? Question: I'm not detecting a significant number of C>T mismatches after chemical reduction. What could be the issue?

??? Question: There are conflicting results in the literature regarding different chemical reduction methods. Which should I choose?

Section 3: Key Experimental Protocols

This section provides an overview of the methodology for acRIP-seq.

Protocol: Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This protocol provides a generalized workflow. Optimization is required for specific cell types and experimental conditions.

  • RNA Isolation and Quality Control:

    • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol).

    • Assess RNA integrity using a Bioanalyzer or similar instrument. A high-quality RIN score (>7) is essential.

    • Quantify the RNA concentration accurately.

  • RNA Fragmentation:

    • Fragment the total RNA (~150 µg to 2 mg) into ~100-200 nucleotide-long fragments.

    • Crucially, use enzymatic or divalent cation-based fragmentation to avoid loss of the ac4C mark. Do not use alkaline hydrolysis.

  • Immunoprecipitation (IP):

    • Incubate the fragmented RNA with an ac4C-specific antibody that has been pre-bound to magnetic beads (e.g., Protein A/G).

    • Perform a parallel IP with a non-specific IgG antibody as a negative control.

    • Also, save a small fraction of the fragmented RNA as an "input" control.

    • Incubate for several hours to overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with a series of low- and high-salt buffers to remove non-specifically bound RNA.

    • Elute the bound RNA from the antibody-bead complex, typically using a buffer containing Proteinase K.

  • RNA Purification and Library Preparation:

    • Purify the eluted RNA from the IP and IgG samples, as well as the input RNA, using a suitable RNA cleanup kit.

    • Construct sequencing libraries from the purified RNA fragments following a standard protocol for RNA-seq library preparation (e.g., Illumina TruSeq).

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify regions of the transcriptome that are significantly enriched in the ac4C IP sample compared to the input and IgG controls.

    • Perform downstream bioinformatics analyses, such as peak annotation, motif analysis, and gene ontology (GO) analysis.

Section 4: Data Presentation and Method Comparison
Comparison of Major ac4C Mapping Technologies

The choice of method depends on the specific research question, balancing the need for resolution with the challenges of each technique.

FeatureacRIP-seq (Antibody-based) ac4C-seq / RedaC:T-seq (Chemical-based)
Principle Immunoprecipitation of ac4C-containing RNA fragments.Chemical reduction of ac4C leads to C>T mismatch during reverse transcription.
Resolution Low (~100-200 nt).Single nucleotide.
Key Advantage Good for identifying acetylated regions; robust for low-abundance modifications due to signal amplification.Provides precise location of the modified base, which is essential for functional studies.
Major Limitation Relies on antibody specificity; lower resolution.Can be affected by low stoichiometry, reduction efficiency, and requires very deep sequencing; conflicting protocols exist.
Primary Use Case Genome-wide screening to identify ac4C-enriched transcripts and regions.Validating specific sites and studying the functional impact of a single ac4C modification.
Section 5: Mandatory Visualizations

Diagrams of Workflows and Concepts

acRIP_seq_Workflow cluster_prep 1. RNA Preparation cluster_ip 2. Immunoprecipitation cluster_lib 3. Library & Sequencing cluster_analysis 4. Data Analysis rna_iso Total RNA Isolation qc Quality Control (RIN) rna_iso->qc frag RNA Fragmentation (Enzymatic/Cation) qc->frag input Input Control ip IP with anti-ac4C Ab igg IgG Control align Read Alignment input->align elute Wash & Elute RNA ip->elute igg->elute lib_prep Library Preparation elute->lib_prep seq High-Throughput Sequencing lib_prep->seq seq->align peak Peak Calling (Enrichment Analysis) align->peak anno Annotation & Motif Analysis peak->anno

Caption: Experimental workflow for acRIP-seq.

ac4C_Regulation unmodified Unmodified Cytosine (C) in RNA modified This compound (ac4C) in RNA unmodified->modified Acetylation modified->unmodified Deacetylation reader Reader (Largely Unknown) modified->reader Recognition writer Writer (NAT10) writer->modified eraser Eraser (Unknown) eraser->unmodified function Downstream Functions (e.g., mRNA Stability, Translation) reader->function Mediate Effect

Caption: The 'Writer-Eraser-Reader' model for ac4C regulation.

Troubleshooting_Logic start acRIP-seq: Low/No Enrichment q_ab Is the antibody validated? start->q_ab v_ab Validate Antibody: - Dot Blot - Competitive ELISA - NAT10 KO control q_ab->v_ab No q_rna Was RNA integrity high (RIN > 7)? q_ab->q_rna Yes v_ab->q_ab v_rna Improve RNA isolation protocol. Use RNase inhibitors. q_rna->v_rna No q_frag Was fragmentation method appropriate? q_rna->q_frag Yes v_rna->q_rna v_frag Switch to enzymatic or cation-based fragmentation. AVOID alkaline hydrolysis. q_frag->v_frag No (Used Alkaline) q_ip Were IP conditions and controls correct? q_frag->q_ip Yes v_frag->q_frag v_ip Optimize Ab/RNA amount. Check incubation/wash steps. Ensure proper IgG control. q_ip->v_ip No success Problem Resolved q_ip->success Yes v_ip->q_ip

Caption: Troubleshooting logic for low enrichment in acRIP-seq.

References

Navigating the Challenges of N4-Acetylcytosine (ac4C) Mapping: A Technical Support Guide for acRIP-seq

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the limitations and troubleshoot experiments involving acetylated RNA immunoprecipitation sequencing (acRIP-seq) for the mapping of N4-Acetylcytosine (ac4C). This guide offers detailed troubleshooting in a question-and-answer format, in-depth experimental protocols, and a comparative analysis of ac4C mapping technologies.

Introduction to acRIP-seq and its Limitations

N4-acetylcytidine (ac4C) is a crucial post-transcriptional RNA modification involved in regulating mRNA stability and translation efficiency.[1][2] Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) has been a widely used technique to map these modifications across the transcriptome.[2][3] The method relies on an antibody to enrich for RNA fragments containing ac4C, which are then sequenced to identify the modified regions.[3] However, the technique is not without its challenges, primarily concerning antibody specificity, resolution, and the low abundance of ac4C in mRNA.

Troubleshooting Guide

This section addresses common issues encountered during acRIP-seq experiments.

Question: I am getting low yield of immunoprecipitated RNA. What are the possible causes and solutions?

Answer: Low RNA yield is a frequent issue in acRIP-seq. Several factors could be at play:

  • Poor RNA Quality: Start with high-quality, intact RNA. Assess RNA integrity using a Bioanalyzer or gel electrophoresis.

  • Inefficient Immunoprecipitation:

    • Antibody Quality: Ensure the anti-ac4C antibody is validated for immunoprecipitation.

    • Antibody-Bead Conjugation: Inefficient coupling of the antibody to the magnetic beads can lead to poor enrichment. Ensure proper conjugation conditions.

    • Incubation Times: Optimize incubation times for the antibody with the RNA fragments.

  • Suboptimal RNA Fragmentation: Over- or under-fragmentation can impact the efficiency of the immunoprecipitation. Aim for fragments in the range of 100-200 nucleotides.

Question: My sequencing results show high background noise and non-specific peaks. How can I improve the specificity?

Answer: High background is often linked to the specificity of the antibody and the stringency of the washing steps.

  • Antibody Cross-Reactivity: The anti-ac4C antibody may cross-react with other acetylated molecules or RNA modifications. It is crucial to use a highly specific monoclonal antibody.

  • Insufficient Washing: Increase the number and duration of wash steps after immunoprecipitation to remove non-specifically bound RNA.

  • Inappropriate Controls: Always include a negative control, such as an IgG isotype control, to distinguish specific enrichment from background binding. For a more stringent control, use RNA from cells where the ac4C-writer enzyme, NAT10, has been knocked out.

Question: How can I validate the specificity of my anti-ac4C antibody?

Answer: Antibody validation is critical for reliable acRIP-seq results.

  • Dot Blot Analysis: Perform a dot blot with synthetic RNA oligonucleotides containing ac4C and other modifications to check for cross-reactivity.

  • Western Blot: Confirm the antibody recognizes the NAT10 enzyme, which is responsible for ac4C deposition.

  • Use of Knockout Cells: Compare acRIP-seq results from wild-type cells with those from NAT10 knockout cells. A specific antibody should show significantly reduced signal in the knockout cells.

Question: The resolution of my acRIP-seq data is low, and I cannot pinpoint the exact location of the ac4C modification. What are my options?

Answer: A significant limitation of acRIP-seq is its low resolution, typically identifying enriched regions of 100-200 nucleotides rather than the precise modified base. To achieve single-nucleotide resolution, consider alternative methods like ac4C-seq . ac4C-seq utilizes a chemical-based approach to induce a C-to-T transition at ac4C sites during reverse transcription, allowing for precise identification through sequencing.

Frequently Asked Questions (FAQs)

Q1: What are the main limitations of acRIP-seq for ac4C mapping?

A1: The primary limitations are:

  • Low Resolution: It identifies enriched regions, not the exact modification site.

  • Antibody Specificity: The results are highly dependent on the specificity of the anti-ac4C antibody, which can exhibit off-target binding.

  • Low Abundance of ac4C: The low prevalence of ac4C in mRNA (approximately 0.1% of total cytidine) makes it challenging to detect.

Q2: What is the difference between acRIP-seq and ac4C-seq?

A2: acRIP-seq is an antibody-based enrichment method, while ac4C-seq is a chemical-based method. acRIP-seq enriches for RNA fragments containing ac4C, providing regional information. In contrast, ac4C-seq induces a specific mutation at the ac4C site, allowing for single-nucleotide resolution mapping.

Q3: What are the key considerations for designing an acRIP-seq experiment?

A3: Key considerations include:

  • Proper Controls: Include both IgG isotype and NAT10 knockout controls.

  • Sufficient Starting Material: Due to the low abundance of ac4C, a sufficient amount of starting RNA is crucial.

  • Antibody Validation: Thoroughly validate the anti-ac4C antibody for specificity.

  • Replicates: Perform at least two biological replicates for robust results.

Q4: What are some common pitfalls in acRIP-seq data analysis?

A4: Common pitfalls include:

  • Improper Peak Calling: Using default parameters for peak calling software without optimizing for the specific dataset can result in a high number of false positives or negatives.

  • Lack of Normalization: Failing to normalize for library size and background can lead to inaccurate quantification.

  • Ignoring Replicate Concordance: Pooling replicates before assessing their correlation can mask experimental variability.

Quantitative Data Summary

FeatureacRIP-seqac4C-seq / RedaC:T-seq
Resolution Low (100-200 nucleotides)Single-nucleotide
Principle Antibody-based enrichmentChemical modification & mutation
Key Advantage Relatively simple and compatible with low input samplesHigh resolution and quantitative
Key Limitation Antibody specificity, low resolutionRequires optimized reaction conditions
Typical C>T Mismatch Rate at ac4C site N/A<20% (RedaC:T-seq), can be improved

Experimental Protocols

Detailed Step-by-Step Protocol for acRIP-seq

This protocol is a summary of established methods.

  • RNA Preparation:

    • Isolate total RNA from cells or tissues using a standard method like TRIzol.

    • Assess RNA integrity and concentration.

    • Enrich for poly(A) RNA using oligo(dT) magnetic beads.

  • RNA Fragmentation:

    • Fragment the poly(A) RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

    • Verify fragment size using a Bioanalyzer.

  • Immunoprecipitation (IP):

    • Couple anti-ac4C antibody and IgG control to Protein A/G magnetic beads.

    • Incubate the fragmented RNA with the antibody-bead complexes.

    • Wash the beads extensively to remove non-specifically bound RNA.

  • RNA Elution and Purification:

    • Elute the enriched RNA from the beads.

    • Purify the eluted RNA.

  • Library Preparation and Sequencing:

    • Construct sequencing libraries from the immunoprecipitated RNA and input control RNA.

    • Perform high-throughput sequencing.

Protocol for Anti-ac4C Antibody Validation using Dot Blot
  • Prepare RNA Samples: Synthesize RNA oligonucleotides with and without ac4C, as well as with other potential cross-reactive modifications.

  • Spotting: Spot serial dilutions of the RNA samples onto a nylon membrane.

  • Crosslinking: UV-crosslink the RNA to the membrane.

  • Blocking: Block the membrane with a suitable blocking buffer.

  • Antibody Incubation: Incubate the membrane with the anti-ac4C antibody.

  • Washing: Wash the membrane to remove unbound antibody.

  • Secondary Antibody Incubation: Incubate with a labeled secondary antibody.

  • Detection: Detect the signal to assess the antibody's specificity for ac4C.

Visualizing Workflows

acRIP_seq_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_downstream Downstream Processing Total_RNA Total RNA Isolation PolyA_Selection Poly(A) RNA Enrichment Total_RNA->PolyA_Selection Fragmentation RNA Fragmentation (100-200 nt) PolyA_Selection->Fragmentation IP Immunoprecipitation (anti-ac4C Antibody) Fragmentation->IP IgG_Control IgG Control Fragmentation->IgG_Control Input Input Control Fragmentation->Input Library_Prep Library Preparation IP->Library_Prep IgG_Control->Library_Prep Input->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling) Sequencing->Data_Analysis

Caption: Experimental workflow of acRIP-seq for this compound mapping.

acRIP_vs_ac4C_seq acRIP_Principle Principle: Antibody-based Enrichment acRIP_Res Resolution: Low (Regional) acRIP_Adv Advantage: Simpler Workflow acRIP_Lim Limitation: Antibody Dependent ac4C_Principle Principle: Chemical Labeling & Mutation ac4C_Res Resolution: Single-nucleotide ac4C_Adv Advantage: High Resolution, Quantitative ac4C_Lim Limitation: Complex Chemistry

Caption: Comparison of acRIP-seq and ac4C-seq methodologies.

References

Optimizing antibody specificity for N4-Acetylcytosine immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N4-Acetylcytosine (ac4C) Immunoprecipitation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their ac4C antibody-based enrichment experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ac4C) and why is it studied?

N4-acetylcytidine (ac4C) is a chemical modification of messenger RNA (mRNA) that has emerged as a key post-transcriptional regulator of gene expression.[1][2] Unlike the more extensively studied methylation events, ac4C is an acetylation that occurs at the N4-position of cytidine.[1][2] This modification is catalyzed by the N-acetyltransferase NAT10 and is known to enhance mRNA stability and translation efficiency, thereby influencing a wide range of biological processes and diseases.[1]

Q2: What is acetylated RNA immunoprecipitation (acRIP-seq)?

Acetylated RNA Immunoprecipitation followed by sequencing (acRIP-seq) is a technique used to map ac4C modifications across the transcriptome. The core principle involves using an antibody that specifically recognizes ac4C to enrich for RNA fragments containing this modification. These enriched fragments are then sequenced and analyzed to identify the location and potential function of ac4C.

Q3: What are the critical controls for an acRIP-seq experiment?

To ensure the specificity of the immunoprecipitation, several controls are essential:

  • Isotype IgG Control: An immunoprecipitation performed with a non-specific IgG antibody from the same host species as the anti-ac4C antibody is crucial. This control helps to identify RNA that binds non-specifically to the antibody or the beads.

  • Input Control: A fraction of the fragmented RNA before immunoprecipitation is saved as the "input." This sample represents the total RNA population and is used to normalize the enrichment seen in the ac4C-IP sample.

  • Negative Control Cells/Tissue: Whenever possible, using RNA from cells where the ac4C-writing enzyme, NAT10, has been knocked out or knocked down is a powerful negative control. This validates that the antibody is specific to NAT10-dependent ac4C modifications.

  • Spike-in Control: An in vitro transcribed RNA containing ac4C can be spiked into the sample to monitor the efficiency of the immunoprecipitation across different experiments and conditions.

Q4: How do I validate the specificity of my anti-ac4C antibody?

Antibody validation is critical for reliable acRIP-seq results. Common validation methods include:

  • Dot Blot: This technique involves spotting synthetic RNAs (with and without ac4C) or total cellular RNA onto a membrane and probing it with the anti-ac4C antibody. A specific antibody will only detect the ac4C-containing RNA. Treatment with hydroxylamine, which removes the acetyl group, can be used to confirm the signal is specific to the acetylation.

  • ELISA: An Enzyme-Linked Immunosorbent Assay can be used to test the antibody's specificity against immobilized ac4C nucleosides versus other modified or unmodified nucleosides.

  • Competition Assay: In a competitive ELISA or dot blot, the binding of the antibody to ac4C-RNA can be competed away by pre-incubating the antibody with free ac4C nucleosides, but not with other nucleosides.

Troubleshooting Guide

This guide addresses common issues encountered during ac4C immunoprecipitation experiments.

Problem Potential Cause Recommended Solution
High Background in IgG Control 1. Non-specific binding of RNA to beads. 2. Insufficient blocking of beads. 3. Ineffective washing steps. 4. Use of glycogen as a co-precipitant.1. Pre-clear lysate: Incubate the RNA lysate with beads alone before adding the antibody to remove proteins/RNA that bind non-specifically to the beads. 2. Increase blocking time: Ensure beads are adequately blocked with a suitable agent (e.g., BSA, yeast tRNA). 3. Optimize wash buffer: Increase the stringency of the wash buffer (e.g., higher salt concentration) or the number of washes. 4. Use linear acrylamide: Use linear acrylamide instead of glycogen for RNA precipitation, as glycogen can bind non-specifically to anti-ac4C antibodies.
Low Yield of Immunoprecipitated RNA 1. Inefficient immunoprecipitation. 2. Low abundance of ac4C in the sample. 3. RNA degradation. 4. Inefficient RNA elution.1. Optimize antibody amount: Perform a titration to find the optimal amount of antibody for your sample input. Manufacturers often recommend a range (e.g., 1-10 µg per IP). 2. Increase input RNA: Start with a sufficient amount of high-quality total or poly(A) selected RNA. 3. Use RNase inhibitors: Ensure RNase inhibitors are present throughout the procedure and maintain a sterile, RNase-free environment. 4. Optimize elution: Ensure the elution buffer and conditions (e.g., temperature, time) are optimal for releasing the RNA from the antibody-bead complex.
Poor Enrichment of Known ac4C-containing Transcripts 1. Suboptimal antibody performance. 2. Loss of ac4C modification during sample prep. 3. Inefficient fragmentation.1. Validate antibody: Confirm antibody specificity using dot blot or ELISA with synthetic ac4C-containing oligos. 2. Avoid harsh treatments: The ac4C modification can be chemically fragile. Be mindful that certain fragmentation methods or buffer conditions could potentially lead to deacetylation. 3. Check RNA fragment size: Verify that RNA is fragmented to the desired size range (e.g., ~100-200 nt) using a Bioanalyzer or similar method.
Heavy and Light Chain Contamination in Western Blot Validation 1. Secondary antibody detects the IP antibody.1. Use light-chain specific secondary antibodies: These antibodies will not bind to the heavy chain of the IP antibody, which migrates around 50 kDa. 2. Use biotinylated primary antibody: For western blot detection, use a biotinylated primary antibody followed by Streptavidin-HRP, which avoids cross-reactivity with the IP antibody.

Antibody Specificity Data

The performance of a commercial monoclonal anti-ac4C antibody has been validated through various methods. The data below is summarized from manufacturer datasheets and publications.

Table 1: ELISA Specificity Analysis This table summarizes data from an ELISA experiment where wells were coated with different nucleosides coupled to BSA to test antibody cross-reactivity.

Coated NucleosideAntibody ReactivitySpecificity
N4-acetylcytidine (ac4C) HighTarget
N4-methylcytosine (m4C) Low / NoneSpecific
Cytosine (C) Low / NoneSpecific
Data derived from Diagenode C15200252 product information.

Table 2: RIP-qPCR Validation with Spike-in Controls This table summarizes data from an RNA immunoprecipitation (RIP) experiment using HeLa total RNA spiked with an in vitro transcribed ac4C-containing RNA and an unmodified control RNA.

Target RNAIP Antibody% Recovery (of Input)Conclusion
ac4C-modified RNA anti-ac4C High Successful enrichment of target
Unmodified RNA anti-ac4C LowSpecific binding to ac4C
ac4C-modified RNA IgG Control LowNo non-specific binding
Unmodified RNA IgG Control LowNo non-specific binding
Data derived from Diagenode C15200252 product information.

Experimental Protocols

Protocol: Acetylated RNA Immunoprecipitation (acRIP)

This protocol outlines the key steps for enriching ac4C-modified RNA from total cellular RNA.

  • RNA Isolation & Poly(A) Selection:

    • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol).

    • Enrich for mRNA by performing two rounds of poly(A) selection using oligo(dT) magnetic beads.

  • RNA Fragmentation:

    • Fragment the poly(A) RNA to an average size of 100-200 nucleotides using an RNA fragmentation buffer or enzymatic methods.

    • Stop the fragmentation reaction and purify the RNA fragments.

  • Antibody-Bead Conjugation:

    • Incubate Protein A/G magnetic beads with the anti-ac4C antibody (and IgG for the control) in IP buffer to allow conjugation.

    • Wash the antibody-conjugated beads to remove unbound antibody.

  • Immunoprecipitation:

    • Add the fragmented RNA to the antibody-conjugated beads.

    • Save a small aliquot of the fragmented RNA as the Input control .

    • Incubate for several hours (e.g., 2-4 hours) at 4°C with rotation to allow the antibody to capture ac4C-containing RNA fragments.

  • Washing:

    • Perform a series of washes with a cold IP buffer to remove non-specifically bound RNA. Typically, 3-5 washes are performed.

  • RNA Elution & Purification:

    • Elute the bound RNA from the beads using an appropriate elution buffer (often containing Proteinase K to digest the antibody).

    • Purify the eluted RNA using a standard RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Library Preparation & Sequencing:

    • The enriched RNA from the IP and IgG samples, along with the Input RNA, are used to construct sequencing libraries.

    • Perform high-throughput sequencing (e.g., on an Illumina platform).

Visualizations

acRIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis Total_RNA 1. Total RNA Isolation PolyA_RNA 2. Poly(A) Selection Total_RNA->PolyA_RNA Frag_RNA 3. RNA Fragmentation (~150 nt) PolyA_RNA->Frag_RNA Input 4a. Input Control (Save Aliquot) Frag_RNA->Input IP 4b. Immunoprecipitation (Anti-ac4C Antibody + Beads) Frag_RNA->IP Lib_Prep 7. Library Preparation Input->Lib_Prep Parallel Prep Wash 5. Stringent Washes IP->Wash Elute 6. Elution & RNA Purification Wash->Elute Elute->Lib_Prep Seq 8. High-Throughput Sequencing Lib_Prep->Seq Analysis 9. Data Analysis (Peak Calling) Seq->Analysis Troubleshooting_Tree Start High Background in IP? Check_IgG Is background also high in IgG control? Start->Check_IgG Yes Check_Ab Is antibody concentration too high? Start->Check_Ab No Preclear Solution: Pre-clear lysate with beads before IP. Check_IgG->Preclear Yes Optimize_Wash Solution: Increase wash stringency or number of washes. Check_IgG->Optimize_Wash Yes Titrate_Ab Solution: Perform antibody titration to find optimal amount. Check_Ab->Titrate_Ab Yes Validate_Ab Problem may be antibody non-specificity. Validate with dot blot. Check_Ab->Validate_Ab No Antibody_Validation cluster_methods Validation Methods cluster_controls Essential Controls DotBlot Dot Blot Pos_Ctrl Positive Control: Synthetic ac4C-RNA DotBlot->Pos_Ctrl Neg_Ctrl Negative Control: Unmodified RNA DotBlot->Neg_Ctrl ELISA ELISA ELISA->Pos_Ctrl ELISA->Neg_Ctrl RIP_qPCR RIP-qPCR Bio_Ctrl Biological Negative: NAT10 KO Cells RIP_qPCR->Bio_Ctrl Validation Anti-ac4C Antibody Specificity Validation Validation->DotBlot Validation->ELISA Validation->RIP_qPCR

References

Troubleshooting low yield in N4-Acetylcytosine-modified RNA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-Acetylcytosine (ac4C)-modified RNA synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific problems that can lead to low yield or poor quality of ac4C-modified RNA.

Q1: I am observing a significantly lower final yield of my ac4C-modified RNA compared to unmodified RNA. What are the primary causes?

Low yield in ac4C-RNA synthesis is a common issue, primarily stemming from the chemical lability of the N4-acetyl group. Standard RNA synthesis protocols are often incompatible with this modification. Key areas to investigate include:

  • Inappropriate Deprotection Strategy: Standard deprotection methods using nucleophilic reagents like ammonium hydroxide or methylamine will cleave the N4-acetyl group, leading to a mixture of acetylated and non-acetylated products, and overall lower yield of the desired molecule.[1] An orthogonal protection strategy is necessary.

  • Suboptimal Coupling Efficiency: The coupling efficiency of the ac4C phosphoramidite may be lower than standard phosphoramidites. This can be due to steric hindrance or suboptimal activation.

  • Deacetylation During Cleavage and Deprotection: The N4-acetyl group can be unintentionally removed during the final cleavage from the solid support and deprotection of other protecting groups.[2]

  • Degradation of Reagents: As with all oligonucleotide synthesis, the quality of phosphoramidites, activators, and solvents is critical. Moisture contamination can significantly reduce coupling efficiency.

Q2: My mass spectrometry results show a peak corresponding to the deacetylated RNA sequence. How can I prevent this?

The presence of a deacetylated product indicates the loss of the N4-acetyl group during the synthesis or workup. This is a frequent side reaction that can be minimized through several optimizations:

  • Use of a Non-Nucleophilic Deprotection Agent: Employ a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the removal of base-protecting groups. This avoids the cleavage of the N4-acetyl moiety.[1][2]

  • Buffered Photolytic Cleavage: If using a photolabile linker for solid support, perform the cleavage in a buffered solvent, such as buffered acetonitrile. This has been shown to reduce deacetylation to less than 5%.[2]

  • Buffered Desilylation: The removal of the 2'-O-silyl protecting groups (e.g., TBDMS) should be performed under buffered conditions. The addition of a mild, non-nucleophilic base like Hunig's base (N,N-Diisopropylethylamine) to the desilylation reaction can help to impede deacetylation.

Q3: I am seeing a high proportion of truncated sequences (n-1, n-2, etc.) in my crude product analysis by PAGE or HPLC. What could be the cause?

A high percentage of shorter RNA fragments, or truncated sequences, points to inefficient coupling at one or more steps in the synthesis. Here’s how to troubleshoot this issue:

  • Check Reagent Quality: Ensure that the ac4C phosphoramidite and all other phosphoramidites are fresh and have been stored under anhydrous conditions. The activator solution should also be anhydrous and at the correct concentration.

  • Optimize Activator and Coupling Time: For sterically hindered phosphoramidites, such as those for modified nucleosides, a more potent activator or a longer coupling time may be necessary to achieve high coupling efficiency. Standard coupling times of around 30 seconds may be insufficient, and extending this to 5-10 minutes can improve results.

  • Verify Synthesizer Performance: Ensure that the DNA/RNA synthesizer is delivering the correct volumes of reagents and that there are no blockages in the lines.

  • Consider Omitting the Capping Step: In some optimized protocols for ac4C synthesis, the 5'-capping step is omitted to avoid potential side reactions of acetic anhydride with the N-protected exocyclic amines. However, this may not be suitable for all sequences and requires highly efficient coupling to prevent the accumulation of failure sequences.

Frequently Asked Questions (FAQs)

Q1: Why can't I use standard phosphoramidite chemistry for ac4C-RNA synthesis?

Standard phosphoramidite chemistry for RNA synthesis typically employs base-protecting groups (e.g., benzoyl, acetyl, or phenoxyacetyl on adenosine, cytosine, and guanosine) that are removed with highly nucleophilic reagents like concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). These conditions will also cleave the N4-acetyl group from cytosine, making it impossible to obtain the desired modified RNA.

Q2: What is an "orthogonal" protection strategy and why is it necessary for ac4C-RNA synthesis?

An orthogonal protection strategy utilizes protecting groups that can be removed under conditions that do not affect other protecting groups or the desired modification. For ac4C-RNA synthesis, this means using base-protecting groups that are labile to non-nucleophilic conditions, thus preserving the N4-acetyl group. A successful strategy involves:

  • N-cyanoethyl O-carbamate (N-ceoc) protected phosphoramidites for A, C, and G.

  • Deprotection of N-ceoc groups with a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .

  • A photolabile linker on the solid support to allow for cleavage under non-nucleophilic conditions.

Q3: What are the key optimizations for improving the yield of ac4C-RNA?

Several key optimizations have been identified to maximize the yield of full-length, correctly modified ac4C-RNA:

  • On-column Deprotection: Performing the deprotection of the N-ceoc groups with DBU while the RNA is still attached to the solid support. This minimizes exposure of the RNA to acrylonitrile, a byproduct of the deprotection reaction.

  • Buffered Photolytic Cleavage: Using a buffered solvent during the photolytic cleavage from the solid support significantly reduces the undesired deacetylation of ac4C.

  • Buffered Desilylation: Adding a non-nucleophilic base during the removal of the 2'-O-silyl protecting groups helps to preserve the N4-acetyl group.

  • Use of Unprotected Guanosine Phosphoramidite: Utilizing an N-unprotected guanosine phosphoramidite can improve the accumulation of full-length RNA products.

Q4: What is the recommended method for purifying ac4C-modified RNA?

Due to the potential for side products and truncated sequences, a multi-step purification process is often necessary. A common and effective approach is:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This allows for the separation of the full-length product from shorter, failure sequences.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following PAGE purification, RP-HPLC is used to remove any remaining impurities and to separate the desired ac4C-containing RNA from any deacetylated species.

Data Presentation

Table 1: Comparison of Common Activators for Modified Phosphoramidite Coupling

ActivatorpKaTypical ConcentrationCoupling TimeAdvantagesDisadvantages
1H-Tetrazole4.90.45 M10-15 min for RNAStandard, widely used.Suboptimal for sterically hindered phosphoramidites; risk of side reactions with prolonged coupling.
5-Ethylthio-1H-tetrazole (ETT)4.30.25 - 0.75 M3-10 min for RNAMore acidic and reactive than 1H-Tetrazole; good for general purpose synthesis.Higher acidity can increase risk of detritylation side reactions.
5-Benzylthio-1H-tetrazole (BTT)4.10.25 - 0.44 M~3 min for RNAHighly reactive, often the choice for RNA synthesis.Higher acidity can lead to dimer formation (n+1) in large-scale synthesis.
4,5-Dicyanoimidazole (DCI)5.20.25 - 1.0 MVariableLess acidic, highly nucleophilic; good for large-scale synthesis and sterically hindered monomers.May require optimization of concentration for small-scale synthesis.

Note: Coupling times are general recommendations and may need to be optimized for specific sequences and synthesizers.

Table 2: Compatibility of Deprotection/Cleavage Reagents with this compound

ReagentConditionsCompatibility with ac4CComments
Ammonium Hydroxide (NH4OH)55°C, 8-16 hNo Cleaves the N4-acetyl group.
Ammonium Hydroxide/Methylamine (AMA)65°C, 10-15 minNo Rapidly cleaves the N4-acetyl group.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Room Temp, 0.5 M in ACNYes Non-nucleophilic base for removing N-ceoc protecting groups without affecting ac4C.
Photolysis (e.g., 365 nm UV light)Room Temp, in buffered ACNYes Non-nucleophilic cleavage from a photolabile solid support. Buffering is critical to prevent deacetylation.
Tetrabutylammonium Fluoride (TBAF)Room TempYes, with caution Used for 2'-O-desilylation. Should be buffered to minimize deacetylation.

Experimental Protocols

Protocol 1: Orthogonal Solid-Phase Synthesis of this compound-Modified RNA

This protocol outlines the key steps for the synthesis of ac4C-RNA using an N-ceoc protection strategy and a photolabile linker.

  • Synthesis Cycle:

    • Detritylation: Standard 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

    • Coupling: Use N-ceoc protected phosphoramidites for A, C, and G, and the ac4C phosphoramidite at the desired position. A typical coupling time is 6 minutes with an activator like ETT.

    • Oxidation: Standard I2/water/pyridine.

    • Capping: This step may be omitted to prevent side reactions. If used, pivalic anhydride is a possible alternative to acetic anhydride.

  • On-Column Deprotection of N-ceoc Groups:

    • Following the final synthesis cycle, wash the column thoroughly with anhydrous acetonitrile.

    • Flow a solution of 0.5 M DBU in anhydrous acetonitrile through the column for 4 hours at room temperature.

    • Wash the column extensively with anhydrous acetonitrile.

  • Photolytic Cleavage:

    • Transfer the solid support to a suitable vessel for photolysis.

    • Suspend the support in buffered acetonitrile (e.g., acetonitrile with a non-nucleophilic base).

    • Irradiate with a 365 nm UV lamp for the recommended time to cleave the RNA from the support. Monitor cleavage progress.

  • 2'-O-Desilylation:

    • After cleavage, evaporate the solvent.

    • Resuspend the crude RNA in a solution of TBAF buffered with a non-nucleophilic base (e.g., Hunig's base).

    • Incubate at room temperature until desilylation is complete.

  • Purification:

    • Proceed with denaturing PAGE followed by RP-HPLC for final purification.

Protocol 2: Reversed-Phase HPLC Purification of ac4C-Modified RNA

This protocol provides a general guideline for the purification of ac4C-RNA.

  • Instrumentation and Column:

    • A biocompatible HPLC system with a UV detector.

    • A reversed-phase column (e.g., C8 or C18).

  • Mobile Phases:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5 in nuclease-free water.

    • Mobile Phase B: 0.1 M TEAA, pH 7.5 in 50% acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the desalted RNA sample.

    • Apply a linear gradient of increasing Mobile Phase B to elute the RNA. The optimal gradient will depend on the length and sequence of the oligonucleotide and should be optimized empirically.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection and Desalting:

    • Collect the fractions corresponding to the main product peak.

    • Combine the fractions and evaporate the solvent.

    • Desalt the purified RNA using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification start Start with Solid Support detritylation 1. Detritylation (TCA) start->detritylation coupling 2. Coupling (ac4C & N-ceoc amidites) detritylation->coupling oxidation 3. Oxidation (I2) coupling->oxidation repeat Repeat n times oxidation->repeat Next cycle repeat->detritylation on_column_deprotect On-Column Deprotection (DBU) repeat->on_column_deprotect Synthesis Complete photolysis Photolytic Cleavage (Buffered ACN) on_column_deprotect->photolysis desilylation 2'-O-Desilylation (Buffered TBAF) photolysis->desilylation page Denaturing PAGE desilylation->page hplc RP-HPLC page->hplc final_product Purified ac4C-RNA hplc->final_product

Caption: Experimental workflow for this compound-modified RNA synthesis.

troubleshooting_low_yield cluster_analysis Initial Analysis cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of ac4C-RNA analysis Analyze crude product (PAGE/HPLC/MS) start->analysis symptom1 High proportion of truncated sequences (n-1) analysis->symptom1 symptom2 Presence of deacetylated product analysis->symptom2 symptom3 Overall low signal for all products analysis->symptom3 cause1a Poor coupling efficiency symptom1->cause1a cause1b Degraded phosphoramidites/activator symptom1->cause1b cause2a Nucleophilic deprotection symptom2->cause2a cause2b Unbuffered cleavage/desilylation symptom2->cause2b cause3a Synthesizer malfunction symptom3->cause3a cause3b Incorrect reagent concentrations symptom3->cause3b solution1a Increase coupling time cause1a->solution1a solution1c Use more potent activator cause1a->solution1c solution1b Use fresh reagents cause1b->solution1b solution2a Use orthogonal deprotection (DBU) cause2a->solution2a solution2b Buffer cleavage & desilylation steps cause2b->solution2b solution3a Check reagent delivery lines cause3a->solution3a solution3b Verify reagent preparation cause3b->solution3b

Caption: Troubleshooting decision tree for low yield in ac4C-RNA synthesis.

References

Improving the efficiency of RedaC:T-seq for ac4C detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of N4-acetylcytidine (ac4C) detection using RedaC:T-seq and related methodologies.

Frequently Asked Questions (FAQs)

Q1: What is RedaC:T-seq and how does it detect ac4C?

RedaC:T-seq (Reduction of ac4C to Tetrahydro-ac4C followed by sequencing) is a chemical method for the base-resolution mapping of ac4C in RNA. The process involves the reduction of ac4C to N4-acetyl-3,4,5,6-tetrahydrocytidine (tetrahydro-ac4C) using sodium borohydride (NaBH₄). This chemical modification alters the base-pairing properties of the original cytidine, causing it to be misread as a thymidine during reverse transcription. Consequently, ac4C sites are identified as C-to-T transitions in the final sequencing data.[1][2]

Q2: Why is the efficiency of ac4C detection with the original RedaC:T-seq protocol often low?

The primary limitation of the standard RedaC:T-seq protocol is its low efficiency, with reported C:T mismatch rates of less than 20% even at fully modified ac4C sites in 18S rRNA.[1][3] This inefficiency can be attributed to a significant off-target side reaction: the deacetylation of ac4C back to cytidine under the basic conditions required for NaBH₄ reduction.[1] This side reaction effectively "erases" the modification before it can be converted and detected, thus reducing the observable C:T signal.

Q3: What is the difference between RedaC:T-seq and ac4C-seq?

Both RedaC:T-seq and ac4C-seq are chemical methods that rely on the reduction of ac4C to induce C-to-T mutations for sequencing-based detection. However, they differ in the reducing agent and reaction conditions used. RedaC:T-seq employs sodium borohydride (NaBH₄) under basic conditions, while ac4C-seq utilizes sodium cyanoborohydride (NaCNBH₃) in an acidic environment. These differences in protocol can lead to variations in reduction efficiency, RNA integrity, and the profile of off-target modifications. For instance, NaCNBH₃ reduction may result in a greater loss of RNA integrity compared to NaBH₄.

Q4: Is there a more efficient method for ac4C detection?

Yes, an enhanced method called RetraC:T (reduction to tetrahydro-ac4C and reverse transcription with amino-dATP to induce C:T mismatches) has been developed to address the low efficiency of RedaC:T-seq. RetraC:T incorporates a modified nucleotide, 2-amino-dATP, into the reverse transcription step. This modified dNTP preferentially base-pairs with the reduced tetrahydro-ac4C, significantly increasing the C-to-T misincorporation rate and approaching stoichiometric detection of ac4C in 18S rRNA.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low C:T mismatch rates at known ac4C sites Off-target deacetylation of ac4C back to cytidine during NaBH₄ treatment.Consider switching to the RetraC:T protocol, which incorporates 2-amino-dATP during reverse transcription to enhance C:T mismatch efficiency.
Inefficient reduction of ac4C.Optimize NaBH₄ concentration and incubation time. However, be aware that prolonged incubation or high temperatures can exacerbate RNA degradation.
RNA degradation Alkaline hydrolysis of RNA during NaBH₄ treatment.While some fragmentation is a natural byproduct of the reaction conditions with NaBH₄, ensure that the RNA is of high quality before starting the protocol. Minimize incubation times where possible. The fragmentation can be to a size suitable for library construction without significant loss of overall RNA levels.
Harsh chemical treatment in alternative protocols like ac4C-seq using NaCNBH₃.If using NaCNBH₃, be mindful of potential RNA loss and consider optimizing reaction times.
High background of non-C:T mismatches General sequencing errors or off-target effects of the reducing agent on other modified bases.Analyze mismatch frequencies in a negative control sample (e.g., RNA from NAT10 knockout cells, which lack ac4C). This will help establish a baseline error profile. The dominant mismatch type in a successful experiment should be C:T.
Inconsistent results between replicates Variations in reduction efficiency or RNA quality.Ensure identical and parallel processing of all samples. Use high-quality, intact RNA for all experiments. Incorporate spike-in controls with known ac4C modifications to monitor the efficiency of the reduction and conversion steps.

Data Summary

Comparison of ac4C Detection Efficiency
MethodKey FeatureC:T Mismatch Rate at fully modified 18S rRNA siteReference
RedaC:T-seq NaBH₄ reduction<20%
RetraC:T NaBH₄ reduction + 2-amino-dATP in RTApproaching stoichiometric detection

Experimental Protocols & Methodologies

Key Methodological Steps for RedaC:T-seq

A detailed protocol for RedaC:T-seq can be found in Arango et al. (2022) and Sturgill et al. (2022). The core steps are as follows:

  • RNA Preparation: Start with total RNA and perform ribosomal RNA (rRNA) depletion. Assess RNA integrity before and after depletion.

  • ac4C Reduction: Treat the rRNA-depleted RNA with sodium borohydride (NaBH₄) to reduce ac4C to tetrahydro-ac4C. A typical condition is 100 mM NaBH₄ for 1 hour at 55°C.

  • RNA Cleanup: Purify the RNA to remove residual NaBH₄ and other reaction components.

  • Library Preparation: Construct sequencing libraries from the chemically treated RNA. This involves fragmentation (if necessary, though NaBH₄ treatment itself causes some fragmentation), reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis: Align reads to a reference genome/transcriptome and identify C-to-T mismatches. Compare mismatch rates between treated and untreated samples, as well as between wild-type and NAT10-knockout samples, to identify bona fide ac4C sites.

Visualizations

RedaC_T_seq_Workflow cluster_rna_prep RNA Preparation cluster_chem_mod Chemical Modification cluster_sequencing Sequencing & Analysis TotalRNA Total RNA rRNADepleted rRNA-depleted RNA TotalRNA->rRNADepleted Ribodepletion ReducedRNA RNA with Tetrahydro-ac4C rRNADepleted->ReducedRNA NaBH₄ Treatment (ac4C → Tetrahydro-ac4C) cDNA cDNA Synthesis ReducedRNA->cDNA Reverse Transcription Sequencing High-Throughput Sequencing cDNA->Sequencing Analysis Data Analysis (Identify C>T mismatches) Sequencing->Analysis

Caption: The experimental workflow for RedaC:T-seq.

RedaC_T_seq_Inefficiency cluster_reaction NaBH₄ Treatment (Basic Conditions) ac4C ac4C in RNA Tetrahydro_ac4C Desired Product: Tetrahydro-ac4C (Leads to C>T) ac4C->Tetrahydro_ac4C On-Target Reduction (Low Efficiency) Cytidine Side Product: Cytidine (No C>T Signal) ac4C->Cytidine Off-Target Deacetylation (High Occurrence) LowSignal Result: Reduced C>T Signal & Low Efficiency Tetrahydro_ac4C->LowSignal Cytidine->LowSignal

Caption: The chemical basis for the inefficiency of RedaC:T-seq.

RetraC_T_Solution cluster_solution RetraC:T Solution Problem Problem: Low C>T conversion in RedaC:T-seq due to off-target deacetylation Reduction 1. NaBH₄ Reduction of ac4C (Same as RedaC:T-seq) Problem->Reduction Addresses RT_Modification 2. Reverse Transcription with 2-amino-dATP Reduction->RT_Modification Followed by Outcome Outcome: Significantly Increased C>T Mismatch Rate & Improved ac4C Detection RT_Modification->Outcome Leads to

Caption: Logical diagram of the RetraC:T solution.

References

Technical Support Center: Navigating NAT10 Inhibitor Studies and Avoiding Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with N-acetyltransferase 10 (NAT10) inhibitors. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges in avoiding and identifying off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is NAT10 and why is it a therapeutic target?

A1: N-acetyltransferase 10 (NAT10) is the only known enzyme responsible for N4-acetylcytidine (ac4C) modification on mRNA, which plays a crucial role in regulating mRNA stability and translation.[1][2] NAT10 is implicated in various cellular processes, including ribosome biogenesis, cell proliferation, and DNA damage response.[1][3][4] Its dysregulation is associated with several diseases, particularly cancer, making it an attractive therapeutic target.

Q2: What are off-target effects and why are they a major concern in NAT10 inhibitor studies?

A2: Off-target effects occur when a small molecule inhibitor binds to and affects proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of translatability to in vivo models. For NAT10 inhibitors, particularly the widely used compound Remodelin, concerns about off-target effects are significant. Some studies suggest that Remodelin may be a "cryptic assay interference chemotype" or a Pan-Assay Interference Compound (PAINS), meaning it can interact with multiple proteins non-specifically. This makes it crucial to validate that the observed phenotype is a direct result of NAT10 inhibition.

Q3: I'm observing a phenotype with a NAT10 inhibitor. How can I be sure it's an on-target effect?

A3: Validating on-target effects is a critical step. A multi-pronged approach is recommended:

  • Genetic Correlation: The most robust method is to compare the phenotype induced by the inhibitor with that of genetic knockdown (siRNA or shRNA) or knockout (CRISPR/Cas9) of NAT10. A high degree of similarity between the chemical and genetic approaches strongly suggests an on-target effect.

  • Use of a Structurally Unrelated Inhibitor: If available, using a second, structurally distinct inhibitor of NAT10 that recapitulates the same phenotype provides strong evidence for on-target activity.

  • Rescue Experiments: In a NAT10 knockdown or knockout background, the inhibitor should have a diminished or no effect. Conversely, overexpressing a wild-type, but not a catalytically inactive, version of NAT10 may rescue the phenotype caused by the inhibitor.

  • Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly confirm that the inhibitor binds to NAT10 inside the cell.

Q4: What are some known off-targets of NAT10 inhibitors?

A4: Comprehensive off-target profiles for most NAT10 inhibitors are not widely available in the public domain. For Remodelin, studies have indicated potential for non-specific protein reactivity. Proteomic profiling studies are essential to identify the specific off-targets of any given inhibitor in the cellular context of interest.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected phenotype with NAT10 inhibitor. Off-target effects: The inhibitor is affecting other proteins, leading to the observed phenotype.1. Perform genetic validation: Compare the phenotype with NAT10 knockdown/knockout. 2. Conduct a dose-response curve: A significant difference between the IC50 for the phenotype and the IC50 for NAT10 inhibition may indicate off-target effects. 3. Use a negative control compound: A structurally similar but inactive analog of the inhibitor should not produce the phenotype.
Compound instability or aggregation: The inhibitor may be degrading or forming aggregates, leading to non-specific effects.1. Check compound stability: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 2. Assess for aggregation: Use techniques like dynamic light scattering to check for compound aggregation in your experimental media.
Cell line-specific effects: The observed phenotype may be unique to the specific cell line being used.1. Test in multiple cell lines: Replicate key findings in at least one other relevant cell line. 2. Characterize your cell line: Ensure the cell line has not drifted genetically or phenotypically from its original stock.
Discrepancy between inhibitor phenotype and NAT10 knockdown phenotype. Incomplete knockdown: The genetic approach may not be reducing NAT10 levels sufficiently to produce the same effect as the inhibitor.1. Verify knockdown efficiency: Use qPCR and Western blotting to confirm significant reduction of NAT10 mRNA and protein levels. 2. Use multiple si/shRNAs: Test at least two different sequences targeting NAT10 to rule out off-target effects of the RNAi itself.
Off-target effects of the inhibitor: The inhibitor is likely acting on other targets in addition to or instead of NAT10.1. Perform proteomic profiling: Use techniques like competitive affinity-based protein profiling to identify other proteins the inhibitor binds to. 2. Consult PAINS databases: Check if the inhibitor's chemical structure is flagged as a potential Pan-Assay Interference Compound.
Different kinetics of inhibition: A small molecule inhibitor acts rapidly, while genetic knockdown takes time to deplete the protein, potentially allowing for compensatory mechanisms to activate.1. Perform time-course experiments: Analyze the phenotype at different time points after inhibitor treatment and after inducing knockdown.
Difficulty in validating on-target engagement. Assay conditions are not optimized: The experimental setup for assays like CETSA may not be suitable for NAT10.1. Optimize heat shock conditions for CETSA: Perform a temperature gradient to determine the optimal melting temperature for NAT10 in your cell line. 2. Ensure antibody quality: Use a well-validated antibody for NAT10 for Western blot detection in CETSA.
Low abundance of the target protein: NAT10 levels may be too low for detection in some assays.1. Use a more sensitive detection method: Consider using mass spectrometry-based CETSA for higher sensitivity.

Quantitative Data Summary

The following tables summarize available quantitative data for Remodelin and other potential NAT10 inhibitors. It is important to note that comprehensive selectivity data against a broad panel of off-targets is limited in publicly available literature.

Table 1: Potency of NAT10 Inhibitors

CompoundTargetAssay TypeIC50 / Binding ScoreCell Line / SystemReference
Remodelin NAT10Molecular Docking-5.3 (Binding Score)In silico
Fosaprepitant NAT10Molecular Docking-11.709 (Binding Score)In silico
Leucal NAT10Molecular Docking-10.46 (Binding Score)In silico
Fludarabine NAT10Molecular Docking-10.347 (Binding Score)In silico
Dantrolene NAT10Molecular Docking-9.875 (Binding Score)In silico

Note: Binding scores from molecular docking studies are predictive and require experimental validation.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol allows for the assessment of target engagement by observing the thermal stabilization of NAT10 upon inhibitor binding.

Materials:

  • Cells of interest

  • NAT10 inhibitor and vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Thermal cycler

  • Western blot reagents (primary anti-NAT10 antibody, secondary antibody, etc.)

Protocol:

  • Cell Treatment: Treat cultured cells with the NAT10 inhibitor or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice, followed by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration across all samples.

  • Western Blotting: Perform Western blotting using a validated anti-NAT10 antibody to detect the amount of soluble NAT10 at each temperature. A loading control (e.g., GAPDH) should also be probed on the same membrane.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Competitive Proteomic Profiling

This method helps identify the direct and off-targets of a NAT10 inhibitor by competing with a broad-spectrum probe.

Materials:

  • Cell lysate

  • NAT10 inhibitor

  • Affinity-based probe (e.g., a broad-spectrum kinase inhibitor probe if off-target kinase effects are suspected) immobilized on beads

  • Wash buffers

  • Mass spectrometer

Protocol:

  • Lysate Preparation: Prepare a native cell lysate.

  • Competitive Binding: Incubate the lysate with increasing concentrations of the NAT10 inhibitor.

  • Probe Incubation: Add the affinity-based probe on beads to the lysate and incubate to allow binding to available proteins.

  • Enrichment and Washing: Pellet the beads, discard the supernatant, and wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that show reduced binding to the probe in the presence of the NAT10 inhibitor. These are potential on- and off-targets.

Signaling Pathways and Experimental Workflows

NAT10_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/AKT Pathway cluster_fak FAK/ERK Pathway NAT10_wnt NAT10 KIF23 KIF23 mRNA NAT10_wnt->KIF23 ac4C modification (stabilization) GSK3B GSK-3β KIF23->GSK3B inhibition beta_catenin β-catenin GSK3B->beta_catenin inhibition of degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF nuclear translocation and activation CRC_Progression Colorectal Cancer Progression TCF_LEF->CRC_Progression transcription of target genes NAT10_pi3k NAT10 DDIAS DDIAS mRNA NAT10_pi3k->DDIAS ac4C modification (stabilization) PI3K PI3K DDIAS->PI3K activation AKT AKT PI3K->AKT activation Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation downstream signaling NAT10_fak NAT10 LAMB3 LAMB3 mRNA NAT10_fak->LAMB3 ac4C modification (stabilization) FAK FAK LAMB3->FAK activation ERK ERK FAK->ERK activation Tumor_Progression Tumor Progression & Metastasis ERK->Tumor_Progression downstream signaling

NAT10 Signaling Pathways

Off_Target_Workflow start Phenotype observed with NAT10 inhibitor genetic_validation Genetic Validation (siRNA/CRISPR) start->genetic_validation phenotype_match Phenotypes match? genetic_validation->phenotype_match on_target Likely On-Target Effect phenotype_match->on_target Yes off_target Potential Off-Target Effect phenotype_match->off_target No cetsa CETSA on_target->cetsa proteomics Proteomic Profiling off_target->proteomics target_engagement Target Engagement Confirmed? cetsa->target_engagement identify_off_targets Identify Off-Targets proteomics->identify_off_targets target_engagement->on_target Yes target_engagement->off_target No

Experimental Workflow for Off-Target Validation

Troubleshooting_Logic start Inconsistent Results with NAT10 Inhibitor check_compound Check Compound Integrity (Purity, Stability, Solubility) start->check_compound check_cells Verify Cell Line (Authentication, Passage #) start->check_cells check_protocol Review Experimental Protocol (Controls, Reagents) start->check_protocol consistent_results Consistent Results Achieved? check_compound->consistent_results check_cells->consistent_results check_protocol->consistent_results proceed Proceed with On-Target Validation consistent_results->proceed Yes re_evaluate Re-evaluate Hypothesis or Experimental Design consistent_results->re_evaluate No

Troubleshooting Logic Flow

References

Technical Support Center: Quantifying Low-Abundance N4-Acetylcytosine (ac4C)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low-abundance N4-Acetylcytosine (ac4C).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance ac4C?

A1: The main challenges stem from the low stoichiometric levels of ac4C on many RNA species, particularly mRNA. This low abundance can lead to signals that are difficult to distinguish from background noise. Additionally, the availability and specificity of antibodies for enrichment-based methods can be a limiting factor. For mass spectrometry, the lability of the acetyl group can pose a challenge during sample preparation and analysis. Sequencing-based methods, while highly sensitive, require robust bioinformatics pipelines to confidently call modified sites from sequencing data.

Q2: Which method is most suitable for quantifying low-abundance ac4C?

A2: The choice of method depends on the specific research question.

  • For site-specific quantification and discovery of new ac4C sites: Sequencing-based methods like ac4C-seq are ideal as they provide single-nucleotide resolution and quantitative information.

  • For global quantification of ac4C levels: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for its accuracy and ability to provide absolute quantification.

  • For semi-quantitative analysis and screening: Antibody-based methods like dot blot and ELISA can be effective for assessing relative changes in ac4C levels across different samples, though they are less precise than MS or sequencing approaches.

  • For transcriptome-wide profiling of ac4C distribution: acRIP-seq (acetylated RNA immunoprecipitation sequencing) can identify regions enriched with ac4C.

Q3: What is the role of NAT10 in ac4C modification?

A3: N-acetyltransferase 10 (NAT10) is the primary enzyme responsible for installing the this compound modification on RNA in eukaryotes.[1][2] Its activity is crucial for the stability and translation of target mRNAs.[3][4][5] Dysregulation of NAT10 has been implicated in various diseases, including cancer, where it can promote tumor progression by modifying oncogenic transcripts.

Troubleshooting Guides

Mass Spectrometry (LC-MS/MS)
Problem Possible Cause Suggested Solution
Low or no ac4C signal Insufficient amount of input RNA.Start with a higher amount of total or poly(A) selected RNA. Enrichment of the RNA species of interest may be necessary.
Degradation of RNA during sample preparation.Use RNase inhibitors throughout the procedure. Work in an RNase-free environment.
Deacetylation of ac4C during sample preparation.Avoid high temperatures and prolonged incubation times. Store samples at -80°C.
Inefficient enzymatic digestion to nucleosides.Optimize digestion conditions (enzyme concentration, incubation time, and temperature). Ensure complete digestion to single nucleosides.
Poor reproducibility Inconsistent sample preparation.Standardize all steps of the protocol, from RNA isolation to LC-MS/MS analysis.
Matrix effects from complex biological samples.Use an isotopically labeled internal standard for ac4C to normalize for variations in sample matrix and ionization efficiency.
High background noise Contaminants in the sample.Ensure high purity of the isolated RNA. Use high-quality reagents and solvents.
Suboptimal chromatography.Optimize the LC gradient and column chemistry to improve the separation of ac4C from other nucleosides and contaminants.
Antibody-Based Methods (Dot Blot & ELISA)
Problem Possible Cause Suggested Solution
Weak or no signal Low abundance of ac4C in the sample.Increase the amount of RNA loaded. Consider using a positive control with a known amount of ac4C. For ELISA, use a signal amplification strategy.
Low-quality or expired primary antibody.Use a fresh, validated anti-ac4C antibody from a reputable supplier. Test antibody activity with a dot blot of a known ac4C-containing oligonucleotide.
Insufficient antibody concentration.Optimize the primary antibody concentration. Perform a titration to find the optimal dilution.
Improper blocking.Use an appropriate blocking buffer (e.g., non-fat dry milk or BSA in TBST) for a sufficient amount of time to minimize non-specific binding.
High background Non-specific binding of the primary or secondary antibody.Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer. Optimize blocking conditions.
Cross-reactivity of the antibody.Ensure the antibody is specific for ac4C and does not cross-react with other modifications or unmodified cytosine.
Contaminated reagents.Use fresh, high-quality reagents and buffers.
Uneven spots (Dot Blot) Improper sample application.Apply the sample slowly and directly onto the membrane. Ensure the membrane is dry before proceeding.
High well-to-well variability (ELISA) Pipetting errors.Use calibrated pipettes and ensure consistent pipetting technique. Run replicates for all samples and standards.
Edge effects.Equilibrate the plate to room temperature before use and use a plate sealer during incubations to prevent evaporation.
Sequencing-Based Methods (acRIP-seq & ac4C-seq)
Problem Possible Cause Suggested Solution
Low enrichment of ac4C-containing fragments (acRIP-seq) Low antibody efficiency.Use a validated, high-affinity anti-ac4C antibody. Optimize the antibody-to-bead ratio and incubation times.
Insufficient fragmentation of RNA.Optimize RNA fragmentation to the desired size range (typically 100-200 nucleotides) to improve immunoprecipitation efficiency.
Stringent washing conditions.Reduce the stringency of the wash buffers to avoid eluting weakly bound fragments.
High background in IgG control (acRIP-seq) Non-specific binding of RNA to beads or IgG.Pre-clear the RNA sample with protein A/G beads before immunoprecipitation. Ensure proper blocking of the beads.
Low C>T conversion rate (ac4C-seq) Inefficient chemical reduction.Ensure the reducing agent (e.g., sodium cyanoborohydride) is fresh and used at the optimal concentration and pH. Optimize reaction time and temperature.
RNA secondary structures hindering the reaction.Denature the RNA before the reduction step to improve accessibility of the cytidine residues.
High C>T mismatches in control samples (ac4C-seq) Other modifications sensitive to the chemical treatment.Include a deacetylation control (mild alkaline treatment) to confirm that the C>T signal is specific to ac4C.
Sequencing errors or SNPs.Use a robust bioinformatics pipeline to filter out known SNPs and low-quality base calls. Compare with a non-treated control library.
Difficulty in detecting low-abundance transcripts Insufficient sequencing depth.Increase the sequencing depth to enhance the probability of detecting transcripts with low expression levels.
Inefficient library preparation for low-input samples.Use a library preparation kit specifically designed for low-input RNA.

Quantitative Data Summary

The following tables summarize publicly available quantitative data on ac4C abundance.

Table 1: Global ac4C Abundance Measured by Mass Spectrometry

Sample TypeOrganism/Cell Lineac4C/C Ratio (%)Reference
Total RNAHomo sapiens (HeLa)~0.025
Total RNASaccharomyces cerevisiae~0.015
Total RNASulfolobus solfataricus~0.05
Total RNAThermococcus kodakarensis~0.25
poly(A) RNAHomo sapiens (HeLa)Not detected/very low
18S rRNAHomo sapiens (HeLa)High

Table 2: Site-Specific ac4C Stoichiometry Measured by ac4C-seq

Gene/RNASiteOrganism/Cell LineStoichiometry (%)Reference
18S rRNAC1842 (human)Homo sapiens (HeLa)High
18S rRNAC1395 (yeast)Saccharomyces cerevisiaeHigh
Various tRNAsMultipleThermococcus kodakarensisVariable
Various mRNAsMultipleThermococcus kodakarensisVariable

Experimental Protocols

Dot Blot Protocol for Low-Abundance ac4C

This protocol is adapted for the semi-quantitative detection of low-abundance ac4C in RNA samples.

  • RNA Sample Preparation:

    • Isolate total RNA or poly(A) RNA using a standard protocol, ensuring high purity and integrity.

    • Quantify the RNA concentration accurately using a spectrophotometer or fluorometer.

    • Prepare serial dilutions of your RNA samples in RNase-free water. A typical starting amount is 1-2 µg per spot, with dilutions down to the nanogram range.

    • Include a positive control (e.g., in vitro transcribed RNA with ac4C) and a negative control (e.g., RNA from a NAT10 knockout cell line).

  • Membrane Preparation and Spotting:

    • Cut a piece of positively charged nylon or nitrocellulose membrane to the desired size. Handle the membrane with forceps to avoid contamination.

    • Gently spot 1-2 µL of each RNA dilution onto the membrane. Allow the spots to air dry completely.

  • UV Crosslinking:

    • Place the membrane with the RNA side up in a UV crosslinker and irradiate with 120 mJ/cm².

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the anti-ac4C primary antibody in blocking buffer to the optimized concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Image the membrane using a chemiluminescence detection system.

  • Quantification:

    • Quantify the dot intensities using image analysis software. Normalize the signal to a loading control if available (e.g., methylene blue staining of total RNA).

LC-MS/MS Protocol for Global ac4C Quantification

This protocol outlines the general steps for the absolute quantification of ac4C in RNA.

  • RNA Isolation and Purity Check:

    • Isolate high-quality total RNA or poly(A) RNA.

    • Assess RNA integrity and purity using a Bioanalyzer or similar instrument.

  • Enzymatic Digestion to Nucleosides:

    • Digest 1-5 µg of RNA to single nucleosides using a mixture of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

    • Incubate at 37°C for 2-4 hours.

  • Sample Cleanup:

    • Remove enzymes and other contaminants, for example, by filtration or solid-phase extraction.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture onto a C18 reverse-phase column.

    • Separate the nucleosides using a gradient of aqueous and organic mobile phases.

    • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions for ac4C and other nucleosides.

  • Quantification:

    • Generate a standard curve using known concentrations of ac4C and unmodified nucleoside standards.

    • Calculate the amount of ac4C in the sample by comparing its peak area to the standard curve.

    • Express the ac4C level as a ratio to the amount of unmodified cytosine (C).

Signaling Pathway and Workflow Diagrams

NAT10_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream_rna RNA-level Effects cluster_downstream_cellular Cellular Outcomes in Cancer NF_kB NF-κB Signaling HOXC8 HOXC8 NAT10 NAT10 (Acetyltransferase) HOXC8->NAT10 Activates c_Myc c-Myc c_Myc->NAT10 Upregulates ac4C_mod ac4C Modification NAT10->ac4C_mod Catalyzes mRNA Target mRNAs (e.g., KIF23, COL5A1, p21) mRNA->ac4C_mod mRNA_stability Increased mRNA Stability ac4C_mod->mRNA_stability mRNA_translation Enhanced Translation ac4C_mod->mRNA_translation Wnt_beta_catenin Wnt/β-catenin Pathway mRNA_stability->Wnt_beta_catenin via KIF23 mRNA_translation->Wnt_beta_catenin Cell_Cycle Cell Cycle Progression Wnt_beta_catenin->Cell_Cycle EMT Epithelial-Mesenchymal Transition (EMT) Wnt_beta_catenin->EMT Tumor_Progression Tumor Progression & Metastasis Cell_Cycle->Tumor_Progression EMT->Tumor_Progression ac4C_Quantification_Workflow cluster_methods Quantification Methods RNA_Isolation RNA Isolation LC_MS LC-MS/MS RNA_Isolation->LC_MS Dot_Blot_ELISA Dot Blot / ELISA RNA_Isolation->Dot_Blot_ELISA Sequencing Sequencing-Based RNA_Isolation->Sequencing Digestion Enzymatic Digestion to Nucleosides LC_MS->Digestion Immobilization RNA Immobilization on Membrane/Plate Dot_Blot_ELISA->Immobilization Enrichment_Fragmentation Enrichment (acRIP) or Chemical Treatment (ac4C-seq) & Fragmentation Sequencing->Enrichment_Fragmentation Analysis_MS Quantitative Analysis Digestion->Analysis_MS Antibody_Binding Antibody Binding & Detection Immobilization->Antibody_Binding Analysis_AB Semi-Quantitative Analysis Antibody_Binding->Analysis_AB Library_Prep Library Preparation & Sequencing Enrichment_Fragmentation->Library_Prep Analysis_Seq Bioinformatic Analysis (Site Identification & Stoichiometry) Library_Prep->Analysis_Seq

References

Strategies to minimize RNA degradation during acRIP-seq

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the acRIP-seq (acetylated RNA immunoprecipitation sequencing) Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize RNA degradation and ensure the success of your experiments.

Troubleshooting Guide: Minimizing RNA Degradation

RNA degradation is a critical issue that can significantly impact the quality and reliability of your acRIP-seq results. Below are common problems, their potential causes, and solutions to mitigate RNA degradation at various stages of the workflow.

Issue 1: Low RNA Integrity Number (RIN) after initial RNA extraction.

Potential Cause Recommended Solution
Improper sample handling and storage Tissues should be flash-frozen in liquid nitrogen immediately after harvesting or placed in an RNA stabilization solution like RNAlater.[1][2][3] For cell cultures, proceed to lysis immediately after harvesting. Avoid repeated freeze-thaw cycles.[4][5]
RNase contamination from environment or reagents Designate a specific RNase-free work area. Use certified RNase-free tubes, tips, and reagents. Treat surfaces and non-disposable equipment with RNase decontamination solutions. Wear gloves and change them frequently.
Inefficient cell or tissue lysis Use a lysis buffer containing a strong denaturant (e.g., guanidinium thiocyanate) and supplement it with fresh RNase inhibitors. For tissues, ensure complete homogenization using appropriate methods (e.g., bead beating, rotor-stator homogenizer).

Issue 2: Significant decrease in RNA integrity after immunoprecipitation (IP).

Potential Cause Recommended Solution
RNase activity during long incubation periods Keep samples on ice or at 4°C during all incubation and wash steps. Add a sufficient concentration of a potent RNase inhibitor (e.g., SUPERase•In™, RiboLock™) to all buffers used in the IP and wash steps.
Suboptimal buffer composition Ensure the RIP buffer is freshly prepared and contains components that maintain the stability of RNA-protein complexes while inhibiting RNases. Dithiothreitol (DTT) can be added to lysis buffers to inactivate RNases by reducing disulfide bonds.
Contamination from antibodies or beads Use high-quality antibodies and protein A/G beads that are certified RNase-free. Pre-wash beads with RIP buffer containing RNase inhibitors before adding the antibody-RNA complexes.

Issue 3: Low yield of immunoprecipitated RNA.

Potential Cause Recommended Solution
RNA degradation prior to or during IP Follow all recommendations for preventing RNA degradation mentioned in Issues 1 and 2. Assess RNA integrity at multiple checkpoints.
Inefficient immunoprecipitation Optimize the antibody concentration and incubation time. Ensure the antibody has a high affinity and specificity for ac4C. The choice of a milder or harsher lysis buffer can also affect the efficiency of the IP.
Loss of RNA during purification Use a purification method optimized for small amounts of RNA. The addition of a co-precipitant like linear acrylamide or glycogen can aid in the recovery of RNA during ethanol precipitation.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable RIN value for starting an acRIP-seq experiment?

A1: For reliable acRIP-seq results, it is highly recommended to start with an RNA sample that has a RIN value of 8.0 or higher. This ensures that the majority of the RNA is intact, providing a more accurate representation of the acetylated transcriptome.

Q2: How can I create and maintain an RNase-free working environment?

A2: To maintain an RNase-free environment, follow these guidelines:

  • Dedicated Space: Use a designated bench or area exclusively for RNA work.

  • Decontamination: Clean benchtops, pipettes, and equipment with RNase decontamination solutions (e.g., RNaseZAP™) followed by rinsing with nuclease-free water.

  • Certified Labware: Use certified nuclease-free plasticware (tubes, pipette tips).

  • Proper Handling: Always wear gloves and change them frequently, especially after touching non-decontaminated surfaces.

  • Baking: Glassware can be baked at 180°C for several hours to inactivate RNases.

Q3: What are the critical quality control checkpoints in an acRIP-seq experiment?

A3: It is crucial to assess RNA quality and quantity at these key stages:

  • Initial Total RNA Extraction: Check the integrity (RIN value) and purity (A260/A280 and A260/A230 ratios) of your starting material.

  • After RNA Fragmentation: Run a small aliquot on a Bioanalyzer or similar instrument to confirm the fragment size distribution is appropriate for sequencing (typically around 100 nucleotides).

  • Final Eluted RNA: Quantify the immunoprecipitated RNA. Although the yield may be low, assessing its presence is important before proceeding to library construction.

Q4: Can I store my samples during the acRIP-seq protocol?

A4: Yes, there are safe stopping points. Cell pellets and tissues can be stored at -80°C. Lysates can also be stored at -80°C, but avoid multiple freeze-thaw cycles. Purified RNA should be stored at -80°C. It is best to minimize interruptions during the immunoprecipitation and washing steps to reduce the risk of RNA degradation.

Q5: Which RNase inhibitor should I use?

A5: Several types of RNase inhibitors are available. Recombinant RNase inhibitors, such as SUPERase•In™ or RiboLock™, are commonly used as they are potent and do not interfere with downstream enzymatic reactions. Vanadyl ribonucleoside complexes (VRCs) can also be used, but they may inhibit some enzymes, so their compatibility with downstream applications should be verified.

Key Experimental Protocols

Protocol 1: General Guidelines for an RNase-Free Environment

  • Work Area Preparation: Before starting, thoroughly clean your workbench, pipettes, and any equipment with an RNase decontamination solution.

  • Dedicated Equipment: Use a set of pipettes and lab equipment dedicated solely to RNA work.

  • Personal Protective Equipment: Always wear clean gloves and a lab coat. Change gloves after touching any potentially contaminated surface.

  • Reagents and Solutions: Use certified nuclease-free water, buffers, and tubes. Prepare solutions with RNase-free reagents and store them in designated containers.

Protocol 2: Quality Control of Total RNA

  • Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). The latter is more accurate for low concentrations.

  • Purity Assessment: Check the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0-2.2) to assess for protein and chemical contamination.

  • Integrity Analysis: Use an Agilent Bioanalyzer or a similar automated electrophoresis system to determine the RNA Integrity Number (RIN). For total RNA, two distinct ribosomal RNA (rRNA) peaks (18S and 28S for eukaryotes) should be visible with minimal degradation products.

Visualizing Key Processes

acRIP_Workflow_Degradation_Points start Sample Collection (Tissue/Cells) lysis Cell Lysis & RNA Extraction start->lysis qc1 RNA Quality Control (RIN Assessment) lysis->qc1 fragmentation RNA Fragmentation qc1->fragmentation ip Immunoprecipitation (ac4C Antibody) fragmentation->ip wash Washing Steps ip->wash elution RNA Elution wash->elution library_prep Library Preparation elution->library_prep sequencing Sequencing library_prep->sequencing risk1 RNase Contamination Improper Storage risk1->lysis Degradation Risk risk2 RNase Activity During Incubation risk2->ip Degradation Risk risk3 RNase Contamination from Reagents risk3->wash Degradation Risk

Caption: Key stages in the acRIP-seq workflow and associated RNA degradation risks.

Troubleshooting_Flowchart start Low RNA Yield or Integrity in acRIP-seq? check_rin Check RIN of Input RNA start->check_rin rin_low RIN < 8? check_rin->rin_low optimize_extraction Optimize Sample Handling & RNA Extraction Protocol rin_low->optimize_extraction Yes rin_ok Check RNase-free Technique rin_low->rin_ok No end_failure Re-evaluate Protocol and Reagents optimize_extraction->end_failure technique_poor Contamination Likely? rin_ok->technique_poor improve_technique Implement Strict RNase-free Practices technique_poor->improve_technique Yes technique_ok Review IP & Wash Conditions technique_poor->technique_ok No improve_technique->end_failure conditions_harsh Long Incubations/ Insufficient Inhibitor? technique_ok->conditions_harsh optimize_ip Shorten Incubations, Increase RNase Inhibitor conditions_harsh->optimize_ip Yes end_success Proceed with Experiment conditions_harsh->end_success No optimize_ip->end_success

Caption: Troubleshooting flowchart for RNA degradation issues in acRIP-seq.

References

Technical Support Center: ac4C-seq Data Analysis for False Positive Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N4-acetylcytidine sequencing (ac4C-seq). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design robust experiments and implement a rigorous data analysis pipeline to minimize false positives.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of ac4C-seq?

A1: ac4C-seq is a method for the quantitative, single-nucleotide resolution mapping of cytidine acetylation in RNA. It utilizes a chemical reaction, typically with sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (NaBH₄), to reduce ac4C into a modified base.[1][2][3][4] This reduced base is misread as a uridine (U) during reverse transcription, leading to a C-to-T transition in the resulting cDNA.[1] By sequencing the cDNA and identifying these specific C-to-T mutations, the locations of ac4C can be determined at single-base resolution.

Q2: Why are control samples critical for reducing false positives in ac4C-seq?

A2: Control samples are essential to distinguish true ac4C-induced C-to-T mutations from other potential sources of C-to-T conversions, thereby minimizing false positives. The primary types of controls are:

  • Mock-treated control: This sample undergoes the same experimental conditions as the treated sample but without the reducing agent (e.g., NaCNBH₃). It helps identify C-to-T mutations that arise from other experimental steps or spontaneous RNA damage.

  • Deacetylated control: This RNA sample is treated with a mild alkali to remove the acetyl group from ac4C before the reduction step. This control helps to confirm that the C-to-T mutation is dependent on the presence of the acetyl group.

  • Genetic control (NAT10 knockout/knockdown): Since NAT10 is the primary enzyme responsible for ac4C in mRNA, comparing wild-type samples to those with depleted NAT10 can confirm that the observed modifications are enzyme-dependent. This is a powerful method for filtering out non-specific signals.

Q3: What are the main sources of false positives in an ac4C-seq experiment?

A3: False positives in ac4C-seq can arise from several sources:

  • Sequencing errors: Standard sequencing technologies have inherent error rates that can result in apparent C-to-T mutations.

  • Single Nucleotide Polymorphisms (SNPs): Genetic variations between the sample and the reference genome will appear as mutations.

  • Other modified bases: Some other RNA modifications, such as 7-methylguanosine (m7G) and dihydrouridine, can also be reduced by borohydride reagents, potentially leading to mismatches during reverse transcription.

  • Reverse transcription errors: The reverse transcriptase enzyme can introduce errors, causing misincorporations that are not due to ac4C.

  • RNA damage: RNA can be damaged during extraction and library preparation, leading to base changes.

Experimental Workflow and Data Analysis Pipeline

To effectively reduce false positives, a well-controlled experimental design must be coupled with a stringent bioinformatics pipeline.

ac4C_seq_workflow cluster_experimental Experimental Protocol cluster_analysis Data Analysis Pipeline RNA_extraction 1. RNA Extraction & QC Spike_in 2. Add Synthetic Spike-in RNA_extraction->Spike_in Sample_split 3. Split into Control and Treatment Groups Spike_in->Sample_split Treatment 4a. Chemical Reduction (+NaCNBH3) Sample_split->Treatment Experimental Mock 4b. Mock Treatment (-NaCNBH3) Sample_split->Mock Control 1 Deacetyl 4c. Deacetylation then Reduction Sample_split->Deacetyl Control 2 Library_prep 5. Library Preparation (Fragmentation, RT, Ligation) Treatment->Library_prep Mock->Library_prep Deacetyl->Library_prep Sequencing 6. High-Throughput Sequencing Library_prep->Sequencing QC_reads 7. Raw Read Quality Control (FastQC) Sequencing->QC_reads Alignment 8. Genome Alignment (e.g., STAR) QC_reads->Alignment Variant_calling 9. C-to-T Mutation Calling (e.g., JACUSA) Alignment->Variant_calling Filtering 10. False Positive Filtering Variant_calling->Filtering Statistical_test 11. Statistical Analysis Filtering->Statistical_test Annotation 12. Annotation of ac4C Sites Statistical_test->Annotation

Figure 1: High-level workflow for ac4C-seq experiments and data analysis.

Troubleshooting Guide

Experimental Phase
ProblemPossible CauseRecommended Solution
Low RNA Quality (Degradation) Improper sample handling or storage.Use RNase-free reagents and consumables. Assess RNA integrity (RIN > 7) before starting.
Inefficient Chemical Reduction Inactive reducing agent (e.g., NaCNBH₃).Prepare the reducing agent solution fresh before each use.
Suboptimal reaction conditions (pH, temperature, time).Follow a validated protocol precisely for reaction conditions.
Low Library Complexity Insufficient starting RNA material.Start with the recommended amount of high-quality RNA (e.g., >1 µg).
Over-amplification during PCR.Minimize the number of PCR cycles to avoid amplification bias and duplicates.
Data Analysis Phase

Q4: My C-to-T mutation rate is high in the mock-treated control. What does this mean?

A4: A high C-to-T rate in the mock control suggests sources of mutations independent of the ac4C-specific chemical reduction. Potential causes include:

  • High sequencing error rate: Check the Phred quality scores of your sequencing reads. Low-quality scores (e.g.,

  • SNPs: If many high-confidence C-to-T changes are present at the same genomic locations across all samples (including the mock), they are likely SNPs. These should be filtered out.

  • RNA damage: Aggressive RNA fragmentation or other steps in library preparation could have damaged the RNA, leading to non-specific C-to-U deamination, which is read as 'T'.

Q5: How do I distinguish a true ac4C-induced C-to-T mutation from a SNP or sequencing error?

A5: This is a critical step in reducing false positives. Here's a multi-pronged approach:

  • Compare with Controls: A true ac4C site should have a significantly higher C-to-T mutation rate in the chemically treated sample compared to mock-treated, deacetylated, and/or NAT10 knockout controls.

  • Variant Allele Frequency (VAF): For a diploid organism, a heterozygous SNP is expected to have a VAF of ~50%, while a homozygous SNP will have a VAF of ~100%. In contrast, ac4C modifications are often substoichiometric, meaning not every RNA molecule is modified at a given site. Therefore, the C-to-T VAF for a true ac4C site is typically less than 50% and can be much lower.

  • Base Quality Scores: Sequencing errors often have lower Phred quality scores. Filter out mutations supported by reads with low base quality at the mutation site.

  • Public Databases: Filter out any identified C-to-T mutations that are annotated as known SNPs in databases like dbSNP.

Q6: What are reasonable quantitative thresholds for calling a site as ac4C-modified?

A6: The exact thresholds may need to be optimized for your specific experimental system, but here are some recommended starting points based on published protocols:

ParameterRecommended ThresholdRationale
Minimum Sequencing Depth >10 reads per siteTo have statistical power to detect a mutation above the background error rate.
Minimum C-to-T Conversion Rate >1-5% in the treated sampleTo filter out sites with very low, potentially noisy, conversion rates.
Fold Change (Treated vs. Control) >2-fold increase in C-to-T rateEnsures the mutation is enriched by the chemical treatment.
Difference in Conversion Rate >2% higher in treated vs. controlProvides an absolute difference threshold to avoid inflating the significance of changes at very low rates.
Statistical Significance p-value < 0.05, FDR < 0.1Use a binomial test or chi-squared test to assess if the number of C-to-T conversions is significantly higher than in controls.

Detailed Data Analysis Pipeline for False Positive Reduction

data_analysis_pipeline cluster_input Input Data cluster_pipeline Analysis Steps cluster_output Output raw_reads Raw Sequencing Reads (FASTQ) - Treated Sample - Control Sample(s) trimming 1. Adapter & Quality Trimming (e.g., Trimmomatic) raw_reads->trimming ref_genome Reference Genome (FASTA) Reference Annotation (GTF) alignment 2. Spliced Alignment (e.g., STAR) ref_genome->alignment trimming->alignment deduplication 3. PCR Duplicate Removal (e.g., UMI-tools) alignment->deduplication variant_calling 4. Variant Calling (Pileup) (e.g., JACUSA, samtools mpileup) deduplication->variant_calling filter_snps 5. Filter Known SNPs (using dbSNP) variant_calling->filter_snps filter_repeats 6. Filter Repetitive Regions filter_snps->filter_repeats compare_samples 7. Compare Treated vs. Controls - Calculate C-to-T rates - Apply quantitative thresholds filter_repeats->compare_samples stat_test 8. Perform Statistical Test (e.g., Binomial test, Chi-squared) compare_samples->stat_test motif_analysis 9. (Optional) Motif Analysis (Check for CCG motif) stat_test->motif_analysis candidate_sites High-Confidence ac4C Sites stat_test->candidate_sites motif_analysis->candidate_sites

Figure 2: Detailed bioinformatics pipeline for ac4C-seq false positive reduction.

Key Experimental Protocols

RNA Reduction for ac4C-seq (NaCNBH₃ Method)

This protocol is a summary and should be supplemented with detailed institutional and published guidelines.

  • RNA Preparation: Start with high-quality total RNA. For each sample to be tested, prepare three aliquots: one for treatment, one for mock treatment, and one for deacetylation control.

  • Deacetylation Control: To one aliquot, add a mild alkali buffer (e.g., 100 mM sodium bicarbonate, pH 9.5) and incubate at 60°C for 1 hour. This removes the acetyl group. Purify the RNA via ethanol precipitation.

  • Reduction Reaction:

    • For the treated sample and the deacetylated control , add acidic buffer and freshly prepared NaCNBH₃. Incubate at room temperature for 20 minutes.

    • For the mock sample , add the acidic buffer but no NaCNBH₃. Incubate under the same conditions.

  • RNA Purification: Stop the reaction and purify the RNA from all samples using a suitable method like ethanol precipitation.

  • Quality Control: Check the integrity of the processed RNA on a Bioanalyzer or similar instrument. Some degradation is expected, especially in the deacetylated sample.

  • Proceed to Library Preparation: Use the purified RNA to construct sequencing libraries.

By carefully implementing these experimental controls and applying a stringent, multi-step bioinformatics filtering strategy, researchers can significantly increase the confidence in their identified ac4C sites and reduce the likelihood of false positives.

References

Technical Support Center: Optimizing Mass Spectrometry for N4-Acetylcytosine (ac4C) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the mass spectrometric analysis of N4-Acetylcytosine (ac4C).

Frequently Asked Questions (FAQs)

Q1: Why is the detection of my acetylated metabolite, this compound (ac4C), showing poor signal intensity in positive-ion electrospray ionization mass spectrometry (ESI-MS)?

A1: Acetylation of the primary amine group on cytosine neutralizes its positive charge under typical acidic pH conditions used in reversed-phase liquid chromatography. This charge neutralization reduces the efficiency of the electrospray ionization (ESI) process, leading to significant signal suppression.[1] Consider switching to negative-ion mode ESI, as molecules with acidic functional groups may ionize more efficiently in this mode.[1]

Q2: I am observing no peaks or a sudden loss of signal for ac4C. What are the initial troubleshooting steps?

A2: A complete loss of signal can point to several issues. First, verify the basics of your LC-MS system.[2][3] Check for leaks in the system, as this is a common cause of sensitivity loss.[2] Ensure your gas supply is adequate and that all connections are secure. Confirm that the autosampler and syringe are functioning correctly and that your sample is properly prepared. Inspect the column for any visible cracks or blockages. Finally, ensure the detector is operating correctly, for instance, that the flame is lit if applicable and that gas flows are stable.

Q3: My ac4C peak is showing significant tailing. What could be the cause?

A3: Peak tailing can be caused by several factors. Adsorption of the analyte to active sites in the chromatographic system is a common reason. Ensure you are using a properly deactivated liner and column. Contamination in the inlet or a leak in the system can also contribute to peak tailing.

Q4: I'm having trouble chromatographically separating ac4C from other isomeric modifications. What can I do?

A4: The separation of positional isomers of modified nucleosides can be challenging. Optimizing your chromatographic conditions is key. Experiment with different column chemistries, mobile phase compositions, and gradient profiles. For complex samples where co-elution is a problem, consider using higher-energy collisional dissociation (HCD), which can generate unique fragmentation patterns to differentiate isomers even without complete chromatographic separation.

Q5: Can chemical derivatization improve the detection of ac4C?

A5: Yes, chemical derivatization can be a powerful strategy to enhance the ionization efficiency of acetylated metabolites. By introducing a permanently charged or more easily ionizable tag, you can significantly improve signal intensity and overcome the charge neutralization effect of the acetyl group.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Acetylation neutralizes the positive charge on cytosine, leading to poor ionization in positive ESI mode.Switch to negative ion mode ESI. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Consider chemical derivatization to add a permanently charged group.
Matrix effects from co-eluting compounds in the sample are suppressing the ac4C signal.Improve sample cleanup procedures. Dilute the sample. Use a matrix-matched calibration curve for quantification.
No Peaks Detected A leak in the LC or MS system.Use a leak detector to check all fittings and connections.
Clogged tubing or column.Check for high backpressure. Flush the system or replace clogged components.
Improper sample preparation.Verify the sample concentration and ensure there is no precipitation.
Detector malfunction.Ensure the detector is properly tuned and calibrated. Check detector gas flows and settings.
Peak Tailing Active sites in the column or liner causing analyte adsorption.Use a new, high-quality, deactivated column and liner.
Contamination of the inlet or column.Clean the inlet and guard column. If necessary, trim the analytical column.
Poor Chromatographic Resolution from Isomers Suboptimal LC conditions.Optimize the mobile phase composition, gradient, and column chemistry.
Inability to resolve isomers chromatographically.Employ higher-energy collisional dissociation (HCD) to generate unique fragment ions for each isomer, allowing for differentiation even with co-elution.
Inconsistent Retention Time Changes in mobile phase composition or pH.Prepare fresh mobile phase and ensure its pH is consistent.
Fluctuations in column temperature.Ensure the column oven is maintaining a stable temperature.
High Background Noise Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and reagents.
System contamination.Clean the ion source and other components of the MS system. Run blank injections to identify the source of contamination.

Quantitative Mass Spectrometry Parameters for ac4C

The optimal parameters for ac4C detection will vary depending on the specific mass spectrometer and LC system used. The following table provides a starting point for method development. It is crucial to optimize these parameters for your specific instrument and application.

Parameter Value / Range Notes
Ionization Mode ESI Positive or NegativePositive mode may suffer from low sensitivity due to charge neutralization. Negative mode may be more effective.
Precursor Ion (m/z) 286.11 (for [M+H]⁺)This is the theoretical monoisotopic mass of protonated N4-Acetylcytidine.
Product Ions (m/z) 154.08, 112.03These are example product ions for N4-acetyldeoxycytosine, which will be similar for this compound. Optimization of collision energy is critical to maximize the intensity of specific fragments.
Collision Energy (CE) 10-40 eVThis is a typical range. The optimal CE should be determined experimentally for each transition by performing a CE ramp.
Capillary Voltage 3-5 kVOptimize for stable spray and maximum signal intensity.
Nebulizer Gas Flow Instrument DependentAdjust to achieve a stable spray.
Drying Gas Flow & Temp Instrument DependentOptimize for efficient desolvation without causing in-source fragmentation.
LC Column C18 Reverse PhaseA common choice for nucleoside analysis.
Mobile Phase A Water with 0.1% Formic AcidThe acid helps with protonation in positive mode, but may not be optimal for ac4C.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Optimized for separation from other nucleosides and isomers.A shallow gradient may be required for resolving closely eluting compounds.

Experimental Protocol: LC-MS/MS Analysis of ac4C in RNA

This protocol provides a general workflow for the quantification of ac4C in total RNA from biological samples.

1. RNA Isolation and Purification

  • Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction or a commercial kit.

  • Treat the RNA with DNase I to remove any contaminating DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

2. Enzymatic Digestion of RNA to Nucleosides

  • To 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2 hours.

  • Add bacterial alkaline phosphatase and continue to incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

  • Filter the reaction mixture through a 10 kDa molecular weight cutoff filter to remove the enzymes.

3. Sample Cleanup (Optional but Recommended)

  • Solid-phase extraction (SPE) can be used to remove salts and other contaminants that may interfere with the MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A linear gradient from 0-30% B over 15 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole, Orbitrap, or Q-TOF mass spectrometer equipped with an ESI source.

  • MS Method: Set up a multiple reaction monitoring (MRM) method using the optimized precursor and product ion transitions for ac4C.

5. Data Analysis

  • Integrate the peak areas for the ac4C transitions.

  • Quantify the amount of ac4C by comparing the peak areas to a standard curve generated using a pure ac4C standard.

  • Normalize the amount of ac4C to the total amount of RNA analyzed or to the amount of an unmodified nucleoside (e.g., cytidine).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis rna_isolation 1. RNA Isolation dnase_treatment 2. DNase Treatment rna_isolation->dnase_treatment enzymatic_digestion 3. Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) dnase_treatment->enzymatic_digestion cleanup 4. Sample Cleanup (SPE) enzymatic_digestion->cleanup lc_separation 5. LC Separation cleanup->lc_separation ms_detection 6. MS/MS Detection (MRM) lc_separation->ms_detection data_analysis 7. Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for ac4C detection by LC-MS/MS.

nat10_signaling cluster_upstream Upstream Regulators cluster_core ac4C Writer cluster_downstream Downstream Effects NFkB NF-κB NAT10 NAT10 NFkB->NAT10 HOXC8 HOXC8 HOXC8->NAT10 mRNA_stability Increased mRNA Stability (e.g., KIF23, COL5A1) NAT10->mRNA_stability ac4C modification Wnt_beta_catenin Wnt/β-catenin Pathway Activation mRNA_stability->Wnt_beta_catenin TGF_beta TGF-β Pathway Activation mRNA_stability->TGF_beta Cell_Proliferation Cell Proliferation Wnt_beta_catenin->Cell_Proliferation Metastasis Metastasis Wnt_beta_catenin->Metastasis TGF_beta->Metastasis

Caption: Simplified NAT10 signaling pathway in cancer.

References

Technical Support Center: Acetylated RNA Sequencing Library Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for acetylated RNA sequencing library preparation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during experimental workflows.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your acetylated RNA sequencing library preparation.

Issue 1: Low or No Library Yield

Q: I have a very low or undetectable amount of final library. What are the possible causes and how can I fix this?

A: Low library yield is a common issue that can arise at multiple stages of the library preparation process. The key is to systematically evaluate each step to pinpoint the problem.

Possible Causes & Solutions:

  • Poor Initial RNA Quality or Quantity: The success of the entire workflow depends on the quality of your starting material.

    • Solution: Always assess the quality of your total RNA using a Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) score of 7 or higher.[1][2][3] Ensure your RNA is free of contaminants like proteins or phenol, which can inhibit downstream enzymatic reactions.[4] If the quality is poor, re-extract the RNA from your samples.[4]

  • Inefficient RNA Fragmentation: Improperly fragmented RNA can lead to poor ligation efficiency and biased representation.

    • Solution: Optimize your fragmentation conditions. If using enzymatic fragmentation, ensure the enzyme is active and used at the correct concentration. For chemical fragmentation, incubation time and temperature are critical. Always run a gel or Bioanalyzer to check the size distribution of your fragmented RNA.

  • Inefficient Immunoprecipitation (acRIP-seq): The antibody-based enrichment is a critical step for isolating acetylated RNA.

    • Solution: Ensure you are using a validated anti-ac4C antibody. Optimize the amount of antibody and beads, as well as incubation times. Insufficient washing can lead to high background, while overly stringent washes can result in the loss of your target RNA. Consider including a positive control with a known acetylated transcript to validate the IP step.

  • Inefficient Reverse Transcription: The conversion of RNA to cDNA is another critical step where yield can be lost.

    • Solution: Use a high-quality reverse transcriptase and ensure your RNA sample is free from inhibitors. The choice of primers (oligo(dT), random hexamers, or gene-specific primers) can also impact efficiency. For low-input samples, consider using a reverse transcription kit specifically designed for this purpose.

  • Suboptimal PCR Amplification: Too few or too many PCR cycles can result in low yield or the introduction of artifacts.

    • Solution: The optimal number of PCR cycles depends on the amount of starting material. It is highly recommended to perform a qPCR test on a small aliquot of your library to determine the optimal number of cycles for the final amplification. Over-amplification can lead to a high molecular weight smear on a Bioanalyzer trace.

Issue 2: Adapter Dimers in the Final Library

Q: My final library shows a prominent peak at ~120-140 bp on the Bioanalyzer, indicating adapter dimers. What causes this and how can I prevent it?

A: Adapter dimers are formed when the sequencing adapters ligate to each other instead of the cDNA fragments. They can compete with your library for sequencing reads, reducing the quality of your data.

Possible Causes & Solutions:

  • Suboptimal Adapter Concentration: Using too high a concentration of adapters increases the likelihood of them ligating to each other.

    • Solution: Titrate your adapter concentration to find the optimal balance for your input amount.

  • Inefficient Ligation of Adapters to cDNA: If the adapters are not efficiently ligated to the cDNA, they are more likely to form dimers.

    • Solution: Ensure your cDNA is properly end-repaired and A-tailed before adapter ligation. Use a high-quality ligase and follow the manufacturer's recommended incubation times and temperatures.

  • Ineffective Size Selection: The size selection step is designed to remove small fragments, including adapter dimers.

    • Solution: Be precise during the bead-based size selection steps. Ensure the beads are at room temperature and properly mixed. Inconsistent pipetting can lead to a wide size distribution and carryover of adapter dimers.

Issue 3: PCR Duplicates and Other Artifacts

Q: I'm concerned about PCR duplicates and other artifacts in my sequencing data. How can I minimize these?

A: PCR amplification, while necessary to generate enough material for sequencing, can introduce biases and artifacts.

Possible Causes & Solutions:

  • Excessive PCR Cycles: The more PCR cycles you perform, the higher the chance of introducing duplicates and amplifying certain sequences more than others.

    • Solution: As mentioned previously, use the minimum number of PCR cycles necessary to generate sufficient library for sequencing. A preliminary qPCR is the best way to determine this.

  • Choice of Polymerase: Different DNA polymerases have different levels of fidelity and bias.

    • Solution: Use a high-fidelity polymerase specifically designed for NGS library amplification to minimize GC bias and errors.

  • Mispriming Events: Reverse transcription primers can sometimes bind to non-target sites, leading to artifactual sequences.

    • Solution: Optimize the reverse transcription temperature and primer design to ensure specific binding.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable RNA Integrity Number (RIN) for acetylated RNA sequencing?

A1: For most RNA sequencing applications, including those for acetylated RNA, a RIN score of 7 or higher is recommended to ensure the RNA is not significantly degraded. However, for some sample types like FFPE tissues, lower RIN values may be unavoidable, and other metrics like DV200 (the percentage of RNA fragments > 200 nucleotides) may be more informative.

Q2: How much starting material (total RNA) do I need for an acRIP-seq experiment?

A2: The amount of starting material can vary, but initial protocols often recommended up to 2 mg of total RNA. However, with optimization, successful experiments have been performed with as little as 150 µg of total RNA. It is crucial to start with enough RNA to obtain sufficient poly(A) RNA for fragmentation and immunoprecipitation.

Q3: What are the key differences between acRIP-seq and ac4C-seq?

A3: Both techniques aim to identify N4-acetylcytidine (ac4C) modifications, but they use different approaches.

  • acRIP-seq (acetylated RNA immunoprecipitation sequencing): This is an antibody-based method where fragmented RNA is incubated with an antibody that specifically recognizes ac4C. The antibody-bound RNA is then pulled down, and this enriched RNA is used to create a sequencing library.

  • ac4C-seq: This is a chemical-based method. It uses a chemical treatment (e.g., sodium cyanoborohydride) that modifies ac4C, leading to a C-to-T transition during reverse transcription. By comparing the treated sample to a control, the specific sites of ac4C can be identified at single-nucleotide resolution.

Q4: What are the expected fragment sizes for my sequencing library?

A4: After fragmentation, RNA fragments are typically in the range of 100-200 nucleotides. The final sequencing library, after adapter ligation and PCR, will have a broader distribution, often peaking around 250-500 bp. It's important to check the library size distribution on a Bioanalyzer or TapeStation before sequencing.

Q5: How can I be sure that the signals I'm seeing are truly from acetylated RNA?

A5: Including proper controls is essential.

  • For acRIP-seq: A negative control using a non-specific IgG antibody should be performed in parallel with the anti-ac4C antibody. This will help you identify and filter out non-specific binding. A positive control with a known acetylated transcript can also be included.

  • For ac4C-seq: A mock-treated control (without the chemical reducing agent) is necessary to account for random C-to-T mutations. Additionally, a genetic control, such as using cells with a knockout of the acetyltransferase enzyme (e.g., NAT10), can provide strong evidence for the specificity of the detected modifications.

Data Presentation

Table 1: Quality Control Metrics for Input RNA and Final Library

ParameterInput RNAFinal LibraryRecommended Value/Range
Purity (A260/280) > 1.8
Purity (A260/230) > 1.8
Integrity (RIN) ≥ 7.0
Concentration Varies depending on the step
Fragment Size Peak between 250-500 bp
Adapter Dimers Minimal to none

Table 2: Typical Yields at Key Stages of Library Preparation

StageExpected YieldNotes
Poly(A) RNA selection ~1-5% of total RNAStarting with 1.8 mg of total RNA can yield ~20 µg of poly(A) RNA.
RNA after Immunoprecipitation Varies significantlyDependent on the abundance of acetylated transcripts and IP efficiency.
Final Library Yield ≥ 2 nMThis is a general minimum concentration for many sequencing platforms.

Experimental Protocols

Protocol 1: RNA Fragmentation (Chemical)

  • Preparation: In a sterile, RNase-free PCR tube, mix the following:

    • Poly(A) selected RNA (up to 20 µg)

    • 10X RNA Fragmentation Buffer

    • Nuclease-free water to the final volume.

  • Incubation: Incubate in a pre-heated thermal cycler at 94°C for 5-8 minutes. The exact time will depend on the desired fragment size.

  • Stop Reaction: Immediately place the tube on ice and add 10X RNA Fragmentation Stop Solution.

  • Purification: Purify the fragmented RNA using a spin column kit or ethanol precipitation.

  • Quality Control: Assess the fragment size distribution on a Bioanalyzer. The target size is typically around 100-200 nucleotides.

Protocol 2: Immunoprecipitation of Acetylated RNA (acRIP)

  • Antibody-Bead Conjugation:

    • Wash Protein G magnetic beads with IP buffer.

    • Incubate the beads with the anti-ac4C antibody (and IgG for the negative control) with gentle rotation at 4°C.

    • Wash the antibody-conjugated beads to remove unbound antibody.

  • Immunoprecipitation Reaction:

    • Add the fragmented RNA to the antibody-conjugated beads.

    • Add IP buffer and an RNase inhibitor.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads multiple times with low-salt and high-salt wash buffers to remove non-specific binding.

  • Elution:

    • Elute the bound RNA from the beads using an elution buffer.

  • RNA Purification:

    • Purify the eluted RNA using a spin column kit or phenol-chloroform extraction followed by ethanol precipitation.

Visualizations

experimental_workflow cluster_rna_prep RNA Preparation cluster_enrichment Enrichment cluster_library_prep Library Preparation & Sequencing TotalRNA Total RNA Extraction QC1 Quality Control (RIN, Purity) TotalRNA->QC1 Assess Quality PolyA Poly(A) Selection QC1->PolyA RIN > 7 Frag RNA Fragmentation PolyA->Frag QC2 QC (Fragment Size) Frag->QC2 Assess Size IP Immunoprecipitation (acRIP) - Anti-ac4C Antibody - IgG Control QC2->IP acRIP-seq Chem Chemical Treatment (ac4C-seq) - NaCNBH3 - Mock Control QC2->Chem ac4C-seq RT Reverse Transcription IP->RT Chem->RT SL Adapter Ligation RT->SL PCR PCR Amplification SL->PCR QC3 Final Library QC (Concentration, Size) PCR->QC3 Optimize Cycles Seq High-Throughput Sequencing QC3->Seq

Caption: Workflow for acetylated RNA sequencing library preparation.

troubleshooting_logic cluster_input Input Material cluster_process Library Prep Steps Start Low/No Final Library Yield CheckRNA Check Input RNA (RIN, Purity, Quantity) Start->CheckRNA RNAResult RNA OK? CheckRNA->RNAResult ReExtract Action: Re-extract RNA RNAResult->ReExtract No CheckFrag Check Fragmentation (Gel/Bioanalyzer) RNAResult->CheckFrag Yes FragResult Fragments OK? CheckFrag->FragResult OptimizeFrag Action: Optimize Fragmentation Time/Temp FragResult->OptimizeFrag No CheckIP Check IP/RT Efficiency (Controls, Reagents) FragResult->CheckIP Yes IPResult IP/RT OK? CheckIP->IPResult OptimizeIP Action: Optimize Antibody/Enzyme Conc. IPResult->OptimizeIP No CheckPCR Check PCR Cycles (qPCR test) IPResult->CheckPCR Yes PCRResult PCR OK? CheckPCR->PCRResult OptimizePCR Action: Adjust Cycle Number PCRResult->OptimizePCR No

Caption: Troubleshooting logic for low library yield.

References

Technical Support Center: Improving Peak Calling for acRIP-Seq Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing peak calling algorithms for acetylated RNA immunoprecipitation sequencing (acRIP-seq) data.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during acRIP-seq experiments and data analysis, with a focus on improving the accuracy and reliability of peak calling.

Experimental Design and Execution

???+ question "What are the critical quality control steps before starting the peak calling pipeline?"

???+ question "My acRIP-seq signal is weak, resulting in a low signal-to-noise ratio. How can I improve this?"

???+ question "I am observing a high number of false-positive peaks. What are the likely causes and how can I mitigate this?"

Peak Calling and Data Analysis

???+ question "Which peak calling algorithm should I use for my acRIP-seq data?"

???+ question "How do I choose the right parameters for my peak caller?"

???+ question "My biological replicates show poor concordance in peak calls. What should I do?"

Quantitative Data Summary

The performance of different peak calling algorithms can vary depending on the nature of the data. While direct comparative studies on acRIP-seq are limited, insights can be drawn from studies on ChIP-seq data, which shares similar principles.

Peak CallerPrimary ApplicationKey FeaturesConsiderations for acRIP-seq
MACS2 ChIP-seqModels background noise with a dynamic Poisson distribution; can use an input control; supports both narrow and broad peak calling.Widely used for RIP-seq. The --broad option may be beneficial for diffuse ac4C marks.
RIPSeeker RIP-seqSpecifically designed for RIP-seq data analysis.Tailored for RNA-based immunoprecipitation experiments.
ASPeak RIP-seqAccounts for varying transcript abundance, which is a key feature of RNA-based assays.May improve peak detection in transcripts with low abundance.
HOMER ChIP-seqA suite of tools for motif discovery and ChIP-seq analysis, including a peak caller.Can be used for peak calling and subsequent motif analysis of ac4C-containing sequences.
SEACR CUT&RUNDesigned for low-background datasets.May be useful if your acRIP-seq data has very low background noise.

Experimental Protocols

A detailed protocol for acRIP-seq is crucial for experimental success. The following is a summarized methodology based on published protocols.

1. RNA Preparation

  • Start with total RNA isolated from cells or tissues.

  • Enrich for poly(A) RNA to specifically analyze mRNA modifications. This can be done using oligo(dT) magnetic beads.

2. RNA Fragmentation

  • Fragment the poly(A) RNA to a suitable size for sequencing (typically around 100-200 nucleotides). This can be achieved using enzymatic or chemical methods.

3. Immunoprecipitation (IP)

  • Incubate the fragmented RNA with a specific anti-ac4C antibody. An IgG control should be run in parallel.

  • Capture the antibody-RNA complexes using Protein A/G magnetic beads.

  • Perform a series of washes to remove non-specifically bound RNA.

  • Elute the enriched RNA from the beads.

4. Library Preparation

  • Construct sequencing libraries from the immunoprecipitated RNA and the input control RNA. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification. Directional RNA library preparation kits are recommended to preserve strand information.

5. Sequencing

  • Sequence the prepared libraries on a high-throughput sequencing platform.

Visualizations

Experimental Workflow for acRIP-seq

acRIP_seq_workflow cluster_experiment Experimental Protocol cluster_analysis Data Analysis start Total RNA Extraction polyA Poly(A) RNA Enrichment start->polyA fragment RNA Fragmentation polyA->fragment ip Immunoprecipitation (anti-ac4C antibody) fragment->ip wash Washing & Elution ip->wash library Library Preparation wash->library seq High-Throughput Sequencing library->seq qc Raw Read QC & Trimming seq->qc align Alignment to Reference qc->align peak_calling Peak Calling align->peak_calling annotation Peak Annotation & Downstream Analysis peak_calling->annotation

Caption: A schematic of the acRIP-seq experimental and data analysis workflow.

Logical Flow of Troubleshooting Peak Calling

troubleshooting_peak_calling cluster_qc Initial Data Quality Check cluster_peak_caller Peak Caller Optimization cluster_validation Result Validation start Start: Poor Peak Calling Results raw_qc Assess Raw Read Quality (FastQC) start->raw_qc align_qc Evaluate Alignment Metrics raw_qc->align_qc replicate_qc Check Replicate Correlation align_qc->replicate_qc choose_caller Select Appropriate Peak Caller (e.g., MACS2, ASPeak) replicate_qc->choose_caller tune_params Tune Parameters (p-value, fold-change, peak width) choose_caller->tune_params use_control Ensure Proper Use of Input Control tune_params->use_control visualize Visualize Peaks in Genome Browser use_control->visualize compare_callers Compare Results from Multiple Callers visualize->compare_callers downstream Perform Downstream Analysis (Motif search, functional annotation) compare_callers->downstream end Improved Peak Calling downstream->end

Caption: A logical workflow for troubleshooting common issues in acRIP-seq peak calling.

Addressing batch effects in multi-sample N4-Acetylcytosine studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N4-Acetylcytosine (ac4C) research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges in multi-sample ac4C studies, with a particular focus on mitigating batch effects.

Frequently Asked Questions (FAQs)

Q1: What are batch effects and how can they impact my ac4C study?

A1: Batch effects are technical variations that arise when samples are processed in different groups or "batches"[1]. These variations can be introduced by a number of factors, including different reagent lots, variability in sample preparation, different sequencing machines or flow cells, and even different technicians performing the experiment[1][2]. In ac4C studies, batch effects can obscure true biological differences in acetylation levels, leading to false positives or negatives in differential expression analysis and reducing the statistical power of your study[1][2].

Q2: How can I detect batch effects in my ac4C sequencing data?

A2: Batch effects can be visualized using dimensionality reduction techniques like Principal Component Analysis (PCA) or Uniform Manifold Approximation and Projection (UMAP). If you observe that your samples cluster by batch rather than by biological condition, it is a strong indication of the presence of batch effects. Quantitative metrics such as the k-nearest neighbor Batch Effect Test (kBET), Average Silhouette Width (ASW), and Adjusted Rand Index (ARI) can also be used for a more objective assessment of batch effects.

Q3: Can I correct for batch effects in my ac4C data analysis?

A3: Yes, several computational methods are available to correct for batch effects. Common approaches include ComBat, ComBat-seq, Harmony, and methods based on linear models like limma. These tools adjust the data to minimize the variation between batches while preserving the biological variation of interest. It is important to note that there is no one-size-fits-all solution, and the choice of method may depend on the specific characteristics of your dataset.

Q4: What is the difference between ac4C-seq and acRIP-seq, and how might batch effects influence them differently?

A4: AcRIP-seq (acetylated RNA immunoprecipitation sequencing) uses an antibody to enrich for RNA fragments containing ac4C, but it does not provide single-nucleotide resolution. Its susceptibility to batch effects can come from variations in antibody affinity and immunoprecipitation efficiency between batches. In contrast, ac4C-seq is a chemical-based method that induces a C-to-T transition at ac4C sites during reverse transcription, allowing for quantitative, base-resolution mapping. For ac4C-seq, batch effects can arise from inconsistencies in the efficiency of the chemical reduction and potential hydrolysis of the ac4C modification.

Q5: Should I always apply batch correction to my multi-sample ac4C data?

A5: Batch correction should be applied judiciously. It is recommended to first assess the extent of the batch effect. If the batch effect is minimal and does not confound your biological question, correction may not be necessary. In some cases, improper batch correction can introduce new artifacts or remove true biological signals. Always compare the results of your analysis before and after batch correction to ensure that the correction has improved the biological interpretability of your data.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during your multi-sample ac4C experiments.

Issue 1: Samples cluster by batch in PCA plot after ac4C-seq.
  • Possible Cause 1: Inconsistent Chemical Labeling: The efficiency of the sodium cyanoborohydride reduction in ac4C-seq can vary between batches due to slight differences in reaction conditions (temperature, pH, reagent concentration). This can lead to batch-specific differences in the C-to-T conversion rate, which would manifest as a batch effect.

  • Troubleshooting Steps:

    • Review Experimental Records: Check for any documented deviations in the protocol across batches.

    • Use Spike-in Controls: Incorporate a synthetic RNA with a known ac4C site into each sample before the chemical treatment. The C-to-T conversion rate of this spike-in can be used to normalize the data across batches. The ac4c-seq protocol includes the use of a synthetic ac4C RNA spike-in for this purpose.

    • Apply Batch Correction Software: Use tools like ComBat-seq, which is designed for count-based sequencing data, to adjust for these systematic variations.

Issue 2: High variability in ac4C quantification between biological replicates processed in different batches.
  • Possible Cause 1: Confounded Experimental Design: If all replicates for one condition are in one batch and all replicates for another condition are in a second batch, it is impossible to distinguish the biological effect from the batch effect.

  • Troubleshooting Steps:

    • Balanced Experimental Design: For future experiments, ensure that biological replicates for each condition are distributed across all batches. This is the most effective way to mitigate batch effects.

    • Statistical Modeling: If the experiment is already completed, you can include the batch as a covariate in your statistical model (e.g., in DESeq2 or edgeR) to account for the batch effect during differential expression analysis.

    • Utilize Batch Correction Algorithms: Apply a batch correction algorithm. For single-cell RNA-seq data, Harmony and Seurat 3 have been shown to perform well in integrating datasets with different cell type compositions across batches, which can be analogous to differing ac4C levels.

Issue 3: Loss of biological signal after batch correction.
  • Possible Cause 1: Over-correction: Some batch correction methods can be too aggressive and remove true biological variation along with the technical noise, especially if the biological effect is subtle.

  • Troubleshooting Steps:

    • Try a Different Method: If one method appears to over-correct, try a different one. For instance, if ComBat seems too aggressive, you might try Harmony, which is designed to preserve biological heterogeneity.

    • Evaluate with Quantitative Metrics: Use metrics that assess both batch mixing and preservation of biological variance (e.g., ASW, ARI, LISI) to quantitatively evaluate the performance of different batch correction methods on your data.

    • Manual Inspection of Key Genes: Examine the expression or modification levels of known target genes before and after correction to ensure that expected biological differences are maintained.

Data Presentation

Table 1: Comparison of Batch Correction Methods for RNA Sequencing Data

Note: This data is based on benchmarking studies from single-cell RNA sequencing, as direct quantitative comparisons for ac4C-seq are not yet widely available. The performance of these methods is expected to be similar for ac4C-seq data.

MethodPrincipleStrengthsLimitationsRecommended Use Case
ComBat/ComBat-seq Empirical Bayes framework to adjust for known batch variables. ComBat-seq is adapted for count data.Effective for structured bulk RNA-seq data where batch information is clearly defined. ComBat-seq preserves the integer nature of count data.Can be overly aggressive if batch and biological variables are confounded. May not perform as well with complex, non-linear batch effects.Datasets with well-defined batches and where downstream analysis requires count data.
Harmony An iterative clustering-based approach to integrate cells from different batches into a shared embedding.Fast, scalable, and effective at integrating datasets with different cell type compositions. Generally good at preserving biological heterogeneity.Primarily designed for single-cell data and operates on reduced-dimensional data.Large and complex datasets, especially with multiple batches and varying sample composition.
limma Fits a linear model to the data and includes the batch as a covariate.Simple to implement and effective for simple batch effects.Assumes a linear batch effect and may not be suitable for more complex, non-linear variations.Datasets where the batch effect is expected to be linear and additive.
MNN Correct Identifies mutual nearest neighbors across batches to create correction vectors.Does not require pre-defined cell populations and can handle compositional differences between batches.Can be computationally intensive for very large datasets.Integrating datasets from different experiments or technologies where there is some overlap in cell populations.

Experimental Protocols

Protocol 1: Best Practices for Experimental Design in Multi-Sample ac4C Studies

To minimize the impact of batch effects from the outset, a well-thought-out experimental design is crucial.

  • Randomization: Randomize the assignment of samples to different batches. Ensure that each batch contains a mix of samples from all biological conditions being compared.

  • Inclusion of Replicates: Include at least three biological replicates for each condition, and distribute them across the different batches.

  • Consistent Protocols: Use the same protocols, reagents, and equipment for all samples. If this is not possible, meticulously document any changes.

  • Use of Controls:

    • Spike-in Controls: As mentioned in the troubleshooting section, add a synthetic RNA with known ac4C sites to each sample to monitor and normalize the efficiency of the chemical labeling step in ac4C-seq.

    • Reference Samples: If possible, include a common reference sample in each batch. This can help in assessing and correcting for batch-to-batch variation.

  • Sample Processing: Process all samples for a given experiment at the same time if possible. If samples must be processed in batches, try to process them in quick succession to minimize temporal variations.

  • Sequencing: Multiplex all samples and sequence them in the same lane of the flow cell to avoid sequencing-related batch effects. If multiple lanes are required, balance the samples across the lanes.

Protocol 2: Outline of the ac4C-seq Workflow with Batch Effect Considerations

This protocol provides a summary of the key steps in ac4C-seq, highlighting points where batch effects can be introduced. For a detailed step-by-step protocol, please refer to Thalalla Gamage et al. (2021).

  • RNA Isolation and QC: Ensure high-quality RNA is used. Variations in RNA integrity can be a source of batch effects.

  • Spike-in Addition: Add a consistent amount of synthetic ac4C RNA spike-in to each sample.

  • Sample Splitting: Each sample is typically split into three aliquots: one for the reduction reaction (+NaCNBH3), one for mock treatment (no NaCNBH3), and one for a deacetylated control.

  • Chemical Treatment (Critical Step for Batch Effects):

    • Perform the reduction, mock, and deacetylation reactions for all samples in a batch simultaneously.

    • Ensure precise control over temperature, pH, and incubation times to maintain consistency across batches.

  • RNA Fragmentation and Library Preparation:

    • Use the same fragmentation method and library preparation kit for all samples.

    • Randomize the order of samples during library preparation.

  • Sequencing: Pool the libraries and sequence on a high-throughput sequencer. As noted above, avoid spreading samples across different flow cells or sequencing runs if possible.

  • Data Analysis:

    • Align reads and call variants (C-to-T conversions).

    • Assess for batch effects using PCA.

    • If necessary, apply a batch correction method before downstream differential analysis. Use the spike-in controls to help normalize the data.

Mandatory Visualization

experimental_workflow cluster_pre_analysis Experimental Design & Preparation cluster_analysis Data Analysis design Balanced Experimental Design (Randomize samples across batches) rna_extraction RNA Extraction & QC design->rna_extraction spike_in Add Synthetic ac4C Spike-in rna_extraction->spike_in treatment Chemical Treatment (ac4C-seq) - Reduction (+NaCNBH3) - Mock (No NaCNBH3) - Deacetylated Control spike_in->treatment lib_prep Library Preparation treatment->lib_prep sequencing High-Throughput Sequencing lib_prep->sequencing alignment Alignment & Variant Calling (Identify C->T conversions) sequencing->alignment qc Quality Control alignment->qc batch_detection Batch Effect Detection (e.g., PCA) qc->batch_detection correction Batch Correction (if needed) (e.g., ComBat-seq, Harmony) batch_detection->correction Batch effects detected downstream Downstream Analysis (Differential ac4C analysis) batch_detection->downstream No significant batch effects correction->downstream ac4c_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm nat10 NAT10 (Writer Protein) ac4c_rna ac4C-modified RNA nat10->ac4c_rna Acetylation acetyl_coa Acetyl-CoA acetyl_coa->nat10 rna pre-mRNA, tRNA, rRNA rna->nat10 ac4c_rna_cyto ac4C-modified RNA ac4c_rna->ac4c_rna_cyto Export stability Increased mRNA Stability protein Altered Protein Expression stability->protein translation Enhanced Translation Efficiency translation->protein structure Altered RNA Structure proliferation Cell Proliferation protein->proliferation dna_repair DNA Damage Response protein->dna_repair cancer Cancer Progression proliferation->cancer dna_repair->cancer Dysregulation ac4c_rna_cyto->stability ac4c_rna_cyto->translation ac4c_rna_cyto->structure

References

Technical Support Center: Enhancing N4-Acetylcytosine (ac4C) Mapping Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N4-Acetylcytosine (ac4C) mapping. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the resolution of ac4C mapping experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for high-resolution ac4C mapping?

A1: The two main chemical-based methods for achieving single-nucleotide resolution mapping of N4-acetylcytidine (ac4C) are ac4C-seq and RedaC:T-seq.[1][2] Both methods rely on the chemical reduction of ac4C to a tetrahydro-ac4C intermediate, which induces a C-to-T transition during reverse transcription that can be identified by high-throughput sequencing.[1][2] A newer method, RetraC:T, has been developed to improve the efficiency of C:T mismatch detection.[1]

Q2: What is the fundamental difference between ac4C-seq and RedaC:T-seq?

A2: The core difference lies in the reducing agent and reaction conditions used. ac4C-seq utilizes sodium cyanoborohydride (NaCNBH₃) under acidic conditions, which helps to minimize the off-target deacetylation of ac4C. In contrast, RedaC:T-seq employs sodium borohydride (NaBH₄) under basic conditions.

Q3: What are the known limitations of ac4C-seq and RedaC:T-seq?

A3: Both techniques have inherent limitations. RedaC:T-seq can suffer from lower efficiency due to off-target deacetylation of ac4C under its basic reaction conditions. This can lead to an underestimation of ac4C levels. ac4C-seq, while protecting against deacetylation, can lead to RNA degradation. Both methods have been reported to have relatively low C:T conversion rates at ac4C sites, often less than 20% at fully modified sites, which can make it challenging to detect low-stoichiometry modifications.

Q4: How can I improve the C:T mismatch efficiency at ac4C sites?

A4: A recently developed method called RetraC:T significantly enhances C:T mismatch rates. This method incorporates a modified deoxynucleotide, 2-amino-dATP, during the reverse transcription step following chemical reduction. The 2-amino-dATP is more efficiently incorporated opposite the reduced ac4C, leading to a substantial improvement in the detection of acetylated sites.

Q5: Are there antibody-based methods for ac4C detection?

A5: Yes, a method called acRIP-seq (acetylated RNA immunoprecipitation followed by sequencing) uses an antibody specific to ac4C to enrich for RNA fragments containing the modification. However, acRIP-seq provides lower resolution than chemical-based methods and typically identifies enriched regions of 100-300 nucleotides rather than the precise location of the modification. There is also a risk of antibody-related biases.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low C-to-T conversion rate at known ac4C sites Inefficient chemical reduction: The reducing agent may be old or improperly stored. Reaction conditions (temperature, time) may not be optimal.Use fresh sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). Optimize incubation time and temperature for the reduction step. For RedaC:T-seq, ensure the basic conditions are maintained. For ac4C-seq, ensure acidic conditions are maintained. Consider using the RetraC:T protocol with 2-amino-dATP to enhance conversion efficiency.
Off-target deacetylation (especially in RedaC:T-seq): The basic conditions required for NaBH₄ reduction can lead to the removal of the acetyl group from ac4C, rendering it undetectable.While inherent to the method, minimize reaction time and temperature to the extent possible without sacrificing too much reduction efficiency. Alternatively, use the ac4C-seq method which employs acidic conditions to prevent deacetylation.
RNA secondary structure: Highly structured RNA regions may be less accessible to the reducing agent.Consider a gentle denaturation step before the reduction reaction. However, be cautious as excessive heat can also lead to ac4C loss.
High background of C-to-T mutations in control samples Sequencing errors: All sequencing platforms have an inherent error rate.It is crucial to have a mock-treated or untreated control to establish a baseline error profile. During bioinformatic analysis, implement stringent filtering criteria to distinguish true ac4C-induced mutations from background noise.
Other RNA modifications: Some other RNA modifications might be sensitive to the chemical treatment and lead to mutations.Compare your results with data from NAT10 (the enzyme responsible for ac4C) knockout or knockdown cells. True ac4C sites should show a significant reduction in C-to-T mutations in the absence of NAT10.
Significant RNA degradation Harsh chemical treatment: The acidic conditions of ac4C-seq (using NaCNBH₃) can be particularly harsh on RNA.Handle RNA samples carefully and use RNase-free reagents and consumables. Minimize the duration of the chemical treatment as much as possible. The basic conditions of RedaC:T-seq with NaBH₄ can also lead to RNA fragmentation, though this can sometimes be advantageous for library preparation.
Difficulty in distinguishing true ac4C sites from noise in bioinformatics analysis Lack of appropriate controls: Without proper controls, it's challenging to set a threshold for calling a C-to-T mutation a true positive.Always include both a mock-treated control (to assess background sequencing error) and a negative biological control (e.g., RNA from NAT10 knockout cells) in your experimental design.
Inadequate sequencing depth: Low-stoichiometry ac4C sites may not be detected if the sequencing depth is insufficient.Aim for high sequencing depth to confidently identify low-frequency C-to-T mutations.
Bioinformatics pipeline not optimized: The software and parameters used for read alignment and mutation calling can significantly impact the results.Use a bioinformatics pipeline specifically designed for analyzing ac4C-seq or RedaC:T-seq data. This typically involves filtering reads, calling mutations, and comparing the mutation rates between treated and control samples.

Experimental Protocols

Key Experimental Methodologies Comparison
Parameter ac4C-seq RedaC:T-seq RetraC:T
Reducing Agent Sodium Cyanoborohydride (NaCNBH₃)Sodium Borohydride (NaBH₄)Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃)
Reaction pH AcidicBasicBasic (with NaBH₄) or Acidic (with NaCNBH₃)
Key Advantage Minimizes off-target deacetylationMilder on RNA integritySignificantly improved C:T conversion efficiency
Key Disadvantage Can cause RNA degradationProne to off-target deacetylationRequires modified dNTP (2-amino-dATP)
Reported C:T Efficiency Low<20% at fully modified sitesSubstantially improved, approaching stoichiometric detection
Detailed Protocol: RedaC:T-seq

This protocol is a summarized version based on published methods.

1. RNA Preparation and Ribosomal RNA Depletion:

  • Isolate total RNA from cells or tissues using a standard protocol, ensuring high quality and integrity.

  • Deplete ribosomal RNA (rRNA) from the total RNA sample using a commercially available kit.

2. NaBH₄ Reduction of ac4C:

  • To the ribo-depleted RNA, add sodium borohydride (NaBH₄) to a final concentration of 100 mM.

  • Incubate the reaction at 55°C for 1 hour. This step reduces ac4C to tetrahydro-ac4C.

  • Purify the RNA to remove the NaBH₄ and other reaction components.

3. Library Preparation for Illumina Sequencing:

  • Fragment the reduced RNA to the desired size range for sequencing. The basic conditions of the NaBH₄ treatment may have already caused some fragmentation.

  • Perform first-strand cDNA synthesis using a reverse transcriptase. The reduced ac4C will cause misincorporation of adenosine opposite the modified base.

  • Synthesize the second strand of the cDNA.

  • Proceed with standard library preparation steps, including end-repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the library using PCR.

4. Quality Control and Sequencing:

  • Assess the quality and concentration of the final library using a Bioanalyzer and qPCR.

  • Perform high-throughput sequencing on an Illumina platform.

5. Computational Pipeline for Data Analysis:

  • Read Trimming and Alignment: Trim adapter sequences and low-quality bases from the raw sequencing reads. Align the trimmed reads to the reference genome or transcriptome.

  • Mismatch Calling: Identify single nucleotide mismatches in the aligned reads, specifically focusing on C-to-T transitions.

  • Filtering and Statistical Analysis: Compare the mismatch frequency at each cytosine position between the NaBH₄-treated sample and a mock-treated control. Use statistical tests to identify sites with a significantly higher C-to-T mutation rate in the treated sample.

  • Peak Calling and Annotation: Identify regions enriched for ac4C sites and annotate their location relative to genomic features (e.g., exons, introns, UTRs).

Visualizations

experimental_workflow cluster_wet_lab Experimental Procedure cluster_dry_lab Bioinformatics Analysis rna_extraction Total RNA Isolation rrna_depletion rRNA Depletion rna_extraction->rrna_depletion reduction Chemical Reduction (e.g., NaBH4) rrna_depletion->reduction library_prep Sequencing Library Preparation reduction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing alignment Read Alignment to Reference Genome sequencing->alignment mismatch_calling C-to-T Mismatch Calling alignment->mismatch_calling statistical_analysis Statistical Analysis (vs. Control) mismatch_calling->statistical_analysis site_identification ac4C Site Identification statistical_analysis->site_identification

Caption: High-level workflow for ac4C mapping experiments.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low C-to-T Conversion cause1 Inefficient Reduction start->cause1 cause2 Off-target Deacetylation start->cause2 cause3 RNA Structure start->cause3 solution1a Use Fresh Reagents cause1->solution1a solution1b Optimize Reaction cause1->solution1b solution1c Consider RetraC:T cause1->solution1c solution2 Use ac4C-seq (Acidic Conditions) cause2->solution2 solution3 Gentle Denaturation cause3->solution3

Caption: Troubleshooting logic for low C-to-T conversion rates.

References

Best practices for handling the lability of the acetyl group on N4-Acetylcytosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N4-Acetylcytosine (ac4C). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the chemical lability of the acetyl group on this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ac4C) and why is its acetyl group considered labile?

A1: N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification conserved across all domains of life.[1][2] It involves the addition of an acetyl group to the N4 position of the cytosine base.[3][4] This modification is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme in humans.[5] The acetyl group is attached via an amide bond, which can be susceptible to hydrolysis (cleavage by water), particularly under non-physiological conditions such as high temperature or pH. This chemical instability, or lability, means the acetyl group can be unintentionally removed during experimental procedures, converting the modified base back to a standard cytosine.

Q2: What are the primary factors that influence the stability of the acetyl group on ac4C?

A2: The stability of the ac4C modification is influenced by several factors:

  • pH: The acetyl group is particularly sensitive to basic (high pH) conditions, which can catalyze its hydrolysis. Acidic conditions can also lead to deacetylation, though the amide bond is generally more stable in acid than in base.

  • Temperature: High temperatures can accelerate the rate of hydrolysis, leading to the loss of the acetyl group. For example, exposing the ac4C nucleoside to 85°C at neutral pH for 24 hours can lead to almost complete deacetylation.

  • Enzymatic Activity: While NAT10 is responsible for adding the acetyl group, other enzymes known as deacetylases or acylpeptide hydrolases can remove it under biological conditions.

  • Structural Context: The local structural environment of the ac4C residue within an RNA or DNA molecule plays a significant role. When ac4C is part of a stable, double-stranded structure (like an RNA duplex), it is more protected from hydrolysis compared to when it is in a single-stranded, more accessible region.

Q3: What are the functional consequences of unintended deacetylation in my experiments?

A3: Unintended loss of the acetyl group can lead to misleading or inconclusive results. The ac4C modification is known to:

  • Enhance RNA Stability: It stabilizes RNA duplexes, increasing their melting temperature (Tm). Loss of the acetyl group would negate this stabilizing effect.

  • Regulate mRNA Translation: The presence of ac4C can enhance the stability and translation efficiency of mRNA. Its removal would interfere with studies on gene expression regulation.

  • Influence Molecular Interactions: The acetyl group alters the chemical properties of the cytosine base, potentially affecting interactions with proteins or other nucleic acids. Deacetylation would result in the loss of these specific interactions.

Q4: How can I store this compound or ac4C-containing oligonucleotides to minimize degradation?

A4: To maintain the integrity of the acetyl group, proper storage is critical.

  • Temperature: Store stock solutions and oligonucleotides at -20°C or -80°C for long-term storage.

  • Buffer/Solvent: Use a slightly acidic or neutral buffer (pH 6.0-7.0). Avoid basic buffers (pH > 7.5). Store in nuclease-free water or a buffered solution like TE (Tris-EDTA) at a slightly acidic pH.

  • Aliquoting: Aliquot samples upon receipt to avoid multiple freeze-thaw cycles, which can accelerate degradation.

  • Purity: Ensure that the samples are free from contaminating nucleases or other enzymes that could degrade the molecule.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving ac4C.

Problem 1: Mass Spectrometry data shows incomplete acetylation of my synthetic oligonucleotide.
  • Symptom: You've ordered or synthesized an oligonucleotide designed to contain ac4C at a specific position, but mass spectrometry (MS) analysis reveals a significant population of molecules lacking the acetyl group (a mass difference of 42 Da).

  • Potential Cause: Standard oligonucleotide synthesis protocols use harsh, nucleophilic conditions (e.g., concentrated ammonia or methylamine) for the final deprotection and cleavage step. These conditions are designed to remove protecting groups from the nucleobases but will also readily cleave the labile N4-acetyl group.

  • Solution:

    • Verify the Synthesis Method: Confirm with your synthesis provider that they used a mild, non-nucleophilic deprotection strategy specifically designed to preserve base-labile modifications.

    • Employ an Orthogonal Protection Strategy: For in-house synthesis, use protecting groups and a solid-phase support linker that are labile to non-nucleophilic conditions. For example, using N-cyanoethyl O-carbamate (N-ceoc) protected nucleobases allows for deprotection with the non-nucleophilic base 1,5-diazabicyclo(4.3.0)non-5-ene (DBU), which leaves the N4-acetyl group intact.

    • Optimize Cleavage and Desilylation: During release from the solid support and removal of 2'-O-silyl protecting groups (for RNA), use buffered conditions to minimize deacetylation. For instance, photolytic cleavage in buffered acetonitrile has been shown to reduce deacetylation to less than 5%.

Problem 2: Inconsistent results in functional assays involving ac4C-modified RNA.
  • Symptom: You are studying the effect of ac4C on translation or protein binding, but your experimental replicates show high variability.

  • Potential Cause: The acetyl group may be lost during the course of your experiment due to the assay conditions (e.g., incubation time, temperature, or buffer composition).

  • Solution:

    • Perform a Stability Check: Before conducting the full experiment, incubate your ac4C-containing RNA in the assay buffer for the planned duration and temperature of the experiment. Analyze the sample afterward using HPLC or LC-MS to quantify the percentage of deacetylation.

    • Optimize Assay Conditions: If significant deacetylation is observed, consider modifying the experimental conditions. This could involve lowering the incubation temperature, reducing the experiment duration, or adjusting the buffer pH to be more neutral or slightly acidic.

    • Include Proper Controls: Always run a control oligonucleotide containing a standard cytosine in parallel. This helps to ensure that any observed effects are due to the presence of the acetyl group and not other experimental artifacts.

Problem 3: Difficulty purifying ac4C-containing oligonucleotides.
  • Symptom: During purification by reverse-phase HPLC, you observe peak broadening or the appearance of a leading shoulder peak that co-elutes closely with your main product.

  • Potential Cause: On-column deacetylation can occur if the mobile phases are not optimized. For example, a mobile phase with a slightly basic pH can cause the loss of the acetyl group during the purification run, leading to a mixed population of molecules.

  • Solution:

    • Buffer the Mobile Phase: Ensure your HPLC mobile phases are buffered to maintain a neutral or slightly acidic pH (e.g., using triethylammonium acetate, TEAA).

    • Minimize Run Time: Optimize your HPLC gradient to minimize the time the oligonucleotide spends on the column.

    • Temperature Control: Run the purification at room temperature or even slightly below, if possible, to slow the rate of potential hydrolysis.

Data Summary

Table 1: Summary of Factors Influencing this compound Stability
FactorConditionImpact on Acetyl Group StabilityNotes
pH Basic (pH > 8)High Lability Catalyzes hydrolysis of the amide bond. Avoid for all handling and experimental steps.
Neutral (pH ~7.0)Moderate Stability Hydrolysis is slow but can be accelerated by heat.
Acidic (pH < 6)Relatively Stable Generally more stable than in basic conditions, but strong acid can also cause hydrolysis.
Temperature High (> 65°C)High Lability Significantly accelerates hydrolysis, even at neutral pH.
Moderate (37°C - 50°C)Moderate Lability Deacetylation can occur over long incubation times. Stability should be tested for specific assay conditions.
Low (4°C, -20°C, -80°C)High Stability Recommended for short-term and long-term storage.
Structural Context Single-stranded RNA/DNAMore Labile The ac4C residue is more exposed and accessible to solvent or enzymes.
Double-stranded RNA/DNAMore Stable The acetyl group is protected within the duplex structure, reducing its accessibility.
Enzymes DeacetylasesHigh Lability Enzymes can specifically and efficiently remove the acetyl group. Ensure samples are free of enzymatic contamination.

Key Experimental Protocols

Protocol 1: Analysis of ac4C Stability by HPLC

This protocol allows for the quantification of ac4C deacetylation under specific experimental conditions.

Materials:

  • ac4C-containing oligonucleotide

  • Control cytosine-containing oligonucleotide of the same sequence

  • Experimental buffer of interest (e.g., cell lysate, transcription buffer)

  • Nuclease-free water

  • HPLC system with a reverse-phase C18 column

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: 100% Acetonitrile

Methodology:

  • Prepare Samples: Dissolve the ac4C-containing oligonucleotide in the experimental buffer to the desired final concentration. Prepare a parallel sample in nuclease-free water as a stable control.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject 10-20 µL of the sample onto the HPLC system. Run a gradient from 5% to 50% Mobile Phase B over 30 minutes. Record the chromatogram.

  • Incubation: Incubate the remaining sample under the desired experimental conditions (e.g., 37°C for 4 hours).

  • Time Point (T=x) Analysis: After incubation, inject another aliquot of the sample onto the HPLC.

  • Data Analysis:

    • Identify the peaks corresponding to the fully acetylated oligonucleotide and the deacetylated product (which should co-elute with the control cytosine oligonucleotide).

    • Integrate the area under each peak.

    • Calculate the percentage of deacetylation as: (Area of Deacetylated Peak / (Area of Acetylated Peak + Area of Deacetylated Peak)) * 100.

Protocol 2: Mild Deprotection of ac4C-Containing Oligonucleotides

This protocol is based on a non-nucleophilic deprotection strategy suitable for preserving the ac4C modification during chemical synthesis.

Materials:

  • CPG solid support with synthesized ac4C-oligonucleotide (synthesized using N-ceoc protected phosphoramidites)

  • Deprotection Solution: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBU) in anhydrous acetonitrile (e.g., 10% v/v)

  • Buffered Desilylation Reagent: Triethylamine trihydrofluoride (TEA·3HF) buffered with a non-nucleophilic base (e.g., Hunig's base) in a solvent like DMSO.

  • Quenching solution and precipitation reagents (e.g., sodium acetate, ethanol).

Methodology:

  • On-Column Deprotection of Nucleobases:

    • Place the CPG support in a column.

    • Wash the support with the DBU deprotection solution. Allow it to react for a specified time (e.g., 2-4 hours) at room temperature. This step removes the N-ceoc protecting groups.

    • Thoroughly wash the support with acetonitrile to remove the DBU and cleaved protecting groups.

  • Cleavage from Solid Support:

    • If using a photolabile linker, cleave the oligonucleotide from the support by irradiation with UV light (e.g., 365 nm) in a buffered acetonitrile solution. This avoids nucleophilic cleavage conditions.

  • 2'-O-Silyl Group Removal (for RNA):

    • To the cleaved oligonucleotide solution, add the buffered TEA·3HF desilylation reagent.

    • Incubate at a controlled temperature (e.g., 65°C) for the required time (e.g., 2.5 hours). The buffering is critical to prevent deacetylation.

  • Quenching and Desalting:

    • Quench the desilylation reaction.

    • Desalt the oligonucleotide using standard methods such as ethanol precipitation or size-exclusion chromatography.

  • Purity Analysis: Analyze the final product by LC-MS and HPLC to confirm its identity and the retention of the acetyl group.

Visualizations

Diagrams of Workflows and Concepts

Caption: Troubleshooting workflow for diagnosing unintended deacetylation of this compound.

G cluster_conditions Conditions Causing Lability ac4C This compound (Stable) C Cytosine (Deacetylated Product) ac4C->C Hydrolysis (- Acetyl Group) cond1 High pH (e.g., NH4OH) cond1->C cond2 High Temperature (>65°C) cond2->C cond3 Deacetylase Enzymes cond3->C

Caption: Factors leading to the chemical lability of the N4-acetyl group.

G cluster_standard Standard Synthesis Workflow cluster_mild Mild Synthesis Workflow for ac4C s_start Synthesis on CPG Support s_deprotect Deprotection & Cleavage (e.g., NH4OH) s_start->s_deprotect s_product Product: Mixed C and ac4C s_deprotect->s_product m_start Synthesis on CPG Support (ceoc protection) m_deprotect Mild Deprotection (e.g., DBU) m_start->m_deprotect m_cleave Non-nucleophilic Cleavage m_deprotect->m_cleave m_product Product: Intact ac4C m_cleave->m_product

Caption: Comparison of standard vs. mild oligonucleotide synthesis workflows for ac4C preservation.

References

Validation & Comparative

Orthogonal Validation of N4-Acetylcytosine (ac4C) Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The identification of N4-acetylcytosine (ac4C), a conserved mRNA modification, has been significantly advanced by high-throughput sequencing technologies. However, the transient and often substoichiometric nature of this modification necessitates rigorous orthogonal validation to confirm the sites identified by sequencing. This guide provides a comparative overview of common orthogonal validation methods for ac4C sites, complete with experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting the most appropriate techniques for their studies.

Comparison of Orthogonal Validation Methods for ac4C

Several orthogonal methods are employed to validate ac4C sites discovered through sequencing. These techniques vary in their principle, resolution, sensitivity, and the type of information they provide. The choice of method depends on the specific research question, available resources, and the desired level of validation.

Method Principle Resolution Advantages Disadvantages
acRIP-qPCR Antibody-based enrichment of ac4C-containing RNA fragments followed by quantitative PCR of specific targets.Low (Region-specific)- Relatively simple and cost-effective for validating a small number of candidate sites.[1][2] - Can confirm the enrichment of ac4C in a specific gene or region.[1]- Does not provide single-nucleotide resolution.[3][4] - Antibody specificity can be a concern. - Indirect validation of the modification.
Dot Blot Assay Immobilized RNA is probed with an ac4C-specific antibody to detect the overall ac4C level.Global- Simple, rapid, and requires minimal sample preparation. - Useful for assessing global changes in ac4C levels. - High-throughput potential.- Not site-specific; cannot validate individual modification sites. - Semi-quantitative.
Chemical-based Sanger Sequencing (RedaC:T-Sanger-seq) Chemical reduction of ac4C to tetrahydro-ac4C, which is misread as a 'U' during reverse transcription, leading to a C-to-T transition in Sanger sequencing.Single nucleotide- Provides direct evidence of ac4C at a specific site. - Relatively low cost for validating a few sites.- Lower throughput than high-throughput sequencing methods. - Potential for incomplete chemical reduction and off-target effects.
Liquid Chromatography-Mass Spectrometry (LC-MS) Digestion of RNA into single nucleosides or short oligonucleotides, followed by separation and mass analysis to identify and quantify ac4C.Single nucleotide- Considered the "gold standard" for unequivocal identification and quantification of RNA modifications. - Highly sensitive and specific.- Requires specialized equipment and expertise. - Can be challenging to pinpoint the exact location of ac4C within a long RNA molecule without prior fragmentation and enrichment strategies.
Western Blot Used to validate the interaction of specific proteins with ac4C-modified RNA.Indirect- Confirms the biological relevance of ac4C sites by identifying interacting proteins.- Does not directly validate the ac4C modification itself. - Dependent on the availability of suitable antibodies for the protein of interest.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful implementation of these validation techniques. Below are the protocols for key experiments, accompanied by workflow diagrams generated using Graphviz.

Acetylated RNA Immunoprecipitation followed by qPCR (acRIP-qPCR)

This method validates the enrichment of ac4C on a specific transcript identified from sequencing data.

  • RNA Fragmentation: Purified poly(A) RNA is fragmented to an average size of 100-200 nucleotides by metal-ion-catalyzed hydrolysis.

  • Immunoprecipitation: The fragmented RNA is incubated with an anti-ac4C antibody or a control IgG antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.

  • Washing: The beads are washed multiple times to remove non-specifically bound RNA.

  • Elution and RNA Purification: The enriched RNA is eluted from the beads and purified.

  • Reverse Transcription and qPCR: The purified RNA is reverse transcribed into cDNA, which is then used as a template for quantitative PCR (qPCR) with primers specific to the candidate gene and a control gene.

  • Data Analysis: The enrichment of the target RNA in the ac4C IP is calculated relative to the input and the IgG control.

acRIP_qPCR_Workflow cluster_rna_prep RNA Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis rna_extraction Poly(A) RNA Purification fragmentation RNA Fragmentation rna_extraction->fragmentation ip Incubate with anti-ac4C Ab fragmentation->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads beads->wash elution Elution wash->elution rt Reverse Transcription elution->rt qpcr qPCR rt->qpcr analysis Data Analysis (Enrichment) qpcr->analysis

acRIP-qPCR Workflow
Dot Blot Assay for Global ac4C Detection

This technique provides a semi-quantitative measure of the total ac4C levels in an RNA sample.

  • RNA Denaturation: Total RNA samples are denatured by heating to disrupt secondary structures.

  • Membrane Spotting: Serial dilutions of the denatured RNA are spotted onto a nitrocellulose or nylon membrane.

  • UV Crosslinking: The RNA is crosslinked to the membrane using UV radiation.

  • Methylene Blue Staining: A portion of the membrane may be stained with methylene blue to visualize the spotted RNA and ensure equal loading.

  • Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to ac4C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

  • Quantification: The dot intensities are quantified using densitometry software.

Dot_Blot_Workflow cluster_stain_block start Total RNA denature Denature RNA start->denature spot Spot onto Membrane denature->spot uv UV Crosslinking spot->uv mb_stain Methylene Blue Stain (Loading Control) uv->mb_stain block Blocking uv->block primary_ab Incubate with Primary Ab (anti-ac4C) block->primary_ab secondary_ab Incubate with Secondary Ab (HRP) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect quantify Quantification detect->quantify

Dot Blot Assay Workflow
Chemical-Based Sequencing for Site-Specific Validation

Methods like ac4C-seq and RedaC:T-seq enable the validation of ac4C sites at single-nucleotide resolution. The fundamental principle involves the chemical reduction of ac4C, which leads to a C-to-T transition during reverse transcription and subsequent sequencing.

  • RNA Preparation: High-quality total RNA or poly(A) RNA is obtained. A negative control, such as RNA from a NAT10 knockout cell line or RNA treated to remove ac4C, is essential.

  • Chemical Reduction: RNA is treated with a reducing agent (e.g., NaCNBH₃ for ac4C-seq or NaBH₄ for RedaC:T-seq) under specific pH and temperature conditions to convert ac4C to tetrahydro-ac4C.

  • RNA Cleanup: The RNA is purified to remove the reducing agent and other reaction components.

  • Reverse Transcription: The treated RNA is reverse transcribed into cDNA. During this step, reverse transcriptase misincorporates an adenine opposite tetrahydro-ac4C.

  • PCR Amplification: The cDNA region of interest is amplified by PCR using site-specific primers.

  • Sequencing: The PCR products are subjected to Sanger sequencing.

  • Analysis: The sequencing chromatograms are analyzed for C-to-T transitions at the putative ac4C site in the treated sample compared to the untreated or negative control.

Chemical_Validation_Logic ac4C This compound (ac4C) in RNA reduction Chemical Reduction (e.g., NaBH4) ac4C->reduction tetrahydro Tetrahydro-ac4C reduction->tetrahydro rt Reverse Transcription tetrahydro->rt mismatch A:Tetrahydro-ac4C Mispairing rt->mismatch sequencing Sanger or NGS Sequencing mismatch->sequencing ct_transition C to T Transition in Sequence sequencing->ct_transition

References

Validating N4-Acetylcytosine-Dependent Effects: A Comparative Guide to Using NAT10 Knockout and Knockdown Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N4-acetylcytidine (ac4C) is a crucial post-transcriptional RNA modification that plays a significant role in regulating RNA stability and translation.[1][2][3] The primary enzyme responsible for catalyzing this modification is N-acetyltransferase 10 (NAT10), making it a critical target for understanding the functional consequences of ac4C.[2][4] This guide provides a comprehensive comparison of using NAT10 knockout (KO) and knockdown (KD) methodologies to validate ac4C-dependent effects, supported by experimental data and detailed protocols.

Comparison of Methodologies for Studying NAT10 Function

The validation of ac4C-dependent effects hinges on the ability to manipulate NAT10 levels and observe the resultant molecular and phenotypic changes. The primary methods employed are genetic depletion (knockout and knockdown) and pharmacological inhibition.

  • NAT10 Knockout (KO): Typically achieved using CRISPR/Cas9 gene editing, this method results in the complete and permanent removal of the NAT10 gene. While providing a definitive loss-of-function model, complete deletion of NAT10 can be lethal to some cells, complicating the study of its function.

  • NAT10 Knockdown (KD): This approach, commonly using short hairpin RNA (shRNA) or small interfering RNA (siRNA), reduces the expression of NAT10 rather than eliminating it entirely. This method is often preferred when complete knockout is lethal, as it allows for the study of phenotypes resulting from partial loss of function.

  • Pharmacological Inhibition: Small molecule inhibitors, such as Remodelin, offer a reversible and dose-dependent way to inhibit NAT10's enzymatic activity. This allows for temporal control over the inhibition, which can be advantageous for studying dynamic processes. However, the potential for off-target effects must be carefully considered.

The choice of method depends on the specific biological question and the cellular context. For instance, while researchers were unable to obtain stable NAT10 KO human embryonic stem cells (hESCs), they successfully used RNAi to generate NAT10 knockdown cells to study its role in self-renewal.

Data Presentation: Quantitative Effects of NAT10 Depletion

The following tables summarize the quantitative outcomes of NAT10 depletion across various experimental systems.

Table 1: Comparison of NAT10 Depletion Methodologies

Method Principle Advantages Disadvantages Common Applications References
CRISPR/Cas9 Knockout (KO) Permanent gene disruptionComplete loss-of-function; High specificityCan be lethal; Potential for off-target editsStudying essential gene functions in tolerant cell lines
shRNA/siRNA Knockdown (KD) mRNA degradationTunable gene silencing; Viable for essential genesIncomplete knockdown; Potential for off-target effectsInvestigating dose-dependent effects; When KO is lethal
Pharmacological Inhibition (e.g., Remodelin) Reversible enzyme inhibitionTemporal control; Dose-dependentPotential for off-target effects; Specificity can be a concernPreclinical studies; Investigating dynamic processes

Table 2: Phenotypic Consequences of NAT10 Depletion

Biological Context Depletion Method Observed Phenotype Key Findings References
Human Embryonic Stem Cells (hESCs) shRNA KnockdownImpaired self-renewal and proliferationNAT10-mediated ac4C is required for hESC self-renewal.
Mouse Oocyte Maturation siRNA KnockdownRetarded meiotic maturation; Decreased rate of first polar body extrusionNAT10-mediated ac4C is a critical regulator of oocyte maturation.
Cancer (General) Knockdown/InhibitorsSuppression of tumor growth; Enhanced chemosensitivity; Reversal of Epithelial-Mesenchymal Transition (EMT)NAT10 drives malignancy by enhancing proliferation and therapy resistance.
Nasopharyngeal Carcinoma (NPC) Knockdown/InhibitorsIncreased sensitivity to ferroptosisNAT10 inhibition enhances the anticancer activity of sorafenib.
Viral Infection (KSHV) KnockdownPrevents viral reactivation from latency; Destabilizes viral PAN RNANAT10-mediated ac4C is a critical switch for KSHV replication.

Table 3: Validated mRNA Targets of NAT10-Mediated ac4C Modification

Target mRNA Biological Context Effect of ac4C Modification Functional Consequence References
SLC7A11 Nasopharyngeal CarcinomaEnhanced mRNA stabilityPromotes resistance to ferroptosis and cisplatin.
ELANE Laryngeal Squamous Cell CarcinomaSuppressed mRNA stabilityKnockdown of NAT10 promoted pyroptosis.
JunB Breast CancerEnhanced mRNA stabilityUpregulates LDHA expression, creating an immunosuppressive microenvironment.
FSP1 Colon CancerEnhanced mRNA stability and translationIncreases cancer cell resistance to ferroptosis.
IFI16 KSHV InfectionEnhanced mRNA stability and translationPromotes inflammasome activation.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of ac4C-dependent effects.

Protocol 1: CRISPR/Cas9-Mediated NAT10 Knockout

This protocol describes the generation of a stable NAT10 knockout cell line using a lentiviral-based "all-in-one" vector.

  • sgRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the NAT10 gene using an online design tool.

    • Synthesize and anneal complementary oligonucleotides for the chosen sgRNA with appropriate overhangs for cloning into a BsmBI-digested lentiCRISPRv2 vector.

    • Ligate the annealed oligos into the vector and transform into competent E. coli.

    • Verify the correct insertion by Sanger sequencing.

  • Lentivirus Production and Transduction:

    • Co-transfect the sequence-verified lentiCRISPRv2-NAT10-sgRNA plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Transduce the target cells with the lentivirus in the presence of polybrene.

  • Selection and Validation:

    • Select transduced cells with an appropriate antibiotic (e.g., puromycin).

    • Isolate single-cell clones by limiting dilution or FACS.

    • Screen for NAT10 knockout by Western blot and confirm the genetic modification by sequencing the targeted genomic region.

Protocol 2: shRNA-Mediated NAT10 Knockdown

This protocol details the stable knockdown of NAT10 using lentiviral-delivered shRNA.

  • shRNA Vector Preparation:

    • Obtain or clone shRNA sequences targeting NAT10 into a suitable lentiviral vector (e.g., pLKO.1). Typically, a pool of 3-5 target-specific sequences is used.

    • The vector should also contain a selection marker (e.g., puromycin resistance) and a fluorescent reporter (e.g., GFP).

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles as described in the CRISPR/Cas9 protocol.

    • Transduce target cells with the NAT10-shRNA or a non-targeting control shRNA lentivirus.

  • Selection and Validation:

    • After 48 hours, select transduced cells using puromycin.

    • Confirm the knockdown efficiency at both the mRNA level (RT-qPCR) and protein level (Western blot). A knockdown efficiency of 75-90% is typically considered effective.

Protocol 3: Acetylated RNA Immunoprecipitation Sequencing (ac4C-RIP-seq)

This method is used to identify ac4C-modified RNA transcripts on a transcriptome-wide scale.

  • RNA Preparation and Fragmentation:

    • Isolate total RNA from cells of interest.

    • Fragment the RNA to an average size of ~200 nucleotides.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with magnetic beads conjugated with an anti-ac4C antibody. A control immunoprecipitation with non-specific IgG should be performed in parallel.

    • Wash the beads to remove non-specifically bound RNA.

    • Elute the ac4C-modified RNA from the beads.

  • Library Preparation and Sequencing:

    • Construct a sequencing library from the eluted RNA.

    • Perform high-throughput sequencing (e.g., Illumina platform).

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify enriched peaks in the ac4C-IP sample compared to the IgG control to determine the locations of ac4C modifications.

Protocol 4: Chemical-Based ac4C Sequencing (ac4C-seq)

This method allows for the quantitative, single-nucleotide resolution mapping of ac4C.

  • Chemical Treatment:

    • Treat RNA samples with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This reaction specifically reduces ac4C to a form that causes misincorporation during reverse transcription.

    • Include control samples: a mock-treated control (acidic conditions without NaCNBH₃) and a deacetylated control.

  • Library Preparation:

    • Fragment the RNA and ligate a 3' adapter.

    • Perform reverse transcription using an enzyme that introduces a non-cognate nucleotide (typically a C-to-T transition) at the site of the reduced ac4C.

    • Ligate a second adapter to the cDNA and perform PCR amplification.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries.

    • Use a bioinformatic pipeline to identify positions with a significant C-to-T misincorporation rate in the experimental sample compared to the controls.

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language provide clear visual representations of the underlying biological processes and experimental designs.

cluster_0 NAT10-Mediated ac4C Modification Pathway cluster_1 Downstream Effects NAT10 NAT10 (Writer) RNA RNA (mRNA, tRNA, rRNA) NAT10->RNA Catalyzes Acetylation AcetylCoA Acetyl-CoA AcetylCoA->NAT10 Acetyl Group Donor ac4C_RNA ac4C-Modified RNA Stability ↑ mRNA Stability ac4C_RNA->Stability Translation ↑ Translation Efficiency ac4C_RNA->Translation Function Altered Cellular Function (e.g., Proliferation, Differentiation) Stability->Function Translation->Function

Caption: The role of NAT10 as the "writer" of ac4C modification on RNA.

cluster_0 Workflow for Validating ac4C-Dependent Effects Start Start: Hypothesis on ac4C Function Generate Generate NAT10 KO/KD Cell Line (CRISPR or shRNA) Start->Generate Validate_Depletion Validate NAT10 Depletion (Western Blot, RT-qPCR) Generate->Validate_Depletion Phenotype Phenotypic Analysis (Proliferation, Apoptosis, etc.) Validate_Depletion->Phenotype ac4C_Level Measure Global ac4C Levels (Dot Blot, Mass Spec) Validate_Depletion->ac4C_Level Identify_Targets Identify Affected Transcripts (ac4C-RIP-seq, RNA-seq) Phenotype->Identify_Targets ac4C_Level->Identify_Targets Validate_Target Validate Specific Target (RT-qPCR, Luciferase Assay) Identify_Targets->Validate_Target Conclusion Conclusion: ac4C-Dependent Effect Validated Validate_Target->Conclusion

Caption: Experimental workflow for validating ac4C-dependent effects.

cluster_0 Logical Framework for NAT10 Depletion Experiments Hypothesis Hypothesis: Phenotype X is dependent on ac4C modification. Intervention Intervention: Deplete NAT10 using KO or KD. Hypothesis->Intervention Observation1 Observation 1: Phenotype X is altered. Intervention->Observation1 Observation2 Observation 2: Global ac4C levels are reduced. Intervention->Observation2 Link Linkage: Identify specific mRNAs with reduced ac4C and altered expression. Observation1->Link Observation2->Link Causation Causation: Show that the altered phenotype is due to the loss of ac4C on specific target mRNAs. Link->Causation

Caption: Logical relationship in a NAT10 depletion experiment.

References

A Head-to-Head Battle: Unmasking N4-Acetylcytosine with acRIP-seq and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of epitranscriptomics, the accurate detection of RNA modifications is paramount. Among these, N4-acetylcytosine (ac4C), a critical regulator of mRNA stability and translation, has garnered significant attention. This guide provides a comprehensive comparison of two primary methodologies for ac4C detection: acetylated RNA immunoprecipitation sequencing (acRIP-seq) and mass spectrometry (MS). We delve into the experimental protocols, present a quantitative comparison, and offer visual workflows to aid in selecting the optimal method for your research needs.

This compound is a post-transcriptional RNA modification that plays a crucial role in gene expression and cellular function.[1] This modification, where an acetyl group is added to the N4 position of cytosine, influences RNA stability, structure, and translation efficiency.[1] Dysregulation of ac4C has been implicated in various diseases, including cancer, making its accurate detection and quantification a key area of investigation.[2]

At a Glance: acRIP-seq vs. Mass Spectrometry for ac4C Detection

FeatureacRIP-seqMass Spectrometry (LC-MS/MS)
Principle Antibody-based enrichment of ac4C-containing RNA fragments followed by high-throughput sequencing.Direct detection and quantification of ac4C nucleosides after enzymatic digestion of RNA.
Resolution Low (identifies enriched regions, not single bases).High (quantifies total ac4C content).
Quantification Semi-quantitative (relative enrichment).Absolute quantification (when using isotopically labeled internal standards).
Sensitivity High, due to signal amplification from immunoprecipitation. Suitable for low-abundance transcripts.[3]Can be limited for low-abundance mRNAs.[4]
Specificity Dependent on antibody specificity. Potential for off-target binding.High, based on mass-to-charge ratio and fragmentation patterns.
Information Provided Transcriptome-wide distribution of ac4C-enriched regions.Overall abundance of ac4C in a given RNA sample.
Sample Input Typically requires micrograms of total RNA, though low-input protocols are emerging.Can range from nanograms to micrograms of RNA.
Workflow Complexity Multi-step process involving immunoprecipitation, library preparation, and sequencing.Involves RNA digestion, chromatographic separation, and mass spectrometric analysis.
Cost High, driven by sequencing costs.Moderate to high, depending on instrument access and expertise.

Delving into the Methodologies: Experimental Protocols

A clear understanding of the experimental workflows is crucial for appreciating the strengths and limitations of each technique.

acRIP-seq: Charting the Landscape of ac4C

Acetylated RNA immunoprecipitation sequencing (acRIP-seq) is a powerful technique for identifying RNA molecules modified with ac4C on a transcriptome-wide scale. The method relies on an antibody that specifically recognizes and binds to ac4C.

Key Experimental Steps:

  • RNA Isolation and Fragmentation: Total RNA is extracted from cells or tissues and fragmented into smaller pieces, typically around 100-200 nucleotides in length.

  • Immunoprecipitation (IP): The fragmented RNA is incubated with an anti-ac4C antibody. This antibody binds specifically to the RNA fragments containing the ac4C modification.

  • Enrichment: The antibody-RNA complexes are captured using magnetic beads coated with Protein A/G, which binds to the antibody. Unbound RNA fragments are washed away, enriching the sample for ac4C-containing RNA.

  • RNA Elution and Library Preparation: The enriched RNA is eluted from the beads. This ac4C-enriched RNA, along with an input control (a sample of the initial fragmented RNA that did not undergo immunoprecipitation), is then used to construct sequencing libraries.

  • High-Throughput Sequencing: The libraries are sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. Regions that are significantly enriched in the acRIP sample compared to the input control are identified as putative ac4C sites.

Diagram of the acRIP-seq Workflow:

acRIP_seq_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing & Analysis Total_RNA Total RNA Isolation Fragmentation RNA Fragmentation Total_RNA->Fragmentation Incubation Incubation with anti-ac4C Antibody Fragmentation->Incubation Enrichment Enrichment with Magnetic Beads Incubation->Enrichment Elution RNA Elution Enrichment->Elution Library_Prep Library Preparation Elution->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling) Sequencing->Data_Analysis

Caption: The experimental workflow of acRIP-seq for transcriptome-wide mapping of this compound.

Mass Spectrometry: The Gold Standard for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides, including ac4C. This method provides a direct measure of the absolute amount of the modification in a given RNA sample.

Key Experimental Steps:

  • RNA Isolation and Digestion: High-purity RNA is isolated. The RNA is then completely digested into its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • Addition of Internal Standard: A known amount of an isotopically labeled ac4C analog is added to the digested sample. This internal standard is crucial for accurate quantification as it corrects for variations in sample processing and instrument response.

  • Liquid Chromatography (LC) Separation: The mixture of nucleosides is injected into a liquid chromatograph. The different nucleosides are separated based on their chemical properties as they pass through a chromatography column.

  • Tandem Mass Spectrometry (MS/MS) Analysis: As the separated nucleosides exit the LC column, they are ionized and introduced into the mass spectrometer. The mass spectrometer first selects the ions corresponding to ac4C and its isotopically labeled internal standard based on their mass-to-charge ratio. These selected ions are then fragmented, and the resulting fragment ions are detected.

  • Quantification: The amount of endogenous ac4C is determined by comparing the signal intensity of its fragment ions to that of the known amount of the isotopically labeled internal standard.

Diagram of the Mass Spectrometry Workflow:

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Enzymatic_Digestion Internal_Standard Addition of Internal Standard Enzymatic_Digestion->Internal_Standard LC_Separation LC Separation Internal_Standard->LC_Separation MS_MS_Analysis Tandem MS Analysis LC_Separation->MS_MS_Analysis Quantification Quantification MS_MS_Analysis->Quantification

Caption: The experimental workflow for the quantitative analysis of this compound by LC-MS/MS.

Making the Right Choice: Considerations for Your Research

The choice between acRIP-seq and mass spectrometry depends largely on the specific research question.

  • For transcriptome-wide discovery of ac4C-modified RNAs and identifying potential regulatory hotspots, acRIP-seq is the method of choice. Its ability to survey the entire transcriptome makes it ideal for initial exploratory studies.

  • When precise quantification of total ac4C levels is required, for example, to assess the overall impact of a drug treatment or a genetic perturbation, mass spectrometry is the superior technique. Its accuracy and ability to provide absolute quantification are unmatched.

It is also important to consider the limitations of each method. The antibody-dependent nature of acRIP-seq makes it susceptible to antibody specificity issues, and it does not provide single-nucleotide resolution. On the other hand, the sensitivity of mass spectrometry for detecting ac4C in low-abundance mRNAs can be a challenge, and the inherent instability of the ac4C modification requires careful sample handling.

The Rise of a Third Contender: ac4C-seq

It is worth noting the emergence of a powerful alternative: ac4C-seq . This sequencing-based method offers a unique combination of features by providing quantitative, single-nucleotide resolution mapping of ac4C. The technique relies on a chemical reaction that specifically modifies ac4C, leading to a characteristic mutation signature during reverse transcription that can be detected by sequencing. While ac4C-seq provides a high level of detail, the complexity of the chemical treatment and data analysis should be considered.

Conclusion

Both acRIP-seq and mass spectrometry are valuable tools for the study of this compound. acRIP-seq excels at transcriptome-wide profiling and hypothesis generation, while mass spectrometry provides the gold standard for accurate quantification. By understanding the principles, protocols, and inherent strengths and weaknesses of each method, researchers can make an informed decision to best address their scientific questions and advance our understanding of the epitranscriptomic landscape. In many cases, a combination of these techniques, potentially supplemented with the high-resolution data from ac4C-seq, will provide the most comprehensive picture of ac4C's role in biology and disease.

References

Cross-Validation of ac4C Sites: A Comparative Guide to Sequencing Methods

Author: BenchChem Technical Support Team. Date: November 2025

The accurate identification of N4-acetylcytidine (ac4C), a crucial epitranscriptomic modification, is paramount for understanding its role in regulating mRNA stability, translation, and its implications in various diseases. Researchers and drug development professionals are faced with a growing number of techniques to map these sites, each with its own set of strengths and limitations. This guide provides an objective comparison of the primary high-throughput sequencing methods for ac4C detection, supported by experimental principles and data, to aid in the selection of the most appropriate technique for a given research question.

Overview of ac4C Detection Methods

The landscape of ac4C detection is dominated by two main experimental strategies: antibody-based enrichment and chemical modification-based sequencing. These are often complemented by mass spectrometry for absolute quantification and orthogonal validation. More recently, computational prediction tools have emerged as a valuable in silico method for identifying potential ac4C sites.

  • Antibody-Based Methods (acRIP-seq): Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) utilizes an antibody that specifically recognizes and binds to ac4C. This method allows for the enrichment of RNA fragments containing the modification, which are then sequenced to identify ac4C-containing regions across the transcriptome.[1][2]

  • Chemical-Based Methods (ac4C-seq): This approach relies on the chemical properties of ac4C. A reducing agent, such as sodium cyanoborohydride (NaCNBH3) or sodium borohydride (NaBH4), selectively modifies ac4C.[3][4] This modification induces a C>T misincorporation during reverse transcription, allowing for the identification of ac4C sites at single-nucleotide resolution.[5]

  • Mass Spectrometry (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is a highly accurate method for detecting and quantifying RNA modifications. While not a high-throughput sequencing method itself, it serves as a gold standard for validating the presence and stoichiometry of ac4C at specific sites identified by other techniques.

  • Computational Prediction: A variety of machine learning and deep learning models have been developed to predict ac4C sites based on sequence features. These in silico methods can help prioritize candidate sites for experimental validation.

Performance Comparison of Sequencing Methods

The choice of sequencing method depends critically on the desired resolution, sensitivity, and specificity. While direct quantitative comparisons in the literature are sparse, the principles of each method allow for a qualitative and semi-quantitative assessment.

Method Principle Resolution Advantages Limitations Primary Use Case
acRIP-seq Antibody-based enrichment of ac4C-containing RNA fragments.Low (~100-200 nt)- High signal amplification, good for low-abundance transcripts.- Relatively straightforward protocol.- Does not provide single-base resolution.- Dependent on antibody specificity and potential cross-reactivity.- Can be biased by antibody binding preferences.Transcriptome-wide screening to identify ac4C-enriched regions.
ac4C-seq Chemical reduction of ac4C leading to C>T misincorporation during reverse transcription.Single nucleotide- Provides precise location of ac4C sites.- Quantitative, as the misincorporation rate can correlate with modification stoichiometry.- Potential for incomplete chemical conversion.- Chemical treatment can cause RNA degradation.- Reduced ac4C can cause reverse transcriptase to stop, leading to underestimation.High-resolution mapping and quantification of ac4C sites.
LC-MS/MS Separation and mass analysis of nucleosides.Not applicable (site-specific analysis)- Gold standard for quantification of modifications.- Unambiguous identification of ac4C.- Not a high-throughput method for transcriptome-wide discovery.- Requires significant technical expertise.- Limited sensitivity for low-abundance RNAs.Orthogonal validation and absolute quantification of specific ac4C sites.

Studies have shown a significant overlap between methods, providing a basis for cross-validation. For instance, approximately 85% of acetylated mRNAs detected through chemical reduction methods were also found to be enriched in acRIP-seq experiments, offering strong orthogonal evidence for their validity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are summarized protocols for the key sequencing techniques.

acRIP-seq Protocol
  • RNA Fragmentation: Total RNA is extracted and fragmented into smaller pieces (typically ~100-200 nucleotides) using enzymatic or chemical methods.

  • Immunoprecipitation: The fragmented RNA is incubated with an anti-ac4C antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.

  • Washing: The beads are washed multiple times to remove non-specifically bound RNA fragments.

  • Elution and RNA Purification: The enriched RNA is eluted from the antibody-bead complexes and purified.

  • Library Preparation and Sequencing: The purified, ac4C-enriched RNA fragments are used to construct a cDNA library, which is then subjected to high-throughput sequencing. An input control library (without immunoprecipitation) is prepared in parallel.

  • Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome. Peaks are called by comparing the read density in the acRIP sample to the input control.

ac4C-seq Protocol
  • RNA Preparation: High-quality total RNA is isolated. A synthetic RNA with a known ac4C site can be spiked in as a positive control.

  • Chemical Reduction: The RNA is split into three samples:

    • Experimental: Treated with a reducing agent (e.g., NaCNBH3) under acidic conditions to reduce ac4C.

    • Mock Control: Treated under the same conditions but without the reducing agent.

    • Deacetylation Control: RNA is first chemically deacetylated and then treated with the reducing agent.

  • RNA Fragmentation and 3' Adapter Ligation: The RNA is fragmented, and a 3' adapter is ligated.

  • Reverse Transcription: Reverse transcription is performed. At the site of a reduced ac4C, a non-cognate nucleotide (typically 'A') is incorporated into the cDNA, resulting in a C>T change after sequencing.

  • Library Preparation and Sequencing: A 5' adapter is ligated, and the cDNA is amplified to create a sequencing library.

  • Data Analysis: Reads are aligned, and positions with a significantly higher C>T misincorporation rate in the experimental sample compared to the control samples are identified as ac4C sites.

Visualization of Workflows and Validation Logic

To better illustrate the processes, the following diagrams outline the experimental and logical workflows.

experimental_workflows cluster_acrip acRIP-seq Workflow cluster_ac4cseq ac4C-seq Workflow acrip_start Total RNA acrip_frag RNA Fragmentation acrip_start->acrip_frag acrip_ip Immunoprecipitation (anti-ac4C antibody) acrip_frag->acrip_ip acrip_wash Wash acrip_ip->acrip_wash acrip_elute Elution & Purification acrip_wash->acrip_elute acrip_lib Library Preparation acrip_elute->acrip_lib acrip_seq Sequencing acrip_lib->acrip_seq acrip_analysis Peak Calling (Region Identification) acrip_seq->acrip_analysis ac4c_start Total RNA ac4c_reduce Chemical Reduction (e.g., NaCNBH3) ac4c_start->ac4c_reduce ac4c_frag RNA Fragmentation ac4c_reduce->ac4c_frag ac4c_rt Reverse Transcription (C>T misincorporation) ac4c_frag->ac4c_rt ac4c_lib Library Preparation ac4c_rt->ac4c_lib ac4c_seq Sequencing ac4c_lib->ac4c_seq ac4c_analysis Mutation Analysis (Single-base Identification) ac4c_seq->ac4c_analysis

Caption: Side-by-side comparison of acRIP-seq and ac4C-seq experimental workflows.

validation_logic discovery High-Throughput Discovery acrip acRIP-seq (Identifies Regions) discovery->acrip ac4cseq ac4C-seq (Identifies Sites) discovery->ac4cseq prediction Computational Prediction (Candidate Sites) discovery->prediction overlap Compare acRIP-seq peaks with ac4C-seq sites acrip->overlap ac4cseq->overlap prediction->overlap cross_val Cross-Validation orthogonal_val Orthogonal Validation cross_val->orthogonal_val overlap->cross_val lcms LC-MS/MS Quantification of specific sites orthogonal_val->lcms sanger Sanger Sequencing of RT-PCR products from chemically treated RNA orthogonal_val->sanger validated_sites High-Confidence ac4C Sites lcms->validated_sites sanger->validated_sites

Caption: Logical workflow for the cross-validation of ac4C sites.

Conclusion

The comprehensive mapping of ac4C sites requires a multi-faceted approach. For initial, transcriptome-wide discovery of ac4C-enriched regions, acRIP-seq is a powerful tool, especially for low-abundance transcripts. For precise, single-nucleotide resolution mapping and relative quantification, ac4C-seq is the method of choice. Cross-validation between these two methods—confirming that sites identified by ac4C-seq fall within regions enriched in acRIP-seq—significantly increases confidence in the identified sites. Finally, for absolute quantification and definitive confirmation of key findings, validation with a non-sequencing-based method like LC-MS/MS is indispensable. By understanding the distinct advantages and limitations of each technique, researchers can design robust experimental strategies to accurately chart the ac4C epitranscriptome.

References

Specificity of N4-Acetylcytosine antibodies against other RNA modifications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of epitranscriptomic studies hinges on the specificity of the antibodies used. This guide provides a comparative analysis of the specificity of commercially available N4-acetylcytosine (ac4C) antibodies against other common RNA modifications, supported by available experimental data.

Comparative Specificity of Commercial ac4C Antibodies

Direct, comprehensive comparisons of ac4C antibody specificity against a wide panel of RNA modifications in a single study are limited. The following table collates specificity data from manufacturer datasheets and independent studies. It is important to note that these data points are derived from different experimental setups (e.g., ELISA, Dot Blot) and may not be directly comparable.

Antibody (Clone/Cat. No.)Target ModificationCross-Reactant TestedMethodResultReference
Diagenode (C15200252) ac4Cm4CELISAHigh specificity for ac4C[1][2]
Unmodified CytosineELISAHigh specificity for ac4C[2]
m6ARIP-qPCRUsed as a negative IP control, implying low cross-reactivity in this application.
Abcam (ab252215) ac4Cm5CDot BlotNo cross-reactivity observed with synthetic RNA probes.
hm5CDot BlotNo cross-reactivity observed with synthetic RNA probes.
Unmodified CytosineDot BlotNo cross-reactivity observed with synthetic RNA probes.
Proteintech (68498-1-Ig) ac4CStructural AnaloguesCompetitive ELISASpecific to ac4C. The specific analogues tested are not detailed.

Visualizing Antibody Specificity

The following diagram illustrates the principle of antibody specificity. An ideal antibody (A) binds exclusively to its target antigen (ac4C). A non-specific antibody (B) may cross-react with other structurally similar molecules, leading to inaccurate results.

cluster_0 High Specificity cluster_1 Cross-Reactivity Antibody_A ac4C Antibody ac4C ac4C Antibody_A->ac4C m6A_A m6A m5C_A m5C Antibody_B ac4C Antibody ac4C_B ac4C Antibody_B->ac4C_B m5C_B m5C Antibody_B->m5C_B Off-target binding m6A_B m6A

Figure 1. Conceptual diagram of antibody specificity and cross-reactivity.

Experimental Protocols for Specificity Validation

To ensure the reliability of experimental results, it is crucial to validate the specificity of the ac4C antibody in the context of the intended application. Below are detailed protocols for common validation assays.

Experimental Workflow for Antibody Specificity Testing

The following diagram outlines a typical workflow for assessing the cross-reactivity of an ac4C antibody.

start Start: Obtain ac4C Antibody prepare Prepare RNA Substrates (ac4C, m6A, m5C, Unmodified, etc.) start->prepare dot_blot Dot Blot Assay prepare->dot_blot elisa ELISA Assay prepare->elisa rip Immunoprecipitation (RIP) -based Assay prepare->rip analyze Analyze Binding Signal (Chemiluminescence, Absorbance, qPCR) dot_blot->analyze elisa->analyze rip->analyze evaluate Evaluate Specificity & Cross-Reactivity analyze->evaluate end End: Qualified Antibody evaluate->end

Figure 2. Workflow for ac4C antibody specificity validation.

Dot Blot Assay

A dot blot is a simple and rapid method to assess antibody specificity against various modified and unmodified RNA species.

Materials:

  • Nitrocellulose or PVDF membrane

  • Synthetic RNA oligonucleotides or in vitro transcribed RNA containing ac4C, other modifications (m6A, m5C, etc.), and an unmodified control.

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Anti-ac4C antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Serially dilute the RNA samples in RNase-free water. Denature the RNA by heating at 65-95°C for 3-5 minutes, then immediately place on ice.

  • Membrane Spotting: Spot 1-2 µL of each denatured RNA sample onto the nitrocellulose membrane. Allow the spots to air dry completely.

  • Crosslinking: UV-crosslink the RNA to the membrane (e.g., 120-150 mJ/cm²).

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-ac4C antibody (e.g., 1:1000 to 1:2000 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

  • Analysis: Compare the signal intensity of the ac4C-containing RNA spots to those of other modifications and the unmodified control. A specific antibody will show a strong signal only for ac4C.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA provides a more quantitative measure of antibody specificity by assessing how well different modified nucleosides compete with ac4C for antibody binding.

Materials:

  • 96-well microplate coated with ac4C-conjugated BSA

  • Free nucleosides: ac4C, m6A, m5C, C, etc.

  • Anti-ac4C antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Standard Curve: Prepare a serial dilution of the ac4C standard.

  • Competition Reaction: In separate tubes, mix a fixed, non-saturating concentration of the anti-ac4C antibody with serial dilutions of the competitor nucleosides (ac4C, m6A, m5C, etc.). Incubate for 10-30 minutes at room temperature.

  • Plate Incubation: Add 50 µL of the antibody/competitor mixtures to the ac4C-coated wells. Add the ac4C standards to their respective wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 5-15 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Immediately read the absorbance at 450 nm.

  • Analysis: A decrease in signal indicates competition. Plot the percentage of inhibition versus the competitor concentration. A highly specific antibody will only be competed off by free ac4C.

Acetylated RNA Immunoprecipitation (acRIP) followed by qPCR

This method tests the antibody's performance in an application-specific context, which is crucial for researchers planning to perform acRIP-seq.

Materials:

  • Total RNA from cells of interest

  • In vitro transcribed RNA "spikes" containing ac4C and an unmodified control sequence.

  • Anti-ac4C antibody and IgG control

  • Protein A/G magnetic beads

  • RIP wash and elution buffers

  • Reagents for reverse transcription and quantitative PCR (qPCR)

  • Primers specific to the spike-in controls and endogenous positive/negative control transcripts.

Protocol:

  • RNA Fragmentation: Fragment total RNA to ~100-200 nt using enzymatic or chemical fragmentation.

  • Spike-in Addition: Add known amounts of the ac4C-containing and unmodified RNA spike-ins to the fragmented RNA.

  • Immunoprecipitation:

    • Couple the anti-ac4C antibody and IgG control to Protein A/G magnetic beads.

    • Incubate the fragmented RNA mixture with the antibody-bead complexes for 2-4 hours at 4°C with rotation.

  • Washing: Wash the beads extensively with low and high salt wash buffers to remove non-specific binding.

  • Elution: Elute the RNA from the beads.

  • RNA Purification: Purify the eluted RNA.

  • Reverse Transcription and qPCR: Perform reverse transcription on the immunoprecipitated RNA and an input control. Quantify the abundance of the spike-in controls and endogenous targets using qPCR.

  • Analysis: Calculate the enrichment of the ac4C-containing spike-in relative to the unmodified spike-in and the input. A specific antibody should show high enrichment of the ac4C spike-in and known endogenous ac4C-containing transcripts, with minimal background from the IgG control and unmodified RNAs.

Conclusion

The specificity of the anti-ac4C antibody is paramount for the accurate study of this epitranscriptomic mark. While manufacturers provide some data, researchers should be aware of the limited scope of these validations. For rigorous studies, it is highly recommended to perform in-house validation using orthogonal methods like dot blot, competitive ELISA, and application-specific controls like spike-in RNAs for acRIP-qPCR. This ensures that the observed signals are truly representative of ac4C and not artifacts of antibody cross-reactivity.

References

Differentiating N4-Acetylcytosine (ac4C) from 5-methylcytosine (5mC) in RNA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of current methodologies for the distinct detection and quantification of two critical RNA modifications, N4-acetylcytosine (ac4C) and 5-methylcytosine (5mC). This guide provides researchers, scientists, and drug development professionals with a comparative overview of available techniques, their underlying principles, performance metrics, and detailed experimental protocols.

Introduction

Post-transcriptional modifications of RNA add a crucial layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, this compound (ac4C) and 5-methylcytosine (5mC) are two distinct cytidine modifications that play pivotal roles in various cellular processes, including RNA stability, translation, and stress responses.[1][2] While both involve the addition of a chemical group to the cytosine base, their distinct locations and functionalities necessitate precise and differential detection methods. This guide provides a comparative analysis of the leading techniques used to distinguish and quantify ac4C and 5mC in RNA, empowering researchers to select the most appropriate method for their specific research questions.

This compound (ac4C): This modification involves the addition of an acetyl group to the nitrogen atom at the 4th position of the cytosine ring.[3] It is installed by the "writer" enzyme N-acetyltransferase 10 (NAT10).[3] ac4C is known to enhance mRNA stability and translation efficiency.[4]

5-methylcytosine (5mC): This modification involves the addition of a methyl group to the carbon atom at the 5th position of the cytosine ring. The "writers" for 5mC in RNA include members of the NOL1/NOP2/SUN domain (NSUN) family and DNMT2. The "erasers" are the ten-eleven translocation (TET) family of enzymes. 5mC plays a significant role in tRNA stability, rRNA processing, and mRNA export and translation.

Comparative Analysis of Detection Methodologies

The differentiation of ac4C and 5mC in RNA can be achieved through a variety of techniques, each with its own set of advantages and limitations. These methods can be broadly categorized into antibody-based enrichment, chemical modification-based sequencing, direct sequencing, and mass spectrometry.

Method Principle Resolution Sensitivity Specificity Quantitative Key Advantages Key Limitations
acRIP-seq (ac4C) Immunoprecipitation of ac4C-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.~100-200 ntHighHigh (antibody-dependent)Semi-quantitativeWell-established, good for identifying ac4C-enriched regions.Low resolution, potential for antibody cross-reactivity.
MeRIP-seq (5mC) Immunoprecipitation of 5mC-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.~100-200 ntHighHigh (antibody-dependent)Semi-quantitativeWell-established, good for identifying 5mC-enriched regions.Low resolution, potential for antibody cross-reactivity.
ac4C-seq / RedaC:T-seq Chemical reduction of ac4C to a tetrahydro-ac4C adduct, which induces misincorporation during reverse transcription, leading to a C-to-T transition in the sequencing data.Single nucleotideModerateHighQuantitativeSingle-base resolution, quantitative.Can be inefficient, harsh chemical treatment can degrade RNA.
RNA Bisulfite Sequencing (5mC) Chemical deamination of unmethylated cytosine to uracil by sodium bisulfite, while 5mC remains unchanged. The difference is detected by sequencing.Single nucleotideHighHighQuantitative"Gold standard" for 5mC detection at single-base resolution.Harsh chemical treatment can degrade RNA, does not distinguish 5mC from 5-hydroxymethylcytosine (5hmC).
Nanopore Direct RNA Sequencing Direct sequencing of native RNA molecules. Different modifications cause distinct changes in the ionic current as the RNA passes through a nanopore, allowing for their identification.Single nucleotideHighModerate to High (model-dependent)QuantitativeSimultaneous detection of multiple modifications, no amplification bias.Higher error rate compared to other sequencing methods, requires specialized bioinformatic tools (e.g., modCnet).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation and identification of modified nucleosides based on their mass-to-charge ratio after enzymatic digestion of RNA.Global quantificationHighHighAbsolute quantificationHighly accurate and quantitative for global modification levels.Does not provide sequence context, requires specialized equipment.

Experimental Protocols

Antibody-Based Enrichment: acRIP-seq and MeRIP-seq

These protocols are conceptually similar, with the primary difference being the antibody used for immunoprecipitation.

Experimental Workflow for acRIP-seq/MeRIP-seq:

cluster_0 RNA Preparation cluster_1 Immunoprecipitation cluster_2 Library Preparation & Sequencing cluster_3 Data Analysis RNA_Extraction Total RNA Extraction RNA_Fragmentation RNA Fragmentation (100-200 nt) RNA_Extraction->RNA_Fragmentation IP Immunoprecipitation with ac4C or 5mC Antibody RNA_Fragmentation->IP Washing Washing to Remove Non-specific Binding IP->Washing Elution Elution of Enriched RNA Washing->Elution Library_Prep Library Preparation Elution->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Peak_Calling Peak Calling Sequencing->Peak_Calling Annotation Annotation of Modified Regions Peak_Calling->Annotation

Caption: Workflow for acRIP-seq and MeRIP-seq.

Detailed Protocol for acRIP-seq: A detailed protocol for acRIP-seq can be found in Arango et al., 2019, Bio-protocol.

Detailed Protocol for MeRIP-seq: A detailed protocol for MeRIP-seq is available from CD Genomics.

Chemical Modification-Based Sequencing

Experimental Workflow for RNA Bisulfite Sequencing (for 5mC):

cluster_0 RNA Treatment cluster_1 Library Preparation cluster_2 Sequencing & Analysis RNA_Input Total or Poly(A) RNA Bisulfite_Treatment Sodium Bisulfite Treatment (C -> U, 5mC remains C) RNA_Input->Bisulfite_Treatment RT Reverse Transcription Bisulfite_Treatment->RT Library_Amp Library Amplification RT->Library_Amp Sequencing High-Throughput Sequencing Library_Amp->Sequencing Alignment Alignment to Reference Genome Sequencing->Alignment Methylation_Calling Identification of 5mC Sites Alignment->Methylation_Calling

Caption: Workflow for RNA Bisulfite Sequencing.

Detailed Protocol for RNA Bisulfite Sequencing: A detailed protocol is described in Schaefer et al., 2009, and a guide is available from CD Genomics.

Direct RNA Sequencing for Simultaneous Detection

Experimental Workflow for Nanopore Direct RNA Sequencing:

cluster_0 Library Preparation cluster_1 Sequencing cluster_2 Data Analysis RNA_Input Poly(A) RNA or Total RNA Adapter_Ligation Ligation of Motor Protein and Sequencing Adapter RNA_Input->Adapter_Ligation Loading Loading Library onto Nanopore Flow Cell Adapter_Ligation->Loading Sequencing Direct RNA Sequencing Loading->Sequencing Basecalling Basecalling of Raw Signal Sequencing->Basecalling Modification_Detection Modification Detection (e.g., using modCnet) Basecalling->Modification_Detection

Caption: Workflow for Nanopore Direct RNA Sequencing.

Detailed Protocol for Nanopore Direct RNA Sequencing: A detailed protocol is available from Oxford Nanopore Technologies (SQK-RNA004).

Mass Spectrometry for Global Quantification

Experimental Workflow for LC-MS/MS:

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification RNA_Isolation RNA Isolation and Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Enzymatic_Digestion LC_Separation Liquid Chromatography Separation Enzymatic_Digestion->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of RNA modifications.

Detailed Protocol for LC-MS/MS: A detailed protocol for the quantification of RNA modifications by LC-MS/MS is provided by Mathur and Slack, 2021.

Signaling Pathways and Logical Relationships

The writers, erasers, and readers of ac4C and 5mC are key components of the regulatory pathways that govern the functional consequences of these modifications.

Regulatory Machinery for ac4C and 5mC:

cluster_ac4C This compound (ac4C) Regulation cluster_5mC 5-methylcytosine (5mC) Regulation cluster_function Functional Outcomes Writer_ac4C Writer (NAT10) RNA_ac4C ac4C-modified RNA Writer_ac4C->RNA_ac4C Adds acetyl group Reader_ac4C Reader (Not well defined) Stability RNA Stability Reader_ac4C->Stability Translation Translation Efficiency Reader_ac4C->Translation Eraser_ac4C Eraser (Unknown) Eraser_ac4C->RNA_ac4C Removes acetyl group RNA_ac4C->Reader_ac4C Recognized by Writer_5mC Writers (NSUN family, DNMT2) RNA_5mC 5mC-modified RNA Writer_5mC->RNA_5mC Adds methyl group Reader_5mC Readers (YBX1, ALYREF) Reader_5mC->Stability Reader_5mC->Translation Splicing RNA Splicing Reader_5mC->Splicing Localization Subcellular Localization Reader_5mC->Localization Eraser_5mC Erasers (TET enzymes) Eraser_5mC->RNA_5mC Removes methyl group RNA_5mC->Reader_5mC Recognized by

Caption: Regulatory machinery of ac4C and 5mC modifications.

Conclusion

The ability to accurately differentiate and quantify this compound and 5-methylcytosine is fundamental to unraveling their specific roles in gene regulation and disease. This guide provides a comparative framework to aid researchers in navigating the available methodologies. For transcriptome-wide mapping of enriched regions, antibody-based methods like acRIP-seq and MeRIP-seq are valuable. For precise, single-nucleotide resolution, chemical modification-based sequencing such as ac4C-seq and RNA bisulfite sequencing are the methods of choice. The advent of nanopore direct RNA sequencing offers the exciting possibility of simultaneous, single-molecule detection of both modifications. Finally, LC-MS/MS remains the gold standard for accurate global quantification. The selection of the optimal technique will ultimately depend on the specific biological question, the required resolution, and the available resources.

References

A Comparative Guide to N4-Acetylcytosine (ac4C) and N6-methyladenosine (m6A) in RNA Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of epitranscriptomics has unveiled a complex layer of gene regulation orchestrated by a variety of chemical modifications to RNA. Among the more than 170 known modifications, N4-acetylcytosine (ac4C) and N6-methyladenosine (m6A) have emerged as critical players in numerous biological processes. This guide provides a comprehensive functional comparison of ac4C and m6A, offering insights into their distinct and overlapping roles in RNA metabolism, with supporting experimental data and detailed methodologies for their study.

Functional Overview and Biological Significance

Both ac4C and m6A are dynamic and reversible modifications that influence the fate of RNA molecules, from splicing and stability to translation and localization.[1][2] While m6A is the most abundant internal modification in eukaryotic messenger RNA (mRNA), ac4C is a more recently characterized modification with distinct functional implications.[1][3]

N6-methyladenosine (m6A) is installed by a "writer" complex, removed by "erasers," and recognized by "reader" proteins, which mediate its downstream effects.[1] This modification plays a pivotal role in a wide array of cellular processes, including cell differentiation, embryonic development, and the immune response. Dysregulation of m6A has been implicated in various diseases, including cancer, neurological disorders, and cardiovascular conditions. The m6A machinery can impact RNA stability, splicing, nuclear export, and translation efficiency. For instance, the YTHDF2 reader protein can facilitate the degradation of m6A-modified mRNA, while YTHDF1 can promote its translation.

This compound (ac4C) is catalyzed by the single known writer enzyme, N-acetyltransferase 10 (NAT10). Unlike the well-established reader and eraser proteins for m6A, the machinery for recognizing and removing ac4C is less understood. The primary role of ac4C appears to be in enhancing mRNA stability and promoting translation efficiency, particularly when located within the coding sequence (CDS). This modification has been shown to be involved in cellular proliferation, the DNA damage response, and innate immunity. Aberrant ac4C levels have also been linked to cancer and autoimmune disorders. A recent study has also suggested a role for ac4C in recruiting specific mRNAs to stress granules under oxidative stress conditions. Interestingly, some research points to a potential interplay between these two modifications, where ac4C modification can influence m6A levels.

Quantitative Comparison of ac4C and m6A

The following table summarizes key quantitative data for ac4C and m6A, providing a direct comparison of their characteristics.

FeatureThis compound (ac4C)N6-methyladenosine (m6A)References
Abundance in mRNA Estimated ac4C/C ratio of 0.2% in human mRNA.Most abundant internal modification in eukaryotic mRNA.
Writer Enzyme(s) N-acetyltransferase 10 (NAT10) is the sole known writer.A multi-subunit methyltransferase complex, with METTL3 as the catalytic core.,
Eraser Enzyme(s) Not yet clearly identified.FTO (fat mass and obesity-associated protein) and ALKBH5.,
Reader Protein(s) Not yet well-characterized; function may be more structurally driven.YTH domain-containing proteins (YTHDF1/2/3, YTHDC1/2), IGF2BP proteins, and others.,
Primary Effect on mRNA Stability Generally enhances mRNA stability.Can either enhance or decrease stability depending on the reader protein.,
Primary Effect on Translation Promotes translation efficiency, especially when in the CDS.Can promote or repress translation depending on the context and reader proteins.,
Cellular Localization of Modification Found in mRNA, tRNA, and rRNA.Predominantly found in mRNA, near stop codons and in 3' UTRs, but also in other RNAs.,

Signaling Pathways and Experimental Workflows

Visualizing the molecular machinery and experimental approaches is crucial for understanding the regulation and function of ac4C and m6A.

m6A_pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3_METTL14 METTL3/METTL14 complex RNA pre-mRNA METTL3_METTL14->RNA Methylation FTO_ALKBH5 FTO/ALKBH5 m6A_RNA m6A-mRNA FTO_ALKBH5->m6A_RNA Demethylation YTHDF1 YTHDF1 Translation\nPromotion Translation Promotion YTHDF1->Translation\nPromotion YTHDF2 YTHDF2 mRNA\nDegradation mRNA Degradation YTHDF2->mRNA\nDegradation IGF2BP IGF2BP mRNA\nStability mRNA Stability IGF2BP->mRNA\nStability m6A_RNA->YTHDF1 Binding m6A_RNA->YTHDF2 Binding m6A_RNA->IGF2BP Binding

Figure 1: The m6A Regulatory Pathway.

ac4C_pathway cluster_writer Writer cluster_eraser Eraser cluster_reader Reader NAT10 NAT10 RNA pre-mRNA NAT10->RNA Acetylation Unknown_Eraser Unknown ac4C_RNA ac4C-mRNA Unknown_Eraser->ac4C_RNA Deacetylation Unknown_Reader Unknown/ Structural ac4C_RNA->Unknown_Reader Recognition? mRNA Stability &\nTranslation Promotion mRNA Stability & Translation Promotion ac4C_RNA->mRNA Stability &\nTranslation Promotion

Figure 2: The ac4C Regulatory Pathway.

experimental_workflow cluster_meRIP MeRIP-seq (m6A) / acRIP-seq (ac4C) cluster_RedaC RedaC:T-seq / ac4C-seq (ac4C) Start_RIP 1. RNA Isolation & Fragmentation IP 2. Immunoprecipitation with anti-m6A/ac4C antibody Start_RIP->IP Library_Prep_RIP 3. RNA Elution & Library Preparation IP->Library_Prep_RIP Sequencing_RIP 4. High-Throughput Sequencing Library_Prep_RIP->Sequencing_RIP Analysis_RIP 5. Bioinformatic Analysis (Peak Calling) Sequencing_RIP->Analysis_RIP Start_RedaC 1. RNA Isolation Reduction 2. Chemical Reduction (e.g., NaBH4) Start_RedaC->Reduction RT 3. Reverse Transcription (causes misincorporation at ac4C) Reduction->RT Library_Prep_RedaC 4. Library Preparation RT->Library_Prep_RedaC Sequencing_RedaC 5. High-Throughput Sequencing Library_Prep_RedaC->Sequencing_RedaC Analysis_RedaC 6. Bioinformatic Analysis (C->T transition detection) Sequencing_RedaC->Analysis_RedaC

Figure 3: Experimental Workflows for m6A and ac4C Detection.

Experimental Protocols

Accurate detection and mapping of ac4C and m6A are fundamental to understanding their functions. Below are detailed methodologies for key experiments.

Protocol 1: m6A-Specific Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

This antibody-based method is widely used for transcriptome-wide mapping of m6A.

  • RNA Isolation and Fragmentation:

    • Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction.

    • Purify mRNA using oligo(dT) magnetic beads.

    • Fragment the purified mRNA to an average size of ~100-200 nucleotides using chemical or enzymatic methods.

  • Immunoprecipitation (IP):

    • Incubate the fragmented mRNA with an anti-m6A antibody conjugated to magnetic beads.

    • Wash the beads extensively to remove non-specifically bound RNA fragments.

  • RNA Elution and Library Preparation:

    • Elute the m6A-containing RNA fragments from the antibody-bead complexes.

    • Construct a sequencing library from the eluted RNA fragments and an input control (a sample of the fragmented mRNA that did not undergo IP).

  • High-Throughput Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads to the reference genome or transcriptome.

    • Use peak-calling algorithms (e.g., MACS2) to identify enriched regions in the IP sample compared to the input control, which represent m6A peaks.

Protocol 2: ac4C-Specific RNA Immunoprecipitation Sequencing (acRIP-Seq)

Similar to MeRIP-Seq, this technique uses an antibody to enrich for ac4C-modified RNA.

  • RNA Isolation and Fragmentation:

    • Follow the same procedure as for MeRIP-Seq to obtain fragmented mRNA.

  • Immunoprecipitation (IP):

    • Incubate the fragmented mRNA with a specific anti-ac4C antibody coupled to magnetic beads.

    • Perform stringent washing steps to minimize background binding.

  • RNA Elution and Library Preparation:

    • Elute the ac4C-containing RNA fragments.

    • Prepare sequencing libraries from both the immunoprecipitated RNA and an input control.

  • High-Throughput Sequencing:

    • Sequence the libraries using a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Align reads and perform peak calling to identify regions enriched for ac4C.

Protocol 3: Base-Resolution Mapping of ac4C using RedaC:T-seq

This chemical-based method allows for the precise identification of ac4C sites at single-nucleotide resolution.

  • RNA Preparation:

    • Isolate total RNA and deplete ribosomal RNA (rRNA).

  • Chemical Reduction:

    • Treat the RNA with sodium borohydride (NaBH4). This reduces ac4C to tetrahydro-ac4C, which alters its base-pairing properties.

  • Reverse Transcription:

    • Perform reverse transcription on the treated RNA. The modified tetrahydro-ac4C will cause a misincorporation, where an adenosine (A) is incorporated opposite it in the cDNA instead of a guanosine (G).

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the resulting cDNA.

    • During second-strand synthesis, the A will be paired with a thymidine (T).

    • Sequence the library on a high-throughput platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify ac4C sites by looking for C-to-T transitions that are present in the NaBH4-treated sample but not in a control (untreated) sample.

A similar quantitative, single-nucleotide resolution method for ac4C is ac4C-seq , which utilizes sodium cyanoborohydride (NaCNBH3) for the chemical modification.

Conclusion

This compound and N6-methyladenosine are key epitranscriptomic modifications with distinct yet sometimes interconnected roles in regulating gene expression. While m6A is characterized by a well-defined writer-reader-eraser system that fine-tunes the fate of mRNA, ac4C appears to exert its influence primarily by enhancing RNA stability and translation, with its regulatory machinery still being actively investigated. The development of sophisticated experimental techniques has been instrumental in uncovering the functions of these modifications. A deeper understanding of the interplay between ac4C, m6A, and other RNA modifications will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

References

Unveiling the Intricate Dance of RNA Modifications: A Comparative Guide to N4-Acetylcytosine and its Epitranscriptomic Partners

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complex world of RNA modifications is paramount. Among the more than 170 known chemical marks on RNA, N4-acetylcytosine (ac4C) has emerged as a critical regulator of mRNA stability and translation. This guide provides a comprehensive comparison of ac4C with other key epitranscriptomic marks, detailing their interplay, presenting supporting experimental data, and outlining the methodologies used to uncover these intricate relationships.

This compound, a highly conserved RNA modification, plays a pivotal role in fine-tuning gene expression. The addition of an acetyl group to the fourth position of cytosine is primarily catalyzed by the enzyme N-acetyltransferase 10 (NAT10). This seemingly subtle alteration has profound effects on the fate of messenger RNA (mRNA), influencing its stability and the efficiency with which it is translated into protein. The dysregulation of ac4C has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.

However, ac4C does not act in isolation. The epitranscriptome is a dynamic landscape of various chemical modifications that can influence one another. This guide delves into the known interactions between ac4C and other prominent marks, such as N6-methyladenosine (m6A) and 5-methylcytosine (m5C), providing a framework for understanding their collective impact on cellular processes.

Comparative Analysis of Epitranscriptomic Marks' Impact on mRNA Fate

The functional consequences of different epitranscriptomic modifications on mRNA are a key area of investigation. While a direct quantitative comparison across a wide range of transcripts is still an emerging field of study, existing research provides valuable insights into their individual and combined effects.

Epitranscriptomic MarkPrimary Effect on mRNA StabilityPrimary Effect on Translation EfficiencyKey Regulatory Proteins (Writers, Erasers, Readers)
This compound (ac4C) Generally increases mRNA half-life.[1][2]Can enhance or repress translation depending on its location within the mRNA.[3][4]Writer: NAT10 Potential Eraser: SIRT7[5] Potential Readers: NOP58, TBL3
N6-Methyladenosine (m6A) Can either increase or decrease mRNA half-life depending on the reader protein involved.Can promote or inhibit translation, often dependent on its location and the cellular context.Writers: METTL3, METTL14, WTAP Erasers: FTO, ALKBH5 Readers: YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2, IGF2BPs
5-Methylcytosine (m5C) Generally associated with increased mRNA stability.Can enhance translation efficiency.Writers: NSUN2, DNMT2 Erasers: TET family enzymes Readers: ALYREF, YBX1
Pseudouridine (Ψ) Can enhance mRNA stability.Can either enhance or suppress translation depending on the context.Writers: PUS enzymes (e.g., PUS1, PUS7) Erasers: Not well-defined Readers: Not well-defined

The Interplay of ac4C with Other Epitranscriptomic Marks: A Symphony of Regulation

The crosstalk between different RNA modifications adds another layer of complexity and sophistication to gene regulation. Emerging evidence suggests that these marks can influence each other's deposition, recognition, and functional outcomes.

A Coordinated Dance: The Interplay between ac4C and m6A

A significant example of epitranscriptomic interplay has been observed between ac4C and m6A in the context of osteosarcoma. In this system, the NAT10-mediated ac4C modification of the mRNA encoding the m6A "reader" protein YTHDC1 leads to increased stability and translation of YTHDC1. This, in turn, influences the m6A-dependent regulation of key glycolytic enzymes, highlighting a hierarchical regulatory cascade where one epitranscriptomic mark influences the machinery of another.

This interplay is not limited to cancer. In nasopharyngeal carcinoma, both METTL3-mediated m6A and NAT10-mediated ac4C modification of the SLC7A11 transcript have been shown to stabilize it, promoting resistance to ferroptosis. This suggests a cooperative or synergistic effect of these two modifications on the same transcript.

Co-occurrence and Potential Crosstalk: ac4C and m5C

The development of novel sequencing technologies has enabled the simultaneous detection of ac4C and m5C on the same RNA molecules. This co-occurrence strongly suggests the potential for functional interplay between these two cytosine modifications. While the precise nature of this interaction is still under investigation, it is hypothesized that they may act in concert to fine-tune mRNA structure, stability, and interaction with RNA-binding proteins. For instance, studies in Arabidopsis have shown cooperative interactions between N4-acetyldeoxycytosine (the DNA counterpart of ac4C) and 5-methylcytosine in regulating gene expression.

Delving Deeper: Experimental Methodologies

The study of epitranscriptomic marks and their interplay relies on a sophisticated toolkit of experimental techniques. Below are detailed protocols for two key methods used to investigate ac4C.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This antibody-based method is used to identify and quantify ac4C-modified RNA transcripts on a transcriptome-wide scale.

1. RNA Extraction and Fragmentation:

  • Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction.

  • Purify poly(A)+ RNA to enrich for mRNA.

  • Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.

2. Immunoprecipitation:

  • Incubate the fragmented RNA with an antibody specific to ac4C.

  • Add protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.

  • Perform a series of washes to remove non-specifically bound RNA.

3. Elution and Library Preparation:

  • Elute the ac4C-containing RNA fragments from the beads.

  • Prepare a sequencing library from the eluted RNA and an input control (a sample of the fragmented RNA that did not undergo immunoprecipitation).

4. Sequencing and Data Analysis:

  • Sequence the libraries using a high-throughput sequencing platform.

  • Align the sequencing reads to a reference genome/transcriptome.

  • Identify peaks of enrichment in the acRIP sample compared to the input control to locate ac4C sites.

Mass Spectrometry for RNA Modification Analysis

Mass spectrometry offers a highly sensitive and accurate method for the identification and quantification of a wide range of RNA modifications, including ac4C.

1. RNA Digestion:

  • Isolate the RNA of interest.

  • Digest the RNA into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and phosphodiesterase I, followed by alkaline phosphatase.

2. Liquid Chromatography Separation:

  • Separate the resulting nucleosides using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

3. Mass Spectrometry Analysis:

  • Introduce the separated nucleosides into a mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap mass spectrometer).

  • Identify and quantify the different nucleosides based on their unique mass-to-charge ratios and fragmentation patterns.

  • Compare the abundance of modified nucleosides to their unmodified counterparts to determine the stoichiometry of the modification.

Visualizing the Connections: Signaling Pathways and Logical Relationships

To better understand the complex interplay of epitranscriptomic marks, it is helpful to visualize the known signaling pathways and logical relationships.

Experimental_Workflow_acRIP_seq cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Start Total RNA Extraction PolyA Poly(A)+ RNA Purification Start->PolyA Frag RNA Fragmentation PolyA->Frag IP Incubation with ac4C Antibody Frag->IP Beads Capture with Magnetic Beads IP->Beads Wash Washing Steps Beads->Wash Elute Elution of ac4C-RNA Wash->Elute LibPrep Library Preparation Elute->LibPrep Seq High-Throughput Sequencing LibPrep->Seq Analysis Data Analysis (Peak Calling) Seq->Analysis

Experimental workflow for acRIP-seq.

NAT10_YTHDC1_Glycolysis_Pathway NAT10 NAT10 ac4C ac4C on YTHDC1 mRNA NAT10->ac4C acetylates YTHDC1_mRNA YTHDC1 mRNA Stability & Translation ac4C->YTHDC1_mRNA increases YTHDC1_Protein YTHDC1 Protein YTHDC1_mRNA->YTHDC1_Protein leads to m6A_Glycolysis m6A-dependent Regulation of Glycolytic Enzymes YTHDC1_Protein->m6A_Glycolysis mediates Glycolysis Glycolysis m6A_Glycolysis->Glycolysis regulates

NAT10-YTHDC1-Glycolysis signaling pathway.

Logical relationships of epitranscriptomic interplay.

Future Directions and Unanswered Questions

The field of epitranscriptomics is rapidly evolving, and many questions regarding the interplay of RNA modifications remain unanswered. While the roles of "writer" enzymes like NAT10 for ac4C and the METTL complex for m6A are well-established, the identification and characterization of "reader" and "eraser" proteins for many modifications, including ac4C, are still in their early stages. The definitive identification of specific and robust ac4C reader and eraser proteins will be crucial for a complete understanding of its regulatory network.

Furthermore, the extent and functional consequences of the co-occurrence of multiple modifications on a single transcript are largely unknown. Future research will likely focus on developing and applying multi-omics approaches to simultaneously map different epitranscriptomic marks and analyze their combined impact on mRNA fate and cellular function. A deeper understanding of this intricate regulatory network holds immense promise for the development of novel diagnostic and therapeutic strategies for a wide range of human diseases.

References

Decoding the Epitranscriptome: A Guide to Validating N4-Acetylcytosine (ac4C) Sites and their Functional Impact

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional consequences of post-transcriptional modifications is paramount. N4-acetylcytosine (ac4C), a recently identified mRNA modification, has emerged as a critical regulator of mRNA stability, translation, and cellular stress responses. Accurately validating predicted ac4C sites and elucidating their functional roles is a key challenge in the field of epitranscriptomics. This guide provides an objective comparison of current methodologies, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their studies.

Comparing the Arsenal: Methods for ac4C Validation

The validation of ac4C sites can be broadly categorized into antibody-based enrichment, chemical modification followed by sequencing, and mass spectrometry. Each approach offers distinct advantages and limitations in terms of resolution, sensitivity, and the nature of the information it provides.

Method Principle Resolution Advantages Limitations Typical Application
acRIP-seq Immunoprecipitation of ac4C-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.~100-200 nucleotidesHigh sensitivity due to signal amplification; well-established protocols available.Indirect detection; resolution is limited to the fragment size; potential for antibody cross-reactivity.Genome-wide screening of ac4C-enriched regions.
ac4C-seq Chemical reduction of ac4C to a tetrahydro-ac4C adduct using sodium cyanoborohydride (NaBH₃CN), which induces C-to-T transitions during reverse transcription.Single nucleotideProvides precise location of ac4C sites; quantitative.Potential for incomplete chemical reduction leading to underestimation; RNA degradation due to harsh chemical treatment.Base-resolution mapping and quantification of ac4C sites.
RedaC:T-seq Similar to ac4C-seq, but utilizes sodium borohydride (NaBH₄) for chemical reduction of ac4C.Single nucleotideAlternative chemical approach to ac4C-seq.Conflicting reports on its efficacy and potential for off-target effects compared to ac4C-seq.Base-resolution mapping of ac4C sites.
RetraC:T An enhancement of RedaC:T-seq that incorporates modified dNTPs during reverse transcription to improve the detection of C-to-T transitions.Single nucleotideIncreased sensitivity for detecting ac4C, especially at low-stoichiometry sites.Newer method, less widely adopted than ac4C-seq or RedaC:T-seq.High-sensitivity, base-resolution mapping of ac4C.
Mass Spectrometry Direct detection and quantification of ac4C nucleosides in total RNA or RNA fragments.Not applicable for transcriptome-wide mappingGold standard for quantification of total ac4C levels; unambiguous identification.Does not provide sequence context for the modification; requires specialized equipment and expertise.Global quantification of ac4C abundance in a sample.

Performance of Computational ac4C Site Predictors

Several computational tools have been developed to predict ac4C sites from RNA sequences, offering a cost-effective preliminary step before experimental validation. Their performance is typically evaluated based on metrics such as Accuracy (ACC), Matthews Correlation Coefficient (MCC), and the Area Under the Curve (AUC).

Predictor Algorithm ACC MCC AUC Reference
ac4C-AFL Adaptive Feature Representation Learning0.8230.6470.895[1]
iRNA-ac4C Gradient Boosting Decision Trees---[1]
PACES Random Forest---[1]
XG-ac4C eXtreme Gradient Boosting---[1]
DeepAc4C Deep Learning---[1]
DL-ac4C Deep Learning (CNN)---
EMDL-ac4C Ensemble Deep Learning80.84%61.77%87.94%

Note: Direct comparison of performance metrics across different studies can be challenging due to variations in datasets and evaluation methods. The values presented are as reported in the respective publications.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key ac4C validation techniques.

Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq)

This protocol provides a general workflow for enriching ac4C-modified RNA fragments.

  • RNA Extraction and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

  • Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody. Use a non-specific IgG as a negative control.

  • Bead Capture: Add protein A/G magnetic beads to the RNA-antibody mixture to capture the immunocomplexes.

  • Washing: Perform a series of washes to remove non-specifically bound RNA.

  • Elution: Elute the enriched RNA from the beads.

  • Library Preparation: Construct a cDNA library from the eluted RNA.

  • Sequencing: Perform high-throughput sequencing of the library.

  • Data Analysis: Align reads to the reference genome/transcriptome and identify enriched peaks, which represent regions with ac4C modifications.

Base-Resolution Mapping with RedaC:T-seq

This protocol outlines the steps for identifying ac4C sites at single-nucleotide resolution.

  • Ribosomal RNA Depletion: Remove ribosomal RNA from the total RNA sample to enrich for mRNA.

  • Chemical Reduction: Treat the ribo-depleted RNA with sodium borohydride (NaBH₄) to reduce ac4C to tetrahydro-ac4C.

  • RNA Purification: Purify the chemically treated RNA to remove excess reagents.

  • cDNA Synthesis: Perform reverse transcription to synthesize the first strand of cDNA. During this step, the reduced ac4C will be read as a thymine (T).

  • Library Preparation: Prepare a sequencing library from the cDNA.

  • Sequencing: Perform Illumina sequencing.

  • Data Analysis: Align the sequencing reads and identify positions with a high frequency of C-to-T transitions in the treated sample compared to a control (untreated or NAT10 knockout) sample. These positions correspond to ac4C sites.

Visualizing the Functional Consequences of ac4C

To understand the downstream effects of ac4C modification, it is essential to place it within the context of cellular pathways. One such example is the role of NAT10-mediated ac4C modification in cisplatin resistance.

G cluster_0 Cisplatin Treatment cluster_1 Cellular Response Cisplatin Cisplatin NFkB NF-κB Signaling Cisplatin->NFkB activates Ferroptosis Ferroptosis (Iron-dependent cell death) Cisplatin->Ferroptosis induces NAT10 NAT10 (ac4C Writer) NFkB->NAT10 upregulates transcription SLC7A11_mRNA SLC7A11 mRNA NAT10->SLC7A11_mRNA catalyzes ac4C modification on ac4C ac4C modification on SLC7A11 mRNA ac4C->SLC7A11_mRNA stabilizes SLC7A11_Protein SLC7A11 Protein (Cystine/Glutamate Antiporter) SLC7A11_mRNA->SLC7A11_Protein translates to GSH Glutathione (GSH) Synthesis SLC7A11_Protein->GSH promotes GSH->Ferroptosis inhibits Resistance Cisplatin Resistance Ferroptosis->Resistance leads to

Caption: NAT10-mediated ac4C modification of SLC7A11 mRNA promotes cisplatin resistance by inhibiting ferroptosis.

Experimental Workflow for Functional Validation

Validating the functional consequences of a predicted ac4C site typically involves modulating the ac4C status of a target mRNA and observing the phenotypic changes.

G cluster_0 Hypothesis Generation cluster_1 Experimental Modulation cluster_2 Validation & Functional Readouts Prediction Predict ac4C site in target mRNA (e.g., using ac4C-AFL) NAT10_KD Knockdown/Knockout of NAT10 (ac4C writer) Prediction->NAT10_KD Site_Mutation Site-directed mutagenesis of the predicted C to A/G Prediction->Site_Mutation acRIP_qPCR acRIP-qPCR to confirm loss of ac4C at the site NAT10_KD->acRIP_qPCR mRNA_Stability Measure mRNA half-life (e.g., Actinomycin D chase) NAT10_KD->mRNA_Stability Translation_Efficiency Measure protein levels (Western Blot) or use ribosome profiling NAT10_KD->Translation_Efficiency Phenotypic_Assay Phenotypic assay (e.g., cell viability, stress response) NAT10_KD->Phenotypic_Assay Site_Mutation->acRIP_qPCR Site_Mutation->mRNA_Stability Site_Mutation->Translation_Efficiency Site_Mutation->Phenotypic_Assay

Caption: A typical experimental workflow for validating the functional consequences of a predicted ac4C site.

By combining computational prediction with robust experimental validation, researchers can confidently identify ac4C sites and unravel their critical roles in gene regulation. This integrated approach is essential for advancing our understanding of the epitranscriptome and its implications for human health and disease.

References

A Comparative Guide to N4-Acetylcytosine (ac4C) Levels and Analysis Across Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N4-acetylcytosine (ac4C), a critical RNA modification, with a focus on its prevalence across different tissues and the methodologies for its quantification. This document is intended to serve as a valuable resource for researchers investigating the epitranscriptome and its role in health and disease.

Quantitative Comparison of NAT10 Expression Across Tissues

The following table summarizes the relative protein expression levels of NAT10 in different mouse tissues as determined by Western blot analysis. It is important to note that while NAT10 expression is indicative of ac4C presence, the actual levels of the modification can be influenced by other factors and may not directly correlate with enzyme expression.

TissueRelative NAT10 Protein Expression Level
TestisHigh
OvaryHigh
SpleenHigh
ThymusHigh
BrainModerate
LungModerate
KidneyModerate
LiverLow
HeartLow
MuscleLow

This data is based on qualitative Western blot analysis and should be interpreted as a relative comparison rather than absolute quantification.

Experimental Protocols for ac4C Quantification

Accurate quantification of ac4C is crucial for understanding its biological roles. The two primary methods employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Acetylated RNA Immunoprecipitation followed by sequencing (acRIP-seq).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Absolute Quantification

LC-MS/MS is the gold standard for the absolute quantification of modified nucleosides, including ac4C. This method offers high sensitivity and specificity.

Methodology:

  • RNA Isolation: Extract total RNA from the tissue of interest using a standard protocol (e.g., TRIzol reagent). Ensure high purity and integrity of the RNA.

  • RNA Digestion: Digest the purified RNA into single nucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: Separate the resulting nucleosides using ultra-high-performance liquid chromatography (UPLC) with a suitable column (e.g., C18).

  • Mass Spectrometry Analysis: Analyze the eluted nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring the specific precursor-to-product ion transitions for both canonical cytidine (C) and ac4C.

  • Quantification: Generate a standard curve using known concentrations of pure ac4C and C nucleosides. Calculate the absolute amount of ac4C and C in the sample by comparing their peak areas to the standard curve. The final ac4C level is typically expressed as a ratio of ac4C to C.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) for Genome-Wide Profiling

acRIP-seq is a powerful technique for identifying and quantifying ac4C-modified transcripts on a genome-wide scale.[1][2][3]

Methodology:

  • RNA Fragmentation: Fragment total RNA or poly(A)-selected mRNA to a desired size (typically 100-200 nucleotides) using enzymatic or chemical methods.

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to ac4C. The antibody-RNA complexes are then captured using protein A/G magnetic beads.

  • Washing: Perform stringent washing steps to remove non-specifically bound RNA fragments.

  • RNA Elution: Elute the ac4C-enriched RNA fragments from the antibody-bead complexes.

  • Library Preparation: Construct a sequencing library from the eluted RNA fragments. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • High-Throughput Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify peaks of enriched reads, which correspond to ac4C-modified regions. The level of enrichment can be quantified and compared across different samples.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in ac4C analysis and its biological regulation, the following diagrams are provided.

experimental_workflow_lc_ms cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Total_RNA Total RNA Isolation Tissue->Total_RNA Digestion Enzymatic Digestion to Nucleosides Total_RNA->Digestion UPLC UPLC Separation Digestion->UPLC MS Tandem Mass Spectrometry (MRM) UPLC->MS Quant Quantification (ac4C/C Ratio) MS->Quant

LC-MS/MS Workflow for ac4C Quantification

experimental_workflow_acrip_seq cluster_ip Immunoprecipitation cluster_seq Sequencing & Analysis RNA Total or mRNA Frag RNA Fragmentation RNA->Frag IP Immunoprecipitation with anti-ac4C Frag->IP Elution Elution of ac4C-RNA IP->Elution Lib_Prep Library Preparation Elution->Lib_Prep Seq High-Throughput Sequencing Lib_Prep->Seq Analysis Data Analysis (Peak Calling) Seq->Analysis

acRIP-seq Workflow for Genome-Wide ac4C Profiling

Signaling Pathways Involving this compound

The deposition of ac4C is catalyzed by NAT10, and its expression and activity are intertwined with key cellular signaling pathways. Dysregulation of these pathways can impact ac4C levels, contributing to various pathological conditions.

signaling_pathway cluster_regulation Regulation of NAT10 Expression cluster_downstream Downstream Effects of NAT10/ac4C HIF1a HIF1α NAT10_gene NAT10 Gene HIF1a->NAT10_gene p65 p65 (NF-κB) p65->NAT10_gene cMyc c-Myc cMyc->NAT10_gene HOXC8 HOXC8 HOXC8->NAT10_gene NAT10_protein NAT10 Protein NAT10_gene->NAT10_protein ac4C ac4C on mRNA NAT10_protein->ac4C Wnt_beta_catenin Wnt/β-catenin Pathway ac4C->Wnt_beta_catenin mRNA_stability mRNA Stability & Translation ac4C->mRNA_stability Cell_Progression Cell Cycle Progression Wnt_beta_catenin->Cell_Progression mRNA_stability->Cell_Progression

References

Comparative analysis of N4-Acetylcytosine in different disease models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Comparative Analysis of N4-Acetylcytosine's Role Across Diverse Disease Models

This compound (ac4C) is a highly conserved, post-transcriptional RNA modification that plays a crucial role in regulating RNA metabolism, thereby influencing gene expression and cellular function.[1][2][3] This modification, catalyzed by the sole known "writer" enzyme N-acetyltransferase 10 (NAT10), enhances the stability and translational efficiency of target RNAs, including messenger RNAs (mRNAs), transfer RNAs (tRNAs), and ribosomal RNAs (rRNAs).[4][5] Dysregulation of NAT10 and the subsequent alteration in ac4C levels have been increasingly implicated in a wide array of human pathologies, positioning NAT10 as a significant therapeutic target.

This guide provides a comparative analysis of the role and mechanism of ac4C in various disease models, including cancer, viral infections, cardiovascular diseases, and inflammatory conditions. It summarizes key quantitative findings, details common experimental protocols for ac4C analysis, and visualizes the complex signaling pathways involved.

Comparative Overview of NAT10/ac4C Dysregulation in Disease

The functional impact of ac4C is primarily linked to the expression levels and activity of NAT10. Elevated NAT10 expression is a common feature across multiple diseases, often correlating with poor prognosis. This upregulation leads to increased ac4C modification of specific RNA transcripts, promoting disease progression by stabilizing oncogenic or pro-inflammatory mRNAs and even viral RNAs.

Table 1: this compound (ac4C) and NAT10 in Cancer Models
Cancer TypeNAT10 ExpressionKey ac4C-Modified TargetsDownstream EffectsReference(s)
Hepatocellular Carcinoma (HCC) UpregulatedHMGB2, SMAD3, ACOT7Promotes tumor growth, metastasis, and chemoresistance; suppresses ferroptosis.
Gastric Cancer (GC) UpregulatedSEPT9Induces glycolysis addiction through a NAT10/SEPT9/HIF-1α positive feedback loop.
Bladder Cancer UpregulatedBCL9L, SOX4, AKT1, AHNAKFuels proliferation and invasion; promotes cisplatin chemoresistance.
Cervical Cancer UpregulatedHNRNPUL1, SLC7A5Enhances mRNA stability, promoting cell proliferation, invasion, and migration.
Colon Cancer UpregulatedFSP1Enhances FSP1 mRNA stability, inhibiting ferroptosis.
Esophageal Cancer UpregulatedtRNAsEnhances EGFR translation efficiency, activating MAPK/ERK signaling.
Oral Squamous Cell Carcinoma UpregulatedMMP1Promotes cell migration and invasion.
Lung Cancer UpregulatedPrimary microRNAs (pri-miRNAs)Promotes the processing of pri-miRNAs to mature miRNAs, enhancing tumorigenesis.
Table 2: this compound (ac4C) and NAT10 in Non-Cancer Disease Models
Disease CategorySpecific Disease ModelNAT10 Expression/RoleKey ac4C-Modified TargetsDownstream EffectsReference(s)
Viral Infections Enterovirus 71 (EV71)Host NAT10 is utilized by the virus.5' UTR of viral RNAEnhances viral RNA stability and translation, increasing replication and pathogenicity.
HIV-1Host NAT10 is utilized by the virus.HIV-1 RNAPromotes viral replication by enhancing viral RNA stability.
Alphaviruses (e.g., SINV)Upregulated upon infection.LY6E (host mRNA)Stabilizes LY6E mRNA, which is required for viral replication.
Cardiovascular Diseases Myocardial InfarctionHighly expressed in infarcted tissue.Tfec mRNAPromotes cardiomyocyte apoptosis; inhibition of NAT10 alleviates myocardial fibrosis.
HypertensionNot specifiedNot specifiedActivates platelets and leukocytes, leading to elevated blood pressure.
Inflammatory/Autoimmune SepsisDysregulatedULK1 mRNAac4C modification of ULK1 mRNA attenuates sepsis by increasing its transcription.
Neuroinflammation (e.g., AD model)Not specifiedA2AR mRNAac4C on A2AR mRNA activates microglia and maintains NLRP3 inflammasome activation.
Metabolic Diseases Steatotic Liver DiseaseUpregulatedLipid metabolism genesPromotes metabolic dysfunction.

Key Signaling Pathways and Mechanisms

The pathological effects of ac4C are exerted through intricate signaling networks. NAT10-mediated acetylation can initiate feedback loops, stabilize key oncogenes, and modulate cellular metabolism to favor disease progression.

G cluster_cancer ac4C Signaling in Cancer NFKB NF-κB NAT10 NAT10 NFKB->NAT10 Activates Transcription HIF1A HIF-1α HIF1A->NAT10 Activates Transcription ac4C ac4C Modification NAT10->ac4C Catalyzes Targets Oncogenic mRNAs (e.g., SEPT9, AKT1, SOX4) ac4C->Targets Stabilizes mRNA Targets->HIF1A Positive Feedback (via SEPT9) Wnt Wnt/β-catenin Pathway Targets->Wnt Glycolysis Glycolysis Addiction Targets->Glycolysis Progression Tumor Progression (Proliferation, Metastasis, EMT) Wnt->Progression Glycolysis->Progression

Caption: Key signaling pathways involving NAT10/ac4C in cancer.

G cluster_virus ac4C in Viral Infection (EV71 Model) Host_NAT10 Host Cell NAT10 Viral_RNA Viral RNA (5' UTR) Host_NAT10->Viral_RNA Targets ac4C_Viral ac4C Modification Viral_RNA->ac4C_Viral is modified with PCBP2 PCBP2 Protein ac4C_Viral->PCBP2 Recruits Stability Increased RNA Stability ac4C_Viral->Stability Translation Enhanced Translation (IRES-dependent) PCBP2->Translation Replication Viral Replication & Pathogenicity Translation->Replication Stability->Replication

Caption: Mechanism of ac4C-mediated enhancement of EV71 replication.

Experimental Protocols and Workflow

The investigation of ac4C involves a multi-step process, from initial detection to functional validation. Below are generalized protocols for key techniques used in the cited studies.

Experimental Workflow for ac4C Analysis

The general workflow to identify and validate the function of ac4C in a disease model is depicted below.

G A 1. Sample Collection (Disease vs. Control Tissues/Cells) B 2. Quantify Global ac4C/NAT10 (LC-MS/MS, IHC, Western Blot) A->B D 4. Functional Manipulation (NAT10 Knockdown/Inhibition) A->D C 3. Identify ac4C Sites (acRIP-Seq, ac4C-Seq) B->C If ac4C is altered F 6. Target Validation (qRT-PCR, RNA Stability Assay) C->F E 5. Phenotypic Assessment (Proliferation, Invasion, Apoptosis Assays) D->E G 7. Mechanistic Study (Ribosome Profiling, Pathway Analysis) E->G F->G

Caption: General experimental workflow for ac4C functional analysis.

Protocol 1: Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-Seq)

This technique is widely used to identify RNA transcripts that are modified with ac4C across the transcriptome.

  • RNA Extraction: Isolate total RNA from control and diseased cells or tissues using a standard method like TRIzol reagent. Ensure high quality and integrity of the RNA.

  • RNA Fragmentation: Fragment the total RNA into small pieces (e.g., ~100-200 nucleotides) using RNA fragmentation buffer or enzymatic methods.

  • Immunoprecipitation (IP): Incubate the fragmented RNA with an anti-ac4C antibody. For a negative control, use a non-specific IgG antibody in a parallel reaction.

  • Bead Capture: Add protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.

  • Washing: Perform a series of washes with IP buffer to remove non-specifically bound RNA fragments.

  • Elution: Elute the captured RNA from the beads.

  • RNA Purification: Purify the eluted RNA (the ac4C-enriched fraction) using an RNA clean-up kit.

  • Library Preparation: Construct a sequencing library from the immunoprecipitated RNA and an input control (fragmented RNA that did not undergo IP). This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • High-Throughput Sequencing: Sequence the prepared libraries on a platform like Illumina.

  • Data Analysis: Align the sequencing reads to the reference genome/transcriptome. Identify "peaks" in the acRIP sample that are significantly enriched compared to the input control. These peaks represent regions with ac4C modifications.

Protocol 2: Detection of Global ac4C Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method to determine the overall level of ac4C in the total RNA population.

  • RNA Isolation: Extract total RNA from the samples of interest.

  • mRNA Purification (Optional but Recommended): Purify mRNA from the total RNA using oligo(dT) magnetic beads to focus the analysis on mRNA modifications.

  • RNA Digestion: Digest the purified RNA into single nucleosides using a cocktail of enzymes, such as nuclease P1 followed by bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the resulting nucleosides using liquid chromatography. The separated nucleosides are then introduced into a tandem mass spectrometer.

  • Quantification: Quantify the amount of ac4C by comparing its signal to that of the canonical nucleosides (A, U, G, C) and to a standard curve generated from pure ac4C nucleoside standards. The results are typically expressed as a ratio of ac4C to one of the canonical bases (e.g., ac4C/C).

Protocol 3: Functional Analysis using NAT10 Inhibitors

Small-molecule inhibitors of NAT10, such as Remodelin, are valuable tools for probing the functional consequences of ac4C modification.

  • Cell Culture: Plate cells from a relevant disease model (e.g., cancer cell lines) at an appropriate density.

  • Treatment: Treat the cells with varying concentrations of a NAT10 inhibitor (e.g., Remodelin) or a vehicle control (e.g., DMSO). Determine the optimal concentration and duration through dose-response and time-course experiments.

  • Verification of Inhibition: Confirm the inhibitor's effect by measuring global ac4C levels (e.g., via dot blot or LC-MS/MS) or by assessing the stability of a known ac4C-modified mRNA target.

  • Phenotypic Assays: Following treatment, perform various functional assays to assess the impact on the disease phenotype.

    • Cell Viability/Proliferation: Use assays like CCK-8, MTS, or EdU incorporation.

    • Cell Migration/Invasion: Use Transwell or wound-healing assays.

    • Apoptosis: Use flow cytometry with Annexin V/PI staining.

    • Gene Expression: Analyze changes in downstream target genes using qRT-PCR and Western blotting.

  • In Vivo Studies: To validate in vitro findings, the inhibitor can be administered to animal models of the disease, followed by monitoring of tumor growth or other relevant pathological markers.

References

A Researcher's Guide to N4-Acetylcytosine Peak Calling: A Comparative Analysis of Bioinformatics Tools

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the epitranscriptome, the accurate identification of N4-Acetylcytosine (ac4C) modifications is paramount. This guide provides a comparative overview of bioinformatics tools applicable to ac4C peak calling, supported by detailed experimental workflows and a qualitative assessment of available software.

N4-acetylcytidine (ac4C) is a crucial RNA modification involved in regulating a variety of cellular processes, including mRNA stability, translation, and splicing.[1][2] The two primary methods for transcriptome-wide mapping of ac4C are antibody-based immunoprecipitation sequencing (acRIP-seq) and a chemical-based approach (ac4C-seq).[1][3] Both techniques generate high-throughput sequencing data that requires specialized bioinformatics pipelines to identify the genomic regions enriched for ac4C, a process known as peak calling.

While no benchmarking studies exist specifically for ac4C peak calling tools, this guide draws parallels from well-established methodologies in similar fields, such as Chromatin Immunoprecipitation Sequencing (ChIP-seq) and Cleavage Under Targets and Release Using Nuclease (CUT&RUN). The tools presented here are established peak callers that have been rigorously benchmarked for other applications and are strong candidates for ac4C data analysis.[4]

Experimental Workflows: From RNA to Data

Understanding the data generation process is critical for selecting an appropriate peak calling strategy. The two main experimental techniques for ac4C mapping have distinct workflows that influence the nature of the final sequencing data.

acRIP-seq: Antibody-Based Enrichment

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) utilizes an antibody specific to ac4C to enrich for RNA fragments containing this modification. The enriched RNA is then sequenced, and the resulting reads are mapped to a reference genome to identify regions of ac4C enrichment.

acRIP_seq_workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatics Analysis RNA_Extraction RNA Extraction & Fragmentation Immunoprecipitation Immunoprecipitation with ac4C Antibody RNA_Extraction->Immunoprecipitation RNA_Purification RNA Purification Immunoprecipitation->RNA_Purification Library_Construction Library Construction RNA_Purification->Library_Construction High_Throughput_Sequencing High-Throughput Sequencing Library_Construction->High_Throughput_Sequencing Data_Preprocessing Data Preprocessing (QC, Trimming) High_Throughput_Sequencing->Data_Preprocessing Read_Mapping Read Mapping Data_Preprocessing->Read_Mapping Peak_Calling Peak Calling Read_Mapping->Peak_Calling

acRIP-seq Experimental Workflow.
ac4C-seq: Chemical-Based, Single-Nucleotide Resolution

ac4C-seq offers single-base resolution by employing a chemical reduction method that induces a C-to-T mutation at ac4C sites during reverse transcription. This allows for the precise identification of modified cytosines.

ac4C_seq_workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatics Analysis RNA_Isolation RNA Isolation Chemical_Treatment Chemical Reduction (NaCNBH3) RNA_Isolation->Chemical_Treatment RNA_Fragmentation RNA Fragmentation Chemical_Treatment->RNA_Fragmentation Adapter_Ligation_RT Adapter Ligation & Reverse Transcription RNA_Fragmentation->Adapter_Ligation_RT Library_Construction Library Construction Adapter_Ligation_RT->Library_Construction NGS Next-Generation Sequencing Library_Construction->NGS Read_Mapping Read Mapping NGS->Read_Mapping Misincorporation_Analysis C->T Misincorporation Analysis Read_Mapping->Misincorporation_Analysis Statistical_Testing Statistical Testing Misincorporation_Analysis->Statistical_Testing

ac4C-seq Experimental Workflow.

Comparison of Peak Calling Tools for ac4C Analysis

The selection of a peak calling tool is a critical step in the analysis of ac4C sequencing data. While tools have not been benchmarked specifically for ac4C, we can infer their potential performance based on their algorithmic approaches and their success in related applications. The following table summarizes key features of prominent peak calling tools that are candidates for ac4C peak calling.

ToolAlgorithmic ApproachKey FeaturesConsiderations for ac4C
MACS2 Model-based Analysis of ChIP-Seq. Uses a dynamic Poisson distribution to model the background and identify enriched regions.Widely used, robust, and well-documented. Can handle various types of enrichment profiles (narrow and broad peaks).A strong candidate for acRIP-seq data due to its proven performance with antibody-based enrichment data. May require parameter tuning for optimal performance with RNA-based data.
SEACR Sparse Enrichment Analysis for CUT&RUN. Uses the global distribution of signal to calibrate a simple threshold for peak calling.Highly specific and designed for low-background data like CUT&RUN.Potentially well-suited for acRIP-seq if the data has low background noise, similar to CUT&RUN. Its performance on transcriptomic data is not yet established.
GoPeaks Utilizes machine learning patterns to recognize characteristic binding patterns without the need for a control sample.Does not require a control (IgG) sample, which can be advantageous if a proper control is unavailable.Its applicability to RNA modifications and the specifics of ac4C enrichment profiles would need to be empirically validated.
PeakRanger A cloud-enabled peak caller that can be tuned for both punctate and broad regions.Offers flexibility in handling different types of enrichment signals.Its performance on RNA immunoprecipitation data would need to be evaluated.
RIPSeeker Specifically designed for RIP-seq data, using a Hidden Markov Model (HMM) to identify protein-associated transcripts.Tailored for RNA-protein interaction data, which shares similarities with acRIP-seq.As it is designed for RIP-seq, it is a strong candidate for acRIP-seq data analysis. It aims to identify entire transcripts rather than just punctate binding sites.

Experimental Protocols

Detailed experimental protocols for both acRIP-seq and ac4C-seq are crucial for generating high-quality data amenable to computational analysis.

acRIP-seq Protocol Summary
  • RNA Extraction and Fragmentation : Total RNA is extracted from cells or tissues and fragmented into smaller pieces, typically around 100 nucleotides in length.

  • Immunoprecipitation : The fragmented RNA is incubated with an antibody specific to ac4C, which selectively binds to the RNA fragments containing the modification. An IgG antibody is often used as a negative control.

  • Enrichment : The antibody-bound RNA fragments are captured, typically using magnetic beads.

  • RNA Purification : The enriched RNA fragments are purified from the antibody-bead complexes.

  • Library Preparation and Sequencing : The purified RNA is used to construct a cDNA library, which is then sequenced using high-throughput sequencing platforms.

ac4C-seq Protocol Summary
  • RNA Isolation : High-quality total RNA is isolated from the sample.

  • Chemical Reduction : The RNA is treated with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This chemical reaction specifically reduces ac4C.

  • Reverse Transcription : During reverse transcription, the reduced ac4C base is read as a thymine (T) instead of a cytosine (C), thus introducing a C-to-T mutation in the resulting cDNA.

  • Library Preparation and Sequencing : The cDNA is then used to prepare a sequencing library for high-throughput sequencing.

  • Bioinformatic Analysis : The sequencing reads are aligned to a reference genome, and ac4C sites are identified by detecting C-to-T mismatches.

Logical Workflow for Peak Calling Analysis

The bioinformatics analysis for identifying ac4C peaks, particularly from acRIP-seq data, follows a standardized workflow.

peak_calling_workflow cluster_input Input Data cluster_preprocessing Data Preprocessing cluster_mapping Alignment cluster_peak_calling Peak Calling cluster_downstream Downstream Analysis Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (e.g., FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming QC->Trimming Alignment Alignment to Reference Genome/Transcriptome Trimming->Alignment Peak_Calling Peak Calling (e.g., MACS2, RIPSeeker) Alignment->Peak_Calling Annotation Peak Annotation Peak_Calling->Annotation Motif_Analysis Motif Analysis Annotation->Motif_Analysis Enrichment_Analysis Functional Enrichment (GO, KEGG) Annotation->Enrichment_Analysis

Bioinformatics Workflow for acRIP-seq Peak Calling.

Conclusion

The accurate identification of this compound peaks is a critical step in understanding the regulatory roles of this important RNA modification. While the field currently lacks a dedicated, benchmarked peak caller for ac4C data, established tools from related fields like ChIP-seq and RIP-seq provide robust starting points for analysis. Researchers should carefully consider the nature of their data—antibody-enriched fragments from acRIP-seq or mutation-based reads from ac4C-seq—when selecting and optimizing a peak calling workflow. As the field of epitranscriptomics continues to grow, the development and rigorous benchmarking of specialized ac4C analysis tools will be a welcome advancement.

References

A Researcher's Guide to the Validation of N4-Acetylcytosine (ac4C) Detection Methods Using Synthetic RNA Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of N4-acetylcytosine (ac4C), a critical epitranscriptomic modification, is paramount. This guide provides a comprehensive comparison of current ac4C detection methods, emphasizing the use of synthetic RNA standards for their validation. We delve into the experimental protocols of key techniques, present a quantitative comparison of their performance, and illustrate their workflows with detailed diagrams.

This compound is a post-transcriptional modification of RNA that plays a crucial role in regulating RNA stability, translation, and gene expression. The accurate mapping and quantification of ac4C are essential for understanding its biological functions and its implications in disease. This guide compares three primary methods for ac4C detection: acetylated RNA immunoprecipitation sequencing (acRIP-seq), and two chemical-based sequencing methods, ac4C-seq and RedaC:T-seq. Furthermore, it details the gold-standard validation technique of liquid chromatography-mass spectrometry (LC-MS/MS) and the pivotal role of synthetic RNA standards in ensuring data accuracy and reliability.

Comparative Analysis of ac4C Detection Methods

The choice of an appropriate ac4C detection method depends on the specific research question, balancing factors such as required resolution, sensitivity, and available resources. Below is a summary of the key characteristics of the leading techniques.

FeatureacRIP-seqac4C-seqRedaC:T-seqLC-MS/MS
Principle Antibody-based enrichment of ac4C-containing RNA fragments followed by sequencing.Chemical reduction of ac4C to a tetrahydro-ac4C adduct that induces C-to-T transitions during reverse transcription, mapped by sequencing.[1][2]Similar to ac4C-seq, but uses a different reducing agent (sodium borohydride) under basic conditions.[3]Enzymatic digestion of RNA into single nucleosides, followed by separation and quantification based on mass-to-charge ratio.[1]
Resolution Low (~100-200 nt)Single nucleotideSingle nucleotideNot applicable (global quantification)
Quantitative? Semi-quantitative (enrichment-based)Yes (measures C-to-T transition frequency)[1]Yes (measures C-to-T transition frequency)Yes (absolute quantification)
Sensitivity High (signal amplification)Can detect stoichiometries as low as 4%.Lower efficiency, with <20% C:T mismatches at fully modified sites.High, capable of detecting fmol to amol levels.
Specificity Dependent on antibody specificity; potential for cross-reactivity.Potential for off-target reactions with other modified bases like m3C and m7G.NaBH4 can also react with other modifications such as m7G, dihydrouridine, and m3C.High, based on specific mass transitions.
RNA Input Initially high (up to 2 mg), now as low as 150 µg of total RNA.~1 µg of total RNA.~1 µg of total RNA.ng to µg range of total RNA.
Cost (per sample) ~$300 - $600+ (Library prep and sequencing)~$300 - $600+ (Library prep and sequencing)~$300 - $600+ (Library prep and sequencing)~$100 - $300
Key Advantage Good for initial screening and identifying ac4C-enriched regions.Quantitative, single-nucleotide resolution mapping.Single-nucleotide resolution mapping.Gold standard for absolute quantification.
Key Limitation Does not provide single-nucleotide resolution or absolute quantification.Chemical treatment can cause RNA degradation.Inefficient C-to-T conversion and potential for off-target deacetylation.Does not provide sequence context.

The Role of Synthetic RNA Standards

Synthetic RNA oligonucleotides containing ac4C at defined positions are indispensable tools for validating the performance of detection methods. They serve several critical functions:

  • Positive Controls: Confirm that the experimental workflow can successfully detect ac4C.

  • Assessing Stoichiometry: By using standards with known ac4C stoichiometry, the quantitative accuracy of methods like ac4C-seq and RedaC:T-seq can be evaluated.

  • Determining Efficiency: The efficiency of the chemical reduction and reverse transcription steps in ac4C-seq and RedaC:T-seq can be precisely measured.

  • Specificity Analysis: Synthetic RNAs lacking ac4C but containing other modifications can be used to assess the specificity of the detection method and identify potential off-target reactions.

Synthesis of ac4C RNA Standards

The synthesis of ac4C-containing RNA oligonucleotides is challenging due to the labile nature of the acetyl group. Standard phosphoramidite chemistry is not suitable. Two primary methods are employed:

  • In Vitro Transcription: This method utilizes a T7 RNA polymerase template and N4-acetylcytidine triphosphate (ac4C-TP) in place of cytidine triphosphate. This is a common method for generating longer RNA standards.

  • Solid-Phase Synthesis: This chemical synthesis approach requires specialized protecting groups and deprotection conditions to preserve the N4-acetyl group. Recent advancements have enabled the efficient synthesis of homogenous ac4C-containing oligonucleotides.

Experimental Protocols

Detailed methodologies for the key ac4C detection and validation techniques are provided below.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This method relies on the specific enrichment of ac4C-containing RNA fragments using an anti-ac4C antibody.

1. RNA Preparation and Fragmentation:

  • Isolate total RNA from cells or tissues.
  • Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

2. Immunoprecipitation:

  • Incubate the fragmented RNA with an anti-ac4C antibody.
  • Capture the antibody-RNA complexes using protein A/G magnetic beads.
  • Wash the beads to remove non-specifically bound RNA.

3. RNA Elution and Library Preparation:

  • Elute the enriched ac4C-containing RNA fragments.
  • Prepare a sequencing library from the enriched RNA and an input control (a fraction of the fragmented RNA before immunoprecipitation).

4. Sequencing and Data Analysis:

  • Sequence the libraries on a high-throughput sequencing platform.
  • Align the sequencing reads to a reference genome/transcriptome.
  • Identify enriched regions (peaks) in the acRIP sample compared to the input control.

Diagram of the acRIP-seq Workflow:

acRIP_seq_workflow start Total RNA fragmentation RNA Fragmentation start->fragmentation ip Immunoprecipitation (anti-ac4C antibody) fragmentation->ip wash Washing ip->wash elution Elution wash->elution library_prep Library Preparation elution->library_prep sequencing Sequencing library_prep->sequencing analysis Data Analysis (Peak Calling) sequencing->analysis end ac4C Enriched Regions analysis->end

acRIP-seq experimental workflow.
ac4C-seq

This chemical-based method enables the detection of ac4C at single-nucleotide resolution.

1. RNA Preparation and Spike-in:

  • Isolate total RNA.
  • Add synthetic ac4C RNA standards with known stoichiometry.
  • Divide the sample into three aliquots: one for the reduction reaction, a mock-treated control, and a deacetylation control.

2. Chemical Treatment:

  • Reduction: Treat one aliquot with sodium cyanoborohydride (NaCNBH₃) under acidic conditions to reduce ac4C.
  • Mock Treatment: Treat the second aliquot under the same conditions but without NaCNBH₃.
  • Deacetylation Control: Treat the third aliquot with a mild base to remove the acetyl group from ac4C, followed by the reduction reaction.

3. Library Preparation and Sequencing:

  • Fragment the treated RNA.
  • Perform reverse transcription. The reduced ac4C will cause a C-to-T transition.
  • Prepare sequencing libraries and sequence them.

4. Data Analysis:

  • Align reads to the reference genome/transcriptome.
  • Identify sites with a significant increase in C-to-T transitions in the reduced sample compared to the control samples.
  • Quantify ac4C stoichiometry based on the frequency of C-to-T transitions.

Diagram of the ac4C-seq Workflow:

ac4C_seq_workflow cluster_0 Sample Preparation cluster_1 Chemical Treatment cluster_2 Sequencing & Analysis start Total RNA + Spike-in split Split into 3 Aliquots start->split reduction Reduction (+ NaCNBH3) split->reduction mock Mock Control (- NaCNBH3) split->mock deacetyl Deacetylation Control (+ Base, + NaCNBH3) split->deacetyl library_prep Library Preparation (incl. RT) reduction->library_prep mock->library_prep deacetyl->library_prep sequencing Sequencing library_prep->sequencing analysis Data Analysis (C>T transition calling) sequencing->analysis end Single-nucleotide ac4C map & Stoichiometry analysis->end RedaCT_seq_workflow start Total RNA reduction Chemical Reduction (+ NaBH4) start->reduction library_prep Library Preparation (incl. RT) reduction->library_prep sequencing Sequencing library_prep->sequencing analysis Data Analysis (C>T transition calling) sequencing->analysis end Single-nucleotide ac4C map analysis->end LCMS_workflow start Total RNA digestion Enzymatic Digestion to Nucleosides start->digestion spike_in Spike-in Isotope-Labeled ac4C Standard digestion->spike_in lc_separation LC Separation spike_in->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification end Absolute ac4C Amount quantification->end

References

Assessing the Functional Redundancy of Different RNA Modifications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications to RNA. Among the more than 170 known RNA modifications, N6-methyladenosine (m6A), 5-methylcytosine (m5C), and pseudouridine (Ψ) are some of the most abundant and well-studied modifications in messenger RNA (mRNA).[1][2][3] These modifications play crucial roles in various aspects of mRNA metabolism, including splicing, nuclear export, stability, and translation.[2][4] Emerging evidence suggests a significant degree of functional redundancy and crosstalk among these modifications, where they can act synergistically or antagonistically to fine-tune gene expression. This guide provides a comparative overview of the functional roles of m6A, m5C, and pseudouridine, along with experimental protocols to assess their interplay and redundancy.

Functional Comparison of m6A, m5C, and Pseudouridine

These three modifications, while chemically distinct, can influence similar aspects of mRNA fate. Their functional outcomes are mediated by a dedicated set of proteins—"writers" that install the marks, "erasers" that remove them (not yet identified for Ψ), and "readers" that recognize the modifications and elicit a downstream effect.

FeatureN6-methyladenosine (m6A)5-methylcytosine (m5C)Pseudouridine (Ψ)
Description Methylation at the N6 position of adenosine.Methylation at the C5 position of cytosine.Isomerization of uridine.
"Writers" METTL3/METTL14/WTAP complexNSUN protein family (e.g., NSUN2)Pseudouridine synthases (PUS)
"Erasers" FTO, ALKBH5TET protein family (e.g., TET2)Not yet identified
"Readers" YTH domain proteins (YTHDF1/2/3, YTHDC1/2), IGF2BP proteinsALYREF, YBX1Some aminoacyl-tRNA synthetases
Primary Functions mRNA splicing, nuclear export, stability, and translation.mRNA stability, nuclear export, and translation.mRNA stability and translation; can suppress stop codons.
Functional Overlap Can act synergistically with m5C to enhance translation of certain transcripts. May have an antagonistic relationship with pseudouridine.Cooperates with m6A in regulating mRNA export and translation.Can influence mRNA stability, similar to m6A and m5C.

Crosstalk and Functional Redundancy: A Complex Interplay

The functional redundancy of m6A, m5C, and Ψ is not a simple overlap of duties but rather a complex interplay that can be cooperative, competitive, or even antagonistic, depending on the cellular context and the specific mRNA transcript.

  • Cooperative Interactions: Studies have shown that m6A and m5C can coexist on the same mRNA transcript and work together to enhance its translation. For example, on the p21 transcript, both modifications are required for its efficient translation in response to oxidative stress.

  • Competitive and Antagonistic Interactions: There is evidence of competition between different modifications. For instance, a recent study suggested an antagonistic relationship between pseudouridylation and m6A modification, where transcripts with a higher number of Ψ sites tend to have fewer m6A sites, and vice versa. This suggests that the presence of one modification may preclude the deposition of another, hinting at a competitive mechanism for regulating mRNA fate.

  • Reader Protein Promiscuity: Some "reader" proteins, initially thought to be specific for one modification, have been found to recognize others, albeit with different affinities. For example, the m6A reader YTHDF2 has been shown to also bind to m5C-modified RNA. This cross-reactivity of reader proteins is a key molecular basis for the functional redundancy and crosstalk between different RNA modifications.

Logical Relationship of RNA Modification Crosstalk m6A m6A Modification m5C m5C Modification m6A->m5C Cooperative/Antagonistic Psi Pseudouridine (Ψ) m6A->Psi Antagonistic mRNA_fate mRNA Fate (Stability, Translation, etc.) m6A->mRNA_fate Regulates m5C->Psi Potential Crosstalk m5C->mRNA_fate Regulates Psi->mRNA_fate Regulates General Workflow for Functional Assessment of RNA Modifications start Start: Select Target Gene/Cell Line perturb Perturb Modification (e.g., CRISPR KO of writer enzyme) start->perturb detect Detect Modification (MeRIP-seq, BS-seq, Pseudo-seq) perturb->detect assess_stability Assess mRNA Stability (Metabolic Labeling) perturb->assess_stability assess_translation Assess Translation Efficiency (Polysome Profiling) perturb->assess_translation analyze Data Analysis and Integration detect->analyze assess_stability->analyze assess_translation->analyze conclusion Conclusion on Functional Impact analyze->conclusion Bioinformatics Workflow for RNA Modification Sequencing raw_reads Raw Sequencing Reads (FASTQ) qc Quality Control (e.g., FastQC) raw_reads->qc trim Adapter & Quality Trimming qc->trim align Alignment to Reference Genome/Transcriptome trim->align peak_calling Peak Calling / Site Identification (e.g., MACS2 for MeRIP-seq) align->peak_calling annotation Annotation of Modified Sites peak_calling->annotation diff_analysis Differential Modification Analysis annotation->diff_analysis functional_analysis Functional Enrichment Analysis (GO, KEGG) diff_analysis->functional_analysis final_report Final Report & Visualization functional_analysis->final_report Wnt Signaling Pathway and RNA Modification Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl APC_Axin_GSK3b Destruction Complex (APC/Axin/GSK3β) Dvl->APC_Axin_GSK3b Inhibits beta_catenin β-catenin APC_Axin_GSK3b->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates target_genes Target Gene Expression TCF_LEF->target_genes m6A_reg m6A modification of β-catenin mRNA m6A_reg->beta_catenin Enhances stability/ translation NF-κB Signaling Pathway and RNA Modification cluster_0 Cytoplasm cluster_1 Stimulus Stimulus (e.g., TNFα, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus target_genes Target Gene Expression (e.g., cytokines, chemokines) NFkB_nuc->target_genes Activates m6A_reg m6A modification of pathway component mRNAs m6A_reg->IKK Regulates expression m6A_reg->IkB Regulates expression

References

A Comparative Guide to N4-Acetylcytosine (ac4C) Distribution and Function Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N4-acetylcytosine (ac4C) is a highly conserved, post-transcriptional RNA modification that plays a crucial role in regulating gene expression across all domains of life: archaea, bacteria, and eukaryotes.[1] This guide provides a comprehensive cross-species comparison of ac4C distribution and function, supported by quantitative data and detailed experimental protocols. Understanding the nuances of this epitranscriptomic mark in different biological systems is critical for advancing research and developing novel therapeutic strategies.

Cross-species Comparison of ac4C Distribution

The abundance and distribution of ac4C vary significantly across different species and RNA types. While constitutively present in non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA) in eukaryotes, its presence in messenger RNA (mRNA) is more dynamic and appears to be more widespread in archaea, particularly under specific conditions like heat stress.[2][3]

Species/OrganismRNA TypeNumber of Identified ac4C SitesQuantitative Abundance (% of Cytosines)Key References
Human (Homo sapiens)mRNA>6,000~0.03%[2][3]
18S rRNA2High stoichiometry
tRNA (Ser, Leu)2High stoichiometry
Yeast (S. cerevisiae)mRNANot detected under normal conditions; inducibleLow
18S rRNA2High stoichiometry
tRNA (Ser, Leu)2High stoichiometry
Archaea (T. kodakarensis)mRNA, rRNA, tRNA, ncRNA404High and temperature-dependent

Functional Comparison of ac4C Across Species

The primary role of ac4C across all domains of life is to enhance the stability of RNA molecules and modulate the efficiency and fidelity of translation. However, the specific functional consequences can differ depending on the organism and the location of the modification.

FeatureEukaryotes (e.g., Human, Yeast)Prokaryotes (e.g., E. coli)Archaea (e.g., T. kodakarensis)
Primary Function Increases mRNA stability and translation efficiency. In the 5'UTR, it can inhibit translation initiation.Ensures accurate codon recognition by tRNAMet.Enhances RNA thermal stability, crucial for hyperthermophiles.
"Writer" Enzyme NAT10 (human), Kre33 (yeast)TmcAHomologs of NAT10/Kre33
mRNA Modification Dynamic and linked to processes like stress response and development.Primarily studied in tRNA.Widespread and inducible by heat stress.
rRNA/tRNA Modification Constitutive and essential for ribosome biogenesis and function.Important for translational fidelity.Contributes to ribosome stability at high temperatures.

The "Writer" Enzymes: A Comparative Overview

The deposition of ac4C is catalyzed by a conserved family of acetyltransferases. In humans, this function is performed by N-acetyltransferase 10 (NAT10), and its homolog in yeast is Kre33. In bacteria, the corresponding enzyme is TmcA. While all are responsible for ac4C installation, their substrate preferences and regulatory mechanisms can differ.

EnzymeOrganismPrimary SubstratesKey Functional Characteristics
NAT10 HumanmRNA, 18S rRNA, tRNASer/LeuPlays a role in ribosome biogenesis, mRNA stability, and has been implicated in cancer and aging.
Kre33 Yeast18S rRNA, tRNASer/LeuEssential for 18S rRNA processing and ribosome assembly.
TmcA BacteriatRNAMetEnsures the fidelity of translation by modifying the wobble position of tRNAMet.

Experimental Protocols

Accurate detection and quantification of ac4C are essential for understanding its biological roles. The following are summaries of key experimental protocols used in ac4C research.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This antibody-based method is used to enrich for ac4C-containing RNA fragments, which are then identified by high-throughput sequencing.

Detailed Methodology:

  • RNA Extraction and Fragmentation: Isolate total RNA from the cells or tissues of interest. Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.

  • Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody to specifically capture RNA fragments containing the modification.

  • Washing and Elution: Wash the antibody-RNA complexes to remove non-specifically bound RNA. Elute the enriched ac4C-containing RNA fragments.

  • Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify peaks of enrichment, which correspond to regions with ac4C modifications.

N4-acetylcytidine Sequencing (ac4C-seq)

ac4C-seq is a chemical-based method that allows for the single-nucleotide resolution mapping of ac4C.

Detailed Methodology:

  • Chemical Treatment: Treat total RNA with sodium cyanoborohydride (NaBH3CN), which reduces ac4C to a tetrahydro-ac4C adduct.

  • Reverse Transcription: During reverse transcription, the modified base is misread, leading to a C-to-T transition in the resulting cDNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads and identify positions with a high frequency of C-to-T mismatches in the treated sample compared to an untreated control. These positions correspond to ac4C sites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and quantitative method for measuring the absolute abundance of ac4C in a given RNA sample.

Detailed Methodology:

  • RNA Digestion: Digest the purified RNA sample into single nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. The instrument will measure the mass-to-charge ratio of the parent ion (for ac4C) and its fragments, allowing for specific and sensitive detection.

  • Quantification: Use a stable isotope-labeled internal standard for ac4C to accurately quantify its absolute amount in the original RNA sample.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict a key signaling pathway influenced by ac4C and the workflows for its detection.

ac4C_Signaling_Pathway cluster_cytoplasm Cytoplasm NAT10 NAT10 mRNA_pre pre-mRNA NAT10->mRNA_pre ac4C Deposition mRNA_mature Mature mRNA mRNA_pre->mRNA_mature Splicing & Processing Ribosome Ribosome mRNA_mature->Ribosome Translation Degradation mRNA Degradation mRNA_mature->Degradation Decreased Rate Protein Protein Ribosome->Protein

ac4C-mediated mRNA fate.

Experimental_Workflows cluster_acRIP acRIP-seq Workflow cluster_ac4Cseq ac4C-seq Workflow rna_frag_rip RNA Fragmentation ip Immunoprecipitation (anti-ac4C Ab) rna_frag_rip->ip lib_prep_rip Library Preparation ip->lib_prep_rip seq_rip Sequencing lib_prep_rip->seq_rip analysis_rip Peak Calling seq_rip->analysis_rip chem_treat Chemical Treatment (NaBH3CN) rt Reverse Transcription (C>T Mismatch) chem_treat->rt lib_prep_ac4c Library Preparation rt->lib_prep_ac4c seq_ac4c Sequencing lib_prep_ac4c->seq_ac4c analysis_ac4c Mismatch Analysis seq_ac4c->analysis_ac4c

ac4C detection workflows.

References

Safety Operating Guide

Proper Disposal of N4-Acetylcytosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential logistical and safety information for the proper disposal of N4-Acetylcytosine, a derivative of cytosine used in nucleic acid and nucleotide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below. Understanding these properties is essential for safe handling and storage.

PropertyValueSource
Molecular FormulaC₆H₇N₃O₂[1]
Molecular Weight153.14 g/mol [1][2]
AppearanceWhite to off-white solid/crystalline powder[3]
Melting Point>300 °C
Storage Class11 - Combustible Solids

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): To ensure safety when handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Eyeshields or safety glasses.

  • Hand Protection: Protective gloves.

  • Respiratory Protection: A type N95 (US) or equivalent dust mask.

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to use an approved waste disposal plant. The following steps provide a procedural guide for its collection and disposal.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a suitable, clearly labeled, and closed container.

    • Ensure the container is kept in a dry, cool, and well-ventilated area.

  • Handling Precautions during Collection:

    • Avoid creating dust when handling the solid material.

    • Wear the appropriate personal protective equipment (PPE) as detailed above.

    • Wash hands and any exposed skin thoroughly after handling.

  • Engage a Licensed Waste Disposal Service:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.

    • Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards and handling requirements.

  • Documentation:

    • Maintain records of the disposal, including the date, quantity of waste, and the name of the disposal company, in accordance with institutional and local regulations.

Important Considerations:

  • This compound should not be released into the environment.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Always follow all federal, state, and local regulations regarding chemical waste disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Mask) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store Container in a Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Waste Disposal Service D->E F Provide SDS to Disposal Service E->F G Arrange for Waste Pickup F->G H Document Disposal (Date, Quantity, Company) G->H I End: Proper Disposal Complete H->I

This compound Disposal Workflow

References

Essential Safety and Handling Protocols for N4-Acetylcytosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as N4-Acetylcytosine. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

This compound is classified as a hazardous chemical, causing skin and eye irritation, and may lead to respiratory irritation[1][2][3][4]. Adherence to the following guidelines is critical for safe handling and disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety[1].

PPE CategorySpecificationStandard
Eye/Face Protection Safety glasses with side-shields or goggles.OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or if irritation is experienced.EN 149.
Hazard Classification

This compound is identified with the following hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2.
Serious Eye Damage/Eye IrritationCategory 2.
Specific target organ toxicity (single exposure)Category 3 (Respiratory system).
Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedural steps is required to ensure the safe handling of this compound.

  • Preparation :

    • Ensure adequate ventilation in the designated handling area.

    • Wear all required personal protective equipment as specified in the table above before handling the compound.

    • Keep the container tightly closed when not in use.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.

    • Do not ingest or inhale the substance.

    • Prevent dust formation during handling.

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a dry, cool, and well-ventilated place.

    • Keep containers tightly closed.

    • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Sweep up and shovel the solid material into suitable, closed containers for disposal.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not release into the environment.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep cluster_handling cluster_storage cluster_disposal prep 1. Preparation ppe Don PPE: - Eye Protection - Gloves - Respirator prep->ppe ventilation Ensure Adequate Ventilation prep->ventilation handling 2. Handling avoid_contact Avoid Contact, Ingestion, Inhalation, & Dust Formation handling->avoid_contact storage 3. Storage avoid_contact->storage store_properly Store in a Cool, Dry, Well-Ventilated Area storage->store_properly disposal 4. Disposal store_properly->disposal collect_waste Collect Waste in Sealed Containers disposal->collect_waste dispose_approved Dispose via Approved Waste Plant collect_waste->dispose_approved

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Acetylcytosine
Reactant of Route 2
Reactant of Route 2
N4-Acetylcytosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.